Pentixafor
説明
特性
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H80N14O14/c1-70-49(9-5-20-63-55(84)43-16-10-40(11-17-43)33-65-51(77)35-71-22-24-72(36-52(78)79)26-28-74(38-54(82)83)29-27-73(25-23-71)37-53(80)81)58(87)68-46(8-4-21-64-60(61)62)57(86)69-47(32-41-12-15-42-6-2-3-7-44(42)30-41)56(85)66-34-50(76)67-48(59(70)88)31-39-13-18-45(75)19-14-39/h2-3,6-7,10-19,30,46-49,75H,4-5,8-9,20-29,31-38H2,1H3,(H,63,84)(H,65,77)(H,66,85)(H,67,76)(H,68,87)(H,69,86)(H,78,79)(H,80,81)(H,82,83)(H4,61,62,64)/t46-,47-,48+,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUJVKAXNLHVRB-HUMWUIFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H80N14O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341207-62-2 | |
| Record name | Pentixafor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341207622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BOCLATIXAFORTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOZ93UY3AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pentixafor's Mechanism of Action in CXCR4 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Pentixafor, a potent and specific antagonist of the C-X-C chemokine receptor 4 (CXCR4). This document details the molecular interactions, downstream signaling consequences, and key experimental methodologies used to characterize this important molecule in cancer research and molecular imaging.
Introduction to the CXCL12/CXCR4 Axis and this compound
The C-X-C chemokine receptor 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, with its exclusive endogenous ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a critical role in numerous physiological processes, including embryogenesis, hematopoiesis, and immune cell trafficking.[1][2] However, the CXCL12/CXCR4 signaling axis is also implicated in the pathology of over 30 different types of cancer, where its overexpression is associated with tumor growth, progression, invasion, and metastasis.[1][3][4] This makes the CXCR4 receptor a highly attractive target for both diagnostic imaging and therapeutic intervention in oncology.[5]
This compound (also known as CPCR4.2) is a small, cyclic pentapeptide-based molecule developed as a high-affinity antagonist for CXCR4.[6] When labeled with radionuclides such as Gallium-68 (⁶⁸Ga), it becomes [⁶⁸Ga]this compound, a powerful tool for in vivo imaging of CXCR4 expression using Positron Emission Tomography (PET).[3][7] This allows for non-invasive assessment of tumor burden and can help stratify patients for CXCR4-directed therapies.[4][7]
Core Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist of the CXCR4 receptor. It binds with high affinity and specificity to CXCR4, thereby physically blocking the binding of its natural ligand, CXCL12.[8] This inhibition of the CXCL12/CXCR4 interaction is the primary mechanism through which this compound exerts its effects. By preventing CXCL12 from activating the receptor, this compound effectively shuts down the downstream signaling cascades that promote cancer cell survival, proliferation, and migration.[3]
Inhibition of Downstream Signaling Pathways
Activation of CXCR4 by CXCL12 initiates several intracellular signaling pathways crucial for cancer progression.[3] this compound's blockade of this initial step leads to the inhibition of these key pathways:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. The CXCL12/CXCR4 axis activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which in turn promotes cell growth and prevents apoptosis.[1]
-
ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is critical for cell proliferation, differentiation, and migration.[3] Studies have shown that blockage of CXCR4 can inhibit the ERK1/2 signaling pathway, reducing the metastatic potential of cancer cells.[3][9]
The following diagram illustrates the antagonistic action of this compound on the CXCR4 signaling pathways.
Quantitative Data: Binding Affinity
The binding affinity of this compound and its analogues to the CXCR4 receptor is a critical determinant of its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the radioligand binding. The affinity of this compound is notably influenced by the specific radiometal and chelator used in the complex.[10]
| Compound | Cell Line | Radioligand | IC₅₀ (nM) | Reference |
| This compound (unlabeled) | Jurkat | [¹²⁵I]FC131 | 102 ± 17 | [10] |
| [ⁿᵃᵗGa]this compound | Jurkat | [¹²⁵I]FC131 | 24.6 ± 2.5 | [10] |
| [ⁿᵃᵗLu]this compound | Jurkat | [¹²⁵I]FC131 | 40.9 ± 12 | [10] |
| [ⁿᵃᵗY]this compound | Jurkat | [¹²⁵I]FC131 | 40.8 ± 27 | [10] |
| [ⁿᵃᵗBi]this compound | Jurkat | [¹²⁵I]FC131 | 22.1 ± 7.0 | [10] |
| [ⁿᵃᵗIn]this compound | Jurkat | [¹²⁵I]FC131 | 44 ± 4 | [6][10] |
| [⁶⁸Ga]NOTA-pentixafor | Jurkat | [¹²⁵I]FC131 | 1.4-fold improved vs. [⁶⁸Ga]this compound | [5] |
| [ⁿᵃᵗGa]this compound | hCXCR4 (Jurkat) | [¹²⁵I]FC-131 | 24.8 ± 2.5 | [6][11] |
| [ⁿᵃᵗGa]this compound | mCXCR4 (Eµ-myc 1080) | [¹²⁵I]CPCR4.3 | >1000 | [11] |
Data are presented as mean ± standard deviation from multiple experiments.
Key Experimental Protocols
Characterizing the mechanism of action of this compound involves several key in vitro assays. The following sections provide detailed methodologies for these essential experiments.
Competitive Binding Assay
This assay is fundamental for determining the binding affinity (IC₅₀) of this compound for the CXCR4 receptor. It measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to CXCR4-expressing cells.
Methodology
-
Cell Culture: Jurkat T-cell lymphoma cells, which endogenously express a high level of human CXCR4, are cultured under standard conditions.[10]
-
Cell Preparation: Cells are harvested, washed, and resuspended in binding buffer. A specific number of cells (e.g., 4 x 10⁵ cells per vial) is used for each data point.[10]
-
Competition Reaction:
-
Cells are incubated with a constant, low concentration (e.g., 0.1 nM) of a radiolabeled CXCR4 ligand, such as [¹²⁵I]FC131.[10]
-
Increasing concentrations of the unlabeled test compound (e.g., this compound derivatives, from 10⁻¹¹ to 10⁻⁵ M) are added to the incubation mixture.[10]
-
The total sample volume is kept constant (e.g., 250 µL).[10]
-
-
Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
Calcium Mobilization Assay
As CXCR4 is a Gq-coupled GPCR, its activation by an agonist like CXCL12 leads to an increase in intracellular calcium ([Ca²⁺]i) concentration.[12] An antagonist like this compound will block this effect. This assay measures changes in [Ca²⁺]i to determine the functional antagonistic activity of this compound.
Methodology
-
Cell Culture: A suitable cell line expressing CXCR4 (e.g., stably transfected CHO or HEK293 cells) is cultured in 96-well plates.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[13] The dye is internalized and cleaved by intracellular esterases, becoming fluorescent upon binding to calcium.
-
Assay Preparation: After an incubation period, the dye-containing medium is removed, and cells are washed and placed in an assay buffer.
-
Compound Addition (Antagonist): The test compound (this compound) at various concentrations is added to the wells and pre-incubated for a specific time.
-
Agonist Stimulation: A fixed concentration of the agonist (CXCL12) is added to the wells to stimulate the CXCR4 receptor.
-
Signal Detection: The fluorescence intensity in each well is measured kinetically over time using a plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured. The ability of this compound to inhibit the CXCL12-induced calcium flux is plotted against the this compound concentration to determine its functional IC₅₀.
ERK Phosphorylation Assay (Western Blot)
This assay determines if this compound can block the CXCL12-induced activation (phosphorylation) of downstream signaling molecules like ERK1/2.
Methodology
-
Cell Culture and Starvation: CXCR4-expressing cells are grown to 70-80% confluency. To reduce basal signaling, cells are serum-starved for 12-24 hours prior to the experiment.[14]
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound for a defined period.
-
Cells are then stimulated with a fixed concentration of CXCL12 for a short duration (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
-
Cell Lysis: Cells are immediately placed on ice and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Immunoblotting:
-
The membrane is blocked with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.[14]
-
The membrane is first incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Stripping and Reprobing: The same membrane is then stripped of the first set of antibodies and re-probed with an antibody for total ERK to ensure equal protein loading across all lanes.[15]
-
Data Analysis: The band intensities for p-ERK are normalized to the total ERK intensities. The inhibition of CXCL12-induced phosphorylation by this compound is then quantified.
Conclusion
This compound is a highly specific competitive antagonist of the CXCR4 receptor. Its mechanism of action is centered on blocking the binding of the endogenous ligand CXCL12, which in turn inhibits critical downstream signaling pathways, including the PI3K/Akt and ERK/MAPK cascades, that are fundamental to cancer cell proliferation, survival, and metastasis. The quantitative assessment of its binding affinity and functional antagonism through rigorous experimental protocols confirms its potency and utility as both a diagnostic imaging agent and a potential therapeutic. This detailed understanding of this compound's molecular interactions provides a solid foundation for its continued development and clinical application in oncology.
References
- 1. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response assessment with the CXCR4-directed positron emission tomography tracer [68Ga]this compound in a patient with extranodal marginal zone lymphoma of the orbital cavities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current Status of 68Ga-Pentixafor in Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The influence of different metal-chelate conjugates of this compound on the CXCR4 affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new class of this compound- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tebubio.com [tebubio.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pentixafor in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemokine receptor CXCR4, and its ligand CXCL12, represent a critical signaling axis in oncology, profoundly influencing the tumor microenvironment (TME). This axis is intricately involved in tumor proliferation, invasion, metastasis, angiogenesis, and the development of therapeutic resistance. Pentixafor, a potent cyclic pentapeptide antagonist of CXCR4, has emerged as a valuable tool for both diagnosing and potentially treating cancers that overexpress this receptor. This technical guide provides an in-depth overview of the role of this compound in the TME, detailing its mechanism of action, associated signaling pathways, and its application in preclinical and clinical research. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further investigation into this promising therapeutic and diagnostic target.
Introduction: The CXCR4/CXCL12 Axis in the Tumor Microenvironment
The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. The intricate crosstalk between these components dictates tumor progression and response to therapy. The C-X-C chemokine receptor type 4 (CXCR4) and its sole ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), form a pivotal signaling axis that orchestrates many of these interactions.[1][2][3]
CXCR4 is a G-protein coupled receptor (GPCR) that is frequently overexpressed on the surface of a wide variety of cancer cells, including those of breast, lung, prostate, pancreatic, and ovarian cancers, as well as hematologic malignancies like lymphoma and multiple myeloma.[4] Its ligand, CXCL12, is highly expressed in organs that are common sites of metastasis, such as the bone marrow, lungs, liver, and lymph nodes.[2][3] This differential expression pattern is a key driver of metastasis, as cancer cells expressing CXCR4 are guided by the CXCL12 gradient to distant organs.[2]
Beyond metastasis, the CXCR4/CXCL12 axis contributes to several other hallmarks of cancer:
-
Tumor Growth and Proliferation: Activation of CXCR4 by CXCL12 triggers downstream signaling pathways that promote cancer cell survival and proliferation.[3]
-
Angiogenesis: The axis stimulates the formation of new blood vessels, which are essential for tumor growth and nutrient supply.
-
Immune Evasion: By influencing the trafficking of immune cells, the CXCR4/CXCL12 axis can create an immunosuppressive TME, allowing tumors to evade immune surveillance.[5]
-
Drug Resistance: The interaction between cancer cells and the bone marrow microenvironment, mediated by CXCR4/CXCL12, can confer resistance to chemotherapy.[1][3]
Given its central role in cancer progression, CXCR4 has become a highly attractive target for the development of novel diagnostic and therapeutic agents.
This compound: A High-Affinity CXCR4 Antagonist
This compound is a cyclic pentapeptide that acts as a highly specific and potent antagonist of CXCR4.[6] It was developed as a molecular probe for imaging CXCR4 expression and as a potential therapeutic agent. For diagnostic purposes, this compound is chelated with Gallium-68 ([68Ga]Ga-Pentixafor) for use in Positron Emission Tomography (PET) imaging.[6][7] For therapeutic applications, it can be labeled with beta-emitting radionuclides such as Lutetium-177 ([177Lu]) or Yttrium-90 ([90Y]), creating "theranostic" agents (Pentixather).[8][9]
The high affinity and specificity of this compound for CXCR4 allow for sensitive and accurate visualization of CXCR4-expressing tumors and their metastases.[7][10] This provides valuable information for patient stratification, disease staging, and monitoring response to therapy.
Quantitative Data
The following tables summarize key quantitative data for this compound and its analogs from various preclinical and clinical studies.
Table 1: In Vitro Binding Affinity of this compound and its Analogs to CXCR4
| Compound | Cell Line | Assay Method | IC50 (nM) | Reference |
| natGa-Pentixafor | Jurkat | Competitive Binding ([125I]FC131) | 9.7 ± 1.8 | [8] |
| Pentixather | Jurkat | Competitive Binding ([125I]FC131) | 20.3 ± 4.5 | [8] |
| natLu-Pentixather | Jurkat | Competitive Binding ([125I]FC131) | 4.3 ± 0.9 | [8] |
| natY-Pentixather | Jurkat | Competitive Binding ([125I]FC131) | 2.1 ± 0.5 | [8] |
| [68Ga]NOTA-pentixafor | Jurkat | Competitive Binding ([125I]FC131) | 6.9 ± 1.2 | [11][12] |
Table 2: Preclinical In Vivo Tumor Uptake of [68Ga]Ga-Pentixafor
| Cancer Model | Animal Model | Tumor Uptake (%ID/g) | Time Post-Injection | Reference |
| Daudi (Burkitt's lymphoma) | SCID mice | 16.2 ± 3.8 | 90 min | [11][12] |
| SU-DHL-8 (Large B-cell lymphoma) | SCID mice | 3.5 | 90 min | [7] |
| PC-3 (Prostate cancer) | nu/nu mice | 1.8 ± 0.6 | 60 min | [13] |
Table 3: Clinical [68Ga]Ga-Pentixafor PET/CT Imaging Data in Solid Tumors
| Tumor Type | Number of Patients | Median SUVmax | Reference |
| Ovarian Carcinoma | N/A | High | [14] |
| Small Cell Lung Cancer (SCLC) | 10 | 8.8 (range, 4.8-15.5) | [15] |
| Desmoplastic Small Round Cell Tumor | N/A | High | [14] |
| Adrenocortical Carcinoma (ACC) | N/A | High | [14] |
| Glioblastoma | 15 | 3.9 ± 2.0 | [16] |
| Neuroendocrine Tumors (NETs) | N/A | Moderate | [16] |
| Non-Small Cell Lung Cancer (NSCLC) | N/A | Moderate | [16] |
| Pancreatic Adenocarcinoma | N/A | Low to Moderate | [16] |
| Breast Cancer | N/A | Low | [16] |
| Melanoma | N/A | Low | [16] |
| Prostate Cancer | N/A | Minimal/Absent | [16] |
| Colorectal Carcinoma | N/A | Minimal/Absent | [16] |
SUVmax: Maximum Standardized Uptake Value
Signaling Pathways
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that are crucial for the diverse cellular responses mediated by this axis. This compound, by blocking this initial binding step, effectively inhibits these downstream pathways.
G-Protein Dependent Signaling
Upon ligand binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi family. This activation results in the dissociation of the Gαi and Gβγ subunits, which then go on to activate multiple downstream effector molecules.[2]
Figure 1: CXCR4 G-Protein Dependent Signaling Pathways.
G-Protein Independent Signaling (β-arrestin Pathway)
Following activation, CXCR4 can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This process not only mediates receptor desensitization and internalization but can also initiate a separate wave of signaling, independent of G-proteins.
Figure 2: CXCR4 β-arrestin Mediated Signaling and Internalization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CXCR4 and its effects on the tumor microenvironment.
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound for the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cell lymphoma cells)
-
Radiolabeled CXCR4 ligand (e.g., [125I]FC131)
-
Unlabeled this compound
-
Binding buffer (e.g., Hank's Buffered Salt Solution with 1% BSA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Culture CXCR4-expressing cells to the desired density and wash with binding buffer.
-
Resuspend cells in binding buffer to a concentration of approximately 2 x 105 cells per well.
-
Prepare a serial dilution of unlabeled this compound in binding buffer.
-
In a 96-well plate, add the cell suspension, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Include control wells with cells and radiolabeled ligand only (total binding) and wells with an excess of unlabeled ligand (non-specific binding).
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Transfer the contents of the wells to a filter plate and wash with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 3: Workflow for an In Vitro Competitive Binding Assay.
Cell Migration (Transwell) Assay
This assay assesses the ability of this compound to inhibit CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cancer cells
-
Transwell inserts with a permeable membrane (e.g., 8 µm pores)
-
24-well plates
-
Serum-free cell culture medium
-
CXCL12
-
This compound
-
Cell staining dye (e.g., Calcein AM)
-
Fluorescence plate reader or microscope
Procedure:
-
Starve the cancer cells in serum-free medium for 4-6 hours.
-
In the lower chamber of a 24-well plate, add serum-free medium containing a specific concentration of CXCL12. For control wells, add medium without CXCL12.
-
Pre-incubate the starved cells with varying concentrations of this compound for 30-60 minutes.
-
Resuspend the cells in serum-free medium and add them to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells of the 24-well plate.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope or quantify the fluorescence of stained cells using a plate reader.
-
Calculate the percentage of migration inhibition by this compound compared to the CXCL12-only control.
In Vivo [68Ga]Ga-Pentixafor PET/CT Imaging
This protocol outlines the general procedure for performing PET/CT imaging in preclinical and clinical settings.
Animal Studies (Xenograft Model):
-
Implant human cancer cells subcutaneously into immunodeficient mice (e.g., SCID or nu/nu mice).
-
Allow tumors to grow to a suitable size.
-
Anesthetize the mouse and inject a defined dose of [68Ga]Ga-Pentixafor intravenously via the tail vein.
-
At a specified time point post-injection (e.g., 60-90 minutes), perform a PET/CT scan.
-
For blocking studies, co-inject an excess of unlabeled this compound or another CXCR4 antagonist to demonstrate the specificity of the tracer uptake.
-
After imaging, the mouse may be euthanized for ex vivo biodistribution studies, where organs and the tumor are harvested, weighed, and their radioactivity is measured.
Clinical Studies:
-
Recruit patients with cancers known to express CXCR4.
-
Ensure the patient has fasted if required for the specific imaging protocol.
-
Inject a sterile, pyrogen-free dose of [68Ga]Ga-Pentixafor intravenously.
-
After an uptake period of approximately 60 minutes, perform a whole-body PET/CT scan.
-
Reconstruct and analyze the images to identify areas of high tracer uptake, which correspond to regions of high CXCR4 expression.
-
Quantify the tracer uptake using metrics such as the Standardized Uptake Value (SUV).
Figure 4: General Workflow for Preclinical and Clinical [⁶⁸Ga]Ga-Pentixafor PET/CT Imaging.
Immunohistochemistry (IHC) for CXCR4 Expression
IHC is used to visualize the expression and localization of CXCR4 in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibody against CXCR4
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chromogenic substrate (e.g., DAB)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Blocking solution (e.g., normal serum)
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the sections with the primary anti-CXCR4 antibody at a predetermined optimal dilution and time.
-
Wash the sections and incubate with the enzyme-conjugated secondary antibody.
-
Wash the sections and apply the chromogenic substrate to visualize the antibody binding (typically a brown precipitate).
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate and mount the sections.
-
Examine the slides under a microscope to assess the intensity and localization (membranous, cytoplasmic) of CXCR4 staining.
Conclusion and Future Directions
This compound has proven to be a highly valuable tool for interrogating the role of the CXCR4/CXCL12 axis in the tumor microenvironment. As a diagnostic agent, [68Ga]Ga-Pentixafor PET/CT provides a non-invasive method to assess CXCR4 expression, which can aid in patient selection for CXCR4-targeted therapies and in monitoring treatment response. The development of theranostic pairs, such as [177Lu]- and [90Y]-Pentixather, holds great promise for personalized cancer treatment.
Future research will likely focus on:
-
Expanding the clinical applications of this compound-based imaging and therapy to a wider range of solid and hematologic malignancies.
-
Investigating the combination of CXCR4 antagonists like this compound with other cancer therapies, such as chemotherapy, immunotherapy, and other targeted agents, to overcome drug resistance and enhance therapeutic efficacy.
-
Developing next-generation CXCR4-targeted agents with improved pharmacokinetic properties and therapeutic indices.
The continued exploration of this compound and the CXCR4/CXCL12 axis will undoubtedly provide further insights into the complex biology of the tumor microenvironment and pave the way for more effective and personalized cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemical Detection of the CXCR4 Expression in Tumor Tissue Using the Fluorescent Peptide Antagonist Ac-TZ14011-FITC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and radiation dosimetry for the chemokine receptor CXCR4-targeting probe 68Ga-pentixafor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Immunohistochemical expression of chemokine receptor in neuroendocrine neoplasms (CXCR4) of the gastrointestinal tract: a retrospective study of 71 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of [68Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo — a comparison to [68Ga]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CXCR4-directed PET/CT with [68 Ga]Ga-pentixafor in solid tumors—a comprehensive analysis of imaging findings and comparison with histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Evaluating the diagnostic utility of [⁶⁸Ga]Ga-Pentixafor in solid tumors: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentixafor for Imaging Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Pentixafor, a novel radiopharmaceutical agent for the imaging of hematological malignancies. This compound is a cyclic pentapeptide that targets the C-X-C chemokine receptor type 4 (CXCR4), a key factor in tumor growth, metastasis, and resistance to therapy. [ 12 ] When labeled with Gallium-68 (⁶⁸Ga), this compound enables the sensitive and specific visualization of CXCR4 expression in vivo using Positron Emission Tomography (PET). This guide details the mechanism of action of this compound, the critical role of the CXCR4/SDF-1 signaling pathway in cancer, and its application in the diagnosis and staging of various hematological malignancies, including lymphoma and multiple myeloma. We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for its use, and visualizations of key biological and experimental workflows.
Introduction to this compound and CXCR4
The chemokine receptor CXCR4, and its exclusive ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a pivotal role in normal physiological processes such as hematopoiesis, organogenesis, and immune responses. [ 9, 21 ] However, the CXCR4/SDF-1 axis is also implicated in the pathophysiology of numerous diseases, including a wide range of cancers. [ 4, 18 ] In the context of hematological malignancies, the interaction between CXCR4 expressed on tumor cells and CXCL12 secreted by the bone marrow microenvironment promotes tumor cell retention, survival, proliferation, and evasion of therapy. [ 4, 12 ]
This compound is a high-affinity antagonist of CXCR4. [ 33 ] Its development as a PET imaging agent, particularly when labeled with the positron-emitter Gallium-68 (⁶⁸Ga-Pentixafor), allows for the non-invasive in vivo quantification of CXCR4 expression. [ 9 ] This provides a powerful tool for diagnosing and staging hematological malignancies, as well as for selecting patients who may benefit from CXCR4-targeted therapies.
Mechanism of Action and the CXCR4/SDF-1 Signaling Pathway
⁶⁸Ga-Pentixafor is a radiolabeled analog of CXCL12 and binds with high affinity to the CXCR4 receptor. [ 15 ] Upon intravenous administration, ⁶⁸Ga-Pentixafor distributes throughout the body and accumulates in tissues with high CXCR4 expression, including malignant lesions. The emitted positrons from the Gallium-68 isotope can then be detected by a PET scanner, generating a three-dimensional image that reflects the density and distribution of CXCR4 receptors.
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that are crucial for cancer progression. [ 4, 7 ] These pathways influence cell survival, proliferation, chemotaxis, and adhesion. [ 4, 18, 21 ]
Caption: CXCR4/SDF-1 Signaling Pathway.
Quantitative Data from Preclinical and Clinical Studies
Numerous studies have evaluated the diagnostic performance of ⁶⁸Ga-Pentixafor PET in various hematological malignancies. The following tables summarize key quantitative findings.
Table 1: Biodistribution of ⁶⁸Ga-Pentixafor in Humans (Healthy Volunteers and Patients)
| Organ | Mean SUVmax | Reference |
| Spleen | 6.80 | [ 27 ] |
| Kidneys | 4.99 - 5.3 | [ 8, 27 ] |
| Liver | ~2.7 | [ 8 ] |
| Bone Marrow | 2.1 | [ 8 ] |
| Urinary Bladder Wall | 12.2 (mGy) | [ 8 ] |
| Heart Wall | 4.0 (mGy) | [ 8 ] |
Note: SUV (Standardized Uptake Value) is a semi-quantitative measure of tracer uptake. mGy values represent absorbed radiation dose.
Table 2: Comparison of ⁶⁸Ga-Pentixafor PET and ¹⁸F-FDG PET in Hematological Malignancies
| Malignancy | Parameter | ⁶⁸Ga-Pentixafor | ¹⁸F-FDG | Reference |
| Multiple Myeloma | Patient-based positivity | 66% (23/35) | 47% (9/19) | [ 1 ] |
| Lesion Detection | More lesions in 21% of patients | More lesions in 37% of patients | [ 1 ] | |
| Patient-based positivity | 54% (13/24) | 67% (16/24) | [ 2 ] | |
| Lesion Detection | More lesions in 17% of patients | More lesions in 58% of patients | [ 2 ] | |
| Lymphoma (General) | Patient-based positivity | High, including in FDG-negative forms | Variable | [ 3 ] |
| Tumor-to-Background Ratio | 21.93 ± 10.77 | 4.29 ± 2.16 | [ 3 ] | |
| Mantle Cell Lymphoma (MCL) | Region-based Sensitivity | 100% | 75.2% | [ 5 ] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Mean SUVmax | 1.38 | 2.68 | [ 6 ] |
| Mean Tumor-to-Background Ratio | 7.4 | 15.53 | [ 6 ] | |
| Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma (WM/LPL) | Patient-based positivity | 100% | 58.8% | [ 26 ] |
| Bone Marrow Involvement Sensitivity | 94.1% | 58.8% | [ 26 ] | |
| Lymph Node Involvement Positivity | 76.5% | 11.8% | [ 26 ] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
⁶⁸Ga-Pentixafor Radiolabeling and Quality Control
The following diagram and protocol describe a typical automated synthesis and quality control workflow for producing clinical-grade ⁶⁸Ga-Pentixafor.
Caption: ⁶⁸Ga-Pentixafor Synthesis and QC Workflow.
Protocol for Automated ⁶⁸Ga-Pentixafor Synthesis:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 4 mL of 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: Transfer the ⁶⁸GaCl₃ eluate to the automated synthesis module. Add a solution of 20 µg of this compound precursor (e.g., DOTA-CPCR4.2) dissolved in a suitable buffer, such as HEPES. Some protocols may use sodium acetate (B1210297) to adjust the pH to 3.5-4.0. [ 1 ]
-
Reaction: Heat the reaction mixture at a temperature between 95°C and 125°C for 6 to 15 minutes. [ 4 ]
-
Purification: After the reaction, pass the solution through a pre-conditioned C18 cartridge to trap the ⁶⁸Ga-Pentixafor.
-
Final Formulation: Elute the C18 cartridge with ethanol (B145695) (e.g., 0.5 mL of 75% ethanol) to recover the final product. [ 1 ] The product is then diluted with a sterile saline solution for injection.
-
Sterilization: Pass the final product through a 0.22 µm sterile filter. [ 1 ]
Quality Control Procedures:
-
Radiochemical Purity (RCP): Determine the RCP using instant thin-layer chromatography (ITLC) and/or high-performance liquid chromatography (HPLC). The acceptance criterion is typically >95%. [ 3 ]
-
pH: Measure the pH of the final product, which should be within the range of 6.5 to 7.5.
-
Endotoxin Level: Perform a limulus amebocyte lysate (LAL) test to ensure the endotoxin level is below the acceptable limit (e.g., <17.5 EU/mL). [ 7 ]
-
Germanium-68 Breakthrough: Measure the amount of ⁶⁸Ge in the final product. The acceptable limit is typically less than 0.001% of the total radioactivity. [ 3 ]
-
Sterility: Conduct a sterility test to ensure the absence of microbial contamination.
In Vitro CXCR4 Competitive Binding Assay
Objective: To determine the binding affinity (IC₅₀) of non-radioactive this compound for the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cell leukemia line).
-
Radiolabeled CXCR4 ligand (e.g., [¹²⁵I]FC131).
-
Non-radioactive this compound (competitor).
-
Binding buffer (e.g., Hank's Balanced Salt Solution with 1% BSA).
-
96-well filter plates.
-
Gamma counter.
Protocol:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells. Resuspend the cells in binding buffer to a concentration of approximately 2 x 10⁵ cells per well.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of the radiolabeled CXCR4 ligand.
-
Varying concentrations of non-radioactive this compound.
-
Control wells with no competitor (for total binding) and wells with a high concentration of a known CXCR4 antagonist (e.g., AMD3100) for non-specific binding.
-
-
Incubation: Add the cell suspension to each well. Incubate the plate at 37°C for 60 minutes.
-
Washing: After incubation, filter the contents of each well through the filter plate and wash the cells with cold binding buffer to remove unbound radioligand.
-
Measurement: Place the filter membrane from each well into a tube and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Preclinical Animal Imaging with ⁶⁸Ga-Pentixafor
Objective: To evaluate the in vivo biodistribution and tumor-targeting efficacy of ⁶⁸Ga-Pentixafor in an animal model of hematological malignancy.
Animal Model:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Subcutaneously implant CXCR4-expressing human hematological cancer cells (e.g., Daudi lymphoma or OPM-2 multiple myeloma cells). Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
Imaging Protocol:
-
Tracer Administration: Anesthetize the tumor-bearing mice. Inject approximately 15 MBq of ⁶⁸Ga-Pentixafor intravenously via the tail vein.
-
PET/CT Acquisition: At a specified time point post-injection (typically 60 minutes), place the anesthetized mouse in a small animal PET/CT scanner. Acquire a static PET scan followed by a CT scan for anatomical co-registration.
-
Image Analysis: Reconstruct the PET and CT images. Draw regions of interest (ROIs) over the tumor and various organs to quantify the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
Clinical PET/CT Imaging Protocol with ⁶⁸Ga-Pentixafor
Patient Preparation:
-
No fasting is required for ⁶⁸Ga-Pentixafor PET/CT. [ 4 ]
-
Ensure adequate hydration.
Imaging Protocol:
-
Tracer Administration: Administer a dose of ⁶⁸Ga-Pentixafor intravenously. The injected activity typically ranges from 83 to 165 MBq. [ 4, 25 ]
-
Uptake Phase: The patient should rest for an uptake period, typically 60 minutes. [ 4, 25 ]
-
PET/CT Acquisition: Position the patient on the PET/CT scanner. Acquire a low-dose CT scan from the skull base to the mid-thighs for attenuation correction and anatomical localization. This is followed by a PET emission scan over the same anatomical range.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT data. A nuclear medicine physician will visually and semi-quantitatively analyze the images. Lesions are identified as areas of focally increased tracer uptake compared to the surrounding normal tissue. [ 4 ] The standardized uptake value (SUV) is calculated for quantitative assessment.
Conclusion
⁶⁸Ga-Pentixafor PET/CT is a valuable imaging modality for the non-invasive assessment of CXCR4 expression in hematological malignancies. It demonstrates high specificity and provides excellent image contrast. In several types of lymphoma and in multiple myeloma, ⁶⁸Ga-Pentixafor has shown promise in detecting disease, sometimes outperforming the standard radiotracer, ¹⁸F-FDG. The ability to visualize and quantify CXCR4 expression opens new avenues for patient stratification for CXCR4-targeted therapies and for monitoring treatment response. The experimental protocols detailed in this guide provide a framework for researchers and clinicians to effectively utilize this innovative imaging agent in their work. Further research and clinical trials are ongoing to fully establish the clinical utility of this compound in the management of hematological malignancies.
Preclinical Profile of Pentixafor: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 4 (CXCR4) and its cognate ligand, CXCL12, are pivotal players in cancer biology, influencing tumor progression, angiogenesis, metastasis, and the tumor microenvironment.[1][2][3] The overexpression of CXCR4 is a common feature in numerous solid tumors and is often correlated with a poor prognosis.[4][5] This has positioned CXCR4 as a compelling target for both diagnostic imaging and therapeutic intervention. Pentixafor, a cyclic pentapeptide, is a high-affinity antagonist of the CXCR4 receptor.[6][7] When labeled with radionuclides such as Gallium-68 ([68Ga]Ga-Pentixafor), it serves as a potent imaging agent for Positron Emission Tomography (PET). When chelated with therapeutic isotopes like Lutetium-177 ([177Lu]Lu-Pentixather), it transforms into a targeted radiopharmaceutical therapy agent, embodying the "theranostic" paradigm.[6][7] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various solid tumor models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
The CXCR4 Signaling Axis
The interaction between the CXCL12 ligand and the CXCR4 receptor initiates a cascade of intracellular signaling pathways critical to cell function and pathological processes in cancer.[2][8] Upon binding, CXCR4, a G-protein coupled receptor, activates pathways such as the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which promotes cell proliferation, survival, and angiogenesis.[9] This signaling is integral to tumor growth, invasion, and the metastatic spread to distant organs.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies of [68Ga]Ga-Pentixafor in solid tumor xenograft models. Data is presented as the percentage of injected dose per gram of tissue (%ID/g) at a specified time post-injection (p.i.), unless otherwise noted.
Table 1: In Vivo Tumor Uptake of [68Ga]Ga-Pentixafor in Various Solid Tumor Xenograft Models
| Tumor Type | Cell Line | Animal Model | Tumor Uptake (%ID/g) | Time (p.i.) | Reference(s) |
| Neuroblastoma | IMR32 | Mouse | 5.8 | 60 min | [9] |
| Neuroendocrine | H727 | Mouse | 1.1 | 60 min | [9] |
| Small Cell Lung Cancer | H69 | SCID Mouse | 7.70 ± 1.46 | 30 min | [10] |
| Small Cell Lung Cancer | H69 | SCID Mouse | 3.47 ± 0.15 | 120 min | [10] |
| Pancreatic Cancer | Panc-1 | SCID Mouse | 0.46 ± 0.12 | 30 min | [10] |
| Pancreatic Cancer | Panc-1 | SCID Mouse | 0.41 ± 0.14 | 120 min | [10] |
| Prostate Cancer | PC-3 | Mouse | Lower than [18F]FDG | 60 min | [4][11] |
| Ovarian Cancer (Drug-Resistant) | SK-3rd | Xenograft Mouse | 1.53 ± 0.15 | 60 min | [12] |
| Ovarian Cancer (Control) | SK-NS | Xenograft Mouse | 0.67 ± 0.17 | 60 min | [12] |
| Burkitt's Lymphoma* | Daudi | SCID Mouse | 16.2 ± 3.8 | 90 min | [13][14] |
*Note: While a hematologic malignancy, the Daudi xenograft is frequently used as a high-CXCR4 expressing positive control in preclinical solid tumor studies.
Table 2: Comparative Biodistribution of [68Ga]Ga-Pentixafor in Daudi Xenograft-Bearing SCID Mice (90 min p.i.)
| Organ | Uptake (%ID/g) | Reference(s) |
| Blood | 0.97 ± 0.34 | [15] |
| Liver | 2.0 ± 0.3 | [13] |
| Kidneys | 1.7 ± 0.9 | [13] |
| Intestines | 0.7 ± 0.2 | [13] |
| Muscle | Not Reported | |
| Tumor (Daudi) | 16.2 ± 3.8 | [13] |
Table 3: Tumor-to-Background Ratios
| Tumor Model | Tracer | Ratio | Value | Time (p.i.) | Reference(s) |
| SCLC (H69) | [68Ga]Ga-Pentixafor | Tumor/Muscle | 12.55 ± 2.72 | 120 min | [10] |
| Prostate (PC-3) | [68Ga]Ga-Pentixafor | Tumor/Muscle | 3.80 ± 2.20 | 60 min | [4] |
| Prostate (PC-3) | [68Ga]Ga-Pentixafor | Tumor/Kidney | 0.33 ± 0.15 | 60 min | [4] |
| Prostate (PC-3) | [68Ga]Ga-Pentixafor | Tumor/Liver | 0.79 ± 0.26 | 60 min | [4] |
| Glioblastoma | [68Ga]Ga-Pentixafor | Tumor/Background (SUVmean) | 154.0 ± 90.7 | N/A | [5][16] |
| Glioblastoma | [18F]FET | Tumor/Background (SUVmean) | 4.1 ± 1.3 | N/A | [5][16] |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of preclinical research. Below are generalized protocols for key experiments involved in the evaluation of this compound.
In Vitro CXCR4 Binding and Internalization Assays
Objective: To determine the binding affinity and internalization efficiency of this compound in cancer cell lines.
Methodology:
-
Cell Culture: CXCR4-expressing cancer cell lines (e.g., Jurkat for high expression, PC-3 for prostate, H69 for SCLC) are cultured under standard conditions.[13][14]
-
Competitive Binding Assay: Cells are incubated with a known radioligand for CXCR4 (e.g., [125I]FC131) and increasing concentrations of non-radioactive this compound.[14] The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
Internalization Assay: Cells are incubated with radiolabeled this compound (e.g., [68Ga]Ga-Pentixafor) at 37°C for various time points.[13][14] Surface-bound radioactivity is stripped using an acid wash (e.g., glycine (B1666218) buffer). The internalized fraction is measured by comparing the activity in the acid-resistant fraction (internalized) to the total cell-associated activity.[13]
Animal Xenograft Model Development
Objective: To establish solid tumors in immunodeficient mice for in vivo studies.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) or other immunodeficient mice are typically used.[10]
-
Cell Implantation: A suspension of a human cancer cell line (e.g., 5-10 million PC-3 cells for prostate cancer) is injected subcutaneously into the flank of the mouse.[4][17]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified size (e.g., 5-10 mm in diameter), which is monitored by caliper measurements.[4]
Small Animal PET/CT Imaging
Objective: To non-invasively visualize and quantify the biodistribution and tumor uptake of [68Ga]Ga-Pentixafor in vivo.
Methodology:
-
Radiotracer Administration: Tumor-bearing mice are anesthetized and injected intravenously (typically via the tail vein) with a defined dose of [68Ga]Ga-Pentixafor (e.g., 15-15.2 MBq).[10][17]
-
Imaging: At specific time points post-injection (e.g., 30, 60, 90, 120 minutes), static or dynamic PET scans are acquired using a preclinical PET/CT scanner.[10] A CT scan is performed for anatomical co-registration and attenuation correction.
-
Image Analysis: Images are reconstructed, and regions of interest (ROIs) are drawn over tumors and various organs on the co-registered PET/CT images. The tracer uptake is quantified, often as %ID/g or Standardized Uptake Value (SUV).[5]
Ex Vivo Biodistribution Studies
Objective: To provide a more accurate, quantitative assessment of radiotracer distribution in tissues after the final imaging time point.
Methodology:
-
Euthanasia and Dissection: Following the final PET scan, mice are euthanized.
-
Tissue Collection: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are explanted, weighed, and placed in tubes.[4]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, alongside standards of the injected dose.
-
Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4]
Immunohistochemistry (IHC) and PCR
Objective: To correlate in vivo imaging findings with ex vivo CXCR4 expression in tumor tissue.
Methodology:
-
Tissue Processing: A portion of the explanted tumor is fixed in formalin and embedded in paraffin (B1166041) for IHC or flash-frozen for RNA extraction.
-
IHC: Tumor sections are stained with an anti-CXCR4 antibody. The intensity and extent of staining are evaluated to confirm the presence and localization of the CXCR4 protein.[3][4]
-
PCR: RNA is extracted from tumor tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression level of CXCR4 mRNA, providing a quantitative measure of gene expression.[4][11]
Experimental and Analytical Workflow
The preclinical evaluation of this compound typically follows a structured workflow, from initial in vitro characterization to in vivo validation and ex vivo confirmation.
Conclusion
Preclinical studies have consistently demonstrated the potential of this compound as a specific agent for imaging CXCR4 expression in a variety of solid tumors, including models of glioblastoma, small cell lung cancer, and neuroendocrine tumors.[1][9] The high tumor-to-background ratios observed in several models suggest its utility for clear tumor delineation.[5][10] However, uptake can be variable, as seen in some prostate and pancreatic cancer models, underscoring the heterogeneity of CXCR4 expression even within a single cancer type.[4][10] The robust preclinical data for [68Ga]Ga-Pentixafor has paved the way for clinical investigations and supports the ongoing development of its therapeutic counterpart, [177Lu]Lu-Pentixather, for targeted radionuclide therapy.[6][7] Future preclinical work will likely focus on exploring this compound in combination therapies, further elucidating resistance mechanisms, and expanding its application to a wider range of solid malignancies.[7][12]
References
- 1. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Status of 68Ga-Pentixafor in Solid Tumours [mdpi.com]
- 7. Current Status of 68Ga-Pentixafor in Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model - comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Preclinical evaluation of [68Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo — a comparison to [68Ga]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. oncotarget.com [oncotarget.com]
The Advent of Pentixafor: A Technical Deep Dive into CXCR4-Targeted Theranostics
For Immediate Release
A groundbreaking stride in precision oncology and diagnostics has been made with the discovery and development of Pentixafor, a highly selective ligand for the C-X-C chemokine receptor 4 (CXCR4). This comprehensive technical guide delves into the core scientific principles, experimental validation, and clinical translation of this compound, offering researchers, scientists, and drug development professionals a detailed overview of this promising theranostic agent.
The overexpression of CXCR4 is a critical factor in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention and diagnostic imaging. This compound, a cyclic pentapeptide, has emerged as a leading candidate for targeting CXCR4, enabling both the visualization of receptor expression through Positron Emission Tomography (PET) and the potential for targeted radionuclide therapy.
From Bench to Bedside: The Developmental Pathway
The journey of this compound from a promising molecule to a clinical tool has been marked by rigorous preclinical and clinical evaluation. Initially developed by Dr. H.J. Wester and his team in Munich, Germany, this compound is a CXCL12 analogue that binds to CXCR4 with high affinity.[1] Its development was a function-oriented approach aimed at creating potent and selective CXCR4 antagonists.
Radiolabeled with Gallium-68 ([68Ga]Ga-Pentixafor), it serves as a PET tracer for the non-invasive in vivo quantification of CXCR4 expression.[1] This has significant implications for patient stratification, allowing for the selection of individuals who would most benefit from CXCR4-targeted therapies. Furthermore, when labeled with therapeutic radionuclides like Lutetium-177 or Yttrium-90, the therapeutic analogue, PentixaTher, offers the potential for targeted destruction of cancer cells.
Quantitative Analysis of this compound's Performance
The efficacy and specificity of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize key quantitative data from preclinical and clinical investigations.
Table 1: In Vitro Binding Affinity of this compound and its Analogues
| Compound | Cell Line | Radioligand | IC50 (nM) |
| [68Ga]this compound | Jurkat T-cells | [125I]FC131 | 1.4-fold improved affinity vs. [68Ga]NOTA-pentixafor |
| [68Ga]NOTA-pentixafor | Jurkat T-cells | [125I]FC131 | - |
| Pentixather | hCXCR4 | - | Data available |
| natLu-Pentixather | hCXCR4 | - | Data available |
| natY-Pentixather | hCXCR4 | - | Data available |
Note: Specific IC50 values for each compound were not consistently available in the initial search results, but the relative affinity improvement for [68Ga]this compound is noted.[2]
Table 2: Radiochemical and Quality Control Parameters of [68Ga]Ga-Pentixafor
| Parameter | Method | Specification | Result |
| Radiochemical Purity | ITLC | >98.5% | >98.5% |
| Radiochemical Purity | HPLC | >98% | 99.86%, 99.83%, 100% (in three validation runs) |
| Radiochemical Yield (non-decay corrected) | Automated Synthesis | - | 84.4% ± 0.9% |
| pH | - | 7 | 7 |
| Endotoxin (B1171834) Level | LAL Test | <17.5 EU/mL | <17.5 EU/mL |
Data compiled from multiple sources detailing automated synthesis protocols.[3][4][5]
Table 3: Preclinical Tumor Uptake of [68Ga]Ga-Pentixafor in Xenograft Models
| Cancer Model | Cell Line | Tumor Uptake (%ID/g at 90 min p.i.) |
| Daudi Lymphoma | Daudi | 16.2 ± 3.8 |
| Multiple Myeloma | MM.1S and OPM-2 | Strong binding observed |
| Small Cell Lung Cancer | H69 | 4.43 ± 0.84 (at 60 min p.i.) |
| Prostate Cancer | PC-3 | 1.8 ± 0.6 (at 60 min p.i.) |
%ID/g: percentage of injected dose per gram of tissue. Data is a compilation from various preclinical studies.[1][2][6][7]
Table 4: Clinical PET Imaging Data of [68Ga]Ga-Pentixafor in Various Cancers
| Cancer Type | Number of Patients | Mean SUVmax | Comparison with [18F]FDG-PET |
| Multiple Myeloma | 30 | Positively correlated with tumor burden markers | Higher positive rate than [18F]FDG (93.3% vs 53.3%) |
| Small Cell Lung Cancer | 10 | - | Detected more lesions than [68Ga]DOTATOC |
| Esophageal Cancer | 10 | - | 14 lesions positive for both, 5 FDG+/Pentixafor-, 7 FDG-/Pentixafor+ |
| Breast Cancer | 51 | 7.26 ± 2.84 | Lower uptake than [18F]FDG (SUVmax 18.8 ± 9.1) |
SUVmax: Maximum Standardized Uptake Value. These values represent a summary of findings from different clinical trials.[8][9][10][11]
Key Experimental Methodologies
The development and validation of this compound have relied on a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.
Automated Radiosynthesis of [68Ga]Ga-Pentixafor
Objective: To produce sterile, high-purity [68Ga]Ga-Pentixafor for clinical use using an automated synthesis module.
Materials:
-
68Ge/68Ga generator
-
Automated synthesis module (e.g., Scintomics GRP®, Gaia/Luna Elysia-Raytest)
-
GMP-grade this compound peptide precursor
-
Reagents: 0.1 M HCl, 5 M NaCl, HEPES buffer, sterile water, ethanol
-
C18 Sep-Pak cartridge
-
Sterile filters (0.22 µm)
Protocol:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
The eluate is passed through a cation exchange cartridge.
-
68Ga is eluted from the cartridge using 5 M NaCl.
-
The 68Ga eluate is added to a reaction vial containing the this compound precursor in HEPES buffer (pH adjusted to ~4).
-
The reaction mixture is heated at a controlled temperature (e.g., 95-125°C) for a specific duration (e.g., 4-10 minutes).[4][5][12]
-
The reaction mixture is then passed through a C18 Sep-Pak cartridge to purify the [68Ga]Ga-Pentixafor.
-
The cartridge is washed with sterile water.
-
The final product is eluted from the cartridge with an ethanol/water mixture.
-
The eluate is passed through a sterile filter into a sterile vial and diluted with a phosphate (B84403) buffer solution.
-
Quality control tests are performed to determine radiochemical purity (ITLC and HPLC), pH, sterility, and endotoxin levels.
Competitive Binding Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, which reflects its binding affinity to the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cell leukemia cells)
-
Radioligand (e.g., [125I]FC131)
-
Unlabeled this compound at various concentrations
-
Assay buffer
-
Cell harvesting equipment
-
Gamma counter
Protocol:
-
Culture CXCR4-expressing cells to the desired density.
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, add a fixed concentration of the radioligand to each well.
-
Add the varying concentrations of unlabeled this compound to the wells.
-
Add the CXCR4-expressing cells to each well.
-
Incubate the plate at a controlled temperature for a specific duration to allow for competitive binding.
-
Harvest the cells and wash to remove unbound radioligand.
-
Measure the radioactivity in the cell pellets using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.[2]
In Vivo Biodistribution Study in a Mouse Xenograft Model
Objective: To evaluate the distribution, tumor uptake, and clearance of [68Ga]Ga-Pentixafor in a living organism.
Materials:
-
Immunodeficient mice (e.g., SCID mice)
-
CXCR4-expressing tumor cells (e.g., Daudi lymphoma cells)
-
[68Ga]Ga-Pentixafor
-
Anesthesia
-
Gamma counter or PET scanner
Protocol:
-
Implant CXCR4-expressing tumor cells subcutaneously into the mice to establish xenografts.
-
Once the tumors reach a suitable size, inject a known activity of [68Ga]Ga-Pentixafor intravenously into the tail vein of the anesthetized mice.
-
At various time points post-injection (e.g., 30, 60, 90, 120 minutes), euthanize a cohort of mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Alternatively, perform serial PET scans on the same animal at different time points to non-invasively assess biodistribution.[1][2][7]
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To better understand the mechanism of action and the experimental processes involved in this compound's development, the following diagrams have been generated using Graphviz.
Caption: CXCR4 Signaling Pathway upon ligand binding.
Caption: this compound development and clinical translation workflow.
Conclusion and Future Directions
This compound represents a significant advancement in the field of nuclear medicine and oncology. Its high affinity and selectivity for CXCR4 make it a powerful tool for both diagnosing and potentially treating a wide range of cancers. The ability to non-invasively assess CXCR4 expression with [68Ga]Ga-Pentixafor PET opens up new avenues for personalized medicine, enabling the selection of patients for targeted therapies and monitoring their response to treatment.
Ongoing and future clinical trials will further elucidate the full potential of this compound and its therapeutic counterpart, PentixaTher. The continued development of such theranostic agents holds the promise of more effective and less toxic cancer treatments, ultimately improving patient outcomes. This technical guide provides a solid foundation for understanding the science behind this compound and its journey from a laboratory curiosity to a clinically relevant molecule.
References
- 1. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. Automated synthesis and quality control of [68Ga]Ga-PentixaFor using the Gaia/Luna Elysia-Raytest module for CXCR4 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemokine receptor-4 targeted PET/CT with 68Ga-Pentixafor in assessment of newly diagnosed multiple myeloma: comparison to 18F-FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Status of 68Ga-Pentixafor in Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing 68Ga-Pentixafor,18F-FDG PET/CT and Chemokine Receptor 4 Immunohistochemistry Staining in Breast Cancer: A Prospective Cross Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new class of this compound- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Pentixafor: A Theranostic Agent Targeting CXCR4 for Cancer Diagnosis and Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The C-X-C motif chemokine receptor 4 (CXCR4) has emerged as a critical target in oncology due to its overexpression in a multitude of malignancies and its integral role in tumor progression, metastasis, and therapy resistance.[1] Pentixafor, a cyclic pentapeptide with high affinity for CXCR4, has been developed as a versatile theranostic agent.[2] When labeled with Gallium-68 (⁶⁸Ga), [⁶⁸Ga]Ga-Pentixafor serves as a highly specific imaging agent for positron emission tomography (PET), enabling the non-invasive visualization and quantification of CXCR4 expression in vivo.[2][3] Its therapeutic counterpart, Pentixather, labeled with Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), offers a targeted radionuclide therapy approach to deliver cytotoxic radiation directly to CXCR4-expressing tumor cells.[3][4] This guide provides a comprehensive technical overview of this compound, encompassing its mechanism of action, experimental protocols for its use, quantitative data from key studies, and its application in the clinical management of cancer.
The CXCR4/CXCL12 Axis: A Key Player in Cancer Pathophysiology
The CXCR4 receptor and its exclusive ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), form a critical signaling axis involved in various physiological processes, including hematopoiesis, immune cell trafficking, and angiogenesis.[5][6] In the context of cancer, this axis is frequently hijacked by tumor cells to promote their survival, proliferation, and dissemination.[7] Overexpression of CXCR4 has been documented in more than 20 different types of human cancers, including both solid tumors and hematological malignancies, and is often correlated with a poor prognosis.[1][8]
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events, primarily through G-protein coupled pathways.[9] This activation leads to downstream effects that are crucial for tumor progression:
-
Tumor Cell Proliferation and Survival: The CXCL12/CXCR4 axis can activate pro-survival pathways such as PI3K/Akt and MAPK/ERK, promoting cancer cell growth and inhibiting apoptosis.[10][11]
-
Metastasis: CXCR4 expression on cancer cells facilitates their migration towards CXCL12 gradients, which are often high in organs that are common sites of metastasis, such as the bone marrow, lungs, and liver.[6] This directed migration is a key step in the metastatic cascade. The axis also promotes invasion by stimulating the expression of matrix metalloproteinases (MMPs).[12]
-
Angiogenesis: The CXCL12/CXCR4 signaling pathway can induce the formation of new blood vessels, which are essential for tumor growth and nutrient supply.[13]
-
Therapy Resistance: The tumor microenvironment, influenced by the CXCL12/CXCR4 axis, can provide a protective niche for cancer cells, contributing to resistance against conventional therapies.[14]
CXCR4 Signaling Pathway
The interaction of CXCL12 with CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The subsequent dissociation of Gαi and Gβγ subunits initiates multiple downstream signaling cascades.
The Theranostic Principle of this compound
The theranostic approach combines diagnostic imaging with targeted therapy, allowing for patient stratification, treatment monitoring, and personalized medicine. This compound exemplifies this concept by utilizing the same molecular target, CXCR4, for both imaging and therapy.[15]
Diagnostic Imaging with [⁶⁸Ga]Ga-Pentixafor PET
[⁶⁸Ga]Ga-Pentixafor is a positron-emitting radiopharmaceutical used for PET imaging. Following intravenous injection, it binds with high specificity to CXCR4 receptors on the surface of cancer cells.[16] The emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. This allows for the three-dimensional visualization and quantification of CXCR4 expression throughout the body.
The primary applications of [⁶⁸Ga]Ga-Pentixafor PET in oncology include:
-
Diagnosis and Staging: Identifying primary tumors and metastatic lesions that overexpress CXCR4.
-
Patient Selection: Identifying patients who are most likely to benefit from CXCR4-targeted therapies.[3]
-
Treatment Monitoring: Assessing the response to therapy by measuring changes in CXCR4 expression.
-
Prognostication: High CXCR4 expression detected by [⁶⁸Ga]Ga-Pentixafor PET may be associated with a more aggressive disease phenotype.
Targeted Radionuclide Therapy with [¹⁷⁷Lu]Lu-Pentixather
For therapeutic applications, the CXCR4-targeting peptide is labeled with a beta-emitting radionuclide, most commonly Lutetium-177, to form [¹⁷⁷Lu]Lu-Pentixather.[17] Lutetium-177 emits beta particles with a mean energy of 134 keV and a maximum tissue penetration of approximately 2 mm, making it suitable for treating small to medium-sized tumors while minimizing damage to surrounding healthy tissues.[17] Upon binding to CXCR4, [¹⁷⁷Lu]Lu-Pentixather is internalized by the cancer cell, delivering a localized and cytotoxic dose of radiation that induces DNA damage and subsequent cell death.[17]
Theranostic Workflow
Experimental Protocols
Radiolabeling of [⁶⁸Ga]Ga-Pentixafor
Manual Method: A detailed manual radiolabeling procedure has been described.[18] Briefly:
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.5 M HCl.
-
Adjust the pH of the eluate to 3.5-4.0 by adding 1.25 M sodium acetate (B1210297).
-
Add a solution of the this compound precursor (e.g., 20 µg).
-
Heat the reaction mixture at 105°C for 15 minutes.
-
Purify the final product using a Sep-Pak C18 cartridge.
Automated Synthesis: Automated synthesis modules provide a standardized and GMP-compliant method for producing [⁶⁸Ga]Ga-Pentixafor.[16][19] The general steps involve:
-
Elution of the ⁶⁸Ge/⁶⁸Ga generator.
-
Pre-concentration of ⁶⁸Ga³⁺ on a cation exchange cartridge.
-
Elution of ⁶⁸Ga³⁺ into a reaction vial containing the this compound precursor and a buffer (e.g., HEPES).
-
Heating the reaction mixture (e.g., 95°C for 10 minutes).[20]
-
Purification of the final product using solid-phase extraction (SPE) cartridges.
Quality Control: The radiochemical purity of the final product should be determined using radio-thin-layer chromatography (radio-TLC) and/or radio-high-performance liquid chromatography (radio-HPLC).[20][21] Other quality control tests include pH measurement, sterility testing, and endotoxin (B1171834) analysis.[20]
Radiolabeling of [¹⁷⁷Lu]Lu-Pentixather
A common protocol for the radiolabeling of Pentixather with ¹⁷⁷Lu is as follows:[22][23]
-
Dissolve Pentixather in water to a concentration of 1 mM.
-
Add the required volume of the Pentixather solution to ¹⁷⁷LuCl₃ in 0.04 M HCl.
-
Add 1 M ammonium (B1175870) acetate buffer.
-
Heat the mixture at 95°C for 20-35 minutes.
-
The final product can be purified using a C18 cartridge if necessary.
Quality Control: Similar to [⁶⁸Ga]Ga-Pentixafor, quality control for [¹⁷⁷Lu]Lu-Pentixather involves assessing radiochemical purity via radio-TLC and radio-HPLC.[23]
In Vitro and Preclinical Evaluation
Competitive Binding Assay: The binding affinity of this compound to the CXCR4 receptor is typically determined through competitive binding assays using a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]FC131) and CXCR4-expressing cells (e.g., Jurkat T-cells).[3] The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
Cell Uptake and Internalization Assay: These assays are performed to evaluate the cellular uptake and internalization of radiolabeled this compound in CXCR4-expressing cancer cell lines.[3] Cells are incubated with the radiotracer for various time points, and the cell-associated radioactivity is measured to determine the percentage of uptake and internalization.
Animal Xenograft Models: To evaluate the in vivo performance of this compound, animal models, typically immunodeficient mice bearing human cancer xenografts with varying levels of CXCR4 expression, are used.[1][24] Following intravenous injection of the radiotracer, PET imaging is performed to assess tumor uptake and biodistribution. Ex vivo biodistribution studies are also conducted by sacrificing the animals at different time points and measuring the radioactivity in various organs and the tumor.[1]
Clinical PET/CT Imaging Protocol with [⁶⁸Ga]Ga-Pentixafor
A typical clinical imaging protocol involves:[4][19][25]
-
Intravenous injection of 110-150 MBq of [⁶⁸Ga]Ga-Pentixafor.
-
An uptake period of 35-60 minutes.
-
Acquisition of a whole-body PET/CT scan from the head to the mid-thighs.
-
Low-dose CT is used for attenuation correction and anatomical localization.
Quantitative Data
In Vitro Binding Affinity
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| [⁶⁸Ga]Ga-Pentixafor | Jurkat | 2.7 ± 0.5 | [3] |
| [⁶⁸Ga]NOTA-pentixafor | Jurkat | 1.9 ± 0.3 | [3] |
Preclinical Biodistribution of [⁶⁸Ga]Ga-Pentixafor in PC-3 Xenograft Model
| Organ | %ID/g (mean ± SD) |
| Tumor | 1.8 ± 0.6 |
| Blood | 1.5 ± 0.5 |
| Muscle | 0.5 ± 0.2 |
| Liver | 2.4 ± 0.6 |
| Kidneys | 6.0 ± 1.8 |
Data from Schwarzenböck et al., 2017.[1]
Clinical Imaging: [⁶⁸Ga]Ga-Pentixafor vs. [¹⁸F]FDG PET/CT
| Cancer Type | Tracer with Higher Detection Rate/Uptake | Reference |
| Hematological Malignancies | ||
| Multiple Myeloma | [⁶⁸Ga]Ga-Pentixafor | [19] |
| Lymphoma (indolent) | [⁶⁸Ga]Ga-Pentixafor | [21] |
| Solid Tumors | ||
| Small Cell Lung Cancer | Comparable to or higher than [¹⁸F]FDG in some cases | [25] |
| Head and Neck Cancer | [¹⁸F]FDG | [17] |
| Prostate Cancer | [¹⁸F]FDG | [1] |
| Neuroendocrine Tumors | [⁶⁸Ga]DOTATATE > [¹⁸F]FDG > [⁶⁸Ga]Ga-Pentixafor | [2] |
Dosimetry of [¹⁷⁷Lu]Lu-Pentixather in Patients
| Organ | Absorbed Dose (Gy/GBq) - Median (Range) |
| Kidneys | 0.91 (0.38 - 3.47) |
| Liver | 0.71 (0.39 - 1.17) |
| Spleen | 0.58 (0.34 - 2.26) |
| Bone Marrow | 0.47 (0.14 - 2.33) |
Data from Hänscheid et al., 2021.[26]
Clinical Applications and Future Directions
[⁶⁸Ga]Ga-Pentixafor PET/CT has shown significant promise, particularly in hematological malignancies like multiple myeloma and certain types of lymphoma, where it can outperform the standard [¹⁸F]FDG PET/CT in detecting bone marrow involvement.[19][21] In solid tumors, its role is more nuanced, often showing lower uptake than [¹⁸F]FDG, but providing valuable information on CXCR4 expression for potential targeted therapies.[1]
The therapeutic application of [¹⁷⁷Lu]Lu-Pentixather is still in the early stages of clinical investigation but has shown encouraging results in patients with advanced hematological malignancies.[4] The main dose-limiting organs are the kidneys and bone marrow, necessitating careful patient-specific dosimetry.[26]
Future research will focus on:
-
Expanding the clinical applications of this compound to other CXCR4-expressing cancers.
-
Optimizing therapeutic regimens with [¹⁷⁷Lu]Lu-Pentixather, potentially in combination with other treatments.
-
Developing new CXCR4-targeted agents with improved pharmacokinetic properties.
-
Further elucidating the role of the CXCR4/CXCL12 axis in the tumor microenvironment to identify new therapeutic strategies.
Conclusion
This compound represents a significant advancement in the field of theranostics. Its ability to non-invasively image and subsequently deliver targeted radionuclide therapy to CXCR4-expressing tumors holds great promise for personalized cancer medicine. As our understanding of the CXCR4/CXCL12 axis in cancer continues to grow, this compound and similar agents are poised to play an increasingly important role in the diagnosis and treatment of a wide range of malignancies. This guide provides a foundational understanding for researchers and clinicians working to harness the potential of this innovative theranostic agent.
References
- 1. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCL12/CXCR4: a symbiotic bridge linking cancer cells and their stromal neighbors in oncogenic communication networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Fully-automated production of [68Ga]Ga-PentixaFor on the module Modular Lab-PharmTracer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mattioli1885journals.com [mattioli1885journals.com]
- 21. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent [thno.org]
- 23. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model - comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. oncotarget.com [oncotarget.com]
- 26. Biokinetics and Dosimetry of 177Lu-Pentixather - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Characterization of Pentixafor Binding Affinity: A Technical Guide
This guide provides an in-depth overview of the in-vitro characterization of Pentixafor's binding affinity to its target, the C-X-C chemokine receptor type 4 (CXCR4). It is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging. The document details the quantitative binding data, experimental methodologies, and the underlying principles of the assays.
Introduction to this compound and CXCR4
The chemokine receptor CXCR4, and its exclusive endogenous ligand CXCL12 (stromal cell-derived factor-1α), play a crucial role in numerous physiological and pathological processes.[1][2] The CXCL12/CXCR4 axis is integral to cell migration, proliferation, and survival.[1] Its overexpression is implicated in the progression and metastasis of more than 30 different types of cancer, making it a significant target for both diagnostics and therapeutics.[1][2]
This compound is a cyclic pentapeptide-based radiopharmaceutical that binds with high affinity and selectivity to human CXCR4.[3] When labeled with radionuclides like Gallium-68 (⁶⁸Ga), it serves as an excellent agent for Positron Emission Tomography (PET) imaging to visualize and quantify CXCR4 expression in vivo.[4][5] The theranostic counterpart, PentixaTher, labeled with therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), is used for targeted radioligand therapy.[6] Understanding the in-vitro binding characteristics of this compound is fundamental to its preclinical and clinical application.
Quantitative Binding Affinity Data
The binding affinity of this compound and its analogues is typically determined through competitive binding assays, yielding the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the unlabeled ligand (e.g., this compound) required to displace 50% of a specific radioligand from the CXCR4 receptor. A lower IC₅₀ value indicates a higher binding affinity.
Other related metrics include the dissociation constant (Kd) and the inhibition constant (Ki), which both describe the affinity between a ligand and a receptor.[7] While Kd is a general term for the equilibrium between a ligand-protein complex and its dissociated components, Ki specifically refers to the dissociation constant of an inhibitor determined through kinetic studies.[7]
The following tables summarize the reported IC₅₀ values for this compound and related compounds from various in-vitro studies.
Table 1: IC₅₀ Values of this compound Analogues for Human CXCR4 (hCXCR4)
| Compound | IC₅₀ (nM) | Cell Line | Radioligand | Reference |
| [ⁿᵃᵗGa]this compound | 18.2 ± 1.8 | Jurkat | [¹²⁵I]FC-131 | [8] |
| [ⁿᵃᵗGa]this compound | 9.5 ± 1.2 | Jurkat | [¹²⁵I]FC-131 | [6] |
| [ⁿᵃᵗF]AlF-NOTA-Pentixather | 13.0 ± 2.6 | Jurkat | [¹²⁵I]FC-131 | [8] |
| [ⁿᵃᵗGa]NOTA-Pentixafor | 6.9 ± 1.2 | Jurkat | [¹²⁵I]FC-131 | [4] |
| [ⁿᵃᵗLu]Pentixather | 4.3 ± 0.5 | Jurkat | [¹²⁵I]FC-131 | [6] |
| [ⁿᵃᵗY]Pentixather | 2.5 ± 0.5 | Jurkat | [¹²⁵I]FC-131 | [6] |
| [ⁿᵃᵗBi]Pentixather | 3.5 ± 1.0 | Jurkat | [¹²⁵I]FC-131 | [6] |
| FC-131 | 1.1 ± 0.1 | Jurkat | [¹²⁵I]FC-131 | [6] |
Table 2: Comparison of DOTA vs. NOTA Chelators on this compound Affinity for hCXCR4
| Compound | logP | IC₅₀ (nM) | Reference |
| This compound (metal-free) | -2.6 | 121.0 ± 20.0 | [9] |
| [ⁿᵃᵗGa]this compound (DOTA) | -2.9 | 9.5 ± 1.2 | [9] |
| NOTA-Pentixafor (metal-free) | -2.3 | 43.1 ± 7.5 | [9] |
| [ⁿᵃᵗGa]NOTA-Pentixafor | -2.4 | 6.9 ± 1.2 | [4][9] |
Note: logP is a measure of lipophilicity. A more negative value indicates higher hydrophilicity.
Experimental Protocols
The in-vitro binding affinity of this compound is primarily assessed using competitive radioligand binding assays. Below is a detailed methodology synthesized from published studies.[4][8][10][11]
3.1. Objective
To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) for the CXCR4 receptor by measuring its ability to compete with a known radioligand.
3.2. Materials
-
Cell Lines: Human T-cell leukemia cell line (Jurkat) or other CXCR4-expressing cells (e.g., Chem-1, Daudi).[4][8][9][10]
-
Radioligand: [¹²⁵I]FC-131, a high-affinity CXCR4 antagonist.[4][8][10]
-
Test Compounds: this compound and its analogues at various concentrations (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).[8]
-
Buffers: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[8]
-
Apparatus: Centrifuge, gamma counter.
3.3. Experimental Workflow
The following diagram illustrates the typical workflow for a competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
3.4. Detailed Procedure
-
Cell Preparation: Jurkat T-cells are harvested, counted, and resuspended in an appropriate buffer. Typically, 4 x 10⁵ cells are used per sample.[8][10]
-
Incubation: The cells are incubated in vials with a fixed concentration of the radioligand ([¹²⁵I]FC-131, ~0.1 nM) and varying concentrations of the unlabeled test compound (this compound).[8]
-
Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium, for instance, 120 minutes.[8]
-
Separation: To separate receptor-bound radioligand from the free radioligand, the samples are centrifuged (e.g., at 300 rcf for 3 minutes), and the supernatant is discarded.[8]
-
Washing: The cell pellets are washed (typically twice) with ice-cold buffer to minimize non-specific binding.[8]
-
Measurement: The radioactivity of the washed cell pellets is measured using a gamma counter.
-
Data Analysis: The measured counts are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value.[10]
Signaling Pathway and Binding Principle
4.1. CXCR4 Signaling Pathway
This compound acts as an antagonist to the CXCR4 receptor. Upon binding of the natural ligand CXCL12, CXCR4 activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which promote cell survival and proliferation.[12] By blocking CXCL12's access to the receptor, this compound inhibits these downstream effects.
Caption: Simplified CXCR4 signaling pathway and this compound's mechanism.
4.2. Principle of Competitive Binding
The in-vitro assays rely on the principle of competitive binding. A radiolabeled ligand with known affinity for CXCR4 is used as a tracer. When an unlabeled competitor (this compound) is introduced, it competes with the radioligand for the same binding sites on the receptor. As the concentration of the unlabeled competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the cells.
References
- 1. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of [68Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo — a comparison to [68Ga]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. First 18F-Labeled this compound-Based Imaging Agent for PET Imaging of CXCR4 Expression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new class of this compound- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Pentixafor for Imaging Myocardial Infarction: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Following a myocardial infarction (MI), an intricate inflammatory and regenerative response is initiated, orchestrated significantly by the chemokine C-X-C motif receptor 4 (CXCR4) and its primary ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12). The upregulation of CXCR4 in the infarcted myocardium, predominantly on infiltrating immune cells and progenitor cells, presents a unique molecular target for non-invasive imaging. Pentixafor, a cyclic pentapeptide with high affinity for human CXCR4, can be labeled with positron-emitting (e.g., Gallium-68) or single-photon-emitting (e.g., Technetium-99m) radionuclides to visualize and quantify CXCR4 expression. This technical guide provides an in-depth overview of the core principles, experimental methodologies, quantitative data, and signaling pathways associated with the use of this compound-based radiotracers for imaging the cellular response to myocardial infarction.
The CXCL12/CXCR4 Axis in Myocardial Infarction
The CXCL12/CXCR4 signaling axis is a critical regulator of cell trafficking, survival, and proliferation. In the context of cardiovascular health, it plays a pivotal role in tissue repair following ischemic injury.[1] After an acute MI, myocardial ischemia triggers a significant upregulation of CXCL12 in cardiac myocytes and fibroblasts.[2] This chemokine gradient serves to recruit CXCR4-expressing cells from circulation and the bone marrow to the site of injury.[1][3] These cells primarily include:
-
Immune Cells: Neutrophils, macrophages, and lymphocytes, which are integral to the post-infarct inflammatory and resolution phases.[3][4]
-
Stem and Progenitor Cells: Hematopoietic and mesenchymal stem cells that contribute to neoangiogenesis and favorable cardiac remodeling.[1][5]
The binding of CXCL12 to the G-protein coupled receptor CXCR4 activates several downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[1][2] These pathways promote cell survival and angiogenesis, which are crucial for cardiac repair.[1] Therefore, the density of CXCR4 expression in the infarcted region is a surrogate marker for the intensity of the ongoing inflammatory and reparative processes.[6][7] this compound-based imaging allows for the non-invasive visualization and quantification of this key biological response.[3][4]
Signaling Pathway Diagram
The diagram below illustrates the simplified downstream signaling cascade following the binding of the CXCL12 ligand to the CXCR4 receptor.
Caption: The CXCL12/CXCR4 signaling cascade.
Quantitative Data from Clinical Studies
Several clinical studies have demonstrated the feasibility of imaging CXCR4 expression post-MI using this compound-based radiotracers. The quantitative findings from key human studies are summarized below.
Table 1: Summary of [⁶⁸Ga]this compound PET/CT Studies in Myocardial Infarction
| Study Cohort & Timing | Key Quantitative Findings | Observations & Correlations | Reference(s) |
| 7 patients; 5-10 days post-MI | Positive Scans: 3 of 7 patients.SUVmax (infarct): 2.1 to 3.7SUVmean (infarct): 2.0 to 3.3Ratio (Infarct/Remote) SUVmax: 2.0 ± 0.4Ratio (Infarct/Remote) SUVmean: 2.1 ± 0.2 | PET-positive patients had higher troponin and creatine (B1669601) kinase levels. Signal source speculated to be infiltrating immune cells. | [3][4] |
| 22 patients; within 2 weeks post-MI | Positive Scans: 17 of 22 patients. | Myocardial CXCR4 signal was inversely associated with time from symptom onset and with scar volume at 4-month follow-up MRI. | [7] |
| 49 patients; ~4 days post-MI | Quantitative data on SUV/TBR not detailed in abstract. | CXCR4 signal extent predicted left ventricular function months later, potentially outperforming some cardiac MRI markers. Signal correlated with peak troponin and creatine kinase. | [6] |
SUV: Standardized Uptake Value
Table 2: Summary of [⁹⁹ᵐTc]-PentixaTec SPECT/CT Study in Myocardial Infarction
| Study Cohort & Timing | Key Quantitative Findings | Observations & Correlations | Reference(s) |
| 9 patients; post-revascularization | Positive Scans: 9 of 9 patients.SBRmax (Infarct/Blood Pool): 2.36 ± 0.74SBRmean (Infarct/Blood Pool): 2.07 ± 0.64Ratio (Infarct/Remote) SBRmax: 2.21 ± 0.66Ratio (Infarct/Remote) SBRmean: 2.29 ± 0.71 | Uptake in bone marrow and spleen correlated with CXCR4 expression in infarcted areas. SPECT-derived inflammatory changes did not correlate with serum troponin, CK, or leukocytes. | [8] |
SBR: Signal-to-Background Ratio
Experimental Protocols
Reproducible and standardized protocols are essential for quantitative molecular imaging. This section details the methodologies for radiolabeling of this compound and the subsequent imaging acquisition.
Radiolabeling of [⁶⁸Ga]this compound
The synthesis of [⁶⁸Ga]this compound is typically performed in a fully automated manner using a commercial synthesis module to ensure compliance with cGMP standards.[9][10]
-
Elution: ⁶⁸Ga-gallium chloride (⁶⁸GaCl₃) is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid (e.g., 0.5 M HCl).[11]
-
Purification & Concentration: The ⁶⁸Ga³⁺ eluate is trapped on a cation exchange cartridge. It is then eluted in a small volume using a concentrated salt solution (e.g., 5 N NaCl).[10]
-
Labeling Reaction: The purified ⁶⁸Ga³⁺ is added to a solution containing the this compound precursor peptide (typically 20-40 µg) buffered to a pH of 3.5-4.0 with a buffer like HEPES or sodium acetate.[10][11] The reaction mixture is heated to a high temperature (e.g., 105-125 °C) for 5-15 minutes.[10][11]
-
Final Purification: The resulting [⁶⁸Ga]this compound is purified from unreacted ⁶⁸Ga³⁺ and impurities using a solid-phase extraction (SPE) cartridge, such as a Sep-Pak C18 cartridge. The final product is eluted with an ethanol/water mixture and formulated in a saline solution for injection.[10][11]
-
Quality Control: Radiochemical purity is confirmed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12]
PET/CT Imaging Protocol (Human)
The following outlines a typical protocol for clinical imaging with [⁶⁸Ga]this compound.
-
Patient Preparation: Generally, no specific patient preparation such as fasting is required.[10]
-
Radiotracer Administration: A dose of 84.6 ± 26.2 MBq to 161 MBq of [⁶⁸Ga]this compound is administered intravenously.[3][4][11]
-
Uptake Period: Patients rest for an uptake period, typically 45 to 60 minutes, to allow for tracer distribution and target accumulation.[3][4][11]
-
Image Acquisition:
-
Image Analysis:
-
Images are reconstructed and analyzed.
-
For semi-quantitative analysis, regions of interest (ROIs) are drawn over the infarcted myocardium (guided by CT or fused MRI), remote healthy myocardium, and a reference background region (e.g., blood pool in the left ventricle or aorta).[4][12]
-
Standardized Uptake Values (SUVmax, SUVmean) and target-to-background ratios (TBRs) are calculated.[4][12]
-
Preclinical Animal Models
While [⁶⁸Ga]this compound demonstrates high specificity for the human CXCR4 receptor, its affinity for the murine equivalent is significantly lower.[14] This limits its utility in standard mouse models of MI. Research in this area often requires the development of mouse-specific tracers, such as ⁶⁸Ga-mCXCL12.[14] However, validation studies in murine models have used autoradiography and immunohistochemistry to confirm that the tracer signal co-localizes with areas of infarction and immune cell infiltration (e.g., CD68+ macrophages and Ly6G+ neutrophils).[15]
Visualized Workflows and Relationships
General Experimental Workflow
The diagram below outlines the typical workflow for a clinical study investigating this compound imaging in MI patients.
Caption: A typical clinical workflow for this compound PET/CT imaging post-MI.
Logical Relationship Diagram
This diagram illustrates the underlying biological rationale for using this compound to image myocardial infarction.
Caption: The biological basis for this compound imaging in myocardial infarction.
Conclusion and Future Directions
This compound-based molecular imaging provides a non-invasive method to visualize and quantify the crucial inflammatory and reparative response mediated by the CXCL12/CXCR4 axis after myocardial infarction. Quantitative data from PET and SPECT studies show specific tracer uptake in the infarcted myocardium, which correlates with the degree of initial injury and may hold prognostic value for patient outcomes, such as future left ventricular function.[3][6]
This imaging modality offers a powerful tool for drug development professionals to assess the in-vivo efficacy of novel anti-inflammatory or regenerative therapies. It can serve as a pharmacodynamic biomarker to demonstrate target engagement and modulation of the cellular response to MI. Future research, including larger prospective clinical trials, is warranted to establish the prognostic utility of this compound imaging for risk stratification and to guide personalized therapeutic interventions aimed at mitigating adverse cardiac remodeling and preventing the progression to heart failure.[6][7] Furthermore, the development of this compound-based agents for radionuclide therapy (theranostics) opens the possibility of not only imaging but also modulating this critical biological pathway.[16][17]
References
- 1. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The CXCL12/CXCR4 chemokine ligand/receptor axis in cardiovascular disease [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Role of Cardiac Myocyte CXCR4 Expression in Development and Left Ventricular Remodeling After Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.healthgrades.com [resources.healthgrades.com]
- 7. PET Imaging of Post-infarct Myocardial Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular imaging of cardiac CXCR4 expression in a mouse model of acute myocardial infarction using a novel 68Ga-mCXCL12 PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A new class of this compound- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting CXCR4 with [68Ga]this compound: a suitable theranostic approach in pleural mesothelioma? - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Pentixafor: A Technical Guide to Biodistribution and Dosimetry
For Researchers, Scientists, and Drug Development Professionals
Pentixafor, a high-affinity ligand for the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a critical tool in the landscape of nuclear medicine and oncology. Its ability to be labeled with both diagnostic and therapeutic radionuclides makes it a versatile theranostic agent for imaging and treating CXCR4-expressing malignancies. This technical guide provides an in-depth overview of the biodistribution and dosimetry of this compound, focusing on its most clinically relevant radio-conjugates: Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.
Core Principles: Biodistribution and Dosimetry
The clinical utility of any radiopharmaceutical is fundamentally determined by its biodistribution and dosimetry. Biodistribution describes the uptake, retention, and clearance of the agent in various organs and tissues over time. This profile dictates the tracer's ability to accumulate in target tissues, such as tumors, while minimizing exposure to healthy organs. Dosimetry involves the calculation of the absorbed radiation dose delivered to different parts of the body, a critical factor for assessing both the safety of diagnostic imaging agents and the therapeutic efficacy and potential toxicity of radiotherapeutics.
⁶⁸Ga-Pentixafor: Biodistribution and Dosimetry for PET Imaging
⁶⁸Ga-Pentixafor is a well-established PET tracer for the non-invasive in vivo visualization of CXCR4 expression. Understanding its physiological distribution is paramount for accurate image interpretation.
Biodistribution of ⁶⁸Ga-Pentixafor
Following intravenous administration, ⁶⁸Ga-Pentixafor is rapidly cleared from the blood and primarily excreted through the urinary tract.[1][2] The highest physiological uptake is consistently observed in the urinary bladder, kidneys, and spleen.[3][4][5] Moderate uptake is also seen in the liver and bone marrow.[3][4] It is important to note that pediatric patients may exhibit higher uptake in the nasopharynx, thymus, and bone compared to adults.[6]
Table 1: Quantitative Biodistribution of ⁶⁸Ga-Pentixafor in Humans
| Organ/Tissue | Mean Absorbed Dose (mGy/MBq) | Standardized Uptake Value (SUV) | Reference |
| Urinary Bladder Wall | 0.081 | High | [3][5] |
| Spleen | 0.054 | SUVmean = 6.80 | [3][5][7] |
| Kidneys | 0.035 | SUVmean = 4.99 | [3][5][7] |
| Heart Wall | 0.027 | - | [3][5] |
| Liver | 0.018 | - | [3][5] |
| Red Marrow | 0.014 | - | [3][5] |
| Ovaries | 0.013 | - | [3][5] |
| Testes | 0.011 | - | [3][5] |
Note: Dosimetry values are often presented for a standard injected activity (e.g., 150 MBq). The values in this table have been normalized per MBq for easier comparison. SUV values can vary based on factors such as patient physiology and imaging time.
Dosimetry of ⁶⁸Ga-Pentixafor
The radiation dosimetry of ⁶⁸Ga-Pentixafor is favorable, with an effective dose that is generally lower than other commonly used PET tracers like ¹⁸F-FDG.[3][5] The organ receiving the highest absorbed dose is typically the urinary bladder wall, followed by the spleen and kidneys.[3][4][5]
Table 2: Human Radiation Dosimetry for ⁶⁸Ga-Pentixafor
| Organ | Absorbed Dose per 150 MBq (mGy) | Reference |
| Urinary Bladder Wall | 12.2 | [3][5] |
| Spleen | 8.1 | [3][5] |
| Kidneys | 5.3 | [3][5] |
| Heart Wall | 4.0 | [3][5] |
| Liver | 2.7 | [3][5] |
| Red Marrow | 2.1 | [3][5] |
| Ovaries | 1.9 | [3][5] |
| Testes | 1.7 | [3][5] |
| Effective Dose (mSv) | 2.3 | [3][5] |
¹⁷⁷Lu-Pentixather: Biodistribution and Dosimetry for Radionuclide Therapy
¹⁷⁷Lu-Pentixather is the therapeutic counterpart to ⁶⁸Ga-Pentixafor, designed to deliver a cytotoxic radiation dose to CXCR4-expressing tumors. Its biodistribution and dosimetry are crucial for predicting both anti-tumor efficacy and potential toxicities.
Biodistribution of ¹⁷⁷Lu-Pentixather
Similar to its diagnostic analog, ¹⁷⁷Lu-Pentixather shows significant uptake in the kidneys, liver, spleen, and bone marrow.[8][9] However, due to its therapeutic nature, the retention of the radiopharmaceutical in these organs over a longer period is a key consideration for dosimetry calculations. The effective half-life of ¹⁷⁷Lu-Pentixather in the kidneys is approximately 41 hours.[8][9]
Table 3: Quantitative Biodistribution and Dosimetry of ¹⁷⁷Lu-Pentixather in Humans
| Organ/Tissue | Median Absorbed Dose (Gy/GBq) | Reference |
| Kidneys | 0.91 (range: 0.38-3.47) | [8][9] |
| Liver | 0.71 (range: 0.39-1.17) | [8][9] |
| Spleen | 0.58 (range: 0.34-2.26) | [8][9] |
| Bone Marrow | 0.47 (range: 0.14-2.33) | [8][9] |
| Tumors/Lesions | 0.7 - 6.9 | [10] |
Note: The wide range in absorbed doses reflects inter-patient variability.
Dosimetry of ¹⁷⁷Lu-Pentixather
The dosimetry of ¹⁷⁷Lu-Pentixather is critical for treatment planning to maximize the dose to tumors while respecting the tolerance limits of healthy organs, particularly the kidneys and bone marrow.[8][10] The red bone marrow is often the dose-limiting organ in the absence of stem cell support.[10]
Experimental Protocols
The following sections detail generalized protocols for preclinical and clinical biodistribution and dosimetry studies of this compound, based on methodologies reported in the literature.
Preclinical Biodistribution Studies in Rodent Models
A standardized approach is essential for obtaining reproducible preclinical data.[11][12][13]
1. Animal Model:
-
Immunocompromised mice (e.g., SCID or athymic nude mice) are typically used.
-
Tumor models are established by subcutaneously or orthotopically implanting human cancer cells known to express CXCR4 (e.g., Daudi lymphoma, PC-3 prostate cancer).[1][2][14]
2. Radiopharmaceutical Administration:
-
The radiolabeled this compound is administered intravenously via the tail vein.
-
The injected activity is carefully measured, and a standard is prepared for calibration.
3. Tissue Collection and Measurement:
-
At predefined time points post-injection (e.g., 1, 4, 24, 48, 72 hours), cohorts of animals are euthanized.
-
Blood is collected, and major organs and tissues (tumor, muscle, bone, heart, lungs, liver, spleen, kidneys, etc.) are excised, weighed, and their radioactivity is measured using a gamma counter.
4. Data Analysis:
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
-
Tumor-to-organ ratios are determined to assess targeting specificity.
Clinical Biodistribution and Dosimetry Studies in Humans
Human studies are essential for translating preclinical findings and are conducted under strict ethical and regulatory guidelines.
1. Patient Population:
-
Patients with confirmed malignancies known to overexpress CXCR4 (e.g., multiple myeloma, lymphoma, glioblastoma) are recruited.[3][15][16]
-
Informed consent is obtained from all participants.
2. Radiopharmaceutical Administration:
-
A precisely measured activity of ⁶⁸Ga-Pentixafor (for imaging) or ¹⁷⁷Lu-Pentixather (for therapy) is administered intravenously.[3][17]
-
For ⁶⁸Ga-Pentixafor, typical injected activities range from 90 to 165 MBq.[3][15] For ¹⁷⁷Lu-Pentixather dosimetry studies, a pre-therapeutic dose of around 200 MBq is often used.[17]
3. Imaging Protocol:
-
For ⁶⁸Ga-Pentixafor: A series of whole-body PET/CT scans are acquired at multiple time points post-injection (e.g., immediately after, and at 30, 60, 120, and 240 minutes).[3][5] This allows for the determination of the tracer's kinetics.
-
For ¹⁷⁷Lu-Pentixather: Planar whole-body scintigraphy or SPECT/CT imaging is performed at several time points over a longer duration (e.g., 1 hour, 4 hours, 24 hours, 48 hours, and up to 7 days) to capture the slower kinetics of the therapeutic agent.[17]
4. Data Analysis and Dosimetry Calculation:
-
Regions of interest (ROIs) are drawn around source organs on the reconstructed images.
-
Time-activity curves are generated for each source organ.
-
The time-integrated activity coefficients are determined by fitting the time-activity curves.[3][5]
-
Dosimetry software, such as OLINDA/EXM, is used to calculate the mean absorbed doses to various organs and the total effective dose.[3][5]
The CXCR4 Signaling Pathway
This compound's mechanism of action is rooted in its interaction with the CXCR4 receptor. The binding of the natural ligand, CXCL12, or a synthetic ligand like this compound, to CXCR4 initiates a cascade of intracellular signaling events. These pathways are crucial for various cellular processes, including cell survival, proliferation, and migration, which are often hijacked by cancer cells.[18][19][20]
This guide provides a foundational understanding of the biodistribution and dosimetry of this compound-based radiopharmaceuticals. This knowledge is essential for the continued development and clinical application of these agents in the diagnosis and treatment of cancer. As research progresses, a deeper understanding of these core principles will enable the optimization of treatment regimens and the expansion of this compound's utility in precision oncology.
References
- 1. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Biodistribution and radiation dosimetry for the chemokine receptor CXCR4-targeting probe 68Ga-pentixafor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Physiological biodistribution of 68Ga-Pentixafor: PET/CT evaluation and implications for CXCR4 imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Radiosynthesis, Quality Control, and Biodistribution of Ga-68 this compound: First Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biokinetics and Dosimetry of 177Lu-Pentixather - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 12. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thno.org [thno.org]
- 18. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
Pentixafor-Based Imaging: A Technical Guide to the Non-Invasive Detection of Primary Aldosteronism
Abstract
Primary aldosteronism (PA) is the most prevalent cause of secondary hypertension, stemming from autonomous aldosterone (B195564) overproduction. The key diagnostic challenge lies in differentiating unilateral aldosterone-producing adenomas (APAs), which are surgically curable, from bilateral adrenal hyperplasia (BAH), which requires lifelong medical therapy. The current gold standard for this subtype differentiation, adrenal vein sampling (AVS), is an invasive and technically demanding procedure with notable failure rates.[1][2][3] This has spurred the search for reliable, non-invasive alternatives. This technical guide details the use of Pentixafor, a ligand targeting the C-X-C chemokine receptor type 4 (CXCR4), for the molecular imaging of APAs. We review the underlying mechanism, present detailed experimental protocols for 68Ga-Pentixafor PET/CT, and provide a comprehensive summary of its diagnostic performance compared to AVS.
Introduction: The Diagnostic Gap in Primary Aldosteronism
Primary aldosteronism is associated with significantly higher cardiovascular and renal morbidity compared to essential hypertension.[4] The distinction between unilateral and bilateral disease is critical as it dictates the treatment pathway: unilateral adrenalectomy for APAs or mineralocorticoid receptor antagonists for BAH.[4][5]
Computed tomography (CT) and magnetic resonance imaging (MRI) are often insufficient for accurate subtype classification. These anatomical imaging techniques can miss small APAs or be confounded by the presence of non-functioning incidentalomas, potentially leading to incorrect surgical decisions.[3] Consequently, AVS is recommended as the gold standard to lateralize the source of aldosterone excess.[5][6] However, AVS is invasive, requires significant expertise, and has reported success rates as low as 30% in some centers.[1] This highlights an urgent need for a non-invasive, widely accessible, and accurate diagnostic tool.[7]
Mechanism of Action: Targeting CXCR4 in Aldosterone-Producing Tissue
The utility of this compound in detecting PA is based on the molecular characteristics of aldosterone-producing cells.
2.1 The CXCR4/CXCL12 Axis The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, along with its ligand CXCL12 (also known as SDF-1), plays a role in cell migration, proliferation, and survival.[8][9]
2.2 CXCR4 Expression in Adrenal Tissue Research has demonstrated that CXCR4 is highly expressed in aldosterone-producing tissues.[4][10][11] Specifically:
-
In the normal adrenal gland, CXCR4 expression is strongest in the outer adrenal cortex, which includes the zona glomerulosa where aldosterone is synthesized.[8][12]
-
Aldosterone-producing adenomas (APAs) show significantly high expression of CXCR4.[10][12]
-
Crucially, CXCR4 expression strongly correlates with the expression of CYP11B2 (aldosterone synthase), the key enzyme for aldosterone production.[10][11][13]
-
In contrast, non-functioning adrenal adenomas (NFAs) and the majority of cortisol-producing adenomas (CPAs) exhibit negligible CXCR4 expression.[8][10][12]
This differential expression profile makes CXCR4 an ideal imaging biomarker to specifically identify aldosterone-producing lesions.
2.3 this compound as a CXCR4-Targeted Ligand this compound is a synthetic cyclic pentapeptide that acts as a specific and high-affinity ligand for the CXCR4 receptor.[14] When labeled with the positron-emitting radionuclide Gallium-68 (68Ga), the resulting radiotracer, 68Ga-Pentixafor, can be used to visualize and quantify CXCR4 expression in vivo using Positron Emission Tomography (PET). The high uptake of 68Ga-Pentixafor in APAs allows for their clear differentiation from surrounding tissues and non-functional adenomas.[7][14]
Experimental Protocols
3.1 68Ga-Pentixafor PET/CT Imaging Protocol This protocol is a synthesis of methodologies reported in prospective clinical studies.[15][16][17][18][19][20]
-
Patient Preparation:
-
No specific dietary restrictions, such as fasting, are required for the scan.[18][20]
-
Ensure blood glucose levels are within an acceptable range (e.g., < 160 mg/dL), although this is more critical for FDG-PET scans.[18][20]
-
Confirm patient has a confirmed diagnosis of primary aldosteronism.[21]
-
Hydration is encouraged.
-
-
Radiotracer Synthesis and Administration:
-
Image Acquisition:
-
An uptake period of 60 minutes post-injection is standard before imaging begins.[16][18][20]
-
Imaging is performed on a dedicated PET/CT scanner.
-
A low-dose CT scan is first acquired for attenuation correction and anatomical localization. Typical CT parameters are: 120 keV, 20-35 mAs, 512x512 matrix, and 5 mm slice thickness.[16][19]
-
PET emission data is subsequently acquired over the same anatomical range (e.g., from the base of the skull to the proximal thighs), typically for 2-3 minutes per bed position.[19]
-
-
Image Analysis (Semiquantitative):
-
Images are reconstructed and analyzed using dedicated software (e.g., PMOD).[14]
-
Regions of interest (ROIs) are drawn over adrenal lesions, contralateral adrenal tissue, and a reference organ like the liver.
-
The following parameters are calculated:
-
SUVmax: The maximum standardized uptake value within the adrenal lesion.[15][22]
-
Lesion-to-Liver Ratio (LLR): SUVmax of the lesion divided by the mean SUV of the liver.[14][15]
-
Lesion-to-Contralateral Ratio (LCR): SUVmax of the lesion divided by the mean SUV of the contralateral adrenal gland.[14][15]
-
-
3.2 Adrenal Vein Sampling (AVS) Protocol AVS remains the gold standard for comparison and is performed by an interventional radiologist.[1][6][23]
-
Procedure:
-
The procedure may be performed with or without continuous adrenocorticotropic hormone (ACTH) stimulation.[3]
-
Catheters are inserted, typically via the femoral vein, and advanced under fluoroscopic guidance to cannulate the right and left adrenal veins.[3]
-
Blood samples are drawn from each adrenal vein and a peripheral vein (e.g., inferior vena cava).[3]
-
-
Interpretation:
-
Cannulation Success (Selectivity Index, SI): The ratio of cortisol in the adrenal vein to the peripheral vein is calculated. An SI ≥ 3 is commonly used to confirm successful cannulation.[24][25]
-
Lateralization (Lateralization Index, LI): The aldosterone/cortisol ratio from the dominant side is compared to the non-dominant side. An LI ≥ 4 (with ACTH stimulation) or >2 (without stimulation) typically indicates unilateral aldosterone excess.[17][25]
-
Diagnostic Workflow and Performance
68Ga-Pentixafor PET/CT offers a non-invasive alternative to the traditional diagnostic pathway for PA subtyping.
4.1 Quantitative Data Summary
Multiple prospective studies have evaluated the diagnostic performance of 68Ga-Pentixafor PET/CT. The results demonstrate high accuracy for identifying APAs and lateralizing the disease, often with performance comparable or superior to AVS when referenced against surgical outcomes.
Table 1: Diagnostic Performance of 68Ga-Pentixafor PET/CT (Visual Analysis)
| Study | Patient Cohort (n) | Comparator | Sensitivity | Specificity | Accuracy | Citation(s) |
|---|---|---|---|---|---|---|
| Zhang et al. (2024) | 26 | AVS/PASO | 89% | - | 92% | [14] |
| Li et al. (2024) | 104 (micronodules) | AVS/PASO | 90.2% | 72.7% | 86.5% | [22] |
| Duan et al. (2022) | 37 | AVS | 89.3% | 77.8% | 86.5% | [17] |
| Wu et al. (2021) | 36 | Histopath. | 100% | 78.6% | 92.3% | [15] |
| CASTUS Trial (Protocol) | - | AVS | 100% (Reported in a case series) | 78.6% (Reported in a case series) | 92.3% (Reported in a case series) |[7] |
PASO: Primary Aldosteronism Surgical Outcome consensus.
Table 2: Semiquantitative PET Analysis for APA Identification
| Study | Parameter | Optimal Cutoff | Sensitivity | Specificity | Area Under Curve (AUC) | Citation(s) |
|---|---|---|---|---|---|---|
| Zhang et al. (2024) | SUVmax | 5.71 | 78.95% | 100% | 0.94 | [14] |
| Li et al. (2024) | SUVmax | 4.55 | - | - | - | [22] |
| Duan et al. (2022) | SUVmax | 6.86 | 78.6% | 66.7% | 0.75 | [17] |
| Wu et al. (2021) | SUVmax | 11.18 | 88.0% | 100% | - | [15] |
| Wu et al. (2021) | LCR | 2.12 | 100% | 92.9% | - | [15] |
| Wu et al. (2021) | LLR | 2.36 | 100% | 100% | - | [15] |
| Pang et al. (2024) | SUVmax | 8.17 | 64% | 90% | 0.82 |[26] |
LCR: Lesion-to-Contralateral Ratio; LLR: Lesion-to-Liver Ratio.
The data indicate that while visual analysis is highly sensitive, semiquantitative analysis using an SUVmax cutoff can provide excellent specificity, confirming the presence of an APA.[14][15] Notably, in a study of patients who underwent adrenalectomy, 68Ga-Pentixafor PET/CT was more concordant with surgical outcomes than AVS (82.4% vs. 68.86%).[22]
Conclusion and Future Directions
68Ga-Pentixafor PET/CT is a highly promising, non-invasive imaging modality for the subtype diagnosis of primary aldosteronism. Its foundation on the specific molecular signature of aldosterone-producing cells—high CXCR4 expression—provides a functional basis for diagnosis that anatomical imaging lacks. Clinical data robustly support its high sensitivity and specificity for detecting APAs.
This technique has the potential to replace the invasive and technically challenging AVS procedure for a majority of patients with PA, streamlining the diagnostic process and improving patient selection for adrenalectomy.[2][14] Ongoing randomized controlled trials are further assessing the clinical utility and impact on surgical outcomes.[2][7] The continued development and adoption of this compound-based imaging represents a significant advancement in the management of secondary hypertension.
References
- 1. Adrenal Vein Sampling for Primary Aldosteronism: Recommendations From the Australian and New Zealand Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. jcp.bmj.com [jcp.bmj.com]
- 4. Clinical value of 68Ga-pentixafor PET/CT in patients with primary aldosteronism and bilateral lesions: preliminary results of a single-centre study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adrenal vein sampling for primary aldosteronism: a 15-year national referral center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. SUN-335 The Chemokine Receptor 4 (CXCR4) Plays an Important Role in Adrenocortical Carcinoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | A Rare Aldosterone-Producing Adenoma Detected by 68Ga-pentixafor PET-CT: A Case Report and Literature Review [frontiersin.org]
- 12. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 13. Targeting CXCR4 (CXC Chemokine Receptor Type 4) for Molecular Imaging of Aldosterone-Producing Adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A comparison of the performance of 68Ga-Pentixafor PET/CT versus adrenal vein sampling for subtype diagnosis in primary aldosteronism [frontiersin.org]
- 15. Imaging CXCR4 expression in patients with suspected primary hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 68Ga-pentixafor PET/CT Is a Supplementary Method for Primary Aldosteronism Subtyping Compared with Adrenal Vein Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. Clinical Value of 68Ga-Pentixafor PET/CT in Subtype Diagnosis of Primary Aldosteronism Patients with Adrenal Micronodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hopkinsmedicine.org [hopkinsmedicine.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. CXCR4-directed PET with 68Ga-pentixafor versus adrenal vein sampling for the diagnosis of unilateral primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Typing diagnostic value of 68Ga-pentixafor PET/CT for patients with primary aldosteronism and unilateral nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of CXCR4 in Cancer Metastasis and the Theranostic Promise of Pentixafor
A Technical Guide for Researchers and Drug Development Professionals
The C-X-C chemokine receptor 4 (CXCR4) has emerged as a critical player in the complex process of cancer metastasis, the primary cause of cancer-related mortality. Its interaction with its cognate ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), orchestrates the migration and invasion of tumor cells to distant organs. This axis represents a key therapeutic target, and the development of agents like Pentixafor, a CXCR4-directed theranostic agent, has opened new avenues for both diagnosing and treating metastatic cancer. This technical guide provides an in-depth overview of the CXCR4/CXCL12 signaling pathway in cancer metastasis, and the preclinical and clinical development of this compound.
The CXCR4/CXCL12 Axis: A Master Regulator of Metastasis
CXCR4 is a G-protein coupled receptor (GPCR) that is overexpressed in a wide array of human cancers, including breast, lung, prostate, pancreatic, and colorectal cancer, as well as various hematological malignancies.[1][2][3] Its ligand, CXCL12, is highly expressed in organs that are common sites of metastasis, such as the bone marrow, lungs, liver, and lymph nodes.[2][4] This differential expression pattern creates a chemotactic gradient that cancer cells exploit for targeted migration and invasion.
Upon CXCL12 binding, CXCR4 activates several downstream signaling pathways that are crucial for cell migration, survival, and proliferation.[5][6][7] These include the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and phospholipase C (PLC)/protein kinase C (PKC) pathways.[6] Activation of these pathways leads to actin polymerization, formation of pseudopodia, and ultimately, directed cell movement towards the CXCL12 source.[2] Furthermore, the CXCR4/CXCL12 axis promotes the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[3][6]
The tumor microenvironment plays a crucial role in CXCR4-mediated metastasis.[1][8] Hypoxic conditions within the primary tumor can upregulate CXCR4 expression on cancer cells and CXCL12 expression by cancer-associated fibroblasts, further enhancing the metastatic cascade.[1] The interaction between CXCR4-expressing tumor cells and the CXCL12-rich microenvironment of distant organs provides a survival advantage and supports the growth of metastatic colonies.[1]
dot
Caption: CXCR4 Signaling Pathway in Cancer Metastasis.
This compound: A CXCR4-Targeted Theranostic Agent
This compound is a cyclic pentapeptide-based radiopharmaceutical that binds with high affinity and specificity to CXCR4.[9] Its development has paved the way for a "theranostic" approach, which combines therapy and diagnostics. This compound can be labeled with different radioisotopes for either diagnostic imaging or targeted radionuclide therapy.
-
[68Ga]this compound for PET Imaging: When labeled with the positron emitter gallium-68, [68Ga]this compound allows for the non-invasive visualization and quantification of CXCR4 expression in tumors using Positron Emission Tomography (PET).[9][10] This provides valuable information for patient stratification, treatment planning, and monitoring response to therapy.[11][12] Clinical studies have demonstrated the utility of [68Ga]this compound PET/CT in various cancers, including multiple myeloma, lymphoma, and small cell lung cancer.[11][13][14]
-
[177Lu]PentixaTher and [90Y]PentixaTher for Radioligand Therapy: For therapeutic applications, this compound is labeled with beta-emitting radioisotopes such as lutetium-177 (B1209992) ([177Lu]PentixaTher) or yttrium-90 (B1217062) ([90Y]PentixaTher). These therapeutic agents deliver a cytotoxic radiation dose directly to CXCR4-expressing cancer cells, minimizing damage to surrounding healthy tissues.[15] Early clinical data have shown promising therapeutic responses in patients with advanced hematological malignancies.[15]
Quantitative Data on this compound
The following tables summarize key quantitative data for this compound and its derivatives from various preclinical and clinical studies.
Table 1: In Vitro Binding Affinity and Efficacy of this compound Analogs
| Compound | IC50 (nM) for CXCR4 | Reference |
| This compound | 102 ± 17 | [16] |
| [natGa]this compound | 24.6 ± 2.5 | [16] |
| [natLu]this compound | 40.9 ± 12 | [16] |
| [natY]this compound | 40.8 ± 27 | [16] |
| [natBi]this compound | 22.1 ± 7.0 | [16] |
| [natCu]this compound | 131 ± 11 | [16] |
| [natGa]NOTA-pentixafor | 1.4-fold improved vs [natGa]this compound | [17] |
Table 2: Preclinical Uptake of [68Ga]this compound in Xenograft Models
| Tumor Model | %ID/g at 90 min p.i. | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| Daudi (high CXCR4) | 16.2 ± 3.8 | 85 | 16 | [18] |
| SU-DHL-8 (low CXCR4) | 3.5 ± 1.9 | 18.5 | 3.7 | [18] |
Table 3: Clinical [68Ga]this compound PET/CT Imaging Data in Solid Tumors
| Tumor Type | Median SUVmax | Reference |
| Small Cell Lung Cancer | 8.8 (range, 4.8-15.5) | [13] |
| Head and Neck SCC | 5.01 (range, 3.01-11.73) | [8] |
| Breast Cancer (Grade II) | 5.32 | [14] |
| Breast Cancer (Grade III) | 7.40 | [14] |
Table 4: Dosimetry of [177Lu]PentixaTher in AML Patients
| Organ | Median Absorbed Dose (Gy/GBq) | Reference |
| Kidneys | 0.78 ± 0.22 | [19] |
| Liver | 0.34 ± 0.07 | [19] |
| Bone Marrow | 0.22 ± 0.12 | [19] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the CXCR4/CXCL12 axis and evaluate CXCR4-targeted agents like this compound.
CXCR4 Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound for the CXCR4 receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled or fluorescently labeled ligand for binding to CXCR4 expressed on the surface of cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cell leukemia cells)
-
Radiolabeled ligand (e.g., [125I]CXCL12) or fluorescently labeled ligand (e.g., CXCL12-AF647)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., HBSS with 0.1% BSA)
-
96-well filter plates
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells. Wash and resuspend the cells in binding buffer to a final concentration of 2 x 106 cells/mL.
-
Compound Dilution: Prepare a serial dilution of the test compound in binding buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of the serially diluted test compound or vehicle control.
-
Ligand Addition: Add 50 µL of the labeled ligand at a concentration at or below its Kd value.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Washing: Transfer the contents of the plate to a filter plate and wash the cells three times with ice-cold binding buffer to remove unbound ligand.
-
Detection:
-
For radiolabeled ligand: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
For fluorescently labeled ligand: Analyze the cells using a flow cytometer to measure the median fluorescence intensity (MFI).
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value.
dot
References
- 1. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical expression of chemokine receptor in neuroendocrine neoplasms (CXCR4) of the gastrointestinal tract: a retrospective study of 71 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue Microenvironment Modulates CXCR4 Expression and Tumor Metastasis in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 10. Immunohistochemical Detection of the CXCR4 Expression in Tumor Tissue Using the Fluorescent Peptide Antagonist Ac-TZ14011-FITC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. openmedscience.com [openmedscience.com]
- 16. The influence of different metal-chelate conjugates of this compound on the CXCR4 affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical evaluation of [68Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo — a comparison to [68Ga]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thno.org [thno.org]
Pentixafor: A Technical Guide to Imaging Inflammatory and Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentixafor, a novel radiolabeled peptide antagonist, has emerged as a promising tool for the non-invasive imaging of the C-X-C chemokine receptor type 4 (CXCR4). This receptor plays a pivotal role in the trafficking and recruitment of immune cells, making it a key player in the pathophysiology of various inflammatory and autoimmune diseases. By targeting CXCR4, this compound-based positron emission tomography (PET) offers a unique window into the molecular processes underlying these conditions, enabling researchers and clinicians to visualize and quantify inflammation, monitor disease activity, and potentially guide therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data related to the use of this compound for imaging inflammatory and autoimmune diseases.
Mechanism of Action: The CXCR4 Signaling Axis
This compound is a cyclic pentapeptide that binds with high affinity and selectivity to CXCR4. When radiolabeled with Gallium-68 (⁶⁸Ga), [⁶⁸Ga]this compound allows for the in vivo visualization of CXCR4 expression using PET. The binding of this compound to CXCR4 competitively inhibits the interaction of the receptor with its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).
The CXCL12/CXCR4 signaling axis is deeply implicated in the pathogenesis of inflammatory and autoimmune diseases.[1][2] This pathway governs the migration of various immune cells, including lymphocytes, monocytes, and neutrophils, to sites of inflammation.[1] In autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease, the upregulation of CXCR4 on immune cells and in inflamed tissues contributes to the perpetuation of the inflammatory cascade.[1][3]
CXCR4 Signaling Pathway in Inflammation
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that are crucial for cell migration and activation. This process is central to the inflammatory response.
Caption: CXCR4 signaling cascade in inflammatory cell recruitment.
Experimental Protocols
Radiosynthesis and Quality Control of [⁶⁸Ga]this compound
The preparation of [⁶⁸Ga]this compound for clinical use involves a standardized, automated synthesis process followed by rigorous quality control to ensure its safety and efficacy.
a. Automated Synthesis: [⁶⁸Ga]this compound is typically synthesized using an automated module. The process generally involves the following steps:
-
Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid (HCl).
-
Trapping and Purification: The eluted ⁶⁸Ga is trapped on a cation exchange cartridge to concentrate and purify it.
-
Labeling Reaction: The purified ⁶⁸Ga is then reacted with the this compound precursor peptide in a buffer solution (e.g., HEPES) at an elevated temperature (typically 95-125°C) for a short duration (4-10 minutes).[2]
-
Final Purification: The resulting [⁶⁸Ga]this compound is purified using a solid-phase extraction cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and other impurities.
-
Formulation: The purified product is formulated in a physiologically compatible solution (e.g., phosphate-buffered saline) and passed through a sterile filter.
b. Quality Control: Several quality control tests are performed on the final product to ensure it meets the standards for human injection:
-
Appearance: The solution should be clear and colorless.
-
pH: The pH should be within a physiologically acceptable range (typically 6.5-7.5).[2]
-
Radiochemical Purity (RCP): This is a critical parameter and is typically assessed by two methods:
-
Instant Thin-Layer Chromatography (ITLC): Provides a rapid assessment of RCP.
-
High-Performance Liquid Chromatography (HPLC): Offers a more precise and quantitative determination of RCP. The RCP should be >95%, and is often >98%.[2]
-
-
Radionuclidic Purity: The presence of the parent radionuclide, ⁶⁸Ge, is measured and should be below the pharmacopeial limit (e.g., <0.001%).[2]
-
Sterility and Endotoxins: The final product must be sterile and have endotoxin (B1171834) levels below the specified limit (e.g., <5 EU/mL) to prevent pyrogenic reactions.[2]
Patient Preparation for [⁶⁸Ga]this compound PET Imaging
Unlike [¹⁸F]FDG PET imaging, which requires patients to fast for at least 6 hours to minimize background glucose metabolism, [⁶⁸Ga]this compound PET imaging generally does not require any specific patient preparation such as fasting.[2] Patients are typically advised to be well-hydrated.
[⁶⁸Ga]this compound PET/CT and PET/MRI Acquisition Protocols
The imaging protocol for [⁶⁸Ga]this compound can be adapted for different clinical indications and imaging systems (PET/CT or PET/MRI).
a. Tracer Administration:
-
A sterile solution of [⁶⁸Ga]this compound is administered intravenously.
-
The injected activity typically ranges from 130 to 245 MBq.[4][5]
b. Uptake Time:
-
Imaging is typically performed 60 minutes after tracer injection.[2][4] Some studies have explored different uptake times, but 60 minutes is a common standard.[4]
c. Imaging Acquisition:
-
PET/CT:
-
A low-dose CT scan is first acquired for attenuation correction and anatomical localization.
-
The PET scan is then performed, typically covering the area of interest or the whole body (vertex to mid-thigh).
-
Acquisition time per bed position is usually around 2-7 minutes.[2]
-
-
PET/MRI:
-
Simultaneous acquisition of PET and MRI data offers the advantage of excellent soft-tissue contrast from MRI.
-
Various MRI sequences can be employed depending on the clinical question, including T1-weighted, T2-weighted, and time-of-flight (TOF) sequences for vascular imaging.
-
d. Image Reconstruction:
-
PET images are reconstructed using iterative algorithms (e.g., OSEM - Ordered Subsets Expectation Maximization), incorporating corrections for attenuation, scatter, and random coincidences.
Image Analysis and Quantification
a. Visual Analysis:
-
Images are visually assessed by experienced nuclear medicine physicians and radiologists to identify areas of focally increased [⁶⁸Ga]this compound uptake that are higher than the surrounding background tissue.
b. Semiquantitative Analysis:
-
Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around the areas of increased uptake.
-
The following parameters are commonly calculated:
-
Maximum Standardized Uptake Value (SUVmax): This represents the highest pixel value within the ROI, normalized for injected dose and patient body weight.
-
Mean Standardized Uptake Value (SUVmean): This is the average SUV within the ROI.
-
Target-to-Background Ratio (TBR): This ratio is calculated by dividing the SUVmax or SUVmean of the target lesion by the SUVmean of a background reference region (e.g., blood pool in the vena cava or contralateral healthy tissue).[4][6] This helps to improve the contrast and reduce the variability of SUV measurements.
-
Quantitative Data in Inflammatory and Autoimmune Diseases
The following tables summarize the quantitative data from key studies using [⁶⁸Ga]this compound PET in various inflammatory and autoimmune diseases.
Table 1: [⁶⁸Ga]this compound PET in Atherosclerosis
| Study Population & Size | Comparison Tracer | Key Quantitative Findings | Reference |
| 92 patients with oncologic diseases | [¹⁸F]FDG | [⁶⁸Ga]this compound identified more atherosclerotic lesions than [¹⁸F]FDG (290 vs. <290). Higher uptake with [⁶⁸Ga]this compound (TBR: 1.8 ± 0.5 vs. 1.4 ± 0.4). Weak correlation between the two tracers (r = 0.28). | [6] |
| 38 oncology patients | None | Mean TBRmax in atherosclerotic lesions was 1.8 ± 0.3. Good reproducibility of TBR measurements (r = 0.6). | [4] |
| 19 oncology patients | [¹⁸F]FDG | [⁶⁸Ga]this compound identified more lesions (88% vs. 48%). Higher uptake with [⁶⁸Ga]this compound (TBR: 1.90 ± 0.36 vs. 1.63 ± 0.29). Higher patient-based TBR with [⁶⁸Ga]this compound (1.85 ± 0.20 vs. 1.42 ± 0.19). | [7] |
| 12 HIV-infected patients | [¹⁸F]FDG | Good agreement in arterial tracer quantification between [¹⁸F]FDG and [⁶⁸Ga]this compound. | [8] |
Table 2: [⁶⁸Ga]this compound PET in Chronic Infections
| Study Population & Size | Type of Infection | Key Quantitative Findings | Reference |
| 14 patients with suspected skeletal infection | Chronic osteomyelitis | 9/14 patients were positive. SUVmax: 2.2–4.5 (mean, 3.3). TBR: 5.1–15 (mean, 8.7). | [4] |
Table 3: [⁶⁸Ga]this compound PET in Inflammatory Bowel Disease (IBD)
| Study Population & Size | Disease | Key Quantitative Findings | Reference |
| 5 IBD patients and 12 controls | IBD | SUVmax in lesion segments of IBD patients was significantly higher than in normal intestines of controls (median, 3.15 vs 1.67). SUVmax ratios of lesion/liver and lesion/blood pool were also significantly higher in IBD patients. | [9] |
Table 4: [⁶⁸Ga]this compound PET in Rheumatoid Arthritis (RA)
| Study Population & Size | Key Quantitative Findings | Reference |
| Animal models (CIA and CAIA mice) and synovial tissues of RA patients | Increased uptake of a CXCR4-targeted probe ([¹⁸F]AIF-NOTA-QHA-04) in arthritic joints, strongly correlated with arthritis severity scores. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical research study utilizing [⁶⁸Ga]this compound PET imaging in inflammatory or autoimmune diseases.
Caption: A generalized workflow for a [⁶⁸Ga]this compound PET imaging study.
Conclusion
[⁶⁸Ga]this compound PET imaging represents a significant advancement in the field of molecular imaging for inflammatory and autoimmune diseases. Its ability to specifically target the CXCR4 receptor provides a direct and quantifiable measure of immune cell infiltration and inflammation. This technical guide has outlined the fundamental principles, detailed experimental methodologies, and summarized the current quantitative data supporting the use of this compound in conditions such as atherosclerosis, chronic infections, and inflammatory bowel disease. As research in this area continues to expand, [⁶⁸Ga]this compound PET holds the promise of becoming an invaluable tool for early diagnosis, patient stratification, monitoring of therapeutic response, and facilitating the development of novel anti-inflammatory and immunomodulatory drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Imaging findings and clinical relevance of 68Ga-Pentixafor PET in atherosclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [68Ga]Ga-Pentixafor for PET Imaging of Vascular Expression of CXCR-4 as a Marker of Arterial Inflammation in HIV-Infected Patients: A Comparison with 18F[FDG] PET Imaging [mdpi.com]
- 9. CXCR4-Targeted 68 Ga-Pentixafor PET/CT Imaging in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The CXCR4 Signaling Pathway: A Key Target in Oncology
An In-depth Technical Guide to the Early Phase Clinical Trials of Pentixafor
This technical guide provides a comprehensive overview of the early phase clinical trials of this compound, a novel radiopharmaceutical agent targeting the C-X-C chemokine receptor 4 (CXCR4). This compound, when labeled with Gallium-68 ([68Ga]Ga-Pentixafor), is used for diagnostic imaging with Positron Emission Tomography (PET), while its therapeutic counterpart, PentixaTher, can be labeled with therapeutic radioisotopes like Lutetrium-177 or Yttrium-90. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the clinical development, experimental protocols, and quantitative data emerging from early-stage investigations.
The CXCL12/CXCR4 signaling axis is a critical pathway in tumor biology, influencing tumor growth, progression, invasion, and metastasis.[1] Overexpression of the CXCR4 receptor has been documented in more than 30 different cancer types.[1] The interaction between CXCR4 and its ligand, CXCL12, triggers multiple downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[1][2] These pathways regulate essential cellular processes such as adhesion, migration, proliferation, and survival, making CXCR4 an attractive target for both diagnostic imaging and targeted radionuclide therapy.[1][3]
Overview of Early Phase Clinical Trials
This compound has been investigated in numerous early phase clinical trials across a range of hematologic and solid tumors, as well as non-oncological conditions. These trials have primarily focused on evaluating the safety, biodistribution, and diagnostic efficacy of [68Ga]Ga-Pentixafor PET/CT.
| Trial Identifier | Phase | Condition(s) | Intervention | Status (as of late 2025) |
| NCT05093335 | Early Phase 1 | Non-Hodgkin Lymphoma, Multiple Myeloma, Solid Tumors | Drug: [68Ga]-Pentixafor | Recruiting[4][5] |
| NCT06125028 | Phase 2 | Marginal Zone Lymphoma (MZL) | Drug: [68Ga]Ga-PentixaFor | Not yet recruiting[6] |
| NCT05222269 | Phase 2 | CNS Lymphoma | Drug: 68Ga-PTF | Terminated (due to low recruitment)[7] |
| NCT04561492 | Phase 2 | Multiple Myeloma | Drug: [68Ga]Ga-PentixaFor | Enrolling[8] |
| NCT06246357 | Phase 2 | Primary Aldosteronism, Hypercortisolism | Drug: [68Ga]Ga-PentixaFor | Active[9] |
Quantitative Data from Clinical Studies
Early phase trials have generated valuable quantitative data on the performance of [68Ga]Ga-Pentixafor PET, often in comparison to the standard radiotracer, [18F]FDG.
Comparative Imaging Data: [68Ga]Ga-Pentixafor vs. [18F]FDG
| Cancer Type | Key Findings | Reference |
| Esophageal Cancer | Mean SUVmax was 4.2 for this compound vs. 6.9 for FDG (p=0.075). 14 lesions were positive for both, 5 were FDG-positive only, and 7 were this compound-positive only. | [1] |
| Small Cell Lung Cancer | CXCR4-PET was positive in 8/10 patients. It revealed more lesions with significantly higher tumor-to-background ratios than SSTR-PET. In some cases, it detected an equal or higher number of lesions than [18F]FDG-PET. | [10][11] |
| Waldenström Macroglobulinemia | Sensitivity for bone marrow involvement was 94.1% for this compound vs. 58.8% for [18F]FDG. For lymph node involvement, the positive rate was 76.5% for this compound vs. 11.8% for [18F]FDG. | [12] |
| CNS Lymphoma | The tumor-to-normal brain ratio was significantly higher for [68Ga]Ga-Pentixafor (21.93 ± 10.77) compared to [18F]-FDG (4.29 ± 2.16). | [13] |
| Solid Tumors (various) | In a study with 23 different solid tumors, [68Ga]Ga-pentixafor showed variable uptake depending on the tumor subtype. | [14] |
| Prostate Cancer (Xenograft) | Tumor uptake of [68Ga]this compound was significantly lower compared to [18F]FDG in a PC-3 xenograft model. | [15] |
Diagnostic Performance in Primary Aldosteronism
[68Ga]Ga-Pentixafor PET/CT has emerged as a promising non-invasive tool for the subtype diagnosis of primary aldosteronism (PA), a common cause of secondary hypertension.[9][16]
| Performance Metric | Finding | Reference |
| Concordance with AVS | The concordance rate between [68Ga]Ga-Pentixafor PET/CT and Adrenal Vein Sampling (AVS) was 65.2% in one study and 77% in another. | [16][17] |
| Sensitivity & Accuracy | Sensitivity and accuracy for functional lateralization were 89% and 92%, respectively, compared to 79% and 85% for AVS. | [17] |
| Correlation with Outcomes | Patients who achieved complete biochemical and clinical success post-surgery had higher tracer uptake on PET scans. | [17] |
| SUVmax Correlation | The SUVmax on the dominant side was significantly higher in surgically treated patients compared to those on medication. | [16][17] |
Experimental Protocols
The following outlines a typical experimental protocol for a [68Ga]Ga-Pentixafor PET/CT imaging study, synthesized from various early phase trial descriptions.
Patient Selection Criteria
-
Inclusion:
-
Age ≥ 18 years.[4]
-
Histologically confirmed diagnosis of the target malignancy (e.g., lymphoma, multiple myeloma).[4][6]
-
Measurable disease according to relevant criteria (e.g., Lugano criteria for lymphoma).[4][5]
-
For PA studies, a confirmed diagnosis of primary aldosteronism.[17]
-
Signed informed consent.[6]
-
-
Exclusion:
Radiotracer Administration
-
Patients receive an intravenous (IV) injection of [68Ga]Ga-Pentixafor.
-
The typical injected activity is in the range of 124 to 150 MBq (±50 MBq).[6][7][10]
-
No specific patient preparation, such as fasting, is generally required for a this compound scan.[10]
PET/CT Imaging Protocol
-
Imaging is typically performed 30-60 minutes after the injection of the radiotracer.[4][10]
-
A low-dose CT scan is acquired first for attenuation correction and anatomical localization.[10]
-
The PET scan is then acquired, often covering the area from the skull base to the mid-thigh.
-
Image reconstruction is performed using standard algorithms like Ordered Subset Expectation Maximization (OSEM).[1]
Image Analysis
-
Visual Analysis: Lesions are identified as positive if their tracer uptake is higher than a reference region, such as the mediastinal blood pool or the liver.[1]
-
Quantitative Analysis:
Conclusion
Early phase clinical trials have established [68Ga]Ga-Pentixafor as a promising PET imaging agent for a variety of CXCR4-expressing malignancies and for the non-invasive diagnosis of primary aldosteronism. It demonstrates favorable imaging characteristics and, in certain cancers like Waldenström macroglobulinemia and CNS lymphoma, appears to be superior to [18F]FDG PET/CT for disease detection.[12][13] The quantitative data from these trials are crucial for establishing diagnostic criteria and for selecting patients who may benefit from CXCR4-targeted therapies. Ongoing and future studies, including Phase III trials, will further delineate the clinical utility of this compound and PentixaTher, potentially establishing them as key components in the management of various oncologic and endocrine disorders.[3][9]
References
- 1. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Pipeline — Pentixapharm [pentixapharm.com]
- 4. Facebook [cancer.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 9. Pentixapharm Holding AG: US National Cancer Institute Starts Advanced Clinical Trial with this compound — Pentixapharm [pentixapharm.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CXCR4-directed PET/CT with [68 Ga]Ga-pentixafor in solid tumors—a comprehensive analysis of imaging findings and comparison with histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical value of 68Ga-pentixafor PET/CT in patients with primary aldosteronism and bilateral lesions: preliminary results of a single-centre study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A comparison of the performance of 68Ga-Pentixafor PET/CT versus adrenal vein sampling for subtype diagnosis in primary aldosteronism [frontiersin.org]
Pentixafor's Potential in Neuroendocrine Tumor Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the emerging role of Pentixafor, a C-X-C motif chemokine receptor 4 (CXCR4)-targeting peptide, in the imaging of neuroendocrine tumors (NETs). This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visualizations of the core biological and procedural concepts to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for CXCR4-Targeted Imaging in NETs
Neuroendocrine neoplasms (NENs) are a diverse group of tumors with varying degrees of aggressiveness. While well-differentiated NETs (G1 and G2) often overexpress somatostatin (B550006) receptors (SSTRs), making them suitable for imaging with radiolabeled somatostatin analogs like 68Ga-DOTATATE, high-grade (G3) NETs and poorly differentiated neuroendocrine carcinomas (NECs) frequently show reduced or absent SSTR expression.[1][2] This heterogeneity presents a significant challenge for accurate diagnosis, staging, and therapy selection.
Emerging evidence highlights the critical role of the CXCR4/CXCL12 axis in tumor progression, metastasis, and angiogenesis in various cancers, including NETs.[3][4][5] CXCR4 expression has been associated with a more aggressive tumor phenotype, dedifferentiation, and a poorer prognosis.[4][6] Notably, an inverse correlation between SSTR and CXCR4 expression has been observed, with higher-grade tumors demonstrating increased CXCR4 and decreased SSTR expression.[1][7] This biological characteristic positions CXCR4 as a promising target for imaging and potentially for theranostics in aggressive and SSTR-negative NETs.
This compound is a cyclic pentapeptide that binds to CXCR4 with high affinity and selectivity.[8] When labeled with Gallium-68 (68Ga), it becomes a positron emission tomography (PET) tracer, [68Ga]Ga-Pentixafor, enabling non-invasive in vivo visualization and quantification of CXCR4 expression.[8][9]
Mechanism of Action and Signaling Pathway
[68Ga]Ga-Pentixafor's imaging capability is predicated on its specific binding to the CXCR4 receptor, a G-protein coupled receptor (GPCR). The binding of its natural ligand, CXCL12 (also known as stromal cell-derived factor-1α or SDF-1α), or a radiolabeled analog like this compound, triggers a cascade of intracellular signaling events.[4][5] These pathways are crucial for cell survival, proliferation, and migration. One of the key downstream pathways activated by CXCR4 is the PI3K/Akt/mTOR pathway.[3][4][10] The activation of this pathway is implicated in tumor growth and progression in NETs.[3][6]
Below is a diagram illustrating the CXCR4 signaling pathway and its downstream effects.
Quantitative Data from Clinical Studies
Several studies have investigated the diagnostic performance of [68Ga]Ga-Pentixafor PET/CT in NETs, often in comparison to the established tracers 18F-FDG and 68Ga-DOTATATE/DOTATOC. The following tables summarize key quantitative findings from this research.
Table 1: Patient-Based Detection Rates of [68Ga]Ga-Pentixafor PET/CT in Neuroendocrine Neoplasms
| Study | Tracer | G1 NETs | G2 NETs | G3 NETs/NECs | Overall Detection Rate |
| Werner et al. (2017)[2][11] | [68Ga]Ga-Pentixafor | 0/3 (0%) | 2/4 (50%) | 4/5 (80%) | 6/12 (50%) |
| 18F-FDG | Not specified | Not specified | Not specified | 10/12 (83.3%) | |
| 68Ga-DOTATOC | 3/3 (100%) | 4/4 (100%) | 4/5 (80%) | 11/12 (91.7%) | |
| Weich et al. (2021)[7][12] | [68Ga]Ga-Pentixafor | - | - | 10/11 (91%) | 10/11 (91%) |
| 18F-FDG | - | - | 11/11 (100%) | 11/11 (100%) |
Table 2: Lesion-Based Detection and Semi-Quantitative Analysis
| Study | Tracer | Total Lesions Detected | SUVmax (mean ± SD or range) |
| Werner et al. (2017)[2] | [68Ga]Ga-Pentixafor | 69 | Comparable to 18F-FDG |
| 18F-FDG | 127 | Not specified | |
| 68Ga-DOTATOC | 245 | Not specified | |
| Weich et al. (2021)[12][13] | [68Ga]Ga-Pentixafor | 42 | 5.2 ± 3.7 |
| 18F-FDG | 102 | 12.8 ± 9.8 | |
| Lapa et al. (2016) (SCLC)[14] | [68Ga]Ga-Pentixafor | Higher than DOTATOC in some | 8.8 (4.8-15.5) |
| 18F-FDG | Higher than this compound in some | 9.9 (4.7-38.1) | |
| 68Ga-DOTATOC | Lower than this compound | 9.1 (4.7-13.5) |
Key Observations from Quantitative Data:
-
Tumor Grade Dependency: [68Ga]Ga-Pentixafor PET/CT shows increasing positivity with higher tumor grade, being largely negative in well-differentiated G1 NETs and demonstrating higher detection rates in G2 and G3 tumors.[2][11]
-
Complementary Role to SSTR-Targeted Imaging: In higher-grade NETs, where SSTR expression may be diminished, [68Ga]Ga-Pentixafor can identify lesions not seen with 68Ga-DOTATATE/DOTATOC.[2]
-
Comparison with 18F-FDG: In poorly differentiated NECs, 18F-FDG PET/CT generally detects more lesions and shows higher tracer uptake (SUVmax) compared to [68Ga]Ga-Pentixafor.[7][12] However, [68Ga]Ga-Pentixafor may still provide complementary information in a subset of patients.[14]
Experimental Protocols
The following sections outline a typical experimental workflow for [68Ga]Ga-Pentixafor PET/CT imaging in the context of clinical research for neuroendocrine tumors.
Radiotracer Preparation: 68Ga-Labeling of this compound
The radiolabeling of this compound with Gallium-68 is typically performed using a GMP-compliant automated synthesis module or via manual labeling. The process involves the elution of 68Ga from a 68Ge/68Ga generator, followed by a reaction with the this compound precursor under controlled temperature and pH conditions. Quality control measures, including radiochemical purity and sterility testing, are essential before administration.
Patient Preparation and Administration
-
Fasting: Unlike 18F-FDG PET/CT, fasting is generally not required for [68Ga]Ga-Pentixafor imaging.[2][14]
-
Dosage: A tracer dose of [68Ga]Ga-Pentixafor is administered intravenously. The injected activity typically ranges from 57 to 182 MBq.[2][15]
-
Administration: The tracer is usually administered as a slow intravenous injection over approximately one minute.[9]
PET/CT Image Acquisition
-
Uptake Time: Imaging is typically performed 60 minutes after the injection of the radiotracer.[2][14][15]
-
Scanning Protocol: A whole-body PET/CT scan is acquired, usually from the skull vertex to the mid-thigh.[15]
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization of PET findings.[15]
-
PET Scan: PET emission data is acquired for 2-4 minutes per bed position.[16]
Image Analysis
-
Visual Analysis: Images are reviewed by experienced nuclear medicine physicians to identify areas of focally increased tracer uptake that are abnormal and consistent with tumor lesions.
-
Semi-Quantitative Analysis: To quantify tracer uptake, regions of interest (ROIs) are drawn around tumor lesions. The maximum standardized uptake value (SUVmax) is a commonly used metric.[17] Tumor-to-background ratios (TBR) can also be calculated by comparing the SUVmax of a lesion to the SUVmean of a reference tissue, such as the blood pool in the aorta or liver.[15]
The following diagram outlines the general experimental workflow for [68Ga]Ga-Pentixafor PET/CT imaging in NET patients.
Future Directions and Conclusion
[68Ga]Ga-Pentixafor PET/CT is a promising imaging modality for a specific subset of neuroendocrine neoplasms, particularly higher-grade and dedifferentiated tumors that may not be adequately visualized with conventional SSTR-targeted agents.[2][11] Its ability to non-invasively assess CXCR4 expression opens up new avenues for patient stratification and could guide the development of CXCR4-targeted therapies, embodying a theranostic approach.
Further research is warranted to fully establish the clinical utility of [68Ga]Ga-Pentixafor in NETs. Prospective studies with larger patient cohorts are needed to validate its diagnostic accuracy, prognostic value, and its role in predicting response to CXCR4-antagonist therapies. The complementary information provided by [68Ga]Ga-Pentixafor, in conjunction with SSTR-targeted and metabolic imaging, has the potential to provide a more comprehensive characterization of tumor biology in individual patients, ultimately leading to more personalized and effective management of neuroendocrine tumors.
References
- 1. uihc.org [uihc.org]
- 2. Imaging of Chemokine Receptor 4 Expression in Neuroendocrine Tumors - a Triple Tracer Comparative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. CXCR4: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical expression of chemokine receptor in neuroendocrine neoplasms (CXCR4) of the gastrointestinal tract: a retrospective study of 71 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research process of PET tracers for neuroendocrine tumors diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gallium 68 this compound in Patients With Neuroendocrine Tumors [ctv.veeva.com]
- 10. CXCR4/CXCL12/CXCR7 axis is functional in neuroendocrine tumors and signals on mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging of Chemokine Receptor 4 Expression in Neuroendocrine Tumors - a Triple Tracer Comparative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CXCR4-Directed PET/CT in Patients with Newly Diagnosed Neuroendocrine Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CXCR4-directed PET/CT with [68 Ga]Ga-pentixafor in solid tumors—a comprehensive analysis of imaging findings and comparison with histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values [thno.org]
Methodological & Application
Application Notes and Protocols for [68Ga]Ga-Pentixafor PET/CT Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the clinical and preclinical use of [68Ga]Ga-Pentixafor PET/CT imaging. This novel radiopharmaceutical targets the C-X-C motif chemokine receptor 4 (CXCR4), a key factor in tumor progression, metastasis, and various inflammatory and hematological disorders.
Introduction
[68Ga]Ga-Pentixafor is a positron emission tomography (PET) tracer with high affinity and selectivity for the CXCR4 receptor. Overexpression of CXCR4 is implicated in the pathology of numerous malignancies, including multiple myeloma, lymphoma, small cell lung cancer, and glioblastoma, as well as in inflammatory conditions such as atherosclerosis and myocardial infarction.[1][2][3][4] Consequently, [68Ga]Ga-Pentixafor PET/CT has emerged as a valuable tool for the non-invasive in-vivo quantification of CXCR4 expression, offering potential for improved diagnosis, patient stratification for CXCR4-targeted therapies, and treatment response monitoring.[3][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on [68Ga]Ga-Pentixafor PET/CT imaging.
Table 1: Radiosynthesis of [68Ga]Ga-Pentixafor
| Parameter | Manual Method | Automated Module (Modular-Lab Standard) | Automated Module (iQS Fluidic) |
| Precursor Amount | 20 µg DOTA-CPCR4-2 | 30 µg DOTA-Pentixafor | Not Specified |
| 68Ga Activity | ~1.11 GBq | ~1.11 GBq | Not Specified |
| Reaction Temperature | 105°C | 95°C | Not Specified |
| Reaction Time | 15 min | 8 min | Not Specified |
| Radiochemical Yield (decay-corrected) | Not Specified | 84.4% ± 0.9% | 76.41% - 83.13% |
| Radiochemical Purity | >98% | >98% | >95% |
| Reference | [1] | [7][8] | [9] |
Table 2: Patient Imaging Protocol
| Parameter | Value | Reference |
| Patient Preparation | No fasting required | [4][5] |
| Injected Activity | 74 - 300 MBq (median ~130-150 MBq) | [3][5][6] |
| Uptake Time | 60 min (range 30-90 min) | [5] |
| Scan Area | Base of skull to proximal thighs (or whole body) | [4][5] |
| PET Acquisition Time per Bed Position | 2-3 min | [5] |
| CT for Attenuation Correction | Low-dose protocol (e.g., 20 mAs, 120 keV) | [4][5] |
Table 3: Radiation Dosimetry
| Organ | Absorbed Dose (mGy/MBq) | Absorbed Dose for 150 MBq injection (mGy) | Reference |
| Urinary Bladder Wall | 0.081 | 12.2 | |
| Spleen | 0.054 | 8.1 | |
| Kidneys | 0.035 | 5.3 | |
| Heart Wall | 0.027 | 4.0 | |
| Liver | 0.018 | 2.7 | |
| Red Marrow | 0.014 | 2.1 | |
| Effective Dose (mSv/MBq) | 0.015 | 2.3 mSv |
Experimental Protocols
Radiolabeling of [68Ga]Ga-Pentixafor (Automated Method)
This protocol is adapted from a good manufacturing practice (GMP)-compliant automated synthesis.[5]
Materials:
-
68Ge/68Ga generator
-
Automated synthesis module (e.g., Scintomics GRP®, Modular-Lab Standard)
-
Disposable single-use cassette kit
-
Pentixafor (DOTA-CPCR4-2) precursor
-
HEPES buffer
-
5 N NaCl solution
-
Sep-Pak C18 Light cartridge
-
Ethanol (75%)
-
Sterile water for injection
-
Quality control equipment (e.g., HPLC, TLC)
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator.
-
Transfer the eluate to a cation exchange cartridge within the automated module.
-
Elute the trapped 68Ga3+ with 5 N NaCl solution.
-
Add the eluted 68Ga3+ to a solution containing the this compound precursor in HEPES buffer.
-
Heat the reaction mixture at 95-125°C for 6-8 minutes.[5][7]
-
Cool the reaction mixture.
-
Pass the solution through a pre-conditioned Sep-Pak C18 cartridge for purification.
-
Elute the final [68Ga]Ga-Pentixafor product with 75% ethanol.
-
Perform quality control checks, including radiochemical purity (RCP) and yield (RCY), pH, and sterility.[7]
Patient Preparation and Imaging
Patient Preparation:
-
No fasting is required for the patient before the scan.[4][5]
-
Ensure the patient is well-hydrated.
-
Obtain written informed consent from the patient.[5]
Imaging Protocol:
-
Administer [68Ga]Ga-Pentixafor via intravenous injection. The typical injected activity ranges from 74 to 300 MBq.[3][6]
-
Allow for an uptake period of approximately 60 minutes.[5] Some studies suggest that the highest target-to-background ratios can be observed as early as 30 minutes post-injection.
-
Position the patient on the PET/CT scanner bed.
-
Perform a low-dose CT scan from the base of the skull to the proximal thighs for attenuation correction and anatomical localization.[4][5]
-
Acquire PET emission data over the same anatomical range in three-dimensional mode, with an acquisition time of 2-3 minutes per bed position.[5]
-
Reconstruct the PET images using an iterative reconstruction algorithm (e.g., OSEM), applying corrections for decay, scatter, and attenuation.[5]
Visualizations
CXCR4 Signaling Pathway
The binding of the ligand CXCL12 (also known as SDF-1) to the CXCR4 receptor initiates a cascade of intracellular signaling events. These pathways are crucial for cell survival, proliferation, and migration. [68Ga]Ga-Pentixafor acts as a ligand for CXCR4, allowing for the visualization of tissues expressing this receptor.
Caption: CXCR4 signaling cascade initiated by ligand binding.
[68Ga]Ga-Pentixafor Radiosynthesis Workflow
The following diagram illustrates the key steps in the automated radiosynthesis of [68Ga]Ga-Pentixafor.
Caption: Automated radiosynthesis workflow for [68Ga]Ga-Pentixafor.
Patient Imaging Workflow
This diagram outlines the logical flow for a patient undergoing a [68Ga]Ga-Pentixafor PET/CT scan.
Caption: Clinical workflow for [68Ga]Ga-Pentixafor PET/CT imaging.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The CXCR4/CXCL12 (SDF-1) signalling pathway protects non-obese diabetic mouse from autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abeomics.com [abeomics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gallium-68 Radiolabeling of Pentixafor
Introduction
Pentixafor is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), which is overexpressed in a wide variety of human cancers and is involved in tumor growth, progression, and metastasis. [¹⁷] Gallium-68 ([⁶⁸Ga]) is a positron-emitting radionuclide with a convenient half-life (67.71 minutes) that is readily available from a ⁶⁸Ge/⁶⁸Ga generator, making it ideal for Positron Emission Tomography (PET) imaging in clinical settings. [¹, ¹⁶] The resulting radiopharmaceutical, [⁶⁸Ga]Ga-Pentixafor, has emerged as a promising tracer for the non-invasive imaging and quantification of CXCR4 expression in vivo. [⁵]
These application notes provide detailed protocols for the automated and manual radiolabeling of this compound with Gallium-68, along with comprehensive procedures for quality control to ensure the final product is suitable for human administration. The information is intended for researchers, scientists, and drug development professionals working in the field of radiopharmacy and molecular imaging.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the CXCR4 signaling target, the experimental workflows for synthesis, and the quality control process.
Caption: Simplified diagram of [⁶⁸Ga]Ga-Pentixafor binding to the CXCR4 receptor.
Caption: General workflow for the automated synthesis of [⁶⁸Ga]Ga-Pentixafor.
Experimental Protocols
Protocol 1: Automated Radiolabeling of this compound
Automated synthesis modules (e.g., Eckert & Ziegler Modular-Lab, Scintomics GRP, ABX) are commonly used to ensure reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP). [³, ⁴, ¹²] The following is a generalized protocol adaptable to most cassette-based or modular systems.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (GMP grade)
-
Automated synthesis module and dedicated cassette/reagent kit
-
This compound (DOTA-Pentixafor or CPCR4.2) precursor vial (20-50 µg) [⁴, ¹⁰]
-
Reagents: 0.1M HCl, 5M NaCl, HEPES or Sodium Acetate (B1210297) buffer, Ethanol (B145695) (absolute), Water for Injection (WFI), 0.9% Saline, Phosphate Buffered Saline (PBS)
-
Solid Phase Extraction (SPE) cartridges (e.g., Cation exchange, C18)
-
Sterile 0.22 µm filter
-
Sterile collection vial
Procedure:
-
System Preparation: Install the sterile, single-use cassette and reagents onto the automated synthesis module according to the manufacturer's instructions. [³, ⁵] Prepare the this compound precursor by dissolving it in the reaction buffer (e.g., 20 µg in 1.5 M HEPES buffer). [³]
-
⁶⁸Ga Elution and Pre-concentration: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05M-0.1M HCl. [⁴, ⁹] The resulting ⁶⁸GaCl₃ is passed through a cation exchange cartridge to trap the ⁶⁸Ga³⁺ ions.
-
Labeling Reaction: The trapped ⁶⁸Ga³⁺ is eluted from the cation exchange cartridge into the reaction vessel using a small volume of 5M NaCl solution. [⁴] The prepared this compound precursor solution is then added to the reactor.
-
Incubation: The reaction mixture is heated at a controlled temperature, typically between 95°C and 125°C, for 4 to 10 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA moiety of this compound. [³, ⁴, ⁷]
-
Purification: After cooling, the reaction mixture is passed through a C18 SPE cartridge. The [⁶⁸Ga]Ga-Pentixafor is retained on the cartridge, while unlabeled ⁶⁸Ga³⁺ and other hydrophilic impurities are washed away to waste. [⁴]
-
Final Product Elution and Formulation: The purified [⁶⁸Ga]Ga-Pentixafor is eluted from the C18 cartridge using a small volume of an ethanol/water mixture (typically 1-2 mL). [⁴]
-
Sterilization: The final product is diluted with PBS or saline and passed through a 0.22 µm sterile filter into a sterile collection vial. [⁴] The total synthesis time is typically between 24 and 45 minutes. [⁵, ⁷]
Protocol 2: Manual Radiolabeling of this compound
Manual labeling is suitable for research purposes and initial optimization studies.
Materials:
-
⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator
-
This compound precursor (20 µg in 20 µL WFI) [⁹]
-
Sodium acetate (1.25 M)
-
Heating block or water bath set to 105°C
-
Sep-Pak C18 Plus Light cartridge
-
Ethanol (75%)
-
Sterile water and saline
Procedure:
-
pH Adjustment: To 1 mL of ⁶⁸GaCl₃ eluent, add 45 µL of 1.25 M sodium acetate to adjust the pH to approximately 3.5-4.0. [⁹]
-
Reaction: Add a 20 µL aliquot (20 µg) of the this compound precursor to the buffered ⁶⁸Ga solution. [⁹]
-
Incubation: Heat the reaction mixture at 105°C for 15 minutes. [⁹]
-
Purification:
-
Precondition a Sep-Pak C18 cartridge.
-
Dilute the reaction solution to 5 mL with sterile water and pass it through the C18 cartridge.
-
Elute the trapped [⁶⁸Ga]Ga-Pentixafor from the cartridge with 0.5 mL of 75% ethanol into a sterile vial. [⁹]
-
-
Formulation: Dilute the final product with sterile saline for injection.
Quality Control Protocols
Comprehensive quality control (QC) is mandatory to ensure the safety, purity, and efficacy of the radiopharmaceutical before clinical use. [⁵]
Caption: Standard quality control workflow for clinical release of [⁶⁸Ga]Ga-Pentixafor.
Protocol 3: Radiochemical Purity (RCP) by ITLC
Instant Thin-Layer Chromatography (ITLC) is a rapid method to determine the percentage of labeled peptide versus impurities like free ⁶⁸Ga and colloidal ⁶⁸Ga. [⁸]
Method 1:
-
Stationary Phase: ITLC-SG strip
-
Mobile Phase: 1 M Ammonium Acetate / Methanol (1:1 v/v)
-
Procedure: Spot ~10 µL of the final product on the strip and develop.
-
Results:
-
[⁶⁸Ga]Ga-Pentixafor: R_f = 0.8–1.0 [⁸]
-
Free/Colloidal ⁶⁸Ga: R_f = 0.0–0.2 [⁸]
-
Method 2:
-
Stationary Phase: ITLC-SG strip
-
Mobile Phase: Sodium Citrate Buffer (pH 5.0)
-
Procedure: Spot ~10 µL of the final product on the strip and develop.
-
Results:
-
Free ⁶⁸Ga³⁺: R_f = 0.8–1.0 [⁸]
-
[⁶⁸Ga]Ga-Pentixafor and Colloidal ⁶⁸Ga: R_f = 0.0–0.2 [⁸]
-
Protocol 4: Radiochemical Purity (RCP) by HPLC
High-Performance Liquid Chromatography (HPLC) provides a more precise quantification of radiochemical purity.
-
System: A standard radio-HPLC system with a radioactivity detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Flow Rate: 0.6 mL/min [¹]
-
Gradient: A typical gradient might be 95% A to 40% A over 10 minutes.
-
Detection: UV at 280 nm and radioactivity channel. [²]
-
Expected Retention Time: Approximately 6.1 - 6.4 minutes for [⁶⁸Ga]Ga-Pentixafor. [¹, ³]
Protocol 5: Stability Testing
-
In Vitro Stability: The final product is kept at room temperature and its RCP is measured by ITLC or HPLC at various time points (e.g., 1, 2, and 4 hours) post-synthesis. The product is considered stable if the RCP remains above 95%. [⁶, ⁸]
-
Serum Stability: The radiolabeled product is incubated in human serum at 37°C, and its stability is checked by ITLC at different time points (e.g., 15 min, 1h, 2h, 4h) to ensure it does not dissociate in vivo. [⁴]
Data Presentation
The following tables summarize quantitative data from various published procedures for the synthesis and quality control of [⁶⁸Ga]Ga-Pentixafor.
Table 1: Comparison of Automated Synthesis Parameters and Results
| Parameter | Study 1 [²] | Study 2 [⁴] | Study 3 [⁷] | Study 4 [⁵] |
| Synthesis Module | EZ Modular-Lab | GRP Module | Elysia-Raytest | ABX Module |
| Precursor Amount | 30 µg | 20 µg | Not Specified | Not Specified |
| Reaction Temp. | 95°C | 125°C | 97°C | 95°C |
| Reaction Time | 8 min | 6 min | 4 min | 10 min |
| Total Time | ~15 min | ~34 min | ~24 min | ~45 min |
| RCY (non-decay corr.) | 84.4 ± 0.9% | 73.1 ± 7.7% | 87.0 ± 6.7% | 57% (mean) |
| RCP (HPLC) | >98% | >99% | 99.8 ± 0.09% | 99.9% (mean) |
Table 2: Quality Control Specifications for [⁶⁸Ga]Ga-Pentixafor
| Quality Control Test | Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless, no particles | [¹] |
| pH | pH strip / meter | 6.5 - 7.5 | [⁴, ⁶] |
| Radiochemical Purity (RCP) | ITLC and/or HPLC | ≥ 95% | [¹⁵] |
| Radionuclidic Purity | Gamma Spectrometry | > 99.9% (Identity: 511 & 1077 keV peaks) | [²] |
| ⁶⁸Ge Breakthrough | Gamma Spectrometry | < 0.001% | [¹, ⁷] |
| Bacterial Endotoxins | LAL Test (Gel-clot) | < 17.5 EU/mL | [¹, ⁵] |
| Sterility | Direct Inoculation | No microbial growth | [¹] |
| In Vitro Stability (4h) | ITLC / HPLC | RCP ≥ 95% | [², ⁸] |
Standard Operating Procedure for Pentixafor Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the synthesis of Pentixafor, a potent antagonist of the C-X-C chemokine receptor 4 (CXCR4). The protocols cover both the solid-phase synthesis of the DOTA-conjugated peptide precursor and the subsequent radiolabeling with Gallium-68 for application in Positron Emission Tomography (PET) imaging.
Introduction to this compound
This compound is a cyclic pentapeptide that binds with high affinity and selectivity to the CXCR4 receptor.[1][2] Overexpression of CXCR4 is implicated in the progression and metastasis of numerous cancers, as well as in inflammatory and cardiovascular diseases.[2][3] As a CXCR4 antagonist, this compound can be used to visualize and potentially treat pathologies associated with this receptor. When labeled with Gallium-68 ([68Ga]Ga-Pentixafor), it serves as a diagnostic imaging agent in PET scans to detect CXCR4-expressing tissues.[4][5]
Mechanism of Action: CXCR4 Antagonism
This compound functions by competitively binding to the CXCR4 receptor, thereby blocking the binding of its natural ligand, CXCL12 (stromal cell-derived factor-1α).[1] This inhibition disrupts the downstream signaling cascades that promote cell survival, proliferation, and migration.[6][7][8]
Below is a diagram illustrating the CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: CXCR4 signaling pathway and its inhibition by this compound.
Synthesis of DOTA-Pentixafor Precursor
The synthesis of the DOTA-Pentixafor precursor is achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-L-Nal-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-D-(NMe)Orn(ivDde)-OH, Fmoc-D-Tyr(tBu)-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
DOTA-NHS ester
-
Ether
-
HPLC grade water and acetonitrile
Experimental Protocol for SPPS of this compound Peptide
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the first amino acid (Fmoc-Gly-OH) to the resin using HBTU/HOBt and DIPEA in DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Fmoc-L-Nal-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-D-(NMe)Orn(ivDde)-OH, and Fmoc-D-Tyr(tBu)-OH.
-
On-Resin Cyclization: After the linear peptide is assembled, selectively deprotect the ivDde group from the D-Ornithine side chain and perform on-resin cyclization.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
DOTA Conjugation: Conjugate the purified peptide with DOTA-NHS ester in a suitable buffer (e.g., bicarbonate buffer, pH 8.5).
-
Final Purification: Purify the DOTA-conjugated peptide by reverse-phase HPLC to obtain the final DOTA-Pentixafor precursor.
-
Lyophilization and Storage: Lyophilize the purified product and store at -20°C.
Automated Radiosynthesis of [68Ga]Ga-Pentixafor
The radiolabeling of the DOTA-Pentixafor precursor with Gallium-68 is typically performed using an automated synthesis module to ensure reproducibility and radiation safety.
Materials and Equipment
-
Automated synthesis module (e.g., Eckert & Ziegler Modular-Lab, Scintomics GRP)
-
68Ge/68Ga generator
-
DOTA-Pentixafor precursor
-
Sterile solutions: 0.1 M HCl, sodium acetate (B1210297) buffer, saline, ethanol
-
C18 Sep-Pak cartridge
-
Sterile filters (0.22 µm)
-
Quality control equipment: radio-TLC scanner, HPLC with a radioactivity detector
Experimental Protocol for Automated Radiosynthesis
The following is a general protocol; specific parameters may need to be optimized based on the synthesis module used.
-
Generator Elution: Elute the 68Ge/68Ga generator with sterile 0.1 M HCl to obtain [68Ga]GaCl3.
-
Trapping and Elution of 68Ga: The [68Ga]GaCl3 eluate is passed through a cation-exchange cartridge to trap the 68Ga. The 68Ga is then eluted from the cartridge into the reaction vessel.
-
Labeling Reaction: Add the DOTA-Pentixafor precursor (typically 10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate) to the reaction vessel containing the eluted 68Ga. Heat the reaction mixture at 95-100°C for 5-10 minutes.
-
Purification: After the labeling reaction, the mixture is passed through a C18 Sep-Pak cartridge. The [68Ga]Ga-Pentixafor is retained on the cartridge while unreacted 68Ga and hydrophilic impurities are washed away.
-
Elution of Final Product: Elute the purified [68Ga]Ga-Pentixafor from the C18 cartridge with a small volume of ethanol/water mixture.
-
Final Formulation: The eluted product is diluted with sterile saline and passed through a 0.22 µm sterile filter into a sterile vial.
The entire automated synthesis process is typically completed within 15-30 minutes.
Caption: Workflow for the synthesis of DOTA-Pentixafor and [68Ga]Ga-Pentixafor.
Quality Control
Stringent quality control is essential to ensure the safety and efficacy of the final [68Ga]Ga-Pentixafor product for clinical use.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of particles |
| pH | pH strip or meter | 6.5 - 7.5 |
| Radiochemical Purity (RCP) | radio-TLC / radio-HPLC | ≥ 95% |
| Radionuclidic Purity | Gamma spectrometry | 68Ge < 0.001% |
| Radiochemical Yield (non-decay corrected) | Calculation | > 50% |
| Residual Solvents (Ethanol) | Gas Chromatography | < 10% v/v |
| Bacterial Endotoxins | LAL test | < 17.5 EU/V |
| Sterility | Direct inoculation or membrane filtration | No microbial growth |
Data Presentation
The following table summarizes typical quantitative data obtained during the synthesis and quality control of [68Ga]Ga-Pentixafor.
| Parameter | Value | Reference |
| Precursor Amount | 10 - 50 µg | [8] |
| Radiochemical Yield (non-decay corrected) | 57% - 85.5% | [6][9] |
| Radiochemical Purity (HPLC) | > 98% | [6][9] |
| Synthesis Time (automated) | 15 - 35 minutes | [9] |
| pH of final product | 7.0 | [8] |
| Residual Ethanol | < 6% v/v | [8] |
Disclaimer: This document provides a general overview and standardized protocols for the synthesis of this compound. Researchers should adapt these protocols based on their specific equipment and regulatory requirements. All procedures should be performed in compliance with Good Manufacturing Practices (GMP) and local radiation safety regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current Status of 68Ga-Pentixafor in Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. CXCL12/CXCR4 signal transduction in diseases and its molecular approaches in targeted-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Quantitative Analysis of Pentixafor PET Images
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of Positron Emission Tomography (PET) images acquired using the CXCR4-targeting radiopharmaceutical, [⁶⁸Ga]Ga-Pentixafor. The protocols and data presented herein are intended to facilitate standardized acquisition and analysis for researchers and professionals in drug development.
Introduction
[⁶⁸Ga]Ga-Pentixafor is a PET tracer that targets the C-X-C chemokine receptor type 4 (CXCR4), a key player in tumor progression, metastasis, and immune regulation.[1][2] Quantitative analysis of Pentixafor PET images allows for the non-invasive assessment of CXCR4 expression levels in vivo, which can be crucial for patient stratification, therapy response monitoring, and the development of CXCR4-targeted therapies.[3][4] This document outlines the standardized protocols for image acquisition and analysis, presents reference quantitative data, and illustrates the underlying biological pathway and experimental workflow.
Experimental Protocols
Patient Preparation
-
Fasting: Unlike [¹⁸F]FDG PET imaging, fasting is generally not required for [⁶⁸Ga]Ga-Pentixafor PET/CT imaging.[5][6]
-
Hydration: Patients should be well-hydrated. Encourage the patient to drink water before and after the administration of the radiotracer to promote clearance and reduce radiation dose to the bladder.
-
Medication Review: A thorough review of the patient's current medications should be conducted to identify any drugs that might interfere with CXCR4 expression or this compound binding.
Radiopharmaceutical Administration
-
Dosage: A standard intravenous injection of 150 MBq (± 50 MBq) of [⁶⁸Ga]Ga-Pentixafor is typically administered.[7][8] The injected activity can range from 90 to 165 MBq.[5][8]
-
Injection: Administer as an intravenous bolus, followed by a saline flush to ensure complete delivery of the radiotracer.
PET/CT Image Acquisition
-
Uptake Time: Good image quality has been reported for scans acquired between 30 and 90 minutes post-injection.[7] The most common and recommended time point for image acquisition is 60 (± 15) minutes after the injection of [⁶⁸Ga]Ga-Pentixafor.[5][7]
-
Imaging Protocol:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization. A typical protocol might use 120 keV and 20 mAs.[5]
-
Acquire PET data from the base of the skull to the proximal thighs.
-
The acquisition time per bed position is typically 2-4 minutes.
-
-
Image Reconstruction: Images are commonly reconstructed using an ordered subset expectation maximization (OSEM) algorithm.[9]
Quantitative Image Analysis
-
Regions of Interest (ROIs) and Volumes of Interest (VOIs):
-
Standardized Uptake Value (SUV):
-
SUV is a semi-quantitative metric that normalizes the radioactivity concentration in a region to the injected dose and the patient's body weight.[12][13]
-
SUVmax: The maximum pixel value within the ROI/VOI. It is a commonly reported metric but can be susceptible to noise.
-
SUVmean: The average of all pixel values within the ROI/VOI.
-
The formula for SUV is: SUV = (Radioactivity Concentration in ROI [kBq/mL]) / (Injected Dose [MBq] / Body Weight [kg])[12]
-
-
Tumor-to-Background Ratio (TBR):
-
TBR provides a measure of image contrast and is calculated as the ratio of the SUV in the target lesion to the SUV in a background reference tissue.[14][15]
-
Commonly used reference regions include the mediastinal blood pool, liver, or contralateral normal tissue.[6][9][16]
-
TBR = SUVmax (lesion) / SUVmean (background)[16]
-
Quantitative Data Summary
The following tables summarize typical [⁶⁸Ga]Ga-Pentixafor uptake values in various tissues and tumor types. These values are compiled from multiple studies and can serve as a reference for researchers.
Table 1: Physiological Biodistribution of [⁶⁸Ga]Ga-Pentixafor
| Organ | SUVmax (Mean ± SD) | SUVmean (Mean ± SD) | Notes |
| Spleen | - | 8.1 mGy (absorbed dose) | High physiological uptake.[1][7] |
| Kidneys | - | 5.3 mGy (absorbed dose) | Primary route of clearance.[1][7] |
| Liver | - | 2.7 mGy (absorbed dose) | Moderate uptake.[7] |
| Bone Marrow | - | 2.67 ± 0.41 (in controls) | Low uptake in normal bone marrow.[3] |
| Heart Wall | - | 4.0 mGy (absorbed dose) | |
| Urinary Bladder Wall | - | 12.2 mGy (absorbed dose) | Critical organ for radiation exposure.[7][8] |
| Nasopharynx | High physiological uptake | [1] | |
| Palatine Tonsils | High physiological uptake | [1] | |
| Adrenal Glands | High physiological uptake | [1] |
Table 2: [⁶⁸Ga]Ga-Pentixafor Uptake in Various Malignancies
| Tumor Type | SUVmax (Median or Mean ± SD) | SUVmean (Mean ± SD) | Tumor-to-Background Ratio (TBR) (Median or Mean) |
| Hematological Malignancies | |||
| Multiple Myeloma | - | - | High lesion-to-background ratios observed.[5][8] |
| Myeloproliferative Neoplasms | - | 6.45 ± 2.34 (Bone Marrow) | - |
| Lymphoma (General) | 8.6 ± 4.7 | 4.7 ± 1.8 | - |
| Mantle Cell Lymphoma | High Uptake | - | - |
| Marginal Zone Lymphoma | 13 ± 6.4 | - | - |
| Solid Tumors | |||
| Small Cell Lung Cancer | 8.8 (Median) | 6.9 (Median) | 3.7 (P/Bmax Median) |
| Adrenocortical Carcinoma | High Uptake | - | - |
| Desmoplastic Small Round Cell Tumor | High Uptake | - | - |
| Ovarian Cancer | High Uptake | - | - |
| Esophageal Cancer | 4.2 (Mean) | - | - |
| Head and Neck Cancer | 5.8 ± 2.6 | 3 ± 1.6 | 2.36 ± 1.4 |
| Sarcoma | 7.7 (Highest) | - | - |
Note: SUV and TBR values can vary significantly between patients and studies due to differences in imaging protocols, patient populations, and disease heterogeneity.
Visualization of Pathways and Workflows
CXCR4 Signaling Pathway
The binding of the ligand CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events. These pathways are crucial for cell proliferation, survival, and migration.[2][17][18] The diagram below illustrates the major signaling axes activated by CXCR4.
Caption: CXCR4 signaling pathways activated upon ligand binding.
Experimental Workflow for Quantitative this compound PET Imaging
The following diagram outlines the logical flow of a typical quantitative [⁶⁸Ga]Ga-Pentixafor PET imaging study, from patient preparation to data analysis and interpretation.
Caption: Workflow for quantitative this compound PET imaging.
Conclusion
The quantitative analysis of [⁶⁸Ga]Ga-Pentixafor PET images provides valuable insights into CXCR4 expression in vivo. Adherence to standardized protocols for patient preparation, image acquisition, and data analysis is essential for obtaining reliable and reproducible results. The data and workflows presented in these application notes serve as a foundational resource for researchers and clinicians working with this promising imaging agent. As research progresses, these protocols may be further refined to optimize the diagnostic and theranostic potential of CXCR4-targeted imaging.
References
- 1. Physiological biodistribution of 68Ga-Pentixafor: PET/CT evaluation and implications for CXCR4 imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. The Role of [68Ga]Ga-Pentixafor PET/CT or PET/MRI in Lymphoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCR4-directed [68Ga]Ga-PentixaFor PET/CT versus adrenal vein sampling performance: a study protocol for a randomised two-step controlled diagnoStic Trial Ultimately comparing hypertenSion outcome in primary aldosteronism (CASTUS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemokine Receptor-4 Targeted PET/CT Imaging with 68Ga-Pentixafor in Head and Neck Cancer—A Comparison with 18F-FDG and CXCR4 Immunohistochemistry | MDPI [mdpi.com]
- 12. radiopaedia.org [radiopaedia.org]
- 13. TPC - SUV [turkupetcentre.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating the diagnostic utility of [⁶⁸Ga]Ga-Pentixafor in solid tumors: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Pentixafor PET Scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the necessary patient preparation for a Pentixafor Positron Emission Tomography (PET) scan. The protocols outlined below are designed to ensure optimal imaging results for research and drug development applications targeting the C-X-C chemokine receptor type 4 (CXCR4).
Introduction to this compound PET Imaging
This compound is a radiolabeled peptide antagonist that specifically targets the CXCR4 receptor. The expression of CXCR4 is implicated in a variety of physiological and pathological processes, including tumor growth, metastasis, and inflammation. PET imaging with 68Ga-Pentixafor allows for the non-invasive quantification and visualization of CXCR4 expression in vivo, providing a valuable tool for diagnostics, patient stratification, and monitoring treatment response in various oncological and inflammatory diseases.
Unlike 18F-FDG PET, which measures glucose metabolism, this compound PET imaging is based on a specific receptor-ligand interaction. This fundamental difference in the biological basis of the tracer uptake necessitates a distinct patient preparation protocol.
Patient Preparation Protocols
Proper patient preparation is critical to ensure the quality and accuracy of this compound PET scans. The following protocols are based on current clinical and research practices.
Dietary Instructions
A key advantage of this compound PET imaging is the lack of stringent dietary restrictions for the patient.
-
Fasting: No fasting is required before a 68Ga-Pentixafor PET scan.[1][2][3] Patients may maintain their normal diet and meal schedule. This is in stark contrast to 18F-FDG PET scans, which mandate a fasting period of at least 4-6 hours to minimize background physiological glucose uptake.[1][2][3][4][5]
Hydration
Adequate hydration is crucial for ensuring high-quality PET images and minimizing radiation exposure.
-
Pre-Scan Hydration: Patients should be well-hydrated. It is recommended that patients drink a generous amount of water the day before and on the day of the scan. A common recommendation for PET imaging is the oral intake of approximately 500 mL of water in the 2 hours leading up to the scan.[6][7]
-
Post-Scan Hydration: Following the scan, patients should be encouraged to continue drinking water to facilitate the clearance of the radiotracer from the body.
-
Voiding: To reduce signal from the bladder which can interfere with the interpretation of pelvic images, patients should be instructed to void immediately before the PET scan acquisition.[6][7]
Medication Review
At present, there are no widely reported specific medication contraindications for this compound PET scans.
-
Routine Medications: Patients are generally advised to take all their prescribed medications as usual.
-
CXCR4-Targeted Therapies: For subjects participating in clinical trials involving CXCR4 antagonists or agonists, the timing of the this compound PET scan relative to the administration of such therapies should be a critical consideration in the study design to avoid competitive binding to the receptor.
-
Consultation: As a matter of best practice, a thorough review of the patient's current medications by the research and clinical team is recommended.
Scheduling and Uptake Period
-
Injection: The 68Ga-Pentixafor radiotracer is administered intravenously.
-
Uptake Time: The optimal uptake period between the injection of 68Ga-Pentixafor and the start of the PET scan is approximately 60 minutes.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for patient preparation and the this compound PET imaging protocol, with a comparison to the more common 18F-FDG PET protocol for context.
| Parameter | 68Ga-Pentixafor PET Protocol | 18F-FDG PET Protocol (for comparison) |
| Fasting Requirement | No fasting required.[1][2][3] | Minimum 4-6 hours of fasting.[1][2][3][4][5] |
| Pre-Scan Hydration | Well-hydrated; e.g., ~500 mL of water 2 hours prior to scan.[6][7] | Well-hydrated with water. |
| Blood Glucose Check | Not required. | Required; typically <200 mg/dL.[8] |
| Medication | Continue all routine medications. | Management of diabetic medications is required.[9][10] |
| Tracer Injection | Intravenous injection of 68Ga-Pentixafor. | Intravenous injection of 18F-FDG. |
| Uptake Period | Median of 60 minutes.[1][2][3] | Typically 60-90 minutes. |
| Injection Activity | Median ranges reported: 43-165 MBq[1], 124-149 MBq.[2][3] | Varies by patient weight and institutional protocol. |
Experimental Protocols
Radiotracer Synthesis and Quality Control
The synthesis of 68Ga-Pentixafor is typically performed using an automated synthesis module. The process involves the elution of 68Ga from a 68Ge/68Ga generator, followed by labeling of the this compound precursor. Quality control measures should be in place to ensure radiochemical purity, sterility, and apyrogenicity of the final product before administration.[1]
Patient Preparation and Imaging Workflow
-
Patient Arrival and Consent: The patient arrives at the imaging facility. The procedure is explained, and informed consent is obtained.
-
Pre-Scan Preparation: The patient is encouraged to drink water. A final check of inclusion/exclusion criteria is performed.
-
Tracer Administration: An intravenous line is placed, and the prescribed activity of 68Ga-Pentixafor is administered.
-
Uptake Phase: The patient rests comfortably for approximately 60 minutes. During this time, the radiotracer distributes throughout the body and binds to CXCR4 receptors.
-
Pre-Imaging Voiding: Immediately before the scan, the patient is asked to empty their bladder.
-
PET/CT Imaging: The patient is positioned on the scanner bed. A low-dose CT scan is performed for attenuation correction and anatomical localization, followed by the PET emission scan.
-
Post-Scan Monitoring: After the scan, the patient is monitored for a short period and encouraged to continue hydrating to promote tracer clearance.
Visualizations
CXCR4 Signaling Pathway
The CXCR4 receptor, upon binding its ligand CXCL12 (or the this compound tracer), activates several downstream signaling pathways that are crucial in cell proliferation, migration, and survival.
Caption: CXCR4 Signaling Pathway Activation.
This compound PET Scan Workflow
The following diagram illustrates the sequential steps involved in a typical this compound PET scan procedure for a research subject.
Caption: Patient Workflow for a this compound PET Scan.
References
- 1. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine Receptor-4 Targeted PET/CT Imaging with 68Ga-Pentixafor in Head and Neck Cancer—A Comparison with 18F-FDG and CXCR4 Immunohistochemistry [mdpi.com]
- 6. kfnm.dk [kfnm.dk]
- 7. imaging-therapy.com [imaging-therapy.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. droracle.ai [droracle.ai]
- 10. medicine.usask.ca [medicine.usask.ca]
Application Notes and Protocols: Pentixafor for In-Vivo Tracking of Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentixafor is a high-affinity peptide-based antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCR4 receptor, along with its ligand CXCL12 (SDF-1), plays a pivotal role in immune cell trafficking, hematopoiesis, and inflammation.[1][2] Many immune cells, including T-lymphocytes, monocytes, and macrophages, express CXCR4, which guides their migration to sites of inflammation, tissue injury, and tumors.[2][3] This makes CXCR4 an attractive target for the in-vivo imaging and tracking of immune cell populations.
When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), this compound becomes a powerful tool for non-invasive, quantitative, and longitudinal monitoring of immune cell dynamics using Positron Emission Tomography (PET).[4][5] ⁶⁸Ga-Pentixafor PET imaging allows for the whole-body visualization of CXCR4-expressing cells, providing valuable insights into disease mechanisms, treatment responses, and the biodistribution of cellular therapies.[6][7] These application notes provide a comprehensive overview of the use of this compound for in-vivo immune cell tracking, including the underlying signaling pathways, detailed experimental protocols, and quantitative data.
CXCR4 Signaling Pathway
The binding of this compound to the CXCR4 receptor antagonizes the signaling cascade initiated by the natural ligand, CXCL12. Understanding this pathway is crucial for interpreting imaging results and predicting the biological consequences of CXCR4-targeted imaging. The CXCL12/CXCR4 axis activates multiple downstream pathways that regulate cell migration, proliferation, and survival.[8][9] In T-lymphocytes, CXCR4 signaling is known to physically associate with the T-cell receptor (TCR), leading to the activation of ZAP-70 and subsequent downstream signaling.[10] Key signaling events include the activation of the PI3K/Akt, PLC, and ERK1/2 pathways, leading to calcium mobilization and gene transcription.[9] Receptor internalization is mediated by β-arrestins following phosphorylation by G protein-coupled receptor kinases (GRKs).[9]
Caption: CXCR4 signaling cascade in T-lymphocytes upon ligand binding.
Quantitative Data
The following tables summarize key quantitative parameters for ⁶⁸Ga-Pentixafor, derived from preclinical and clinical studies. These values are essential for experimental design and data interpretation.
Table 1: Binding Affinity and In-Vitro Performance of this compound Analogs
| Compound | IC₅₀ (nM) vs. CXCR4 | Cellular Uptake (% of total activity) | Internalized Fraction (% of cellular activity) | Reference |
| ⁶⁸Ga-Pentixafor (DOTA) | 1.4-fold lower than NOTA analog | High (2.6-fold > NOTA analog) | 53.3% | [11][12] |
| ⁶⁸Ga-NOTA-pentixafor | 1.4-fold higher than DOTA analog | Low | 17.5% | [11][12] |
Table 2: Biodistribution of ⁶⁸Ga-Pentixafor in Humans (Systemic Injection)
| Organ | Mean Absorbed Dose (mGy/150 MBq) | SUVmean | Reference |
| Urinary Bladder Wall | 12.2 | 146.0 | [13][14] |
| Spleen | 8.1 | 6.80 | [13][14] |
| Kidneys | 5.3 | 4.99 | [13][14] |
| Heart Wall | 4.0 | - | [13] |
| Liver | 2.7 | - | [13] |
| Red Marrow | 2.1 | - | [13] |
Table 3: Tumor and Lesion Uptake of ⁶⁸Ga-Pentixafor (SUVmax)
| Condition | SUVmax (mean ± SD or range) | Reference |
| Glioblastoma | 4.5 ± 1.6 | [15] |
| Small Cell Lung Cancer (SCLC) | 13.2 | [16] |
| Non-Small Cell Lung Cancer (NSCLC) | 8.8 | [16] |
| Multiple Myeloma | Higher than [¹⁸F]FDG in medullary lesions | [6] |
| Chronic Skeletal Infections | 2.2 - 4.5 | [5] |
Experimental Protocols
Protocol 1: Ex-Vivo Radiolabeling of Immune Cells with ⁶⁸Ga-Pentixafor
This protocol is adapted from methods for direct cell labeling with ⁶⁸Ga-oxine for PET imaging and should be optimized for the specific immune cell type.[17]
Materials:
-
Isolated immune cells (e.g., T-lymphocytes, CAR-T cells)
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound (unlabeled)
-
DOTA-chelated this compound
-
Sterile, metal-free buffers (e.g., 0.1 M HCl, 1 M Sodium Acetate)
-
HEPES buffer (0.2 M)
-
Sterile saline (0.9%)
-
Sep-Pak C18 cartridge
-
Ethanol (50% in sterile water)
-
Heating block
-
Gamma counter
-
Cell culture medium (e.g., RPMI)
Procedure:
-
Preparation of ⁶⁸Ga-Pentixafor:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffer the ⁶⁸GaCl₃ eluate to a pH of 4.0-4.5 using sodium acetate.
-
Add DOTA-Pentixafor to the buffered ⁶⁸Ga solution.
-
Heat the reaction mixture at >95°C for 15 minutes.[18]
-
Purify the ⁶⁸Ga-Pentixafor using a Sep-Pak C18 cartridge, eluting with 50% ethanol.
-
Perform quality control to determine radiochemical purity (>95%).[19]
-
-
Immune Cell Preparation:
-
Isolate and purify the desired immune cell population using standard methods (e.g., Ficoll gradient, magnetic bead separation).
-
Wash the cells twice with sterile saline.
-
Resuspend the cells at a concentration of 10-50 x 10⁶ cells/mL in sterile saline or cell culture medium.
-
-
Cell Labeling:
-
Add the purified ⁶⁸Ga-Pentixafor to the cell suspension. The optimal activity will depend on the cell type and number, but a starting point is 10-20 MBq per 10⁷ cells.
-
Incubate at room temperature for 15-30 minutes with gentle agitation.
-
Wash the cells three times with sterile saline to remove unbound ⁶⁸Ga-Pentixafor.
-
Measure the radioactivity of the cell pellet and the final supernatant to determine labeling efficiency.
-
-
Viability and Functional Assessment:
-
Assess cell viability using a method such as trypan blue exclusion.
-
(Optional but recommended) Perform a functional assay (e.g., cytokine production, cytotoxicity assay) to ensure that the labeling process has not adversely affected cell function.
-
-
Preparation for Injection:
-
Resuspend the final labeled cell pellet in a suitable volume of sterile saline or appropriate injection buffer for in-vivo administration.
-
Protocol 2: In-Vivo PET/CT Imaging of Adoptively Transferred Immune Cells
Animal Model:
-
Use an appropriate animal model for the research question (e.g., tumor-bearing mice, model of inflammation).
-
All animal procedures must be approved by the local Institutional Animal Care and Use Committee.
Procedure:
-
Administration of Labeled Cells:
-
Administer the ⁶⁸Ga-Pentixafor-labeled immune cells to the animal via the desired route (e.g., intravenous tail vein injection). The number of cells and total injected activity should be optimized for the specific model and imaging system. A typical starting dose is 1-5 x 10⁶ labeled cells with an activity of 1-5 MBq.
-
-
PET/CT Imaging:
-
Anesthetize the animal and position it on the scanner bed.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120, 240 minutes) to track the migration and accumulation of the labeled cells.[6][17] The optimal imaging window for ⁶⁸Ga-Pentixafor is typically 30-90 minutes post-injection.[6]
-
-
Image Analysis:
-
Reconstruct the PET images with correction for attenuation, scatter, and decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to organs and tissues of interest.
-
Quantify the radioactivity in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).[20]
-
-
Ex-Vivo Biodistribution (Optional but recommended for validation):
-
At the end of the imaging study, euthanize the animal.
-
Dissect organs and tissues of interest.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue to validate the in-vivo imaging data.[17]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for in-vivo immune cell tracking with this compound and the logical relationship between experimental components.
Caption: Step-by-step experimental workflow for immune cell tracking.
Caption: Key components and their interrelationships in the technique.
Conclusion
This compound, particularly when radiolabeled with ⁶⁸Ga, is a highly promising tool for the in-vivo tracking of immune cells. Its high affinity and selectivity for the CXCR4 receptor allow for sensitive and specific imaging of immune cell migration and accumulation in various pathological and physiological contexts. The protocols and data presented here provide a foundation for researchers to design and execute robust in-vivo immune cell tracking studies, ultimately contributing to a deeper understanding of immunology and the development of novel cellular therapies. Further research is warranted to establish the lower limit of detection for adoptively transferred cells and to expand the application of this compound-based imaging to a wider range of immune cell subsets and disease models.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, validation and quality controls of [68Ga]-DOTA-Pentixafor for PET imaging of chemokine receptor CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary evidence of imaging of chemokine receptor-4-targeted PET/CT with [68Ga]this compound in non-Hodgkin lymphoma: comparison to [18F]FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Tracking of Adoptively Transferred Natural Killer Cells in Rhesus Macaques Using 89Zirconium-Oxine Cell Labeling and PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCR4 expression on pathogenic T cells facilitates their bone marrow infiltration in a mouse model of aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 10. CXCR4 physically associates with the T cell receptor to signal in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of [68Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo — a comparison to [68Ga]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodistribution and radiation dosimetry for the chemokine receptor CXCR4-targeting probe 68Ga-pentixafor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated Radiosynthesis, Quality Control, and Biodistribution of Ga-68 this compound: First Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 68 Ga-Pentixafor PET/CT for In Vivo Imaging of CXCR4 Receptors in Glioma Demonstrating a Potential for Response Assessment to Radiochemotherapy: Preliminary Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Feasibility study of 68Ga-labeled CAR T cells for in vivo tracking using micro-positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Pentixafor in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentixafor is a high-affinity ligand for the C-X-C chemokine receptor 4 (CXCR4), a key receptor implicated in tumor progression, metastasis, and inflammation.[1][2][3] The overexpression of CXCR4 in numerous cancer types makes it a compelling target for both diagnostic imaging and targeted radionuclide therapy.[1][4] This document provides detailed protocols for the use of this compound, particularly radiolabeled with Gallium-68 ([68Ga]this compound), in preclinical animal models for PET imaging studies.
CXCR4 Signaling Pathway
The binding of the ligand CXCL12 to the CXCR4 receptor activates downstream signaling pathways, such as the ERK and PI3K/AKT pathways, which are involved in cell adhesion, migration, proliferation, and survival.[1][2][5]
Caption: CXCR4 signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Radiolabeling of this compound with Gallium-68
A common method for radiolabeling this compound is through the use of an automated synthesis module.
Materials:
-
68Ge/68Ga generator
-
DOTA-Pentixafor precursor (e.g., CPCR4.2)
-
Sodium acetate (B1210297) buffer
-
Ethanol
-
Sep-Pak C18 cartridge
-
Automated synthesis module
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator.
-
Adjust the pH of the eluate to 3.5-4.0 using sodium acetate buffer.[6]
-
Add the DOTA-Pentixafor precursor to the buffered 68Ga solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 105°C or 125°C) for a specified time (e.g., 6-15 minutes).[6][7]
-
Purify the resulting [68Ga]this compound using a Sep-Pak C18 cartridge.[6][7]
-
Elute the final product with an ethanol/water mixture and formulate in a suitable buffer like PBS for injection.[7]
-
Perform quality control tests, including radiochemical purity assessment by radio-TLC or radio-HPLC.[8]
Animal Model and Tumor Xenograft Establishment
This protocol describes the use of a human tumor xenograft model in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., athymic nu/nu or SCID mice)
-
CXCR4-expressing human cancer cell line (e.g., Daudi for high expression, PC-3 for moderate expression)[9][10]
-
Cell culture medium and reagents
-
Matrigel (optional)
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth. Tumors are typically ready for imaging when they reach a palpable size (e.g., 5-10 mm in diameter).
In Vivo PET/CT Imaging Protocol
The following is a general protocol for performing PET/CT imaging with [68Ga]this compound in a tumor-bearing mouse model.
Materials:
-
[68Ga]this compound solution for injection
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Tail vein catheter
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Place a microcatheter in a tail vein for tracer injection.
-
Inject approximately 15 MBq of [68Ga]this compound intravenously.[9]
-
Allow for tracer distribution for a specific uptake period, typically 60 minutes post-injection (p.i.).[9][10]
-
Position the mouse in the PET/CT scanner.
-
Acquire a whole-body CT scan for anatomical reference and attenuation correction.[9]
-
Perform a static PET scan for a defined duration.
-
Reconstruct the PET data, applying corrections for random coincidences, dead time, and attenuation.[9]
-
Analyze the images to determine the tracer uptake in the tumor and other organs of interest.
Experimental Workflow
Caption: General experimental workflow for [68Ga]this compound PET/CT imaging.
Ex Vivo Biodistribution and Data Analysis
Procedure:
-
Immediately following the final imaging session, euthanize the mouse.
-
Dissect key organs (e.g., tumor, blood, muscle, liver, kidneys).[9]
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Data Analysis:
-
Draw regions of interest (ROIs) on the PET images over the tumor and other organs to determine the mean and maximum standardized uptake values (SUVmean and SUVmax) or %ID/g.
-
Calculate tumor-to-background ratios, such as tumor-to-muscle (T/M) and tumor-to-blood (T/B) ratios, to assess imaging contrast.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies using [68Ga]this compound in various animal models.
Table 1: Biodistribution of [68Ga]this compound in PC-3 Prostate Cancer Xenograft Model
| Parameter | [68Ga]this compound | [18F]FDG | p-value | Reference |
| Tumor Uptake (%ID/gmean) | 1.8 ± 0.6 | 5.8 ± 1.2 | < 0.001 | [9] |
| Tumor Uptake (%ID/gmax) | 2.5 ± 0.8 | 8.2 ± 1.8 | < 0.001 | [9] |
| Tumor/Muscle Ratio | 2.66 ± 0.61 | 4.34 ± 2.37 | - | [9] |
| Tumor/Blood Ratio | 1.01 ± 0.18 | 0.26 ± 0.08 | - | [9] |
| Kidney/Muscle Ratio | 6.57 ± 1.92 | 7.10 ± 5.45 | - | [9] |
| Liver/Muscle Ratio | 3.62 ± 0.69 | 2.30 ± 1.62 | - | [9] |
Table 2: Biodistribution of [68Ga]this compound in Lymphoma Xenograft Models (90 min p.i.)
| Cell Line (CXCR4 Expression) | Tumor Uptake (%ID/g) | Tumor/Muscle Ratio | Tumor/Blood Ratio | Reference |
| Daudi (High) | 16.2 | 85 | 16 | [10] |
| SU-DHL-8 (Low) | 3.5 | 18.5 | 3.7 | [10] |
Table 3: Biodistribution of [68Ga]this compound in Ovarian Cancer Xenograft Models (60 min p.i.)
| Cell Line | Tumor Uptake (%ID/g) | Reference |
| SK-3rd (Drug-resistant, High CXCR4) | 1.53 ± 0.15 | [11] |
| SK-NS (Control, Low CXCR4) | 0.67 ± 0.17 | [11] |
Therapeutic Applications
While this document focuses on imaging, it is important to note that this compound can be labeled with therapeutic radionuclides like Lutetium-177 (177Lu) or Yttrium-90 (90Y) to create "Pentixather" for targeted radionuclide therapy.[4] Preclinical studies are ongoing to evaluate the efficacy of this approach in various cancer models.[12]
Conclusion
[68Ga]this compound PET imaging is a valuable tool for the non-invasive assessment of CXCR4 expression in preclinical animal models. The protocols and data presented here provide a foundation for researchers to design and execute studies utilizing this compound for cancer research and drug development. The high specificity and favorable biodistribution of [68Ga]this compound make it a promising tracer for identifying tumors with high CXCR4 expression and potentially guiding CXCR4-targeted therapies.
References
- 1. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [68Ga]this compound-PET/MRI for the detection of Chemokine receptor 4 expression in atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. uihc.org [uihc.org]
Application Notes and Protocols for Pentixafor PET Image Acquisition and Reconstruction
These comprehensive guidelines are designed for researchers, scientists, and drug development professionals utilizing Pentixafor PET imaging to investigate the expression of the C-X-C motif chemokine receptor 4 (CXCR4).
Introduction
[68Ga]Ga-Pentixafor is a radiolabeled cyclic pentapeptide that binds with high affinity and selectivity to CXCR4.[1] This receptor plays a crucial role in cell trafficking, immune responses, and is overexpressed in numerous hematologic and solid tumors, making it a valuable target for diagnostic imaging and potential therapeutic intervention.[2][3][4] this compound PET/CT allows for the non-invasive in-vivo quantification of CXCR4 expression, which can aid in patient stratification, therapy response assessment, and understanding of disease biology.[1][5]
CXCR4 Signaling Pathway
The binding of the ligand CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events. As a G-protein-coupled receptor (GPCR), CXCR4 activation is mediated by the coupling to an intracellular heterotrimeric G-protein.[2][6] Upon ligand binding, GDP is exchanged for GTP, leading to the dissociation of the G-protein into Gα and Gβγ subunits.[6][7] These subunits then activate various downstream effector molecules, leading to diverse cellular responses such as chemotaxis, cell survival, proliferation, and gene transcription.[2][3]
Caption: CXCR4 Signaling Pathway.
Experimental Protocols
The following protocols provide a standardized framework for the acquisition and reconstruction of this compound PET images.
Patient Preparation
No specific patient preparation, such as fasting, is required for a [68Ga]Ga-Pentixafor PET/CT scan.[1][8]
Radiotracer Administration
-
Radiotracer: [68Ga]Ga-Pentixafor
-
Injected Activity: 1.4–4 MBq/kg body weight, typically ranging from 78–210 MBq.[8] In some studies, injected activity has ranged from 43 to 300 MBq.[1][9]
-
Administration Route: Intravenous injection.
PET/CT Image Acquisition
Caption: this compound PET/CT Workflow.
-
Scanner: A standard clinical PET/CT scanner.
-
Uptake Time: Imaging is typically performed 60 minutes post-injection.[1][8][10] However, uptake times can range from 30 to 90 minutes.[9][11][12] Studies have shown that increasing uptake time from 30 to 60 minutes may slightly influence quantitative parameters and image quality.[11]
-
CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization. Typical parameters are 35-40 mAs and 120 keV.[1][10]
-
PET Scan:
Image Reconstruction
-
Algorithm: Ordered Subsets Expectation Maximization (OSEM) is commonly used.[5] Iterative reconstruction algorithms such as TruX + TOF (ultraHD-PET) or line-of-response time-of-flight row-action maximum-likelihood (blob ordered-subset time-of-flight) have also been reported.[8][9]
-
Iterations and Subsets: A common setting is 2 iterations and 21 subsets.[8]
-
Post-reconstruction Filter: A Gaussian filter (e.g., 5.0 mm FWHM) is often applied to reduce image noise.[8]
-
Corrections: Corrections for attenuation (using the CT data), scatter, randoms, and dead time should be applied.[13]
Quantitative Data Presentation
The following tables summarize the standardized uptake values (SUV) for [68Ga]Ga-Pentixafor in various tissues as reported in the literature. SUV is a semi-quantitative measure of radiotracer uptake.
Table 1: [68Ga]Ga-Pentixafor SUVmax in Tumors and Organs
| Tissue/Tumor Type | SUVmax (mean ± SD or range) | Reference(s) |
| Glioblastoma | 3.9 ± 2.0 | [10] |
| Head and Neck Cancer | 5.8 ± 2.6 | [8] |
| Multiple Myeloma | - | [1][14][15] |
| Lung Cancer (SCLC) | 10.30 ± 5.0 | [16] |
| Lung Cancer (NSCLC Adenocarcinoma) | 8.00 ± 1.9 | [16] |
| Lung Cancer (NSCLC Squamous Cell) | 6.2 ± 2.15 | [16] |
| Ovarian Cancer | High uptake reported | [17] |
| Vestibular Schwannoma | 3.8 ± 0.4 | [13] |
| Spleen | 5.6 ± 1.0 | [5] |
| Liver | 1.4 ± 0.3 | [5] |
| Bone Marrow | 1.6 ± 0.8 | [5] |
| Mediastinal Blood Pool | 1.7 ± 0.4 | [5] |
Table 2: [68Ga]Ga-Pentixafor SUVmean in Tumors and Organs
| Tissue/Tumor Type | SUVmean (mean ± SD or range) | Reference(s) |
| Glioblastoma | 3.0 ± 1.5 | [10] |
| Head and Neck Cancer | 3.0 ± 1.6 | [8] |
| Myeloproliferative Neoplasms (Bone Marrow) | 4.44 ± 1.3 | [4] |
| Myeloproliferative Neoplasms (Spleen) | 6.45 ± 2.34 | [4] |
| Vestibular Schwannoma | 3.0 ± 0.3 | [13] |
| Spleen | 5.6 ± 1.0 | [5] |
| Liver | 1.4 ± 0.3 | [5] |
| Bone Marrow | 1.6 ± 0.8 | [5] |
| Mediastinal Blood Pool | 1.7 ± 0.4 | [5] |
Image Analysis
-
Visual Analysis: Reconstructed images (MIP, PET, CT, and fused PET/CT) should be reviewed by experienced nuclear medicine physicians.[8] Lesions are typically identified as areas of focally increased tracer uptake compared to the surrounding background tissue.[1] The mediastinal blood pool or liver can be used as a reference for determining positive uptake.[5]
-
Semi-Quantitative Analysis:
-
Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around tumors and reference organs on the PET images.
-
SUVmax and SUVmean are calculated for these regions.
-
Tumor-to-background ratios (TBR) can also be calculated by dividing the tumor SUVmax by the SUVmean of a reference region (e.g., contralateral normal tissue or mediastinal blood pool).[10][17]
-
Conclusion
Standardized protocols for image acquisition and reconstruction are essential for obtaining high-quality, reproducible, and quantifiable this compound PET images. This allows for accurate assessment of CXCR4 expression, which is critical for advancing research and clinical applications of CXCR4-targeted diagnostics and therapies.
References
- 1. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 68Ga-Pentixafor PET/CT for Detection of Chemokine Receptor CXCR4 Expression in Myeloproliferative Neoplasms | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCL12/CXCR4 Biological Axis and Its Physiological Functions | Encyclopedia MDPI [encyclopedia.pub]
- 7. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 8. mdpi.com [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma [thno.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | [68Ga]-Pentixafor PET/CT for CXCR4-Mediated Imaging of Vestibular Schwannomas [frontiersin.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Chemokine receptor-4 targeted PET/CT with 68Ga-Pentixafor in assessment of newly diagnosed multiple myeloma: comparison to 18F-FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CXCR4-directed PET/CT with [68 Ga]Ga-pentixafor in solid tumors-a comprehensive analysis of imaging findings and comparison with histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations in [177Lu]Lu-PentixaTher Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for [177Lu]Lu-PentixaTher therapy, a targeted radionuclide therapy aimed at CXCR4-expressing cancers. Accurate dosimetry is crucial for treatment planning, ensuring sufficient radiation dose to the tumor while minimizing toxicity to healthy organs.
Introduction to [177Lu]Lu-PentixaTher and Dosimetry
[177Lu]Lu-PentixaTher is a radiopharmaceutical that targets the C-X-C motif chemokine receptor 4 (CXCR4), a receptor overexpressed in numerous hematologic and solid tumors. It combines the CXCR4 antagonist PentixaTher with the β- and γ-emitting radionuclide Lutetium-177 (177Lu), allowing for both therapeutic effect and scintigraphic imaging. Dosimetry in this context is the calculation of the absorbed radiation dose in tissues and organs, which is essential for personalized medicine and adhering to safety limits, particularly for organs at risk such as the kidneys and bone marrow.[1][2][3] The Medical Internal Radiation Dose (MIRD) formalism is a widely accepted methodology for calculating absorbed doses from internally administered radionuclides.[4][5][6][7]
CXCR4 Signaling Pathway
The efficacy of [177Lu]Lu-PentixaTher is rooted in its ability to target the CXCR4 receptor. The binding of its natural ligand, CXCL12 (or SDF-1), to CXCR4 activates several downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[8][9][10] Understanding this pathway is key to appreciating the mechanism of action of PentixaTher-based therapies.
Caption: CXCR4 signaling pathway upon CXCL12 binding.
Experimental Protocols
Radiosynthesis of [177Lu]Lu-PentixaTher
A common method for the radiosynthesis of [177Lu]Lu-PentixaTher for pre-therapeutic dosimetry involves the following steps:
-
To a vial containing approximately 300 MBq of no-carrier-added 177LuCl3 in 200 µL of 0.04 M HCl, add a solution of 75 µg of PentixaTher and 3.5 µg of gentisic acid in 525 µL of sodium acetate (B1210297) buffer (0.4 M, pH 5.2).[1]
-
Heat the reaction vial at 100°C for 35 minutes.[1]
-
After cooling, dilute the solution with saline.[1]
-
Pass the final solution through a 0.22-µm sterile filter.[1]
-
Perform quality control to determine radiochemical purity using methods like gradient high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).[1]
Patient Imaging Protocol for Dosimetry
Patient-specific dosimetry requires quantitative imaging at multiple time points to determine the time-activity curves for source organs.
-
Administration: Intravenously inject approximately 200 MBq of [177Lu]Lu-PentixaTher for pre-therapeutic dosimetry.[2][11]
-
Imaging Schedule: Acquire whole-body scintigraphy and/or SPECT/CT images at multiple time points post-injection. A typical schedule includes imaging at 1 hour, 4 hours, 24 hours, 48 hours, and up to 7 days post-injection.[2]
-
Instrumentation: Use a dual-head gamma camera equipped with medium-energy collimators.[12]
-
SPECT/CT Acquisition Parameters:
-
Energy Windows: Set a primary energy window around the 208 keV photopeak of 177Lu (e.g., 20% window) and scatter windows for correction (e.g., upper and lower scatter windows).[2][12]
-
Acquisition: For SPECT, use a sufficient number of projections (e.g., 32 steps per head) with an appropriate acquisition time per step (e.g., 40 seconds).[2]
-
CT: Acquire a low-dose CT for attenuation correction and anatomical localization.[2]
-
-
Image Reconstruction: Reconstruct SPECT images using an iterative algorithm (e.g., Flash 3D with 8 iterations and 4 subsets) and apply CT-based attenuation and scatter correction.[2][13]
Dosimetry Calculation Workflow
The calculation of absorbed doses generally follows the MIRD formalism.
Caption: Workflow for dosimetry calculation.
Step-by-Step Protocol:
-
Image Co-registration: If SPECT and CT images are acquired separately, co-register them to ensure accurate anatomical localization of activity.
-
Volume of Interest (VOI) Delineation: On the CT or fused SPECT/CT images, delineate VOIs for source organs (e.g., kidneys, liver, spleen, bone marrow) and tumors.[11]
-
Activity Quantification: From the reconstructed SPECT images, determine the total activity within each VOI at each imaging time point. This requires a calibrated imaging system.
-
Time-Activity Curve (TAC) Generation: For each source organ and tumor, plot the measured activity versus time and fit the data to an appropriate function (e.g., a mono- or bi-exponential decay function) to generate a continuous TAC.[11]
-
Time-Integrated Activity Coefficient (TIAC) Calculation: Calculate the area under the TAC for each source region to obtain the total number of disintegrations, also known as the time-integrated activity.[7]
-
Absorbed Dose Calculation: Use specialized software (e.g., IDAC-DOSE 2.1, OLINDA/EXM) to calculate the absorbed dose.[1][2][11] This software uses the calculated TIACs and pre-calculated S-values (mean absorbed dose in a target organ per unit of cumulated activity in a source organ) based on phantom models. The general formula is: D(target) = Σ A(source) * S(target ← source) Where D is the absorbed dose, A is the time-integrated activity, and S is the S-value.[7]
Quantitative Data Summary
The following tables summarize absorbed dose estimates from clinical studies of [177Lu]Lu-PentixaTher. These values can vary significantly between patients due to individual biokinetics.
Table 1: Absorbed Doses in Organs at Risk and Tissues with High Uptake for [177Lu]Lu-PentixaTher
| Organ/Tissue | Median Absorbed Dose (Gy/GBq) | Minimum-Maximum Range (Gy/GBq) | Reference |
| Kidneys | 0.91 | 0.38 - 3.47 | [11][14] |
| Liver | 0.71 | 0.39 - 1.17 | [11][14] |
| Spleen | 0.58 | 0.34 - 2.26 | [11][14] |
| Red Bone Marrow | 0.47 | 0.14 - 2.33 | [11][14] |
Table 2: Absorbed Doses in Organs with No Specific Uptake for [177Lu]Lu-PentixaTher
| Organ/Tissue | Absorbed Dose (Gy/GBq) - Female | Absorbed Dose (Gy/GBq) - Male | Reference |
| Adrenals | 0.09 | 0.08 | [11] |
| Breast | 0.06 | 0.05 | [11] |
| Colon Wall | 0.05 | 0.05 | [11] |
Table 3: Comparison of Absorbed Doses for [177Lu]Lu-PentixaTher and Calculated Doses for [90Y]Y-PentixaTher
| Organ/Tissue | Median Absorbed Dose (Gy/GBq) - [177Lu]Lu-PentixaTher | Median Absorbed Dose (Gy/GBq) - [90Y]Y-PentixaTher | Reference |
| Kidneys | 0.91 | 3.75 | [11][14] |
| Liver | 0.71 | 1.61 | [11][14] |
| Spleen | 0.58 | 1.66 | [11][14] |
| Red Bone Marrow | 0.47 | 1.06 | [11][14] |
| Tumors/Lesions | - | 1.5 - 18.2 (range) | [11] |
Key Considerations and Future Directions
-
Patient-Specific Dosimetry: The wide range of absorbed doses observed in clinical studies highlights the importance of patient-specific dosimetry to personalize treatment and avoid under- or over-dosing.[1][15]
-
Dose-Limiting Organs: The kidneys and red bone marrow are typically the dose-limiting organs in [177Lu]Lu-PentixaTher therapy.[1][16] A maximum tolerable dose of 23 Gy is often considered for the kidneys.[3][12]
-
Software and Standardization: While various software packages are available for dosimetry calculations, standardization of imaging and calculation protocols is needed to ensure comparability of results across different centers.[17][18]
-
Voxel-Level Dosimetry: Moving from organ-level to voxel-level dosimetry can provide more detailed information on the distribution of absorbed dose within organs and tumors, potentially leading to better dose-response correlations.[4][15]
These application notes provide a framework for implementing dosimetry calculations for [177Lu]Lu-PentixaTher therapy. Adherence to detailed and standardized protocols is essential for the safe and effective clinical application of this promising radiopharmaceutical.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. thno.org [thno.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 6. The MIRD Schema for Radiopharmaceutical Dosimetry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent [thno.org]
- 13. A single-institution experience with 177Lu RPT workflow improvements and qualifying the SPECT/CT imaging for dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Personalized dosimetry of 177Lu-DOTATATE: a comparison of organ- and voxel-level approaches using open-access images - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A single-institution experience with 177Lu RPT workflow improvements and qualifying the SPECT/CT imaging for dosimetry [frontiersin.org]
- 18. Toward the standardization of radiopharmaceutical therapies: a technical note evaluating a clinical dosimetry workflow for single-time-point 177Lu SPECT/CT-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pentixafor in Multiple Myeloma Staging: A Detailed Guide for Researchers and Drug Development Professionals
Introduction
The chemokine receptor CXCR4 has emerged as a critical factor in the progression and metastasis of multiple myeloma (MM). Its overexpression is associated with tumor growth, invasiveness, and poor prognosis. Pentixafor, a radiolabeled CXCR4-ligand, specifically [68Ga]this compound, has been developed for in vivo visualization of CXCR4 expression using positron emission tomography (PET). This technology offers a non-invasive method to assess the whole-body disease burden, potentially overcoming the limitations of traditional staging methods and providing valuable prognostic information. This document provides detailed application notes and protocols for the use of this compound in the staging of multiple myeloma, targeted at researchers, scientists, and professionals in drug development.
Application Notes
[68Ga]this compound PET/CT imaging provides a valuable tool for the staging and risk stratification of patients with multiple myeloma. It allows for the in vivo quantification of CXCR4 expression, which is a negative prognostic factor in MM.[1] Clinical studies have demonstrated that [68Ga]this compound PET/CT can detect CXCR4-positive disease in a significant proportion of MM patients and may offer advantages over the current standard, [18F]FDG PET/CT, in certain patient populations.[1][2]
Key Advantages of this compound PET in Multiple Myeloma Staging:
-
Direct Visualization of a Key Biomarker: this compound directly images the expression of CXCR4, a receptor intrinsically linked to myeloma cell trafficking, proliferation, and drug resistance.[3]
-
Improved Disease Detection: In some patient cohorts, [68Ga]this compound PET/CT has shown a higher rate of disease detection compared to [18F]FDG PET/CT.[2][4] One study found that [68Ga]this compound PET/CT had a positive rate of 93.3% in newly diagnosed MM patients, compared to 53.3% for [18F]FDG PET/CT.[4]
-
Prognostic Value: CXCR4 positivity as detected by [68Ga]this compound PET has been identified as a negative prognostic factor.[1] Furthermore, staging based on [68Ga]this compound PET/CT has shown a significant ability to predict progression-free survival in newly diagnosed MM patients.[5]
-
Potential for Theranostics: The use of this compound extends beyond diagnostics. As a targeting agent, it opens the door for CXCR4-directed therapies, including radionuclide therapy, creating a "theranostic" approach where the imaging agent can also be used for treatment.[1][2]
Comparison with [18F]FDG PET/CT
While [18F]FDG PET/CT is the current standard for metabolic imaging in multiple myeloma, [68Ga]this compound PET/CT provides complementary information on a specific molecular target.
-
Lesion Detection: Studies have shown variable results in head-to-head comparisons. In one study, [68Ga]this compound PET detected more lesions in 21% of patients, while [18F]FDG was superior in 37% of cases.[1] Another study reported that [68Ga]this compound PET/CT showed a greater extent of disease in 68% of patients compared to [18F]FDG PET/CT.[2]
-
Correlation with Clinical Parameters: Quantitative measures from [68Ga]this compound PET/CT, such as total bone marrow uptake (TBmUCXCR4) and mean standardized uptake value (SUVmean), have shown positive correlations with markers of tumor burden like serum β2-microglobulin and serum free light chains.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating [68Ga]this compound PET/CT in multiple myeloma.
Table 1: Diagnostic Performance of [68Ga]this compound PET/CT
| Parameter | Value | Study Population | Source |
| Sensitivity | 100% | 13 participants with MM | [7] |
| Specificity | 50% | 13 participants with MM | [7] |
| Positive Predictive Value (PPV) | 91.6% | 13 participants with MM | [7] |
| Negative Predictive Value (NPV) | 100% | 13 participants with MM | [7] |
| Positivity Rate | 65.7% (23/35) | 35 patients with MM | [1] |
| Positivity Rate | 54% (13/24) | 24 patients with MM | [8] |
| Positivity Rate | 93.3% (28/30) | 30 newly diagnosed MM patients | [4] |
| Positivity Rate | 90% (36/40) | 40 newly diagnosed MM patients | [9] |
Table 2: Comparison of Lesion Detection: [68Ga]this compound PET/CT vs. [18F]FDG PET/CT
| Comparison Outcome | Percentage of Patients | Study Population | Source |
| [68Ga]this compound detected more lesions | 21% (4/19) | 19 patients with MM | [1] |
| [18F]FDG detected more lesions | 37% (7/19) | 19 patients with MM | [1] |
| Equal number of lesions detected | 42% (8/19) | 19 patients with MM | [1] |
| [68Ga]this compound showed higher disease extent | 68% (23/34) | 34 patients with MM | [2] |
| [18F]FDG showed higher disease extent | 6% (2/34) | 34 patients with MM | [2] |
| Similar disease extent | 26% (9/34) | 34 patients with MM | [2] |
Table 3: Standardized Uptake Values (SUVmax) in Multiple Myeloma Lesions
| Tracer | Median SUVmax (Range) | Study Population | Source |
| [68Ga]this compound | 5.8 (2.6 - 31.4) | 24 patients with MM | [8] |
| [18F]FDG | 6.85 (3.4 - 20.2) | 24 patients with MM | [8] |
Signaling Pathway and Experimental Workflow
CXCR4 Signaling Pathway in Multiple Myeloma
The interaction of CXCR4 with its ligand, CXCL12 (also known as SDF-1α), predominantly expressed by bone marrow stromal cells, activates several downstream signaling pathways.[3] These pathways play a crucial role in promoting myeloma cell proliferation, survival, migration, and drug resistance.[3][10]
Caption: CXCR4 signaling pathway in multiple myeloma.
Experimental Workflow for [68Ga]this compound PET/CT in Multiple Myeloma Staging
The following diagram outlines the typical workflow for utilizing [68Ga]this compound PET/CT for staging multiple myeloma patients in a research or clinical setting.
Caption: Experimental workflow for [68Ga]this compound PET/CT.
Experimental Protocols
[68Ga]this compound PET/CT Imaging Protocol for Multiple Myeloma
This protocol is a synthesis of methodologies reported in clinical studies.[1][8]
1. Patient Preparation:
-
No specific dietary restrictions, such as fasting, are required for [68Ga]this compound PET/CT imaging.[1]
-
Patients should be well-hydrated.
-
A pregnancy test should be performed on female patients of childbearing potential.
-
Informed consent must be obtained from all patients prior to the procedure.
2. Radiotracer Preparation and Administration:
-
[68Ga]this compound is synthesized using a fully automated, GMP-compliant procedure.[1][11]
-
The radiotracer is administered via intravenous injection.
-
The typical injected dose ranges from 43 to 165 MBq (median, 133 MBq).[1] Some protocols may use a fixed dose of up to 150 MBq (4 mCi).[12][13]
3. Imaging Acquisition:
-
Imaging is typically performed approximately 60 minutes (range, 55-64 minutes) after the injection of [68Ga]this compound.[1]
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization. A typical low-dose CT protocol includes: 20 mAs, 120 keV, a 512 x 512 matrix, 5 mm slice thickness, an increment of 30 mm/s, a rotation time of 0.5 s, and a pitch index of 0.8.[1]
-
The PET scan covers the area from the base of the skull to the proximal thighs.
4. Image Analysis:
-
Visual Analysis: Lesions are identified as areas of focally increased tracer uptake compared to the surrounding normal tissue or contralateral structures.[1]
-
Quantitative Analysis:
Disclaimer: This document is intended for informational purposes for a research and drug development audience. The application of [68Ga]this compound in clinical practice should be guided by institutional protocols and regulatory approvals.
References
- 1. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values [thno.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The role of CXCR4 in multiple myeloma: Cells’ journey from bone marrow to beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine receptor-4 targeted PET/CT with 68Ga-Pentixafor in assessment of newly diagnosed multiple myeloma: comparison to 18F-FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [68Ga]this compound PET/CT for staging and prognostic assessment of newly diagnosed multiple myeloma: comparison to [18F]FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Ga-68 this compound PET/CT in multiple myeloma and its correlation with clinical parameters: institutional pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uhod.org [uhod.org]
- 9. 68 Ga-Pentixafor PET/CT-Based Response Evaluation and its Prognostic Value in Multiple Myeloma: Comparison With IMWG and 18 F-FDG-Based Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myeloma.ca [myeloma.ca]
- 13. sparkcures.com [sparkcures.com]
Application Notes and Protocols for Monitoring CXCR4-Targeted Therapy Response Using Pentixafor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 4 (CXCR4) and its sole known ligand, CXCL12 (stromal cell-derived factor-1α), form a critical signaling axis in human physiology and pathology.[1] In oncology, the CXCR4/CXCL12 pathway is frequently overexpressed in over 23 different human cancers, playing a pivotal role in tumor growth, invasion, angiogenesis, metastasis, and the development of therapeutic resistance.[2] This axis mediates the interaction between cancer cells and their microenvironment, promoting cancer cell homing to and retention in protective niches like the bone marrow.[3][4] Given its central role in tumor progression, CXCR4 has emerged as a key target for novel cancer therapies.
The development of therapies targeting this axis necessitates robust methods for non-invasively monitoring treatment response. Pentixafor, a cyclic pentapeptide-based radiopharmaceutical, has been developed for this purpose. When labeled with Gallium-68 ([68Ga]Ga-Pentixafor), it serves as a highly specific positron emission tomography (PET) tracer for imaging CXCR4 expression in vivo.[5][6][7][8][9] This allows for whole-body visualization and quantification of CXCR4-expressing tumors.
Furthermore, this compound is part of a "theranostic" pair. Its therapeutic analog, Pentixather, can be labeled with β-emitting radionuclides like Lutetium-177 or Yttrium-90 to deliver targeted radiotherapy to CXCR4-positive cells.[9][10][11] This dual approach allows for the selection of patients who are most likely to benefit from CXCR4-targeted therapy and for subsequent monitoring of the treatment's effectiveness.
These application notes provide detailed protocols for utilizing [68Ga]Ga-Pentixafor PET/CT to monitor the response to CXCR4-targeted therapies, offering a critical tool for preclinical and clinical research.
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, the G protein-coupled receptor CXCR4 activates multiple downstream signaling cascades. These pathways are crucial for cell functions such as chemotaxis, survival, and proliferation. Key pathways include the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is vital for cell survival, and the Ras/MAPK/ERK pathway, which is involved in cell proliferation and migration.[3][12][13] Dysregulation of this signaling is a hallmark of cancer progression and metastasis.[12]
Principle of Monitoring Therapy with this compound
[68Ga]Ga-Pentixafor is a PET radiotracer that binds with high affinity and specificity to the extracellular domain of the CXCR4 receptor. The intensity of the PET signal, quantified by the Standardized Uptake Value (SUV), is directly proportional to the density of CXCR4 expression in the tissue.
Monitoring CXCR4-targeted therapy with this compound is based on a straightforward principle:
-
Baseline Imaging: A pre-treatment [68Ga]Ga-Pentixafor PET/CT scan establishes the baseline level of CXCR4 expression across all tumor sites. This can help confirm the target's presence and stratify patients for CXCR4-directed therapy.[5][6]
-
Therapeutic Intervention: The patient receives a CXCR4-targeted therapy, such as a small molecule antagonist (e.g., Plerixafor) or a CXCR4-directed radioligand therapy (e.g., [177Lu]Lu-Pentixather).[14][15]
-
Follow-up Imaging: Post-treatment [68Ga]Ga-Pentixafor PET/CT scans are performed at one or more time points.
-
Response Assessment: A successful therapy will lead to a reduction in tumor volume and/or a downregulation of CXCR4 expression, resulting in a decreased [68Ga]Ga-Pentixafor uptake (lower SUV) in the tumor lesions.[1][16] Conversely, stable or increased uptake may indicate a lack of response or disease progression. Quantitative changes in tracer uptake provide an objective measure of treatment efficacy.[17]
Quantitative Data on this compound Uptake
The following tables summarize quantitative data from clinical studies, demonstrating the typical uptake values of [68Ga]Ga-Pentixafor in various malignancies and its utility in monitoring treatment response.
Table 1: Baseline [68Ga]Ga-Pentixafor Uptake in Various Malignancies
| Cancer Type | Number of Patients/Scans | Key Quantitative Finding | Reference |
| Hematologic Malignancies | |||
| Multiple Myeloma (MM) | 690 (pooled) | Highest uptake among all neoplasms studied (Median SUVmax > 10) | [18] |
| Mantle Cell Lymphoma (MCL) | 690 (pooled) | High uptake (Median SUVmax > 8) | [18] |
| Acute Lymphoblastoid Leukemia (ALL) | 6 (pooled) | High image contrast (Median TBR > 8) | [18] |
| Myeloproliferative Neoplasms (MPN) | 12 | Significantly higher bone marrow uptake vs. controls (SUVmean: 6.45 vs 4.44) | [16] |
| Marginal Zone Lymphoma (MZL) | 1 | High pre-treatment uptake (SUVmax: 5.9, TTB: 2.6) | [1] |
| Solid Tumors | |||
| Small Cell Lung Cancer (SCLC) | 10 | High uptake in 8/10 patients (Median SUVmax: 8.8) | [6][7] |
| Adrenocortical Carcinoma | 690 (pooled) | High uptake, comparable to MM (Median SUVmax > 10) | [18] |
| Glioblastoma | 15 | Variable uptake, allowing for patient stratification (Median SUVmax: 3.8) | [19] |
| Various Solid Tumors | 152 scans | Excellent image contrast across multiple entities (Median TBR > 4) | [20] |
SUVmax: Maximum Standardized Uptake Value; SUVmean: Mean Standardized Uptake Value; TBR: Tumor-to-Background Ratio; TTB: Tumor-to-Brain Ratio.
Table 2: Changes in [68Ga]Ga-Pentixafor Uptake for Therapy Response Assessment
| Cancer Type | Therapy | Key Quantitative Finding | Reference |
| Myeloproliferative Neoplasms (MPN) | Not specified | Reduction in SUVmean after treatment correlated with normalization of lab values. | [16] |
| Marginal Zone Lymphoma (MZL) | Radio-chemotherapy | Tracer uptake decreased upon treatment, comparable to [18F]FDG PET. | [1] |
| Central Nervous System Lymphoma (CNSL) | Not specified | Pre-treatment uptake correlated with treatment response; lower uptake was associated with better survival. | [21] |
| Waldenström's Macroglobulinemia (WM) | Not specified | Quantitative response (ΔSUVpeak%) showed a significant correlation with clinical response. | [17] |
Experimental Workflow and Protocols
The following diagram and protocols outline the key steps for using this compound in a research or clinical trial setting to monitor therapeutic response.
Protocol 1: [68Ga]Ga-Pentixafor PET/CT Imaging for Therapy Monitoring
This protocol describes the procedure for acquiring and analyzing [68Ga]Ga-Pentixafor PET/CT scans.
1. Patient/Subject Preparation
-
No fasting is required.[22] Patients can maintain their normal diet and hydration.
-
Confirm that the patient has not received any CXCR4-blocking agents (e.g., Plerixafor) within a timeframe that could interfere with tracer binding (typically 24-48 hours, but should be determined by the antagonist's pharmacokinetics).
-
Obtain written informed consent in a clinical setting.
2. Radiotracer Synthesis and Administration
-
[68Ga]Ga-Pentixafor should be synthesized according to established automated procedures using a GMP-compliant synthesis module.[23][24]
-
The final product must pass all quality control tests, including radiochemical purity (>98%), pH (7.0), and sterility.[24]
-
Administer a dose of 120-180 MBq (median dose is often ~140 MBq) of [68Ga]Ga-Pentixafor via intravenous injection.[6][22] Record the exact dose and time of injection.
3. PET/CT Image Acquisition
-
The patient should rest for an uptake period of 60 minutes post-injection (p.i.).[5][6][19]
-
Position the patient on the scanner bed, typically supine with arms raised.
-
Acquire a low-dose CT scan from the base of the skull to the proximal thighs for attenuation correction and anatomical localization. (Typical parameters: 120 keV, 20-35 mAs).[5][6]
-
Immediately following the CT scan, acquire the PET emission data over the same anatomical range. (Typical parameters: 3D acquisition mode, 2-3 minutes per bed position).[5]
4. Image Reconstruction and Analysis
-
Reconstruct PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and decay.[23]
-
Visual Analysis: A qualified nuclear medicine physician or radiologist should review the fused PET/CT images. Lesions are considered positive if their tracer uptake is visibly higher than the surrounding background tissue, typically using the mediastinal blood pool or liver as a reference.[23]
-
Semi-Quantitative Analysis:
-
Draw regions of interest (ROIs) or volumes of interest (VOIs) over tumor lesions identified on the PET/CT images.
-
Calculate the Maximum Standardized Uptake Value (SUVmax) and Mean Standardized Uptake Value (SUVmean) for each lesion.
-
To calculate the Tumor-to-Background Ratio (TBR) , divide the SUVmax of the tumor by the SUVmean of a reference background tissue (e.g., contralateral healthy tissue, muscle, or mediastinal blood pool).[23]
-
For therapy monitoring, calculate the percentage change (Δ) in these quantitative parameters between baseline and follow-up scans.
-
Protocol 2: Immunohistochemistry (IHC) for Ex Vivo CXCR4 Confirmation
This protocol is for correlating in vivo imaging findings with ex vivo CXCR4 protein expression in tumor tissue.
1. Tissue Preparation
-
Obtain tumor tissue via biopsy or surgical resection.
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin (B1166041) (FFPE blocks).
-
Cut 4-5 µm thick sections and mount them on positively charged glass slides.
2. Staining Procedure
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Incubate slides with a validated primary anti-CXCR4 antibody (e.g., a rabbit monoclonal antibody) at an optimized concentration, typically overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
3. Scoring and Analysis
-
A pathologist should score the slides based on both the intensity and the percentage of stained tumor cells.
-
The Immunoreactive Score (IRS) is a common semi-quantitative method. It is calculated by multiplying the score for staining intensity (0=none, 1=weak, 2=moderate, 3=strong) by the score for the percentage of positive cells (e.g., 0=0%, 1=<10%, 2=10-50%, 3=>50%).[25][26]
-
Correlate the IRS scores with the SUVmax values obtained from the corresponding lesions on the this compound PET scan. Note: A direct correlation is not always observed, potentially due to differences between in vivo receptor accessibility and ex vivo protein detection.[19][25]
The Theranostic Concept with this compound and Pentixather
The availability of both a diagnostic ([68Ga]Ga-Pentixafor) and therapeutic ([177Lu]/[90Y]-Pentixather) agent targeting CXCR4 embodies the "theranostic" approach to personalized medicine. This strategy allows for a seamless transition from diagnosis to therapy using the same molecular target.
Conclusion
[68Ga]Ga-Pentixafor PET/CT is a powerful molecular imaging tool for the non-invasive assessment of CXCR4 expression in a wide range of cancers.[18] Its application in monitoring CXCR4-targeted therapies provides a quantitative and objective method to determine treatment efficacy, guide clinical decisions, and accelerate the development of novel drugs. The protocols provided herein offer a standardized framework for researchers and clinicians to integrate this advanced imaging technique into their studies, ultimately advancing the goal of personalized cancer medicine.
References
- 1. Response assessment with the CXCR4-directed positron emission tomography tracer [68Ga]this compound in a patient with extranodal marginal zone lymphoma of the orbital cavities | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CXCR4 PET imaging of mantle cell lymphoma using [68Ga]this compound: comparison with [18F]FDG-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Nuclear Medicine Application of this compound/Pentixather Targeting CXCR4 for Imaging and Therapy in Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXCR4-targeted theranostics in acute leukemia: disrupting leukemic cell-microenvironment interactions with this compound and pentixather - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new class of this compound- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Imaging of C-X-C Motif Chemokine Receptor 4 Expression in 690 Patients with Solid or Hematologic Neoplasms Using 68Ga-Pentixafor PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CXCR4-directed PET/CT with [68 Ga]Ga-pentixafor in solid tumors—a comprehensive analysis of imaging findings and comparison with histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of [68Ga]Ga-Pentixafor PET/CT or PET/MRI in Lymphoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CXCR4-directed PET/CT with [68 Ga]Ga-pentixafor in solid tumors—a comprehensive analysis of imaging findings and comparison with histopathology | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Immunohistochemical Validation of CXCR4 using Pentixafor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) validation of the C-X-C chemokine receptor 4 (CXCR4), with specific reference to its interaction with the ligand Pentixafor. This document outlines the underlying signaling pathways, a comprehensive experimental workflow, and methods for data interpretation.
Introduction to CXCR4 and this compound
The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cell migration, hematopoiesis, and immune responses.[1][2] Its sole known endogenous ligand is stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[2][3] The CXCR4/CXCL12 signaling axis is implicated in the progression and metastasis of numerous cancers, making it a significant target for therapeutic intervention and diagnostic imaging.[4][5]
This compound is a cyclic pentapeptide-based molecule that acts as a high-affinity antagonist for CXCR4.[6] When labeled with radionuclides such as Gallium-68 (⁶⁸Ga), it becomes a powerful tool for in vivo imaging of CXCR4 expression using Positron Emission Tomography (PET).[7][8] The validation of CXCR4 expression in tissue samples by IHC is often correlated with in vivo imaging data from ⁶⁸Ga-Pentixafor PET/CT to confirm the presence of the therapeutic target.[9][10]
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, activating intracellular signaling cascades. These pathways are primarily mediated by heterotrimeric G-proteins, leading to downstream effects on cell migration, proliferation, and survival.[1][11] A simplified representation of the major CXCR4 signaling pathways is depicted below.
Caption: Simplified CXCR4 signaling cascade upon ligand binding.
Immunohistochemistry Protocol for CXCR4
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Materials
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate (B86180) Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% horse serum in PBS)
-
Primary Antibody: Anti-CXCR4 antibody (validated for IHC)[12][13]
-
Secondary Antibody (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Experimental Workflow
The following diagram outlines the key steps in the IHC protocol for CXCR4 staining.
Caption: Step-by-step workflow for CXCR4 IHC staining.
Detailed Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Heat slides in Antigen Retrieval Solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.[15]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.[16]
-
Rinse slides with wash buffer (e.g., PBS).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.[14]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated or HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Apply DAB substrate and incubate until a brown color develops.
-
Rinse slides with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-3 minutes.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and xylene.[16]
-
Mount with a permanent mounting medium.
-
Data Presentation and Interpretation
The results of IHC staining for CXCR4 should be evaluated by a qualified pathologist. Staining intensity and the percentage of positive tumor cells are typically recorded. A semi-quantitative scoring system, such as the Immunoreactivity Score (IRS), can be utilized for a more objective assessment.[18]
Correlation of IHC with this compound PET Imaging
A key application of CXCR4 IHC is the validation of in vivo imaging findings with ⁶⁸Ga-Pentixafor PET. A positive correlation between the intensity of IHC staining and the Standardized Uptake Value (SUV) from PET scans provides strong evidence for the specific binding of this compound to CXCR4-expressing tissues.[9][19]
The logical relationship for this validation is illustrated below:
Caption: Validation of CXCR4 expression via PET and IHC.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies correlating ⁶⁸Ga-Pentixafor PET imaging with CXCR4 IHC.
Table 1: Correlation of ⁶⁸Ga-Pentixafor PET SUV with CXCR4 IHC Staining Intensity
| Tumor Type | Number of Patients | Correlation Coefficient (r) | p-value | Reference |
| Head and Neck Cancer | 21 | 0.5 | 0.027 | [9] |
| Lung Cancer | 94 | - | - | [19] |
| Myeloproliferative Neoplasms | 12 | Confirmed | - | [10][20] |
| Esophageal Cancer | 7 (histopathology) | Confirmed | - | [21] |
Table 2: CXCR4 IHC Staining Scores in Different Tissues
| Tissue Type | Staining Pattern | Expression Score (Median IRS) | Reference |
| Benign Renal Tissue | Cytoplasmic | 130.00 | [22] |
| Clear Cell Renal Cell Carcinoma | Cytoplasmic | 0.00 | [22] |
| Benign Renal Tissue | Nuclear | 56.0 | [22] |
| Clear Cell Renal Cell Carcinoma | Nuclear | 71.0 | [22] |
| Gastrointestinal Neuroendocrine Tumors (G3) | Cytoplasmic/Membranous | High in 63.3% of cases | [18] |
| Gastrointestinal Neuroendocrine Tumors (G1) | Cytoplasmic/Membranous | Low in 75% of cases | [18] |
Conclusion
This document provides a comprehensive guide for the immunohistochemical validation of CXCR4 expression, with a particular focus on its correlation with this compound-based imaging. Adherence to a standardized and well-validated IHC protocol is critical for obtaining reliable and reproducible results. The correlation of IHC data with in vivo imaging techniques like ⁶⁸Ga-Pentixafor PET/CT is essential for advancing the development of CXCR4-targeted diagnostics and therapeutics.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. abeomics.com [abeomics.com]
- 4. CXCR4 (D4Z7W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Immunohistochemical Expression of CXCR4 on Breast Cancer and Its Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemokine Receptor-4 Targeted PET/CT Imaging with 68Ga-Pentixafor in Head and Neck Cancer—A Comparison with 18F-FDG and CXCR4 Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. anti-CXCR4 Antibody [ABIN461996] - Human, Mouse, WB, ELISA, IHC [antibodies-online.com]
- 14. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 15. Immunohistochemical Detection of the CXCR4 Expression in Tumor Tissue Using the Fluorescent Peptide Antagonist Ac-TZ14011-FITC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.origene.com [cdn.origene.com]
- 17. 7tmantibodies.com [7tmantibodies.com]
- 18. Immunohistochemical expression of chemokine receptor in neuroendocrine neoplasms (CXCR4) of the gastrointestinal tract: a retrospective study of 71 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 68Ga-Pentixafor PET/CT for Detection of Chemokine Receptor CXCR4 Expression in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of CXCR4 Expression for Pentixafor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, with its ligand CXCL12, plays a crucial role in cell migration, hematopoiesis, and tissue regeneration.[1] Its overexpression is implicated in the pathology of numerous cancers, making it a significant target for diagnostics and therapeutics.[2][3][4] Pentixafor is a cyclic pentapeptide that binds to CXCR4 with high affinity and has been developed for both imaging (theranostics) and therapeutic applications.[2][5][6] This application note provides a detailed protocol for the analysis of CXCR4 expression in the context of this compound studies using flow cytometry, a powerful technique for single-cell analysis.
CXCR4 Signaling Pathway
Upon binding of its ligand, CXCL12, CXCR4 activates multiple intracellular signaling pathways. These can be broadly categorized into G-protein dependent and independent pathways.
-
G-protein Dependent Signaling: Ligand binding to CXCR4 induces a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi subtype.[1][7] This activation triggers downstream cascades including the PI3K/Akt, PLC/Ca2+, and ERK1/2 pathways, which are involved in cell migration, proliferation, and survival.[1][8]
-
G-protein Independent Signaling: CXCR4 can also signal independently of G-proteins. One such mechanism involves the recruitment of β-arrestins following receptor phosphorylation by G-protein coupled receptor kinases (GRKs), which mediates receptor internalization.[1] Additionally, the JAK/STAT pathway can be activated in a G-protein independent manner, leading to the regulation of gene transcription.[7][8]
Quantitative Data: this compound Binding Affinity
The binding affinity of this compound and its derivatives to CXCR4 is a critical parameter. The half-maximal inhibitory concentration (IC50) is commonly used to quantify this affinity. Lower IC50 values indicate higher binding affinity.
| Compound | Chelator | Metal | IC50 (nM) | Reference |
| This compound | DOTA | - | 102 ± 17 | [5] |
| [natGa]this compound | DOTA | Ga³⁺ | 24.6 ± 2.5 | [5] |
| [natLu]this compound | DOTA | Lu³⁺ | 40.9 ± 12 | [5] |
| [natY]this compound | DOTA | Y³⁺ | 40.8 ± 27 | [5] |
| [natBi]this compound | DOTA | Bi³⁺ | 22.1 ± 7.0 | [5] |
| [natCu]this compound | DOTA | Cu²⁺ | 131 ± 11 | [5] |
| [68Ga]NOTA-pentixafor | NOTA | Ga³⁺ | Lower than [68Ga]this compound | [2] |
Note: The affinity of this compound to CXCR4 can be significantly influenced by the chelator and the complexed metal ion.[5]
Experimental Protocols
This section provides a detailed protocol for the flow cytometric analysis of CXCR4 expression on the cell surface, particularly for assessing the effects of this compound treatment.
Experimental Workflow
Materials
-
Cells: Cell line of interest expressing CXCR4 (e.g., Jurkat, Ramos, or transfected cells).
-
Media and Reagents:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1-2% BSA or FBS)
-
Cell dissociation buffer (non-enzymatic, e.g., EDTA-based)
-
-
Antibodies and Compounds:
-
Fluorochrome-conjugated anti-human CXCR4 antibody (e.g., clone 12G5 or 2B11).[9]
-
Matching isotype control antibody.
-
This compound (and/or its derivatives).
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Pipettes and tips
-
FACS tubes
-
Protocol: Cell Surface Staining of CXCR4
-
Cell Preparation:
-
Culture cells to a sufficient density. For suspension cells, proceed to the next step. For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation buffer to preserve surface protein integrity.
-
Wash the cells once with complete medium and then once with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in cold FACS buffer and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
This compound Treatment (Optional):
-
To study the effect of this compound on CXCR4 expression (e.g., internalization), incubate the cells with the desired concentration of this compound for a specific time at 37°C. Include a vehicle-treated control.
-
After incubation, wash the cells twice with cold FACS buffer to remove unbound this compound.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (containing 1 x 10^5 cells) into each FACS tube.
-
Add the pre-titrated amount of fluorochrome-conjugated anti-CXCR4 antibody to the respective tubes.
-
To a separate tube, add the corresponding isotype control antibody at the same concentration as the primary antibody. This will serve as a negative control for gating.
-
Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.
-
-
Washing:
-
After incubation, add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Carefully aspirate the supernatant. Repeat the wash step once more.
-
-
Viability Staining (Optional but Recommended):
-
If a viability dye is being used, resuspend the cell pellet in 100-200 µL of FACS buffer containing the viability dye according to the manufacturer's instructions.
-
Incubate for the recommended time, typically at room temperature or 4°C, protected from light.
-
-
Final Resuspension and Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer as soon as possible. If immediate acquisition is not possible, cells can be fixed in 1% paraformaldehyde and stored at 4°C in the dark for up to 24 hours. Note that fixation may affect some fluorochromes.
-
Data Analysis and Gating Strategy
-
Gating Strategy:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest to exclude debris.
-
Singlet Gating: Use FSC-A vs. FSC-H (or FSC-W) to exclude doublets and cell aggregates.
-
Viability Gate: If a viability dye was used, gate on the live cell population (negative for the viability dye).
-
CXCR4 Expression: On the live, single-cell population, visualize CXCR4 expression using a histogram. Set the gate for positive CXCR4 expression based on the isotype control.
-
-
Quantification:
-
The percentage of CXCR4-positive cells can be determined from the gated population.
-
The Mean Fluorescence Intensity (MFI) can be used as a measure of the relative amount of CXCR4 expressed per cell.
-
Conclusion
Flow cytometry is an indispensable tool for the quantitative analysis of CXCR4 expression in the context of this compound studies. The provided protocols offer a robust framework for assessing CXCR4 levels on the cell surface and can be adapted to investigate the effects of this compound on receptor internalization and expression. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible data.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound [pubmed.ncbi.nlm.nih.gov]
- 3. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of different metal-chelate conjugates of this compound on the CXCR4 affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 68Ga-Pentixafor PET/CT Demonstrating In Vivo CXCR4 Receptor Overexpression in Rare Lung Malignancies: Correlation with Histologic and Histochemical Findings | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 7. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
- 9. CD184 (CXCR4) Monoclonal Antibody (2B11), Functional Grade (16-9991-85) [thermofisher.com]
Automated Synthesis of [⁶⁸Ga]Ga-Pentixafor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[⁶⁸Ga]Ga-Pentixafor is a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of the C-X-C chemokine receptor 4 (CXCR4). CXCR4 is overexpressed in a variety of hematologic and solid cancers, as well as in inflammatory and cardiovascular diseases, making it a crucial diagnostic and therapeutic target. The automated synthesis of [⁶⁸Ga]Ga-Pentixafor ensures a reliable, reproducible, and high-yield production of the radiotracer, suitable for clinical applications. These application notes provide a detailed overview of the automated synthesis process, including comparative data from different synthesis modules, comprehensive experimental protocols, and quality control procedures.
Data Presentation: Synthesis Parameters and Quality Control
The automated synthesis of [⁶⁸Ga]Ga-Pentixafor has been successfully implemented on various commercially available synthesis modules. The following tables summarize the key quantitative data from studies utilizing different platforms, offering a comparative perspective on performance.
Table 1: Comparison of Automated Synthesis Parameters for [⁶⁸Ga]Ga-Pentixafor on Different Modules
| Parameter | Modular-Lab Standard (Eckert & Ziegler) | Gaia/Luna (Elysia-Raytest) | Scintomics GRP | Modular Lab-PharmTracer (Eckert & Ziegler) |
| Precursor Amount | 30 µg / 50 µg[1] | Not Specified | 10 µg[2] | 20, 30, or 50 µg[3] |
| Reaction Temperature | Not Specified | 97°C[4][5] | Not Specified | 95°C[3] |
| Reaction Time | Not Specified | 4 minutes[6][4][5] | Not Specified | Not Specified |
| Synthesis Time | 15 ± 2 minutes[1] | 24 min 27 s ± 8 s[6][4][5] | ~33 minutes[2] | Not Specified |
| Radiochemical Yield (non-decay corrected) | 84.4 ± 0.9%[1] | 87.0 ± 6.67%[4] | 57% (mean)[7] | Up to 94.7 ± 0.7% (with 50 µg precursor)[8] |
Table 2: Quality Control Specifications for [⁶⁸Ga]Ga-Pentixafor
| Quality Control Test | Acceptance Criteria | Modular-Lab Standard | Gaia/Luna | Scintomics GRP | Modular Lab-PharmTracer |
| Appearance | Clear, colorless, free of particles | Clear and colorless[1] | Not Specified | Clear, colorless, free of particles[2] | Not Specified |
| pH | ~4.5 - 7.0 | ~4.5[1] | 6.5[6][4] | 7[2][7][9] | Not Specified |
| Radiochemical Purity (RCP) | >95% | >98%[1] | >99% (iTLC and HPLC)[6][4] | >99.8% (HPLC)[7][9] | >95%[3] |
| ⁶⁸Ge Breakthrough | <0.001% | Not Specified | 1.48 x 10⁻⁵ %[4] | 4.8 x 10⁻⁵ %[7] | 0.0002% |
| Bacterial Endotoxins | <17.5 EU/mL or <5 EU/mL | <25 EU/mL | <5 EU/mL[6][4] | <17.5 EU/mL[7][9] | Endotoxin-free[3] |
| Sterility | Sterile | Sterile[1] | Not Specified | Not Specified | Sterile[3] |
| Stability | Stable for at least 4 hours | Stable for 4 hours (RCP >98%)[1] | Stable for 4 hours (RCP >98.5%)[6][4][5] | Not Specified | Stable for at least 4 hours[3] |
Experimental Protocols
The following protocols provide a generalized methodology for the automated synthesis of [⁶⁸Ga]Ga-Pentixafor. Specific parameters may need to be optimized based on the synthesis module and ⁶⁸Ge/⁶⁸Ga generator used.
Reagents and Materials
-
Pentixafor precursor
-
⁶⁸Ge/⁶⁸Ga generator (e.g., GalliaPharm®)
-
0.1 M HCl for generator elution
-
HEPES buffer
-
Sterile water for injection (WFI)
-
Sodium chloride for injection
-
C18 solid-phase extraction (SPE) cartridge
-
Sterile filters (0.22 µm)
-
Automated synthesis module (e.g., Modular-Lab, Gaia/Luna, Scintomics GRP) with the appropriate cassette and reagents kit.
Synthesis Procedure
-
Preparation:
-
Aseptically prepare all reagents.
-
Install the appropriate single-use cassette and reagent kit onto the automated synthesis module.
-
Condition the C18 SPE cartridge as per the module's instructions, typically with ethanol and then WFI.
-
-
⁶⁸Ga Elution and Purification:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
The eluate is then passed through a cation exchange cartridge to concentrate the ⁶⁸Ga³⁺.
-
-
Radiolabeling Reaction:
-
Purification of [⁶⁸Ga]Ga-Pentixafor:
-
After the reaction, the mixture is passed through a C18 SPE cartridge.
-
The [⁶⁸Ga]Ga-Pentixafor binds to the cartridge, while unreacted ⁶⁸Ga³⁺ and hydrophilic impurities are washed away.
-
The final product is eluted from the C18 cartridge with an ethanol/water mixture.
-
-
Formulation:
-
The eluted [⁶⁸Ga]Ga-Pentixafor is passed through a sterile filter into a sterile collection vial.
-
The final product is typically formulated in a saline solution, ready for injection.
-
Quality Control Procedures
-
Appearance: Visually inspect the final product for clarity, color, and particulate matter.
-
pH: Measure the pH of the final product solution using a calibrated pH meter or pH strips.
-
Radiochemical Purity (RCP):
-
Instant Thin Layer Chromatography (iTLC): Use iTLC-SG strips with appropriate mobile phases (e.g., 1 M ammonium (B1175870) acetate/methanol or sodium citrate (B86180) buffer) to separate [⁶⁸Ga]Ga-Pentixafor from free ⁶⁸Ga and colloidal ⁶⁸Ga.[5]
-
High-Performance Liquid Chromatography (HPLC): Use a radio-HPLC system with a suitable column and gradient to determine the RCP with high accuracy.
-
-
Radionuclidic Purity and ⁶⁸Ge Breakthrough:
-
Use a gamma spectrometer to identify the radionuclides present. The primary peaks should be at 511 keV and 1077 keV, characteristic of ⁶⁸Ga.[1]
-
Measure the amount of ⁶⁸Ge breakthrough, which should be below 0.001%.
-
-
Bacterial Endotoxin (B1171834) Test (LAL test): Perform a Limulus Amebocyte Lysate (LAL) test to ensure the endotoxin levels are within acceptable limits for injectable radiopharmaceuticals.
-
Sterility Test: Perform a sterility test according to pharmacopeial standards to ensure the absence of microbial contamination.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key processes involved in the synthesis and mechanism of [⁶⁸Ga]Ga-Pentixafor.
Caption: Binding of [⁶⁸Ga]Ga-Pentixafor to the CXCR4 receptor on a tumor cell.
Caption: Automated synthesis workflow for [⁶⁸Ga]Ga-Pentixafor.
Caption: Quality control workflow for [⁶⁸Ga]Ga-Pentixafor.
References
- 1. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, validation and quality controls of [68Ga]-DOTA-Pentixafor for PET imaging of chemokine receptor CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fully-automated production of [68Ga]Ga-PentixaFor on the module Modular Lab-PharmTracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated synthesis and quality control of [<sup>68</sup>Ga]Ga-PentixaFor using the Gaia/Luna Elysia-Raytest module for CXCR4 PET imaging - ProQuest [proquest.com]
- 5. Automated synthesis and quality control of [68Ga]Ga-PentixaFor using the Gaia/Luna Elysia-Raytest module for CXCR4 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mattioli1885journals.com [mattioli1885journals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Quality Control of Radiolabeled Pentixafor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentixafor is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4), a key receptor involved in cancer progression, metastasis, and inflammation. When radiolabeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga), it becomes a powerful diagnostic tool for imaging CXCR4 expression in vivo using Positron Emission Tomography (PET). The quality of [⁶⁸Ga]Ga-Pentixafor is paramount to ensure patient safety, accurate diagnosis, and reliable research outcomes. This document provides a comprehensive overview of the quality control procedures for radiolabeled this compound, including detailed experimental protocols and acceptance criteria.
Quality Control Specifications
The quality control of [⁶⁸Ga]Ga-Pentixafor involves a series of tests to ensure its identity, purity, and safety for parenteral administration. The following table summarizes the key quality control parameters and their typical acceptance criteria.
| Parameter | Test Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless, and free of visible particles | [1][2] |
| pH | pH strip or meter | 4.0 - 8.0 | [3][4] |
| Radionuclidic Identity | Half-life determination | 62 - 74 minutes | [4] |
| Radionuclidic Purity | Gamma-ray spectrometry | Gallium-68 is the only detectable radionuclide | [3] |
| Germanium-68 Breakthrough | Gamma-ray spectrometry after decay | < 0.001% of total radioactivity | [1][5][6] |
| Radiochemical Purity (RCP) | High-Performance Liquid Chromatography (HPLC) | ≥ 95% (often ≥ 99%) | [1][3][5] |
| Radiochemical Purity (RCP) | Instant Thin-Layer Chromatography (iTLC) | ≥ 95% | [3][5] |
| Chemical Purity (HEPES) | Thin-Layer Chromatography (TLC) or HPLC | Spot not more intense than reference solution (e.g., 200 µg/V) | [7] |
| Residual Solvents (Ethanol) | Gas Chromatography (GC) or other suitable method | < 10% v/v | [7] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 17.5 EU/mL or < 5 EU/mL | [1][4][7] |
| Sterility | Direct inoculation and incubation | No microbial growth observed after 14 days | [1][8] |
| Stability | Radiochemical purity testing over time | RCP ≥ 95% for at least 4 hours post-synthesis | [5][9] |
Experimental Protocols
Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
This method provides a precise quantification of the radiolabeled this compound and separates it from potential radiochemical impurities like free ⁶⁸Ga.
Materials:
-
HPLC system with a radioactivity detector (e.g., PIN-diode) and a UV detector.
-
Reversed-phase C18 column (e.g., 3 µm, 3.0 x 150 mm).[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1]
-
[⁶⁸Ga]Ga-Pentixafor sample.
-
Non-radioactive this compound standard.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Set the flow rate to 0.6 mL/min.[2]
-
Inject a small volume (e.g., 10-20 µL) of the non-radioactive this compound standard and record the UV chromatogram to determine the retention time.
-
Inject a small volume (e.g., 10-20 µL) of the [⁶⁸Ga]Ga-Pentixafor sample.
-
Run the following gradient elution program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 85 15 10.0 25 75 12.0 25 75 12.1 85 15 | 15.0 | 85 | 15 |
-
Monitor the radioactivity and UV absorbance of the eluate.
-
The retention time of the main radioactive peak should correspond to the retention time of the non-radioactive this compound standard.[1]
-
Calculate the radiochemical purity by integrating the area of the [⁶⁸Ga]Ga-Pentixafor peak and expressing it as a percentage of the total integrated radioactive peak areas.
Radiochemical Purity by Instant Thin-Layer Chromatography (iTLC)
iTLC is a rapid method to estimate the radiochemical purity and is particularly useful for routine checks. It separates the labeled peptide from free and colloidal ⁶⁸Ga.
System 1: Determination of Free and Colloidal ⁶⁸Ga
-
Stationary Phase: iTLC-SG (silica gel impregnated glass fiber) strip.[5]
-
Mobile Phase: 1 M Ammonium acetate (B1210297) : Methanol (1:1 v/v).[5]
-
Procedure:
-
Apply a small spot of the [⁶⁸Ga]Ga-Pentixafor sample near the bottom of the iTLC strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and determine the distribution of radioactivity using a TLC scanner or by cutting the strip into sections and counting them in a gamma counter.
-
-
Interpretation:
System 2: Determination of Free ⁶⁸Ga
-
Stationary Phase: iTLC-SG strip.[5]
-
Mobile Phase: Sodium citrate (B86180) buffer (pH 5.0).[5]
-
Procedure:
-
Follow the same procedure as in System 1.
-
-
Interpretation:
Calculation of Radiochemical Purity:
RCP (%) = [ (Activity of [⁶⁸Ga]Ga-Pentixafor spot) / (Total activity on the strip) ] x 100
Germanium-68 Breakthrough
This test quantifies the amount of the long-lived parent radionuclide, ⁶⁸Ge, in the final product, which is a critical safety parameter.
Materials:
-
High-purity germanium (HPGe) detector or a dose calibrator.
-
[⁶⁸Ga]Ga-Pentixafor sample in a suitable container.
Procedure:
-
Measure the total activity of the [⁶⁸Ga]Ga-Pentixafor sample at the time of synthesis (end of bombardment or elution).
-
Store the sample in a shielded container for at least 48 hours to allow for the complete decay of ⁶⁸Ga (half-life ~68 minutes).
-
After the decay period, measure the remaining activity, which is attributable to ⁶⁸Ge (half-life ~271 days).
-
Calculate the ⁶⁸Ge breakthrough as a percentage of the initial total activity.
Calculation:
⁶⁸Ge Breakthrough (%) = [ (Activity of ⁶⁸Ge at time of measurement) / (Initial total activity of ⁶⁸Ga, decay-corrected to the time of measurement) ] x 100
Bacterial Endotoxin (B1171834) Testing (LAL Test)
This test is performed to ensure the product is free from pyrogenic substances.
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent kit (gel-clot or kinetic chromogenic/turbidimetric).
-
Endotoxin-free vials and pipettes.
-
Heating block or incubating plate reader.
-
[⁶⁸Ga]Ga-Pentixafor sample.
-
Control Standard Endotoxin (CSE).
-
LAL Reagent Water (LRW).
Procedure (Gel-Clot Method):
-
Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.
-
Prepare a series of endotoxin standards by diluting the CSE with LRW.
-
In endotoxin-free test tubes, mix a defined volume of the [⁶⁸Ga]Ga-Pentixafor sample (or its dilution) with the LAL reagent.
-
Prepare positive product controls by spiking the sample with a known amount of CSE.
-
Prepare a negative control using LRW instead of the sample.
-
Incubate the tubes at 37°C for 60 minutes.
-
After incubation, carefully invert the tubes 180°. A firm gel that remains intact indicates a positive result.
-
The endotoxin level in the sample is determined by the lowest concentration of the endotoxin standard that forms a firm gel. The sample passes the test if the endotoxin level is below the acceptance limit.[10][11]
Sterility Testing
This test confirms the absence of viable microorganisms in the final product.
Materials:
-
Sterile culture media (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium).
-
Sterile filtration apparatus (if required).
-
Incubators set at 20-25°C and 30-35°C.
-
[⁶⁸Ga]Ga-Pentixafor sample.
Procedure (Direct Inoculation):
-
Aseptically transfer a specified volume of the [⁶⁸Ga]Ga-Pentixafor sample into tubes containing the culture media.
-
Incubate the inoculated media for 14 days.
-
Incubate Fluid Thioglycollate Medium at 30-35°C and Soybean-Casein Digest Medium at 20-25°C.
-
Visually inspect the media for any signs of microbial growth (turbidity) daily.
-
The sample is considered sterile if no microbial growth is observed after the 14-day incubation period.[1][8]
Visualizations
Caption: Quality Control Workflow for [⁶⁸Ga]Ga-Pentixafor.
Caption: Decision Tree for [⁶⁸Ga]Ga-Pentixafor Batch Release.
Caption: Radiolabeling of this compound with Gallium-68.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Automated synthesis and quality control of [68Ga]Ga-PentixaFor using the Gaia/Luna Elysia-Raytest module for CXCR4 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nrc.gov [nrc.gov]
- 7. Synthesis, validation and quality controls of [68Ga]-DOTA-Pentixafor for PET imaging of chemokine receptor CXCR4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cup-contract-labs.com [cup-contract-labs.com]
- 9. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. tech.snmjournals.org [tech.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Improving Pentixafor Radiolabeling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentixafor radiolabeling. The information is designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in this compound radiolabeling, offering potential causes and solutions to improve efficiency and radiopharmaceutical quality.
Issue 1: Low Radiochemical Yield (RCY) of [68Ga]Ga-Pentixafor
-
Question: My radiochemical yield for [68Ga]Ga-Pentixafor is consistently below 75%. What are the potential causes and how can I improve it?
-
Answer: Low radiochemical yield can stem from several factors. Here are the key parameters to investigate:
-
Suboptimal Precursor Amount: The quantity of the this compound precursor is crucial. Studies have shown that reducing the amount of precursor can lead to a significant decrease in RCY. For instance, decreasing the precursor amount from 50 µg to 20 µg has been shown to drop the RCY from over 94% to as low as 20%.[1] It is recommended to start with a higher precursor amount, such as 50 µg, to ensure efficient complexation of the Gallium-68.[1]
-
Incorrect pH: The pH of the reaction mixture is critical for efficient chelation. The optimal pH for labeling DOTA-conjugated peptides like this compound with Gallium-68 is generally between 3.5 and 5.0.[2][3] A pH outside this range can lead to the formation of unwanted species like 68Ga-colloids, reducing the amount of 68Ga available to label the peptide. Ensure your buffer system (e.g., sodium acetate (B1210297) or HEPES) is correctly prepared and maintains the pH within the optimal range throughout the reaction.[2][4]
-
Inadequate Heating: Temperature and reaction time are interdependent. For DOTA-peptides, heating is typically required to achieve high labeling efficiency. A common protocol involves heating at 95-105°C for 5 to 15 minutes.[3][5] Insufficient heating time or temperature can result in incomplete labeling.
-
Poor 68Ge/68Ga Generator Performance: The quality of the 68Ga eluate from the generator is vital. Breakthrough of 68Ge or the presence of metallic impurities in the eluate can compete with 68Ga for the DOTA chelator, leading to lower RCY. Regular quality control of the generator eluate is recommended.
-
Issue 2: High Levels of Impurities in the Final [68Ga]Ga-Pentixafor Product
-
Question: My final product shows significant radiochemical impurities, such as free 68Ga and colloidal 68Ga. How can I minimize these?
-
Answer: The presence of radiochemical impurities compromises the quality and safety of the radiopharmaceutical.[6] Here’s how to address this:
-
Optimize pH: As mentioned for low RCY, an incorrect pH is a primary cause of impurity formation. A pH that is too high can promote the formation of 68Ga-colloids. Maintaining the pH in the optimal 3.5-5.0 range is crucial.[2]
-
Effective Purification: A robust purification step after labeling is essential. Solid-phase extraction (SPE) using a C18 cartridge is a standard method to separate the labeled peptide from unreacted 68Ga and other impurities.[1][7] Ensure the cartridge is properly conditioned before use and that the elution solvent (typically an ethanol/water mixture) effectively recovers the [68Ga]Ga-Pentixafor while leaving impurities behind.[8][9]
-
Pre-purification of 68Ga Eluate: To minimize metallic impurities from the generator, a pre-purification step of the 68Ga eluate using a cation-exchange cartridge can be implemented. This concentrates the 68Ga and removes interfering metal ions.[1]
-
Issue 3: Poor Stability of the Radiolabeled this compound
-
Question: I'm observing degradation of my radiolabeled this compound over time. What can I do to improve its stability?
-
Answer: The stability of the final product is critical for its clinical use.[10] Instability can be caused by radiolysis, where the emitted radiation generates reactive species that degrade the molecule.
-
Use of Radical Scavengers: Adding radical scavengers, such as ascorbic acid or gentisic acid, to the formulation can help to mitigate radiolysis and improve the stability of the radiolabeled peptide.[11]
-
Storage Conditions: Storing the final product at a controlled room temperature (around 25°C) is generally recommended.[10] For longer-term stability, especially for therapeutic radiopharmaceuticals like [177Lu]pentixather, freezing at -20°C can be an effective strategy to minimize degradation.[12] Studies have shown that [68Ga]Ga-Pentixafor is stable for at least 4 hours at room temperature.[10]
-
Issue 4: Challenges in [177Lu]pentixather Labeling
-
Question: What are the key considerations for optimizing the radiolabeling of Pentixather with Lutetium-177 (B1209992)?
-
Answer: Labeling with Lutetium-177 for therapeutic applications presents its own set of challenges.
-
Metallic Impurities: Lutetium-177 solutions can contain metallic impurities that compete with 177Lu for the DOTA chelator. It is crucial to use high-purity 177LuCl3. The presence of contaminants like Zn2+, Pb2+, Fe3+, and Cu2+ can significantly reduce the radiochemical yield.[11]
-
Peptide-to-Metal Ratio: The molar ratio of the peptide to the radionuclide is a critical parameter. For [177Lu]pentixather, a peptide-to-177Lu activity ratio of 1 nmol of peptide per 225 MBq of 177LuCl3 has been used successfully.[13]
-
Reaction Conditions: Similar to 68Ga labeling, pH and temperature are important. A pH of around 4.0-5.0 is typically used, and the reaction is heated to 95°C for about 20-35 minutes.[13][14]
-
Radiolysis: Due to the higher radiation dose of therapeutic radionuclides, radiolysis is a more significant concern. The use of radical scavengers like gentisic acid is highly recommended in the formulation of [177Lu]pentixather.[14]
-
Data Presentation: Quantitative Radiolabeling Parameters
The following tables summarize key quantitative data from various studies to provide a comparative overview of different radiolabeling conditions and their outcomes.
Table 1: Impact of this compound Precursor Amount on [68Ga]Ga-Pentixafor Radiochemical Yield (RCY) [1]
| Precursor Amount (µg) | Non-decay Corrected RCY (%) |
| 50 | 94.7 |
| 30 | 80.5 |
| 20 | 20.0 |
Table 2: Optimized Parameters for Automated [68Ga]Ga-Pentixafor Synthesis
| Parameter | Optimized Value | Reference |
| Precursor Amount | 30 µg | [5] |
| Reaction Temperature | 95°C | [5] |
| Reaction Time | 8 minutes | [5] |
| pH | ~4.0 | [5] |
| Non-decay Corrected RCY | 84.4% ± 0.9% | [5][12] |
| Radiochemical Purity (RCP) | >98% | [5][12] |
Table 3: Quality Control Parameters for [68Ga]Ga-Pentixafor [4]
| Parameter | Specification |
| Radiochemical Purity (ITLC) | > 98.5% |
| Radiochemical Purity (HPLC) | > 99% |
| 68Ge Breakthrough | < 0.001% |
| pH | 7 |
| Endotoxin Level | < 17.5 EU/mL |
| Residual Ethanol | < 10% V/V |
Experimental Protocols
This section provides detailed methodologies for the radiolabeling of this compound with Gallium-68 and Lutetium-177.
Protocol 1: Manual Radiolabeling of [68Ga]Ga-Pentixafor[3]
-
Preparation of 68Ga Eluate: Elute the 68Ge/68Ga generator with 1 mL of 0.5 M HCl to obtain 68GaCl3.
-
pH Adjustment: Add 45 µL of 1.25 M sodium acetate to the 68GaCl3 eluate to adjust the pH to 3.5-4.0.
-
Addition of Precursor: Add a 20 µL aliquot of DOTA-Pentixafor (1 µg/µL) to the buffered 68Ga solution.
-
Heating: Heat the reaction mixture at 105°C for 15 minutes.
-
Purification:
-
Dilute the reaction solution to 5 mL with water.
-
Pass the diluted solution through a preconditioned Sep-Pak C18 Plus Light cartridge.
-
Elute the final product from the cartridge with 0.5 mL of 75% ethanol.
-
Protocol 2: Automated Radiolabeling of [68Ga]Ga-Pentixafor[5]
-
68Ga Pre-concentration: The 68GaCl3 eluate is passed through a strong cation exchange (SCX) cartridge to concentrate the radionuclide.
-
Elution into Reactor: The trapped 68Ga is eluted from the SCX cartridge into the reaction vessel containing the this compound precursor (30 µg) dissolved in 2.0 mL of 1M sodium acetate buffer.
-
Labeling Reaction: The reaction mixture is heated at 95°C for 8 minutes at a pH of approximately 4.0.
-
Cooling: The reaction is cooled to room temperature by adding 2.0 mL of ultrapure water.
-
Purification: The reaction mixture is loaded onto a preconditioned C18 cartridge. The cartridge is washed with water to remove impurities, and the final [68Ga]Ga-Pentixafor product is eluted with an ethanol/water mixture.
Protocol 3: Radiolabeling of [177Lu]pentixather[13]
-
Precursor Preparation: Dissolve pentixather in water to a concentration of 1 mM.
-
Reaction Mixture Preparation:
-
Add the required volume of the pentixather solution to 177LuCl3 in 0.04 M HCl to achieve a peptide-to-177Lu activity ratio of 1 nmol per 225 MBq.
-
Add 1 M NH4OAc to the mixture, calculated to be 10% of the total reaction volume.
-
-
Heating: Heat the reaction mixture to 95°C for 20 minutes.
-
Quality Control: Determine the radiochemical purity using radio-TLC and analytical radio-HPLC.
Visualizations
The following diagrams illustrate key workflows in this compound radiolabeling.
Caption: General Workflow for [68Ga]Ga-Pentixafor Radiolabeling.
Caption: Troubleshooting Logic for Low Radiochemical Yield.
References
- 1. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Therapeutic Optimization of Lutetium-177 Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters | Semantic Scholar [semanticscholar.org]
- 5. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifactorial Analysis of Radiochemical Purity in High-Activity 177Lu-Labeled Theranostics: Impact of Precursor Source, 177Lu Form, and Production Parameters | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 7. Challenges and future options for the production of lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jscholaronline.org [jscholaronline.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchportal.sckcen.be [researchportal.sckcen.be]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pentixafor In Vivo Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Pentixafor in vivo.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound imaging, and why is it a concern?
A1: Non-specific binding refers to the accumulation of this compound in tissues that do not express the target receptor, CXCR4. This is a concern because it can lead to high background signals in PET images, which reduces the contrast between the target tissue (e.g., a tumor) and surrounding healthy tissue.[1] This can make it difficult to accurately detect and quantify CXCR4 expression, potentially leading to misinterpretation of the imaging results.[2][3][4] High uptake in non-target organs also contributes to an increased overall radiation dose to the patient.[5]
Q2: What are the primary causes of high non-specific background signal with this compound?
A2: High background signals can arise from several factors:
-
Renal Clearance: this compound is rapidly cleared through the kidneys, leading to high physiological uptake in these organs.[1][6]
-
Electrostatic Interactions: The positive charge of the peptide can lead to electrostatic interactions with negatively charged cell membranes and proteins, causing non-specific accumulation.[7][8][9]
-
Hydrophobicity: The degree of hydrophobicity of the peptide-chelator complex can influence its interaction with non-target tissues.[9]
-
Suboptimal Imaging Time: Imaging too early or too late after injection can result in poor target-to-background ratios.[1][10]
-
Chelator Choice: The chelator conjugated to the peptide can influence the overall charge, lipophilicity, and in vivo behavior of the radiotracer, affecting non-specific uptake.[2][3][4]
Q3: My images show very high kidney uptake. How can I reduce this?
A3: High renal uptake is a known characteristic of many radiolabeled peptides due to reabsorption in the proximal tubules.[5] Systemic administration of cationic amino acids, such as lysine, has been shown to reduce kidney uptake of radiolabeled peptides by competitively inhibiting this reabsorption.[5] Another approach involves the co-administration of succinylated gelatin.[11]
Q4: What is the optimal time to acquire images after [⁶⁸Ga]Ga-Pentixafor injection to achieve the best tumor-to-background ratio?
A4: Good image quality is generally reported for scans acquired between 30 and 90 minutes post-injection.[1] The highest target-to-background ratios for [⁶⁸Ga]Ga-Pentixafor were observed at 30 minutes post-injection.[1] However, the most common timing for imaging is around 60 minutes (± 15 minutes) after tracer injection.[1][10] In some specific applications, like imaging chronic bone infections, target-to-background ratios did not significantly differ between 30, 60, or 90 minutes post-injection.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in multiple non-target organs (e.g., liver, intestines) | Non-specific binding due to physicochemical properties of the tracer. | Consider modifying the peptide sequence or the linker to alter charge and lipophilicity.[2][3][4] Ensure optimal imaging time to allow for clearance from non-target tissues.[1] |
| Low tumor-to-background ratio despite known CXCR4 expression | Suboptimal tracer kinetics or high non-specific binding obscuring the specific signal. | Perform dynamic imaging or multiple static images at different time points to identify the optimal imaging window.[1][10] Implement a blocking protocol with a non-radiolabeled CXCR4 inhibitor (e.g., Plerixafor/AMD3100) to confirm the specificity of the signal.[1][12] |
| Variability in uptake between subjects | Biological variability in CXCR4 expression and distribution. Differences in tracer metabolism and clearance. | Standardize patient preparation, including fasting for at least 6 hours.[13] Correlate imaging findings with immunohistochemistry or flow cytometry from biopsies to confirm CXCR4 expression levels.[6][14] |
| Unexpected uptake in inflammatory lesions | CXCR4 is expressed on various immune cells, such as lymphocytes and macrophages, which are involved in inflammatory processes.[12][14] | Be aware that this compound can accumulate in areas of inflammation, atherosclerosis, and infection.[10][12] Correlate with clinical history and other imaging modalities to differentiate between malignancy and inflammation. |
Quantitative Data Summary
Table 1: In Vivo Biodistribution of [⁶⁸Ga]this compound vs. [⁶⁸Ga]NOTA-pentixafor in Daudi-tumor bearing SCID mice (90 min p.i.).
| Organ | [⁶⁸Ga]this compound (%ID/g) | [⁶⁸Ga]NOTA-pentixafor (%ID/g) |
| Daudi Tumor | 16.2 ± 3.8 | 1.7 ± 0.4 |
| Liver | 2.0 ± 0.3 | 2.3 ± 0.9 |
| Intestines | 0.7 ± 0.2 | 1.9 ± 0.8 |
| Kidneys | 1.7 ± 0.9 | 2.7 ± 1.1 |
| %ID/g = percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation. | ||
| Source:[2][3][4] |
Table 2: Tumor-to-Background Ratios (TBR) for [⁶⁸Ga]this compound in Different Clinical Scenarios.
| Condition | Reference Background | Mean TBR | Range |
| Chronic Bone Infection | N/A | 8.7 | 5.1 - 15 |
| Glioblastoma | Contralateral Brain | 154.0 ± 90.7 (SUVmean) | N/A |
| Small Cell Lung Cancer | Mediastinal Blood Pool | 5.5 (M/Bmean) | 2.4 - 12.9 |
| M/Bmean = Mean uptake in metastasis / Mean uptake in blood pool. | |||
| Source:[10][14][15] |
Table 3: In Vitro CXCR4 Binding Affinities (IC₅₀) of this compound Derivatives.
| Compound | IC₅₀ (nM) |
| [natGa]this compound | 24.6 ± 2.5 |
| [natLu]this compound | 40.9 ± 12 |
| [natY]this compound | 40.8 ± 27 |
| [natBi]this compound | 22.1 ± 7.0 |
| Non-metalated this compound | 102 ± 17 |
| IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled standard. Lower values indicate higher affinity. | |
| Source:[16] |
Experimental Protocols
Protocol 1: In Vivo Blocking Study to Confirm Specificity
-
Animal Model: Use an appropriate animal model with known CXCR4-positive tumors (e.g., Daudi lymphoma xenografts in SCID mice).[2][3][4]
-
Grouping: Divide animals into at least two groups: a baseline group and a blocking group.
-
Blocking Agent: Prepare a solution of a CXCR4 inhibitor, such as AMD3100 (Plerixafor).
-
Injection:
-
Imaging: Perform PET/CT imaging at a predetermined time point (e.g., 60-90 minutes post-injection).[2][3][4]
-
Biodistribution: After imaging, sacrifice the animals, dissect organs of interest (tumor, blood, liver, kidneys, muscle, etc.), and measure the radioactivity in each organ using a gamma counter.[12]
-
Analysis: Calculate the percentage of injected dose per gram (%ID/g) for each organ. A significant reduction (e.g., >80%) in tumor uptake in the blocking group compared to the baseline group confirms the specificity of the tracer.[1]
Protocol 2: Standardized [⁶⁸Ga]Ga-Pentixafor PET/CT Imaging Protocol (Human)
-
Patient Preparation: Patients should fast for a minimum of 6 hours prior to the scan.[13]
-
Radiotracer Administration: Administer a dose of 150 MBq (± 50 MBq) of [⁶⁸Ga]Ga-Pentixafor via intravenous injection.[1][17]
-
Uptake Time: An uptake period of 60 minutes (± 15 minutes) is recommended before starting the scan.[1][13]
-
CT Scan: Perform a low-dose, non-diagnostic CT scan for attenuation correction and anatomical localization.[13]
-
PET Scan: Acquire the PET emission scan, typically from the base of the skull to the mid-thigh.[13]
-
Image Reconstruction: Use a standard reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM).[13]
-
Image Analysis:
Visualizations
Caption: CXCR4 signaling pathway activated by this compound binding.
Caption: Workflow for an in vivo this compound PET imaging experiment.
Caption: Factors in non-specific binding and mitigation strategies.
References
- 1. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of [68Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo — a comparison to [68Ga]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Cationic Peptides: Influence of Charge on Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. A new class of this compound- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. The influence of different metal-chelate conjugates of this compound on the CXCR4 affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 68Ga-Pentixafor PET/CT for Detection of Chemokine Receptor CXCR4 Expression in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Pentixafor PET Image Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Pentixafor PET image interpretation.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound PET experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Background Noise or Poor Tumor-to-Background Ratio (TBR)
Question: My this compound PET images show high background noise, making it difficult to delineate the tumor. What are the possible causes and how can I improve the tumor-to-background ratio?
Answer: High background noise or a low TBR can be attributed to several factors, ranging from patient physiology to technical parameters. Here’s a systematic approach to troubleshooting this issue:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Uptake Time | The timing of the scan after tracer injection is crucial. While the most common imaging time is 60 minutes post-injection, the highest TBRs have been observed as early as 30 minutes post-injection[1]. Consider dynamic imaging or varying the uptake time to determine the optimal window for your specific research question and cancer type. A study on high-grade glioma suggested that increasing uptake time from 30 to 60 minutes only slightly influences quantitative parameters and image quality[2]. |
| Normal Physiological Uptake | This compound exhibits physiological uptake in several organs, which can contribute to background signal. The highest uptake is typically seen in the urinary bladder, spleen, and kidneys[3]. Significant physiological uptake is also observed in the nasopharynx, palatine tonsils, thymus, adrenal glands, and pediatric bone[4][5]. Familiarize yourself with the normal biodistribution to avoid misinterpreting physiological uptake as pathological. |
| Patient-Related Factors | Certain patient conditions can influence tracer distribution. For instance, inflammatory processes can lead to increased CXCR4 expression and consequently higher background uptake. It's important to review the patient's clinical history for any inflammatory conditions. |
| Suboptimal Image Reconstruction Parameters | The choice of reconstruction algorithm and its parameters can significantly impact image noise. Iterative reconstruction methods are generally preferred. Experimenting with the number of iterations and subsets, as well as post-reconstruction filtering, can help optimize image quality[6][7]. |
| Incorrect Dose Administration | Ensure the correct dose of [68Ga]Ga-Pentixafor is administered. A typical dose range is 150 MBq ± 50 MBq[1]. Infiltrated injection can lead to localized high background and reduced tracer availability for tumor uptake. |
Issue 2: Image Artifacts
Question: I am observing artifacts in my this compound PET images. How can I identify and mitigate them?
Answer: Image artifacts can obscure important details and lead to misinterpretation. Here are some common artifacts and how to address them:
Common Artifacts and Mitigation Strategies:
| Artifact Type | Description & Cause | Mitigation Strategy |
| Motion Artifacts | Blurring or streaking in the image caused by patient movement during the scan. This is particularly challenging for imaging small structures like coronary arteries[8]. | - Immobilize the patient as comfortably and securely as possible. - Use motion correction techniques during image reconstruction. Dual cardiac/respiratory gating has been shown to provide the strongest PET signal and highest lesion detectability in coronary imaging[8]. |
| Metal Artifacts | High-density objects like dental fillings or surgical implants can cause streaking or dark/bright bands in the CT image, which then leads to incorrect attenuation correction and artifacts in the PET image[9][10][11]. | - Use metal artifact reduction (MAR) algorithms during CT reconstruction[9][12]. - If possible, position the patient to minimize the inclusion of metallic objects in the field of view. |
| Reconstruction Artifacts | These can arise from using inappropriate reconstruction parameters or corrections. For example, not applying scatter correction can lead to artifacts, especially with high activity in areas like the bladder[13]. | - Ensure appropriate corrections (attenuation, scatter, randoms) are applied during reconstruction. - Optimize reconstruction parameters (iterations, subsets, filters) for your specific scanner and imaging protocol[6][7]. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound PET imaging protocols and data interpretation.
Q1: What is the recommended patient preparation for a this compound PET scan?
A1: Unlike FDG-PET, fasting is generally not necessary for this compound PET imaging[14][15]. Patients should be well-hydrated. It is important to review the patient's current medications, as some drugs may interfere with CXCR4 signaling.
Q2: Are there any known drug interactions with this compound?
A2: Yes, drugs that modulate the CXCR4/CXCL12 axis could potentially interfere with this compound imaging. For example, CXCR4 antagonists like Plerixafor, used for stem cell mobilization, would be expected to block this compound binding. A thorough review of the patient's medication history is essential, and a suitable washout period should be considered for any potentially interfering drugs.
Q3: What is the typical biodistribution of this compound in a healthy individual?
A3: this compound is cleared through the urinary system, leading to high uptake in the kidneys and bladder. Physiologically high uptake is also consistently seen in the spleen. Moderate uptake can be observed in the bone marrow, liver, and salivary glands. It is important to note that there is generally low physiological uptake in the brain, which provides excellent contrast for imaging CNS lymphomas[1]. The normal biodistribution includes the spleen, kidneys, bone marrow, heart, and liver[16].
Q4: How should I perform quantitative analysis of this compound PET images?
A4: Standardized Uptake Values (SUVmax and SUVmean) are commonly used for quantitative analysis. It is also recommended to calculate tumor-to-background ratios (TBRs) using a reference tissue with low physiological uptake, such as muscle or blood pool, to normalize the data. For visual analysis, a lesion is often considered positive if its uptake is higher than the surrounding background or a reference organ like the mediastinal blood pool or liver[14][17].
Q5: What is the optimal uptake time for this compound PET imaging?
A5: The optimal uptake time can vary. While good image quality is reported for scans acquired between 30 and 90 minutes post-injection, the most common timing is 60 minutes[1]. Some studies suggest that the highest tumor-to-background ratios may be achieved at earlier time points, around 30 minutes post-injection[1]. For specific applications, such as in high-grade glioma, imaging at 60 minutes may offer slightly better quantitative parameters and image quality compared to 30 minutes[2]. Dynamic imaging in the initial phase of a study can help determine the optimal static imaging time point for subsequent studies.
Experimental Protocols
Standard [68Ga]Ga-Pentixafor PET/CT Imaging Protocol (Example)
This is a generalized protocol based on common practices found in the literature. Researchers should adapt this protocol based on their specific equipment and research objectives.
-
Patient Preparation:
-
Radiotracer Administration:
-
Administer an intravenous injection of 150 ± 50 MBq of [68Ga]Ga-Pentixafor[1].
-
-
Uptake Period:
-
Image Acquisition:
-
Position the patient on the scanner bed. Immobilization devices may be used to minimize motion.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization. Typical parameters are 120 keV and 20-50 mAs[6][14].
-
Acquire PET data from the vertex of the skull to the mid-thigh. Acquisition time is typically 2-3 minutes per bed position[14].
-
-
Image Reconstruction:
Visualizations
Caption: CXCR4 signaling pathway targeted by this compound.
Caption: Experimental workflow for a this compound PET/CT scan.
Caption: Logical workflow for troubleshooting this compound PET image interpretation.
References
- 1. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Automated Radiosynthesis, Quality Control, and Biodistribution of Ga-68 this compound: First Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiological biodistribution of 68Ga-Pentixafor: PET/CT evaluation and implications for CXCR4 imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 7. Optimization of Reconstruction Parameters for Discovery 710 Positron Emission Tomography/Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging of chemokine receptor CXCR4 expression in culprit and nonculprit coronary atherosclerotic plaque using motion-corrected [68Ga]this compound PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of different metal artifact reduction techniques on attenuation correction in 18F-FDG PET/CT examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Effect of Metal Artefact Reduction on CT-based attenuation correction in FDG PET/CT in patients with hip prosthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The reduction of artifacts due to metal hip implants in CT-attenuation corrected PET images from hybrid PET/CT scanners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving CT-Based PET Attenuation Correction in the Vicinity of Metal Implants by an Iterative Metal Artifact Reduction Algorithm of CT Data and Its Comparison to Dual-Energy-Based Strategies: A Phantom Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Artifacts in Pentixafor PET Imaging
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, avoiding, and correcting common artifacts encountered during [68Ga]Ga-Pentixafor PET imaging.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in Pentixafor PET imaging?
Artifacts in this compound PET imaging can be broadly categorized into three groups:
-
Patient-Related Artifacts: These are caused by patient movement (both voluntary and involuntary, such as breathing), and the presence of metallic implants.
-
Technical Artifacts: These arise from the imaging equipment and data processing, including issues with CT-based attenuation correction (e.g., from contrast agents) and image reconstruction parameters.
-
Physiological Pitfalls: These relate to the normal biodistribution of this compound, where high physiological uptake in certain organs can be misinterpreted as pathological findings.
Q2: How can patient motion affect my this compound PET images?
Patient motion during a PET/CT scan can lead to misregistration between the PET and CT data.[1][2] This can result in inaccurate localization of tracer uptake and blurring of the images, potentially obscuring small lesions or creating the appearance of lesions where none exist.[1] Respiratory motion is a common issue, particularly affecting the upper abdomen and lower chest.[3]
Q3: Can metallic implants, like dental fillings or hip prostheses, interfere with this compound PET scans?
Yes. Metallic implants cause significant artifacts on CT scans, appearing as bright and dark streaks.[4] Since the CT data is used to correct for photon attenuation in the PET data, these CT artifacts can propagate into the final PET image.[4][5] This can lead to either falsely high or falsely low tracer uptake in the areas surrounding the implant, potentially leading to an incorrect interpretation of the scan.[4][5]
Q4: What is the normal biodistribution of [68Ga]Ga-Pentixafor, and how can I avoid misinterpreting it?
[68Ga]Ga-Pentixafor shows physiological uptake in several organs, which is important to recognize to avoid misinterpretation. The tracer is primarily cleared by the kidneys, leading to intense activity in the kidneys and bladder.[6][7] Significant physiological uptake is also commonly seen in the spleen, adrenal glands, nasopharynx, palatine tonsils, and thymus.[6][8] In pediatric patients, higher uptake in the bone and thymus is normal.[6] Understanding this normal distribution is key to correctly identifying pathological CXCR4 expression.
Troubleshooting Guides
Issue 1: Blurry Images and Misaligned PET/CT Data
Cause: Patient motion (voluntary or involuntary, e.g., respiratory).[1][9]
How to Identify:
-
Visual inspection of fused PET/CT images shows a mismatch between anatomical structures on the CT and the corresponding areas of PET uptake.
-
The edges of organs and lesions on the PET image appear blurred or smeared.
-
Maximum Intensity Projection (MIP) images may reveal discontinuous structures or "step" artifacts.
Solutions and Avoidance Strategies:
-
Patient Comfort and Communication: Ensure the patient is comfortable before starting the scan to minimize voluntary movement. Clear instructions to the patient about the importance of remaining still are crucial.[2]
-
Immobilization Devices: Use of headrests, straps, and other immobilization devices can help reduce patient motion.
-
Motion Correction Techniques:
-
Gating: Respiratory and cardiac gating techniques acquire data in sync with the patient's breathing or heartbeat, respectively. Dual cardiac/respiratory gating has been shown to provide the strongest CXCR4 PET signal and highest lesion detectability in coronary artery imaging.[10]
-
Data-Driven Methods: These techniques retrospectively analyze the PET data itself to detect and correct for motion.[9]
-
Issue 2: Areas of Falsely High or Low Uptake Around Metallic Implants
Cause: CT artifacts from metallic objects propagating into the attenuation correction map.[4][5]
How to Identify:
-
Streaking artifacts are visible on the CT image originating from a metallic implant.
-
The PET image shows corresponding areas of artificially high or low uptake that follow the pattern of the CT artifact and do not correspond to plausible biology.[5]
-
Reviewing the non-attenuation-corrected (NAC) PET images can help confirm if a "hot spot" is due to an artifact, as the artifact will be absent or less prominent on the NAC images.[11]
Solutions and Avoidance Strategies:
-
Metal Artifact Reduction (MAR) Algorithms: Many modern CT scanners have built-in MAR software that can be applied during image reconstruction to reduce the severity of metal artifacts.[5][12] Using the MAR-corrected CT for attenuation correction can significantly improve the accuracy of the PET data.[5]
-
Alternative Attenuation Correction: In some cases, if MAR is not available or effective, it may be necessary to manually correct the attenuation map or use alternative methods, though this is less common in clinical practice.
Issue 3: Unexpected "Hot Spots" in Healthy Tissues
Cause: Misinterpretation of normal physiological uptake of [68Ga]Ga-Pentixafor.[6][8]
How to Identify:
-
High tracer uptake is observed in organs known for physiological this compound accumulation, such as the spleen, kidneys, bladder, adrenal glands, and lymphoid tissues of the head and neck.[6]
-
The uptake pattern is diffuse and follows the anatomical boundaries of the organ, rather than being a focal, unexpected lesion.
Solutions and Avoidance Strategies:
-
Familiarity with Normal Biodistribution: It is crucial for interpreting physicians and researchers to be thoroughly familiar with the physiological distribution of [68Ga]Ga-Pentixafor.
-
Quantitative Analysis: Comparing the Standardized Uptake Values (SUV) of the area to known physiological ranges can aid in differentiation.
-
Dual-Time-Point Imaging: Imaging at a later time point (e.g., 60 minutes post-injection) can sometimes improve the target-to-background ratio, as physiological uptake in some tissues may decrease over time relative to pathological uptake.[6] For example, imaging at 60 minutes has been suggested to provide superior contrast compared to 30 minutes.[6]
-
Bladder Activity: To minimize artifacts from high bladder activity, especially for pelvic imaging, adequate patient hydration and encouraging the patient to void immediately before the scan can be helpful.
Quantitative Data Summary
Table 1: Physiological Uptake of [68Ga]Ga-Pentixafor in Normal Organs
| Organ | Mean SUVmax | Notes |
| Spleen | High | Considerable physiologic uptake is normal.[13] |
| Kidneys | Intense | Primary route of tracer excretion.[6] |
| Bladder | Intense | Due to urinary excretion of the tracer.[6][14] |
| Adrenal Glands | Obvious | [6] |
| Nasopharynx | Obvious | [6] |
| Palatine Tonsils | Obvious | [6] |
| Thymus | Obvious | Higher in females and pediatric patients.[6] |
| Bone | Higher in pediatric patients | [6] |
| Muscle | Higher in males | [6] |
Note: SUVmax values can vary depending on the patient, scanner, and reconstruction parameters. This table provides a general guide.
Experimental Protocols
Recommended Protocol for [68Ga]Ga-Pentixafor PET/CT Imaging to Minimize Artifacts
-
Patient Preparation:
-
Radiotracer Administration:
-
Administer an intravenous injection of 150 ± 50 MBq of [68Ga]Ga-Pentixafor.[7]
-
-
Uptake Time:
-
Image Acquisition:
-
CT Scan:
-
PET Scan:
-
Acquire PET data in 3D mode.
-
Use motion correction techniques (e.g., respiratory gating) if available, especially for thoracic and abdominal imaging.[10]
-
-
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM).[14][17]
-
Apply corrections for attenuation (using the (MAR-corrected) CT data), scatter, and random coincidences.[14]
-
To avoid reconstruction artifacts from very high bladder activity, some studies have omitted scatter correction, although this should be considered carefully based on the specific imaging goals.[14]
-
Visualizations
Caption: A flowchart for identifying common artifacts in this compound PET imaging.
Caption: A recommended workflow to minimize artifacts in this compound PET imaging.
References
- 1. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 2. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 3. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal artifact reduction strategies for improved attenuation correction in hybrid PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal Artifact Reduction of CT Scans to Improve PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological biodistribution of 68Ga-Pentixafor: PET/CT evaluation and implications for CXCR4 imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 10. Imaging of chemokine receptor CXCR4 expression in culprit and nonculprit coronary atherosclerotic plaque using motion-corrected [68Ga]this compound PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Quantitative Effect of Metal Artefact Reduction on CT-based attenuation correction in FDG PET/CT in patients with hip prosthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Reduced splenic uptake of [68Ga]Ga-Pentixafor following first-line chemotherapy is associated with poor prognosis in patients with newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 68Ga-Pentixafor Imaging Protocols
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the injection-to-imaging time for Pentixafor, a CXCR4-targeting radiopharmaceutical. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection-to-imaging time for 68Ga-Pentixafor PET/CT?
The optimal imaging time for 68Ga-Pentixafor PET/CT is generally considered to be around 60 minutes post-injection.[1][2][3][4][5] This time point typically provides a good balance between tracer uptake in target tissues and clearance from the background, resulting in favorable target-to-background ratios (TBR).[1][6]
However, the ideal timing can vary depending on the specific application and the tissue being imaged. Some studies have shown that the highest target-to-background ratios can be observed as early as 30 minutes post-injection.[5] Dynamic imaging studies have been performed with scans at multiple time points, including immediately after injection and at 30, 60, 120, and 240 minutes post-injection, to characterize the tracer's kinetics.[7][8]
Q2: How does the biodistribution of 68Ga-Pentixafor change over time?
68Ga-Pentixafor is rapidly cleared from the blood pool and primarily excreted through the urinary system, leading to high uptake in the kidneys and bladder.[6][7][8] Significant physiological uptake is also observed in the spleen, adrenal glands, nasopharynx, and palatine tonsils.[6] Tracer uptake in most normal organs tends to decrease over time. For instance, significantly lower radiotracer uptake has been observed at 60 minutes compared to 30 minutes post-injection in several organs, which can improve image contrast.[6]
Q3: What are the key parameters to consider when optimizing the imaging protocol?
The primary goal is to maximize the target-to-background ratio (TBR). This is influenced by several factors:
-
Tracer Uptake in Target Tissue: This is dependent on the level of CXCR4 expression in the tissue of interest.
-
Tracer Clearance from Blood and Non-Target Tissues: Rapid clearance from background tissues improves image quality.
-
Physical Decay of Gallium-68: With a half-life of approximately 68 minutes, longer delays between injection and imaging will result in lower signal intensity.
Q4: Are there any patient-specific factors that can influence the optimal imaging time?
Yes, patient-specific factors can affect tracer biodistribution. Studies have noted variations in tracer uptake based on age and sex.[6] For example, pediatric subjects may show higher uptake in the nasopharynx, thymus, and bone compared to adults.[6] While no specific guidelines exist for adjusting imaging times based on these factors, it is an important consideration for data interpretation.
Troubleshooting Guide
Problem: High background signal in the images.
-
Possible Cause: Imaging too early after injection before sufficient clearance of the tracer from the blood pool and non-target tissues.
-
Solution: Increase the injection-to-imaging time. Based on biodistribution data, waiting until 60 minutes post-injection can significantly reduce background signal compared to 30 minutes.[6] Dynamic imaging or acquiring images at multiple time points (e.g., 30 and 60 minutes) can help determine the optimal window for your specific research question.[1]
Problem: Low signal intensity in the target tissue.
-
Possible Cause 1: Low CXCR4 expression in the target tissue.
-
Solution 1: Confirm CXCR4 expression in your model system using other methods like immunohistochemistry or flow cytometry.[9]
-
Possible Cause 2: Imaging too late, especially in tissues with rapid tracer washout or when CXCR4 expression is low. The physical decay of 68Ga will also lead to lower counts over time.
-
Solution 2: Consider imaging at an earlier time point, such as 30 minutes post-injection, especially if the target has high initial uptake.[5] Review literature specific to your application to see what imaging times have been successful.
Problem: Inconsistent results between experiments.
-
Possible Cause: Variations in the experimental protocol.
-
Solution: Ensure strict adherence to a standardized protocol for tracer administration, injection-to-imaging time, and image acquisition parameters. Factors such as the injected dose and patient/animal preparation should be kept consistent.
Data Presentation
Table 1: Summary of 68Ga-Pentixafor Biodistribution Over Time in Humans (Mean ± SD)
| Organ | 30 min (%ID/organ) | 60 min (%ID/organ) | 120 min (%ID/organ) | 240 min (%ID/organ) |
| Spleen | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.4 ± 0.3 | 0.9 ± 0.2 |
| Kidneys | 3.8 ± 0.8 | 3.2 ± 0.7 | 2.5 ± 0.5 | 1.7 ± 0.4 |
| Liver | 4.5 ± 1.1 | 4.1 ± 1.0 | 3.5 ± 0.8 | 2.6 ± 0.6 |
| Red Marrow | 2.9 ± 0.6 | 2.5 ± 0.5 | 2.0 ± 0.4 | 1.4 ± 0.3 |
| Heart Wall | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
Data synthesized from biodistribution studies.[7][8]
Table 2: Target-to-Background Ratios (TBR) at Different Imaging Times
| Application | Target | Background | 30 min TBR | 60 min TBR | 90 min TBR |
| Chronic Bone Infection | Infected Bone | Contralateral Bone | ~8.7 | ~8.7 | ~8.7 |
Data from a study on chronic bone infection where TBR did not significantly differ between 30, 60, and 90 minutes.[1]
Experimental Protocols
Protocol 1: Standard 68Ga-Pentixafor PET/CT Imaging Protocol
-
Patient/Subject Preparation: No specific patient preparation such as fasting is typically required.[2]
-
Radiotracer Administration: Administer 68Ga-Pentixafor via intravenous injection. The typical injected activity for human studies ranges from 90 to 229 MBq.[7][10]
-
Uptake Phase: Allow the tracer to distribute for a predetermined amount of time. The most common uptake period is 60 minutes.[2][3][4]
-
Image Acquisition:
-
Position the subject in the PET/CT scanner.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire PET emission data. Acquisition times can vary, for example, 5 minutes per bed position.[10]
-
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and decay.
-
Image Analysis: Analyze the images visually and semi-quantitatively by drawing regions of interest (ROIs) over target and background tissues to calculate metrics such as Standardized Uptake Value (SUV) and Target-to-Background Ratio (TBR).
Visualizations
Caption: CXCR4 Signaling Pathway Activation.
Caption: this compound Imaging Workflow.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma [thno.org]
- 5. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological biodistribution of 68Ga-Pentixafor: PET/CT evaluation and implications for CXCR4 imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution and radiation dosimetry for the chemokine receptor CXCR4-targeting probe 68Ga-pentixafor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [68Ga]this compound-PET/MRI for the detection of Chemokine receptor 4 expression in atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Side Effects of Pentixafor Administration
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Pentixafor in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential side effects and other common issues encountered during preclinical administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its different forms?
A1: this compound is a peptide-based agent that targets the C-X-C chemokine receptor 4 (CXCR4), a protein overexpressed in various cancers and involved in inflammatory processes.[1] It exists in two primary forms:
-
[68Ga]Ga-Pentixafor: A diagnostic radiopharmaceutical used for positron emission tomography (PET) imaging to visualize CXCR4-expressing tissues.[2]
-
Pentixather ([177Lu]Lu-Pentixather or [90Y]Y-Pentixather): A therapeutic radiopharmaceutical designed to deliver targeted radiation to CXCR4-positive cells.[3][4]
Q2: What are the expected side effects of [68Ga]Ga-Pentixafor administration in preclinical models?
A2: Based on extensive clinical data from over 1300 patients, [68Ga]Ga-Pentixafor is generally well-tolerated with no significant adverse effects reported.[1][2] In preclinical studies, no adverse effects have been noted.[5] The primary observation is rapid renal excretion.[2]
Q3: What are the primary side effects associated with the therapeutic agent, Pentixather?
A3: The most significant and expected side effect of Pentixather is hematological toxicity.[1][2][6] This is a direct consequence of CXCR4's role in the bone marrow and hematopoietic stem cells.[2] Researchers should anticipate and monitor for dose-dependent:
-
Anemia (decrease in red blood cells)
-
Thrombocytopenia (decrease in platelets)
-
Neutropenia (decrease in neutrophils)
Q4: Are there any significant non-hematological side effects of Pentixather?
A4: Non-hematological side effects with Pentixather are generally rare and less severe.[6] However, the following have been observed in clinical settings and should be monitored in preclinical models:
-
Nephrotoxicity (Kidney toxicity): This is a potential concern with peptide receptor radionuclide therapy. Co-infusion with amino acid solutions like arginine and lysine (B10760008) is a common strategy to mitigate this.[4]
-
Hepatotoxicity (Liver toxicity): Changes in liver function have been reported but are infrequent.[3]
-
Tumor Lysis Syndrome: In cases of high tumor burden, the rapid killing of cancer cells can lead to this serious condition.[4][6]
Troubleshooting Guides
Issue 1: Unexpected Biodistribution of [68Ga]Ga-Pentixafor in Imaging Studies
Question: My PET imaging results show an unexpected biodistribution of [68Ga]Ga-Pentixafor, with high uptake in non-target tissues or lower than expected tumor uptake. What could be the cause?
Answer: Unexpected biodistribution can arise from several factors.[7][8] Follow this troubleshooting workflow:
Troubleshooting Workflow for Unexpected Biodistribution
Caption: Troubleshooting workflow for unexpected [68Ga]Ga-Pentixafor biodistribution.
Issue 2: Managing Hematological Toxicity of Pentixather in Animal Models
Question: I am observing severe hematological toxicity in my animal models treated with Pentixather. How can I manage this?
Answer: Hematological toxicity is an expected on-target effect. Management involves careful dose selection and supportive care.
Experimental Protocol for Monitoring and Managing Hematological Toxicity
-
Baseline Blood Counts:
-
Prior to Pentixather administration, obtain baseline complete blood counts (CBC) for all animals. This should include red blood cell count, hemoglobin, hematocrit, platelet count, and white blood cell count with differential.
-
-
Dose Escalation/De-escalation:
-
In initial studies, a dose-escalation design is recommended to determine the maximum tolerated dose (MTD) in your specific animal model.
-
If severe toxicity is observed, consider a dose de-escalation strategy in subsequent cohorts.
-
-
Post-Administration Monitoring:
-
Perform CBCs at regular intervals post-Pentixather administration (e.g., days 3, 7, 14, 21, and 28). The frequency may need to be adjusted based on the observed nadir (lowest point) of blood counts.
-
-
Supportive Care (if ethically permissible and aligned with study goals):
-
Neutropenia: Consider the use of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.
-
Anemia: Blood transfusions may be considered for severe anemia.
-
Thrombocytopenia: Platelet transfusions can be administered in cases of severe thrombocytopenia and bleeding.
-
-
Data Analysis:
-
Record the nadir and recovery time for each blood cell lineage at different dose levels.
-
Correlate hematological toxicity with anti-tumor efficacy to determine the therapeutic window.
-
Quantitative Summary of Potential Side Effects
| Side Effect Category | Specific Effect | Incidence/Severity (Clinical Data) | Mitigation Strategies in Preclinical Models |
| Hematological | Anemia | Grade 3/4 toxicity in 17 of 25 treatment courses[9] | Monitor CBCs, consider dose reduction, supportive care (e.g., transfusions) |
| Thrombocytopenia | Grade 3/4 toxicity in at least 20 of 25 treatment courses[9] | Monitor platelet counts, consider dose reduction, supportive care (e.g., platelet transfusions) | |
| Neutropenia | Grade 3/4 toxicity in at least 20 of 25 treatment courses[9] | Monitor neutrophil counts, consider dose reduction, supportive care (e.g., G-CSF) | |
| Non-Hematological | Nephrotoxicity | One case of Grade 3 acute kidney failure due to tumor lysis syndrome[9] | Co-administer amino acids (arginine/lysine), monitor renal function markers (e.g., creatinine, BUN) |
| Hepatotoxicity | Infrequent and generally low grade[3][6] | Monitor liver enzymes (e.g., ALT, AST) | |
| Tumor Lysis Syndrome | One reported case[9] | Monitor electrolytes and renal function in animals with high tumor burden |
Signaling Pathway and Mechanism of Action
Understanding the CXCR4 signaling pathway is crucial for interpreting experimental results and anticipating potential on-target effects. This compound acts as an antagonist to this pathway.
CXCL12/CXCR4 Signaling Pathway
Caption: Simplified diagram of the CXCL12/CXCR4 signaling pathway and the antagonistic action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. thno.org [thno.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Altered biodistribution of radiopharmaceuticals used in bone scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Altered biodistribution of radiopharmaceuticals: role of radiochemical/pharmaceutical purity, physiological, and pharmacologic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
How to improve signal-to-noise ratio in Pentixafor imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Pentixafor imaging and improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal imaging time point post-injection of [68Ga]Ga-Pentixafor?
A1: Good image quality is generally achieved between 30 and 90 minutes post-injection, with 60 minutes (± 15 minutes) being the most common time point used in clinical studies.[1] However, the highest target-to-background ratios have been observed at 30 minutes post-injection.[1] Dynamic imaging studies have shown that target-to-background ratios may not significantly differ between 30, 60, or 90 minutes in some cases.[2] The optimal time point can be dependent on the specific tissue or pathology being imaged.
Q2: Is patient fasting required before a [68Ga]Ga-Pentixafor PET scan?
A2: No, fasting is not necessary for [68Ga]Ga-Pentixafor PET/CT imaging.[3][4]
Q3: What is the typical injected dose of [68Ga]Ga-Pentixafor?
A3: The typically administered dose is in the range of 150 ± 50 MBq.[1]
Q4: What are the organs with the highest physiological uptake of [68Ga]Ga-Pentixafor?
A4: [68Ga]Ga-Pentixafor shows rapid renal excretion. The highest physiological uptake is observed in the urinary bladder wall, spleen, kidneys, and heart wall.[1] Understanding the normal biodistribution is crucial to differentiate physiological uptake from pathological signals.
Q5: How does the performance of [68Ga]Ga-Pentixafor compare to [18F]FDG?
A5: The performance is highly dependent on the disease being studied. In some malignancies, such as multiple myeloma bone lesions, [68Ga]Ga-Pentixafor can outperform [18F]FDG in detecting the extent of the disease.[1] However, in many solid tumors, the uptake of [68Ga]Ga-Pentixafor, as measured by the Standardized Uptake Value (SUV), may be lower than that of [18F]FDG.[4][5][6] It is often considered a complementary imaging agent to [18F]FDG, providing specific information on CXCR4 expression.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses common issues that can lead to a poor signal-to-noise ratio in this compound imaging.
| Problem | Potential Cause | Recommended Solution |
| Low Tumor Uptake (Low Signal) | Low or Heterogeneous CXCR4 Expression in the Target Tissue: The target pathology may not express CXCR4 at high enough levels for strong signal detection. CXCR4 expression can be variable between different tumor types and even within the same tumor.[6][7] | - Review literature for expected CXCR4 expression levels in the specific disease model. - Confirm CXCR4 expression in tissue samples via immunohistochemistry (IHC) or other molecular techniques prior to imaging. - Consider that a negative or low-signal scan can be a valid result indicating low target expression. |
| Recent Chemotherapy or Other Treatments: Certain therapies can alter CXCR4 expression on cells. For example, chemotherapy has been observed to lead to reduced splenic uptake of [68Ga]Ga-Pentixafor.[8] | - Document the patient's or animal's recent treatment history. - If possible, schedule the this compound scan before the initiation of therapies that might modulate CXCR4 expression. - Be aware that treatment-induced changes in uptake can be a valuable indicator of therapeutic response. | |
| Poor Radiochemical Purity: Impurities in the radiotracer can lead to altered biodistribution and reduced specific binding to the target. | - Ensure rigorous quality control of the [68Ga]Ga-Pentixafor synthesis. - Radiochemical purity should be assessed using methods like radio-TLC or radio-HPLC and should be above 98%.[9] | |
| High Background Signal (High Noise) | Suboptimal Imaging Time Point: Imaging too early might result in high blood pool activity, while imaging too late might lead to lower counts and increased noise due to radioactive decay. | - While 60 minutes post-injection is standard, optimizing the uptake time for your specific application (e.g., 30 minutes for potentially higher target-to-background ratios) may be beneficial.[1] |
| Patient Motion: Movement during the scan can cause blurring of the images, reducing the apparent signal in small lesions and increasing noise. | - Ensure the patient or animal is comfortably and securely positioned. - Use appropriate immobilization devices. - For thoracic and abdominal imaging, respiratory motion can be a factor. Consider respiratory gating techniques if available.[10][11] | |
| Incorrect Attenuation Correction: Errors in the CT-based attenuation correction can lead to artifacts that may appear as increased background signal or obscure true signals. This can be caused by metallic implants or patient motion between the CT and PET acquisitions.[2][12] | - Review non-attenuation-corrected images to identify potential artifacts.[2] - Ensure proper registration between the CT and PET images. - If metallic implants are present, be aware of potential artifacts and interpret the surrounding areas with caution. | |
| Image Artifacts | Metal-induced Artifacts: High-density materials like dental fillings or surgical implants can cause artifacts in the CT scan, which then propagate to the attenuation-corrected PET image. | - Carefully review the CT images for the presence of metal. - Interpret PET uptake in the vicinity of metallic objects with caution, and cross-reference with non-attenuation-corrected images. |
| Misregistration Artifacts: Patient movement between the CT and PET scans can lead to misalignment and incorrect attenuation correction, potentially creating factitious uptake or obscuring real lesions. | - Emphasize to the patient the importance of remaining still throughout the entire examination. - Utilize image registration software to correct for minor misalignments if available. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies using [68Ga]Ga-Pentixafor PET/CT in different pathologies.
Table 1: [68Ga]Ga-Pentixafor Uptake in Oncological Conditions
| Cancer Type | SUVmax (mean ± SD or range) | Tumor-to-Background Ratio (TBR) | Reference |
| Glioblastoma | 3.9 ± 2.0 | 70.3 ± 44.0 (SUVmax) | [6] |
| Small Cell Lung Cancer | 8.8 (range, 4.8-15.5) | 3.7 (range, 1.8-5.1) (Primary/Background max) | [3] |
| Multiple Myeloma | 10.7 ± 4.1 (intense bone marrow) | Not Reported | [13] |
| Waldenström Macroglobulinemia (Lymph Nodes) | 8.3 ± 3.9 | Not Reported | [13] |
| Myeloproliferative Neoplasms (Bone Marrow) | 4.44 ± 1.3 (SUVmean) | Not Reported | |
| Solid Tumors (Overall) | Not specified | 4.4 (median, range 1.05-24.98) | [14] |
Table 2: [68Ga]Ga-Pentixafor Uptake in Non-Oncological Conditions
| Condition | SUVmax (mean ± SD or range) | Target-to-Background Ratio (TBR) | Reference |
| Chronic Bone Infection | 3.3 (range, 2.2-4.5) | 8.7 (range, 5.1-15) | [2] |
| Cushing's Syndrome (Cortisol-Producing Adenoma) | > 8.5 (diagnostic threshold) | Not Reported | [15] |
Experimental Protocols
[68Ga]Ga-Pentixafor Radiosynthesis and Quality Control
A detailed protocol for the automated radiosynthesis of [68Ga]Ga-Pentixafor is crucial for consistent and high-quality results.
-
Synthesis: Automated synthesis is typically performed using a modular lab system. The process involves the elution of 68Ga from a 68Ge/68Ga generator, purification of the 68Ga, labeling of the this compound peptide at an elevated temperature, and subsequent purification of the final product.
-
Quality Control:
-
Radiochemical Purity: Assessed by radio-TLC and radio-HPLC. The radiochemical purity should consistently be >98%.[9]
-
pH: The pH of the final product should be suitable for intravenous injection (typically around 7).
-
Radionuclidic Purity: Germanium-68 breakthrough should be minimal and within acceptable limits.
-
Endotoxin Level: Must be below the required threshold for injectable radiopharmaceuticals.
-
Sterility: The final product must be sterile.
-
[68Ga]Ga-Pentixafor PET/CT Imaging Protocol
-
Patient Preparation: No specific patient preparation, such as fasting, is required.[3][4]
-
Radiotracer Injection: An intravenous injection of 150 ± 50 MBq of [68Ga]Ga-Pentixafor is administered.[1]
-
Uptake Time: Imaging is typically performed 60 minutes (± 15 minutes) after tracer injection.[1] An earlier time point of 30 minutes may be considered to maximize the target-to-background ratio.[1]
-
CT Acquisition: A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
PET Acquisition: PET data is acquired in 3D mode.
-
Image Reconstruction: Images are reconstructed using an iterative algorithm (e.g., OSEM), with corrections for attenuation, scatter, and decay.
Visualizations
References
- 1. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced splenic uptake of [68Ga]Ga-Pentixafor following first-line chemotherapy is associated with poor prognosis in patients with newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 12. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CXCR4-directed PET/CT with [68 Ga]Ga-pentixafor in solid tumors—a comprehensive analysis of imaging findings and comparison with histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: [68Ga]Ga-Pentixafor Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [68Ga]Ga-Pentixafor. The information is designed to address common issues encountered during radiolabeling and experimentation, ensuring the stability and quality of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of [68Ga]Ga-Pentixafor?
A1: The stability of [68Ga]Ga-Pentixafor is primarily influenced by several critical factors:
-
Radiochemical Purity (RCP): A high RCP is essential for the quality and in-vivo performance of the radiotracer. Impurities can arise from unbound 68Ga3+, colloidal 68Ga, or radiolytic byproducts.
-
pH: The pH of the reaction mixture during labeling and the final formulation is crucial. The optimal pH for the labeling reaction is acidic, while the final product should be close to physiological pH for administration.[1][2][3]
-
Temperature: The radiolabeling reaction requires heating to a specific temperature to ensure efficient complexation of 68Ga with the Pentixafor precursor.[1][4]
-
Metallic Impurities: Trace metal ions in the 68Ga eluate can compete with 68Ga for the DOTA chelator, leading to reduced radiochemical yield.[5][6][7]
-
Radioprotectants: The use of radical scavengers can prevent radiolysis, especially at high radioactivities.[2]
-
Storage Conditions: The temperature and duration of storage post-synthesis can impact the stability of the final product.[1][4]
Q2: What is the expected radiochemical purity (RCP) of [68Ga]Ga-Pentixafor and how is it measured?
A2: The radiochemical purity of [68Ga]Ga-Pentixafor should typically be above 95%, with many protocols achieving >98.5%.[1][8][9] RCP is commonly determined using two analytical methods:
-
Instant Thin-Layer Chromatography (ITLC): A rapid method to separate [68Ga]Ga-Pentixafor from free 68Ga3+ and colloidal 68Ga.[1][8]
-
High-Performance Liquid Chromatography (HPLC): A more precise method that provides detailed information on all radioactive species in the sample.[8][9]
Q3: How long is [68Ga]Ga-Pentixafor stable after preparation?
A3: [68Ga]Ga-Pentixafor has been shown to be stable for up to 4 hours at room temperature, with the radiochemical purity remaining above 98.5%.[1][4][10][11] In some studies, stability has been demonstrated for up to 4 hours in human serum at 37°C.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Yield (<80%) | Suboptimal pH: The pH of the reaction mixture is outside the optimal range of 3.5-4.0.[1][2][3] | Verify the pH of the buffer and the final reaction mixture using a calibrated pH meter. Adjust as necessary. |
| Inadequate Heating: The reaction temperature or duration is insufficient. Optimal conditions are typically 95-97°C for 4-10 minutes.[1][2][4] | Ensure the heating block is calibrated and the reaction vial reaches the target temperature for the specified duration. | |
| Metallic Impurities: High levels of metal ions (e.g., Fe3+, Zn2+, Al3+) in the 68Ge/68Ga generator eluate are competing with 68Ga.[5][6][7] | Use a generator with low specified metallic impurity levels. Consider pre-purification of the 68Ga eluate. | |
| Insufficient Precursor: The amount of this compound precursor is too low for the amount of 68Ga activity.[2][12] | Optimize the precursor amount. A typical starting point is 10 µg, but this may need adjustment based on the specific activity of the 68Ga eluate.[9] | |
| Low Radiochemical Purity (<95%) | Formation of Colloidal 68Ga: The pH of the reaction is too high, leading to the formation of 68Ga colloids. | Ensure the reaction pH is within the optimal acidic range. |
| Radiolysis: Degradation of the radiotracer due to high radioactivity. | Consider adding a radioprotectant such as ascorbic acid or ethanol (B145695) to the formulation.[2] | |
| Incomplete Labeling: See causes for "Low Radiochemical Yield". | Address the potential causes of low radiochemical yield as they also impact purity. | |
| Unexpected Peaks in HPLC Chromatogram | Radiolytic Impurities: Radiolysis can create additional radioactive species. | Add radioprotectants to the formulation. Reduce the time between synthesis and analysis. |
| Chemical Impurities in Reagents: Impurities in the precursor, buffers, or solvents. | Use high-purity reagents and solvents (e.g., HPLC grade). | |
| Final Product pH Out of Range (not 6.5-7.5) | Incorrect Buffering of Final Product: The buffer used for the final formulation is not of the correct pH or concentration. | Verify the pH and concentration of the final formulation buffer. Adjust as needed before sterile filtration. |
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for [68Ga]Ga-Pentixafor
| Parameter | Specification | Reference |
| Appearance | Clear, colorless, free of particles | [9] |
| pH | 6.5 - 7.5 | [1][8][11] |
| Radiochemical Purity (RCP) | ≥ 95% (often > 98.5%) | [1][4][8][9] |
| 68Ge Breakthrough | < 0.001% | [1][8][9] |
| Endotoxin Level | < 17.5 EU/mL or < 5 EU/mL | [1][4][9] |
Table 2: Summary of Radiolabeling Conditions and Stability Data
| Parameter | Value | Reference |
| Precursor Amount | 10 - 50 µg | [1][2][9] |
| Reaction Buffer | HEPES or Sodium Acetate | [3][9][11] |
| Reaction pH | 3.5 - 4.0 | [1][2][3] |
| Reaction Temperature | 95 - 97 °C | [1][4] |
| Reaction Time | 4 - 10 minutes | [1][2][4] |
| Post-Synthesis Stability (Room Temp) | Up to 4 hours (RCP > 98.5%) | [1][4][10] |
| In-vitro Serum Stability (37°C) | Up to 4 hours | [11] |
Experimental Protocols
1. Determination of Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC)
-
Materials: ITLC-SG strips, two mobile phases:
-
1 M Ammonium (B1175870) Acetate:Methanol (1:1 v/v)
-
0.1 M Sodium Citrate (B86180) (pH 5.0)
-
-
Procedure:
-
Spot a small drop of the [68Ga]Ga-Pentixafor solution onto two separate ITLC-SG strips.
-
Develop one strip in the ammonium acetate/methanol mobile phase and the other in the sodium citrate mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Scan the strips using a radio-TLC scanner.
-
-
Interpretation:
-
In 1 M Ammonium Acetate:Methanol: [68Ga]Ga-Pentixafor migrates with the solvent front (Rf = 0.8-1.0), while colloidal 68Ga and free 68Ga3+ remain at the origin (Rf = 0.0-0.2).[1]
-
In 0.1 M Sodium Citrate: [68Ga]Ga-Pentixafor and colloidal 68Ga remain at the origin (Rf = 0.0-0.2), while free 68Ga3+ migrates with the solvent front (Rf = 0.8-1.0).[1]
-
Calculate the radiochemical purity by determining the percentage of the desired product peak relative to the total radioactivity on the strip.
-
2. In-vitro Serum Stability Assay
-
Materials: Human serum, [68Ga]Ga-Pentixafor solution, incubator at 37°C, ITLC or HPLC system.
-
Procedure:
-
Add a known volume of [68Ga]Ga-Pentixafor to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.
-
Analyze the aliquot for radiochemical purity using a validated ITLC or HPLC method.[11]
-
-
Analysis: Plot the radiochemical purity as a function of time to assess the stability of the radiotracer in serum.
Visualizations
Caption: Workflow for the synthesis and quality control of [68Ga]Ga-Pentixafor.
Caption: A logical guide for troubleshooting low radiochemical purity.
References
- 1. Automated synthesis and quality control of [68Ga]Ga-PentixaFor using the Gaia/Luna Elysia-Raytest module for CXCR4 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]
- 4. Automated synthesis and quality control of [68Ga]Ga-PentixaFor using the Gaia/Luna Elysia-Raytest module for CXCR4 PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis, validation and quality controls of [68Ga]-DOTA-Pentixafor for PET imaging of chemokine receptor CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Automated Radiosynthesis, Quality Control, and Biodistribution of Ga-68 this compound: First Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Pentixafor Renal Clearance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentixafor, specifically addressing issues related to its renal clearance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very high signal intensity in the kidneys and bladder during our [⁶⁸Ga]Ga-Pentixafor PET imaging studies. Is this expected?
Yes, this is an expected finding. This compound is primarily cleared from the body through the renal system.[1][2][3] This leads to intense physiological accumulation of the radiotracer in the kidneys and urinary bladder.[2][3] Biodistribution studies have consistently shown that the urinary bladder wall receives the highest absorbed radiation dose, followed by the spleen and kidneys.[4][5][6]
Q2: How does the renal uptake of [⁶⁸Ga]Ga-Pentixafor affect imaging interpretation, especially for abdominal lesions?
The high physiological uptake in the kidneys can indeed pose a challenge for interpreting tracer accumulation in adjacent tissues or lesions. However, good image quality and target-to-background ratios are generally achieved between 30 to 90 minutes post-injection, with the highest ratios often observed around 30 minutes.[1] Despite the renal uptake, studies have shown successful imaging of CXCR4 expression in various cancers.[1] For lesions near the kidneys, careful analysis of uptake kinetics and comparison with physiological uptake patterns are crucial.
Q3: What is the radiation dose to the kidneys from a standard injection of [⁶⁸Ga]Ga-Pentixafor?
Dosimetry studies have established the radiation dose to various organs. For a standard injection of 150 MBq of [⁶⁸Ga]Ga-Pentixafor, the kidneys receive an absorbed dose of approximately 5.3 mGy.[4][5][6] While the kidneys are among the organs with the highest absorbed doses, the overall effective dose of [⁶⁸Ga]Ga-Pentixafor is considered favorable and lower than that of other common PET tracers like ¹⁸F-FDG or other ⁶⁸Ga-labeled somatostatin (B550006) receptor ligands.[4][5]
Q4: Are there any strategies to reduce the renal uptake of this compound in our preclinical models?
Yes, several strategies are being explored to mitigate high kidney uptake of this compound and similar radiopharmaceuticals. These primarily involve chemical modifications to the molecule:
-
Linker Modifications: Research has shown that modifying the linker component of the molecule can significantly impact biodistribution. For instance, introducing certain anionic linkers has been shown to reduce kidney uptake while maintaining or even improving tumor targeting.[7][8]
-
Chelator Modification: The choice of chelator can also influence renal clearance. Studies have compared DOTA with other chelators like NOTA or DOTAGA, with varying effects on kidney retention.[7][8][9] For example, swapping the DOTA chelator for a DOTAGA chelator in one analogue resulted in significantly increased kidney uptake.[7][8]
It is important to note that some modifications that improve CXCR4 affinity can inadvertently increase kidney uptake.[9][10] Therefore, a careful balance between affinity and pharmacokinetic properties is necessary.
Q5: We are working with a patient population that may have impaired renal function. How will this affect this compound clearance and dosimetry?
While specific studies on [⁶⁸Ga]Ga-Pentixafor in patients with renal impairment are not extensively detailed in the provided results, data from a similar CXCR4 inhibitor, Plerixafor, indicates that its clearance is dependent on renal function.[11] It is reasonable to hypothesize that impaired renal function would lead to reduced clearance and altered pharmacokinetics of this compound. Clinical trial protocols for [⁶⁸Ga]Ga-Pentixafor often specify inclusion criteria related to acceptable renal function, such as an estimated glomerular filtration rate (eGFR) > 30 mL/min/1.73 m2.[12] For subjects with renal impairment, dose adjustments may be necessary, and dosimetry should be carefully considered.
Q6: Are there any known drug interactions that could affect the renal clearance of this compound?
The provided search results do not specify drug-drug interactions directly studied with this compound. However, general principles of renal drug clearance suggest potential mechanisms for interactions.[13][14] These can include competition for tubular secretion or reabsorption, or alterations in urinary pH.[13][14] Given that this compound is a peptide, interactions with drugs that affect renal peptide transporters could theoretically occur. It is crucial to review the patient's concomitant medications, especially those known to affect renal function or undergo active renal secretion.[15]
Data Summary
Table 1: Organ Absorbed Doses for [⁶⁸Ga]Ga-Pentixafor (150 MBq injected)
| Organ | Mean Absorbed Dose (mGy) |
| Urinary Bladder Wall | 12.2 |
| Spleen | 8.1 |
| Kidneys | 5.3 |
| Heart Wall | 4.0 |
| Liver | 2.7 |
| Red Marrow | 2.1 |
| Ovaries | 1.9 |
| Testes | 1.7 |
| Data sourced from dosimetry studies.[4][5][6] |
Table 2: Comparison of Kidney Uptake for this compound and Modified Analogs (%ID/g)
| Radiotracer | Kidney Uptake (%ID/g at 90 min p.i.) | Reference |
| [⁶⁸Ga]Ga-Pentixafor | 1.7 ± 0.9 | [9] |
| [⁶⁸Ga]NOTA-pentixafor | 2.7 ± 1.1 | [9] |
| [⁶⁸Ga]DOTA-r-a-ABA-CPCR4 | 9.4 ± 0.2 | [10] |
| [⁶⁸Ga]DOTA-r-a-ABA-iodoCPCR4 | 4.3 ± 0.4 | [10] |
| [Note: Values are from preclinical studies in mice and may not be directly comparable across different studies due to variations in models and methods.] |
Experimental Protocols
Protocol 1: Preclinical Biodistribution Study to Assess Renal Clearance
-
Animal Model: Utilize xenograft mouse models with CXCR4-expressing tumors (e.g., Daudi xenografts).
-
Radiotracer Administration: Inject a known activity of the ⁶⁸Ga-labeled this compound analog intravenously into the tail vein of the mice.
-
Uptake Period: Allow the radiotracer to distribute for a predetermined period (e.g., 30, 60, 90, or 120 minutes).
-
Euthanasia and Tissue Collection: At the end of the uptake period, euthanize the mice and dissect key organs, including the kidneys, bladder, liver, spleen, heart, lungs, muscle, bone, and tumor.
-
Activity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This will provide a quantitative measure of radiotracer accumulation and allow for comparison of renal uptake between different compounds.
Protocol 2: In Vivo PET Imaging
-
Animal Preparation: Anesthetize the tumor-bearing mouse and position it in a small-animal PET scanner.
-
Radiotracer Injection: Administer the ⁶⁸Ga-labeled this compound analog intravenously.
-
Image Acquisition: Perform dynamic or static PET scans at various time points post-injection (e.g., 30-60 minutes). An anatomical imaging modality like CT or MRI can be used for co-registration.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the kidneys, bladder, tumor, and other relevant organs to determine the tracer uptake, often expressed as Standardized Uptake Values (SUV).
Visualizations
References
- 1. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiological biodistribution of 68Ga-Pentixafor: PET/CT evaluation and implications for CXCR4 imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Biodistribution and radiation dosimetry for the chemokine receptor CXCR4-targeting probe 68Ga-pentixafor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of [68Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo — a comparison to [68Ga]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new class of this compound- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Drug interactions at the renal level. Implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug Therapies Affecting Renal Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of Pentixafor
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Pentixafor, along with troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclic pentapeptide that acts as a high-affinity ligand for the C-X-C chemokine receptor type 4 (CXCR4).[1] The CXCR4 receptor and its natural ligand, CXCL12 (also known as SDF-1), play a crucial role in various physiological and pathological processes, including tumor growth, metastasis, and inflammation. By binding to CXCR4, this compound blocks the downstream signaling pathways initiated by CXCL12.[1]
Q2: How should lyophilized this compound powder be stored?
A2: For optimal stability, lyophilized this compound should be stored in a dry, dark environment. For long-term storage (months to years), it is recommended to keep it at -20°C or -80°C. For short-term storage (days to weeks), it can be kept at 4°C. The powder is hygroscopic, so it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.
Q3: What is the recommended solvent for reconstituting this compound?
A3: The choice of solvent depends on the experimental application. For preparing high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is highly effective, with a solubility of up to 100 mg/mL.[2][3] For cell-based assays, it is important to consider the tolerance of the cell line to the final concentration of the organic solvent.
Q4: How should I prepare a stock solution of this compound for in vitro experiments?
A4: To prepare a stock solution, dissolve the lyophilized this compound powder in an appropriate solvent like DMSO to a concentration of 1-2 mg/mL.[4] If you are working with a very hydrophobic peptide, you can dissolve it in a small amount of DMSO first and then dilute it with your aqueous buffer to the desired concentration.[4][5] It is recommended to test the solubility with a small amount of the peptide before dissolving the entire sample.[4][5]
Q5: How stable is this compound in solution?
A5: this compound is less stable in solution compared to its lyophilized form. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C for several weeks to a few months. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the peptide.[2]
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Lyophilized Powder Storage (Long-term) | -20°C to -80°C, dry and dark | [6] |
| Lyophilized Powder Storage (Short-term) | 4°C, dry and dark | |
| Stock Solution Storage | -20°C or -80°C in aliquots | [2][6] |
| Solubility in DMSO | 100 mg/mL (ultrasonic assistance may be needed) | [2][3] |
| [68Ga]Ga-Pentixafor Stability (in vitro) | Stable for up to 4 hours at room temperature and in human serum | [7] |
Experimental Protocols
Protocol for Reconstitution of this compound for In Vitro Assays
-
Warm the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs. For a high-concentration stock solution, sterile DMSO is recommended.
-
Reconstitution: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration using your cell culture medium or assay buffer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility in Aqueous Buffer | This compound is a hydrophobic peptide. | - Prepare a high-concentration stock solution in DMSO first, then dilute it into your aqueous buffer.- Use sonication to aid dissolution.- Adjust the pH of the buffer; for peptides with a net positive charge, a slightly acidic buffer may help, while a slightly basic buffer may aid peptides with a net negative charge. |
| Precipitation of this compound in Cell Culture Media | The final concentration of the organic solvent (e.g., DMSO) may be too high, or the peptide may be aggregating at the working concentration. | - Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) and non-toxic to your cells.- Add the this compound stock solution to the media dropwise while gently vortexing to ensure rapid mixing.- Consider using a lower working concentration of this compound. |
| Inconsistent Experimental Results | - Degradation of this compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate concentration of the stock solution. | - Always use freshly thawed aliquots for each experiment.- Prepare new stock solutions regularly.- Ensure the lyophilized powder is weighed accurately and the correct volume of solvent is used for reconstitution. |
| Cell Aggregation in Culture | This can be a natural characteristic of some cell lines or induced by cellular stress or the experimental conditions. | - If aggregation is a known characteristic of your cell line, it may not be an issue.- If aggregation is unexpected, ensure gentle handling of cells during passaging and experiments.- Consider adding an anti-clumping agent to the culture medium if the problem persists.[8] |
Visualizations
Caption: CXCR4 Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.pl [gentaur.pl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. This compound | ligand/intermediate used for the preparation of gallium Ga 68-pentixafor| CAS 1341207-62-2 |InvivoChem [invivochem.com]
- 7. Automated Radiosynthesis, Quality Control, and Biodistribution of Ga-68 this compound: First Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
Technical Support Center: Correlating Pentixafor Uptake with Biopsy Results
This technical support center provides researchers, scientists, and drug development professionals with guidance on correlating Pentixafor uptake with biopsy results. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to biopsy results?
A1: this compound is a peptide-based radiopharmaceutical that binds with high affinity to the C-X-C chemokine receptor 4 (CXCR4). When labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), it allows for non-invasive in vivo imaging of CXCR4 expression using Positron Emission Tomography (PET). The uptake of ⁶⁸Ga-Pentixafor in tissues, quantified by PET, is expected to correlate with the level of CXCR4 expression determined from biopsy samples through techniques like immunohistochemistry (IHC) or flow cytometry (FACS). This correlation is crucial for validating this compound PET as a non-invasive biomarker for CXCR4 expression.
Q2: In which cancer types has a good correlation between ⁶⁸Ga-Pentixafor uptake and biopsy results been observed?
A2: A positive correlation between ⁶⁸Ga-Pentixafor uptake (measured as SUVmax or SUVmean) and CXCR4 expression in biopsy samples has been reported in various malignancies, including:
-
Hematologic Malignancies: Multiple Myeloma, Lymphoma, and Myeloproliferative Neoplasms.[1][2][3][4][5][6][7][8]
-
Solid Tumors: Adrenocortical Carcinoma, Lung Cancer, and Glioblastoma.[9][10][11][12][13][14]
Q3: What are the common methods to validate the correlation between this compound uptake and biopsy results?
A3: The most common methods to validate this correlation are:
-
Immunohistochemistry (IHC): This technique uses antibodies to visualize the presence and location of CXCR4 protein in tissue sections from a biopsy. The intensity of staining can be scored and compared with the PET signal.
-
Fluorescence-Activated Cell Sorting (FACS) or Flow Cytometry: This method provides a quantitative measurement of the number of cells expressing CXCR4 on their surface and the receptor density per cell in a disaggregated tissue sample. The Mean Fluorescence Intensity (MFI) is often correlated with PET uptake values.[11]
Q4: What quantitative parameters are used to measure ⁶⁸Ga-Pentixafor uptake in PET imaging?
A4: The most common quantitative parameters are:
-
Maximum Standardized Uptake Value (SUVmax): This represents the highest pixel value of tracer concentration in a region of interest, normalized to the injected dose and patient's body weight.
-
Mean Standardized Uptake Value (SUVmean): This is the average tracer concentration within a region of interest, also normalized.
-
Tumor-to-Background Ratio (TBR): This ratio compares the tracer uptake in a tumor to that in a reference tissue (e.g., blood pool, healthy tissue) to improve contrast and reduce variability.[15][16]
Troubleshooting Guides
Issue 1: Low or no ⁶⁸Ga-Pentixafor uptake in a tumor known to express CXCR4.
| Possible Cause | Troubleshooting Step |
| Recent Chemotherapy | Chemotherapy can downregulate CXCR4 expression.[17] Review the patient's recent treatment history. If possible, schedule the PET scan before a new cycle of chemotherapy or after a sufficient washout period. |
| CXCR4 Antagonist Medication | The patient may be on medications that block the CXCR4 receptor. Verify the patient's current medications. |
| Technical Issues with Radiotracer | The synthesis of ⁶⁸Ga-Pentixafor may have failed, resulting in low radiochemical purity. Review the quality control data for the radiotracer batch. |
| Incorrect Imaging Protocol | The uptake time post-injection might be too short or too long. Adhere to the recommended uptake period of 50-70 minutes post-injection. |
| Partial Volume Effect | The tumor may be too small to be accurately quantified by the PET scanner. This can lead to an underestimation of the true uptake. Consider this limitation when interpreting results for small lesions. |
Issue 2: High ⁶⁸Ga-Pentixafor uptake in a region that is negative for malignancy on biopsy.
| Possible Cause | Troubleshooting Step |
| Inflammation | CXCR4 is also expressed on various inflammatory cells.[17] The uptake may be due to an inflammatory process rather than a tumor. Correlate PET findings with clinical signs of inflammation and other imaging modalities like CT or MRI. |
| Physiological Uptake | Certain organs like the spleen, kidneys, and bone marrow show physiological uptake of ⁶⁸Ga-Pentixafor.[18] Be familiar with the normal biodistribution of the tracer. |
| Splenosis | Ectopic splenic tissue can show intense ⁶⁸Ga-Pentixafor uptake. |
| Recent Injury or Surgery | Tissue repair processes can involve the recruitment of CXCR4-expressing cells. Review the patient's recent medical history. |
Issue 3: Poor correlation between quantitative PET data (SUVmax) and biopsy results (IHC/FACS).
| Possible Cause | Troubleshooting Step |
| Tumor Heterogeneity | The biopsy may have been taken from a region of the tumor with low CXCR4 expression, while the PET signal reflects the average or maximum expression over the entire tumor volume. If possible, consider image-guided biopsy or analysis of multiple biopsy samples. |
| Time Lag Between PET and Biopsy | CXCR4 expression can change over time. The PET scan and the biopsy should be performed as close in time as possible. |
| Differences in Quantification Methods | IHC scoring can be subjective. FACS provides quantitative data but requires fresh tissue and may not reflect the in vivo cellular microenvironment. Ensure that the methods for both PET and biopsy analysis are standardized and validated. |
| Saturation of Receptors | In tumors with extremely high CXCR4 expression, the PET signal may plateau and not linearly correlate with further increases in receptor density. |
Data Presentation
Table 1: Correlation of ⁶⁸Ga-Pentixafor PET/CT with Biopsy Results in Hematologic Malignancies.
| Malignancy | PET Parameter | Biopsy Method | Correlation Finding | Reference |
| Multiple Myeloma | SUVmax | Bone Marrow Biopsy (Plasma Cell Infiltration %) | Significant positive correlation | [8] |
| Myeloproliferative Neoplasms | SUVmean | Bone Marrow Biopsy (IHC) | Positive correlation, confirmed CXCR4 expression | [3][4] |
| Non-Hodgkin Lymphoma | SUVmax | Biopsy (IHC/Flow Cytometry) | Variable uptake depending on subtype, higher in LPL and MZL | [5][19] |
Table 2: Correlation of ⁶⁸Ga-Pentixafor PET/CT with Biopsy Results in Solid Tumors.
| Malignancy | PET Parameter | Biopsy Method | Correlation Finding | Reference |
| Lung Cancer | SUVmax | Tissue Biopsy (FACS - MFI) | Significant positive correlation (r=0.90) | [11] |
| Adrenocortical Carcinoma | SUVmax | Histopathology | High uptake in CXCR4-positive tumors | [9][10][12][13] |
| Glioblastoma | SUVmax | Tumor Biopsy (IHC) | Histological analysis confirmed CXCR4 expression in areas of high uptake | [14] |
Experimental Protocols
Protocol 1: ⁶⁸Ga-Pentixafor PET/CT Imaging
-
Patient Preparation:
-
No specific dietary restrictions (e.g., fasting) are generally required.[1]
-
Ensure adequate hydration.
-
Review patient's medication list for any CXCR4 antagonists.
-
-
Radiotracer Administration:
-
Administer a weight-based activity of ⁶⁸Ga-Pentixafor intravenously (typically 100-200 MBq).
-
Record the exact dose and time of injection.
-
-
Uptake Phase:
-
A resting uptake period of 50 to 70 minutes is recommended.
-
-
Image Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire PET data from the vertex to the mid-thigh (or as required by the study).
-
Typical acquisition time is 2-4 minutes per bed position.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using a standard algorithm (e.g., OSEM).
-
Analyze images using appropriate software to draw regions of interest (ROIs) over tumors and reference tissues.
-
Calculate SUVmax, SUVmean, and TBRs.
-
Protocol 2: Immunohistochemistry (IHC) for CXCR4
-
Tissue Preparation:
-
Fix fresh biopsy tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut thin sections (e.g., 4-5 µm).
-
Mount sections on positively charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding using a protein block solution.
-
Incubate with a primary antibody specific for CXCR4 at an optimized concentration and duration.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Apply a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Score the staining intensity (e.g., 0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive cells.
-
Mandatory Visualizations
References
- 1. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo molecular imaging of chemokine receptor CXCR4 expression in patients with advanced multiple myeloma | EMBO Molecular Medicine [link.springer.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 68Ga-Pentixafor PET/CT for Detection of Chemokine Receptor CXCR4 Expression in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary evidence of imaging of chemokine receptor-4-targeted PET/CT with [68Ga]this compound in non-Hodgkin lymphoma: comparison to [18F]FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values [thno.org]
- 7. uhod.org [uhod.org]
- 8. researchgate.net [researchgate.net]
- 9. Imaging Aldosterone-Producing Adrenocortical Carcinoma With 68 Ga-Pentixafor PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging Aldosterone-Producing Adrenocortical Carcinoma With 68Ga-Pentixafor PET/CT. | Semantic Scholar [semanticscholar.org]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the Chemokine Receptor 4 as Potential Theranostic Target in Adrenocortical Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Current Status of 68Ga-Pentixafor in Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of [68Ga]Ga-Pentixafor PET/CT or PET/MRI in Lymphoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Radiation Exposure During Pentixafor Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing radiation exposure during the preparation of [⁶⁸Ga]Ga-Pentixafor. The information is presented in a question-and-answer format to directly address specific issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of radiation exposure during Pentixafor preparation?
The primary source of radiation is the Gallium-68 (⁶⁸Ga) isotope, which emits positrons that result in 511 keV gamma radiation upon annihilation. Exposure can occur during:
-
Elution: Handling the ⁶⁸Ge/⁶⁸Ga generator.
-
Synthesis: Both automated and manual preparation steps.
-
Quality Control: Drawing and handling samples for analysis.
-
Dispensing: Aliquoting the final product.
-
Waste Handling: Managing radioactive waste.
-
Spills: Accidental release of radioactive material.
Q2: What are the fundamental principles for minimizing radiation exposure?
The core principles of radiation safety are encapsulated in the ALARA (As Low As Reasonably Achievable) concept, which involves:
-
Time: Minimize the time spent in proximity to the radiation source.
-
Distance: Maximize the distance from the radiation source.
-
Shielding: Use appropriate shielding materials between yourself and the source.
Q3: How does automated synthesis reduce radiation exposure compared to manual preparation?
Automated synthesis modules perform the radiolabeling process within a lead-shielded "hot cell," which significantly reduces the operator's exposure. Studies have shown a substantial decrease in both whole-body and extremity doses with automation.[1][2] Manual preparations, conversely, can lead to higher finger and hand doses due to the direct handling of radioactive materials.[3]
Troubleshooting Guide
Issue 1: Higher than expected personal dosimeter readings.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Shielding | - Verify the integrity and thickness of lead shielding around the automated synthesizer, generator, and dispensing area. For ⁶⁸Ga, a lead shield of 30mm is recommended for elution and dose preparation.[4] - Use syringe shields and vial shields for all manual manipulations, including quality control and dispensing. |
| Inefficient Workflow | - Review and optimize your workflow to minimize time spent near radioactive sources. - Perform "cold runs" (without radioactivity) to practice and streamline procedures. |
| Incorrect Handling Techniques | - Use tongs or forceps to handle vials and other radioactive materials to increase the distance from your hands.[3] - Position yourself as far as reasonably possible from the synthesis module and other sources of radiation. |
| Cross-Contamination | - Regularly monitor work surfaces, equipment, and personal protective equipment (PPE) for contamination. - Follow strict decontamination procedures. |
Issue 2: A radioactive spill has occurred.
Immediate Actions:
-
Alert: Immediately notify all personnel in the area of the spill.[5]
-
Contain: Cover the spill with absorbent paper to prevent it from spreading.[5]
-
Isolate: Cordon off the affected area to prevent entry.[5][6]
-
Notify: Contact your institution's Radiation Safety Officer (RSO).[5][6]
Decontamination Procedure:
| Step | Action |
| 1. Personnel Decontamination | - Remove any contaminated clothing immediately.[5] - Wash contaminated skin with lukewarm water and mild soap. Do not abrade the skin.[5] |
| 2. Area Decontamination | - Wearing appropriate PPE (double gloves, lab coat, shoe covers), clean the spill from the outer edge inward using absorbent material with a suitable decontamination solution.[5] - Place all contaminated materials in a designated radioactive waste container. |
| 3. Survey | - Use a survey meter to monitor the area and personnel for any remaining contamination.[5] |
| 4. Report | - Document the incident and the decontamination procedures followed as per your institution's protocol. |
Quantitative Data on Radiation Exposure
The use of automated systems significantly reduces radiation exposure. The following tables summarize comparative data for manual versus automated synthesis of ⁶⁸Ga-radiopharmaceuticals.
Table 1: Comparison of Whole-Body Radiation Exposure
| Synthesis Method | Whole-Body Exposure per Synthesis (µSv) | Reference |
| Automated | 2.05 ± 0.99 | [1] |
| Manual (Kit-based) | 14.32 ± 5.3 | [1] |
Table 2: Comparison of Extremity (Hand) Dose
| Synthesis Method | Hand Dose (mSv/GBq) | Reference |
| Automated | Below limit of quantification | [1] |
| Manual (Kit-based) | Right Hand: 0.567, Left Hand: 0.467 | [1] |
Experimental Protocols
Protocol 1: Automated Synthesis of [⁶⁸Ga]Ga-Pentixafor
This protocol is a generalized representation based on common automated synthesis modules. Refer to your specific module's manual for detailed instructions.
-
System Preparation:
-
Aseptically assemble the sterile, single-use cassette onto the synthesis module within a laminar airflow cabinet.
-
Place the vials containing the precursor (this compound), buffer, and other reagents into their designated positions on the module.
-
Connect the ⁶⁸Ge/⁶⁸Ga generator outlet to the appropriate inlet on the cassette.
-
-
Elution and Radiolabeling:
-
Initiate the automated sequence. The module will elute the ⁶⁸GaCl₃ from the generator.
-
The ⁶⁸Ga³⁺ is typically trapped and purified on a cation-exchange column.
-
The purified ⁶⁸Ga³⁺ is then eluted into the reaction vessel containing the this compound precursor and buffer.
-
The reaction mixture is heated for a specified time (e.g., 4 minutes at 97°C) to facilitate radiolabeling.[7]
-
-
Purification and Formulation:
-
After labeling, the reaction mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga³⁺ and other impurities.
-
The purified [⁶⁸Ga]Ga-Pentixafor is eluted from the SPE cartridge with an ethanol/water mixture.
-
The final product is collected in a sterile vial after passing through a sterile filter (0.22 µm).
-
Protocol 2: Quality Control of [⁶⁸Ga]Ga-Pentixafor
-
Radiochemical Purity (RCP):
-
Method: Instant Thin Layer Chromatography (ITLC) and/or High-Performance Liquid Chromatography (HPLC).
-
ITLC: Spot the sample on an ITLC strip and develop it in an appropriate mobile phase (e.g., 1 M ammonium (B1175870) acetate/methanol). Scan the strip to determine the percentage of [⁶⁸Ga]Ga-Pentixafor versus free ⁶⁸Ga³⁺ and colloidal ⁶⁸Ga.
-
HPLC: Inject a sample onto an HPLC system equipped with a suitable column and a radioactivity detector. The retention time of the main peak corresponding to [⁶⁸Ga]Ga-Pentixafor is used to determine the RCP.
-
-
pH:
-
Apply a small drop of the final product onto a pH strip to ensure it is within the acceptable range for intravenous injection (typically 5.0-8.0).[8]
-
-
Sterility and Endotoxins:
-
Perform sterility testing by direct inoculation into growth media.[9]
-
Conduct a Limulus Amebocyte Lysate (LAL) test to quantify bacterial endotoxin (B1171834) levels.
-
Visualizations
Caption: The ALARA principle and its practical applications.
References
- 1. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term radiation safety evaluation of 68Ge/68Ga generator [inis.iaea.org]
- 5. Finger doses due to68Ga-labelled pharmaceuticals in PET departments-results of a multi-centre pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiation exposure to nuclear medicine personnel handling positron emitters from Ge-68/Ga-68 generator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated synthesis and quality control of [68Ga]Ga-PentixaFor using the Gaia/Luna Elysia-Raytest module for CXCR4 PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. afcn.fgov.be [afcn.fgov.be]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Batch-to-Batch Variability in Pentixafor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pentixafor. The aim is to help researchers minimize batch-to-batch variability and ensure consistent production of this crucial CXCR4-targeting cyclic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability in this compound synthesis can arise from several factors throughout the solid-phase peptide synthesis (SPPS), cyclization, and purification processes. Key sources include:
-
Raw Material Quality: Inconsistent purity of amino acid derivatives, resins, and solvents can introduce impurities and lead to variable reaction outcomes.[1][2]
-
Solid-Phase Peptide Synthesis (SPPS) Inefficiencies: Incomplete coupling or deprotection steps can result in deletion sequences or other impurities.[3][4] Peptide aggregation on the resin is also a common issue, particularly with hydrophobic sequences, which can hinder reaction kinetics.[4][5]
-
Side Reactions: Several side reactions can occur during SPPS, such as racemization, aspartimide formation, and diketopiperazine formation, leading to a heterogeneous product mixture.[5][6][7]
-
Cyclization Efficiency: The efficiency of the head-to-tail cyclization step can be highly variable and is influenced by factors like peptide sequence, reaction concentration, and the choice of coupling reagents.[8]
-
Purification and Handling: Inconsistent purification procedures can lead to varying levels of final product purity. The stability of the peptide during handling and storage can also contribute to variability.[1]
Q2: How can I minimize peptide aggregation during solid-phase synthesis?
Peptide aggregation is a frequent challenge that can lead to incomplete reactions and low yields.[4][5] Several strategies can be employed to mitigate this:
-
Choice of Resin: Using a low-substitution resin or a resin with good swelling properties can help to keep the growing peptide chains separated.
-
Solvent Selection: While DMF is common, N-methylpyrrolidone (NMP) can be a better solvent for hydrophobic peptides. Adding chaotropic salts or using solvent mixtures can also disrupt aggregation.[4]
-
"Difficult" Sequence Strategies: For sequences prone to aggregation, incorporating structure-disrupting elements like pseudoprolines or using backbone-protecting groups can be effective.[5]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and help to reduce aggregation.[1]
Q3: What are the critical parameters to control during the cyclization step?
The cyclization of the linear this compound precursor is a critical step that significantly impacts the final yield and purity. Key parameters to control include:
-
High Dilution: Performing the cyclization at a low concentration (typically 1-5 mM in solution-phase) is crucial to favor intramolecular cyclization over intermolecular oligomerization (dimerization, trimerization, etc.).[9]
-
Coupling Reagents: The choice of coupling reagent and additives (e.g., HOBt, HOAt) is important to ensure efficient cyclization while minimizing racemization at the C-terminal amino acid.[9]
-
Reaction Time and Temperature: Monitoring the reaction progress is essential to determine the optimal reaction time. Elevated temperatures can sometimes improve yields for sterically hindered cyclizations but may also increase the risk of side reactions.[9]
Q4: Which analytical techniques are essential for assessing batch-to-batch variability?
A combination of analytical methods is necessary to thoroughly characterize each batch of synthesized this compound and identify sources of variability:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the crude and purified peptide. A consistent HPLC profile between batches is a key indicator of reproducibility.[10]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired product and to identify impurities, such as deletion sequences, truncated peptides, or products of side reactions.[10]
-
Amino Acid Analysis (AAA): AAA can be used to confirm the amino acid composition of the final peptide, which can help to identify any amino acid insertions or deletions.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during this compound synthesis.
Low Yield of Crude Linear Peptide
Problem: After cleavage from the resin, the yield of the crude linear this compound peptide is consistently low.
| Potential Cause | Recommended Solution |
| Incomplete Coupling Reactions | * Use a higher excess of amino acids and coupling reagents.[2] * Increase coupling times, especially for sterically hindered amino acids. * Consider using a more powerful coupling reagent like HATU or HCTU. * Perform a double coupling for difficult residues.[3] |
| Peptide Aggregation on Resin | * Switch to a more suitable solvent like NMP or a DMF/DMSO mixture.[4] * Synthesize at a higher temperature. * Use a resin with a lower loading capacity.[5] |
| Premature Cleavage from Resin | * Ensure the correct resin and linker combination is used for the desired cleavage conditions. * Avoid overly acidic conditions during steps other than the final cleavage. |
Poor Purity of Crude Peptide
Problem: The HPLC analysis of the crude peptide shows multiple impurity peaks.
| Potential Cause | Recommended Solution |
| Deletion Sequences | * Ensure complete deprotection of the Fmoc group in each cycle. * Optimize coupling conditions to drive reactions to completion. |
| Side Reactions (e.g., Racemization, Aspartimide formation) | * Additives like HOBt or HOAt to the coupling and deprotection steps can suppress side reactions.[5] * For sequences containing aspartic acid, use protecting groups that minimize aspartimide formation.[5] |
| Diketopiperazine Formation | * This is common at the dipeptide stage. Using a 2-chlorotrityl chloride resin can sterically hinder this side reaction.[5] |
Low Yield of Cyclic this compound
Problem: The cyclization reaction results in a low yield of the desired cyclic monomer.
| Potential Cause | Recommended Solution |
| Oligomerization (Dimers, Trimers) | * Perform the cyclization under high dilution conditions (1-5 mM).[9] * For on-resin cyclization, the principle of pseudo-dilution due to resin anchoring can reduce intermolecular reactions.[9] |
| Steric Hindrance | * Increase the reaction time and monitor progress by HPLC. * Consider a more powerful coupling reagent. * Slightly increasing the reaction temperature may be beneficial, but should be done with caution to avoid side reactions.[9] |
| Epimerization at the C-terminus | * Use racemization-suppressing additives like HOBt or HOAt.[9] * Keep reaction temperatures low (e.g., 0 °C) during the activation of the C-terminal carboxylic acid.[9] |
Data Presentation
The following tables provide illustrative examples of quantitative data that should be recorded and compared between batches to monitor for variability. Please note that these are representative values for complex cyclic peptide synthesis and may need to be adapted based on your specific process.
Table 1: Crude Linear this compound Peptide Analysis
| Batch ID | Resin Loading (mmol/g) | Crude Yield (%) | Crude Purity by HPLC (%) | Major Impurities (by Mass Spec) |
| Ptx-001 | 0.5 | 65 | 55 | Deletion of one amino acid (-128 Da) |
| Ptx-002 | 0.5 | 72 | 68 | None major |
| Ptx-003 | 0.4 | 75 | 70 | Truncated peptide |
Table 2: Cyclization Reaction Monitoring
| Batch ID | Linear Peptide Input (mg) | Reaction Time (h) | Monomer:Dimer Ratio (by HPLC) | Cyclic Peptide Yield (%) |
| Ptx-001-Cyc | 100 | 24 | 80:20 | 50 |
| Ptx-002-Cyc | 100 | 24 | 95:5 | 75 |
| Ptx-003-Cyc | 100 | 20 | 92:8 | 70 |
Table 3: Final Purified this compound Analysis
| Batch ID | Final Yield (mg) | Purity by HPLC (%) | Identity Confirmed (MS) | Residual Solvents (ppm) |
| Ptx-001-Final | 20 | >98 | Yes | <500 |
| Ptx-002-Final | 35 | >99 | Yes | <500 |
| Ptx-003-Final | 32 | >98.5 | Yes | <500 |
Experimental Protocols
The following are generalized, detailed methodologies for the key experiments in this compound synthesis. These should be optimized for your specific laboratory conditions and equipment.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid) in DMF for at least 1 hour.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/HOBt in DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF, followed by DCM and then DMF again to remove excess reagents and byproducts.
-
Coupling: Couple the next Fmoc-protected amino acid using an activating agent (e.g., HBTU/DIPEA in DMF). Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Repeat: Repeat steps 3-5 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage: Cleave the linear peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Solution-Phase Cyclization of Linear this compound
-
High Dilution Setup: Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DMF) to achieve a final concentration of 1-5 mM.
-
Activation: Add a coupling reagent (e.g., PyBOP) and a base (e.g., DIPEA) to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by analytical RP-HPLC.
-
Work-up: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
Global Deprotection: Treat the protected cyclic peptide with a cleavage cocktail to remove any remaining side-chain protecting groups.
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide.
Visualizations
Caption: CXCR4 signaling pathway activated by this compound binding.
Caption: A typical workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting this compound synthesis.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Cyclization of a Peptide | Patent Publication Number 20080097079 | Patexia [patexia.com]
- 9. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 10. agilent.com [agilent.com]
Pentixafor Therapeutic Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pentixafor. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a peptide that targets the C-X-C motif chemokine receptor 4 (CXCR4).[1][2] The CXCR4 receptor and its ligand, CXCL12, play a crucial role in tumor growth, invasion, metastasis, and the development of resistance to therapy.[3][4][5][6][7] When labeled with a radioisotope like Gallium-68 (⁶⁸Ga), this compound allows for the non-invasive imaging of CXCR4 expression using Positron Emission Tomography (PET).[1][3][8][9] When labeled with a therapeutic radioisotope such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), the agent is referred to as Pentixather and can be used for targeted radionuclide therapy.[3][4][8]
Q2: What are the primary applications of ⁶⁸Ga-Pentixafor imaging? A2: ⁶⁸Ga-Pentixafor PET imaging is primarily used to non-invasively assess CXCR4 expression in various cancers.[3][4][8] It has shown particular promise in hematological malignancies like multiple myeloma, lymphoma, and myeloproliferative neoplasms.[4][8][10][11] It is also being investigated in a range of solid tumors, including small cell lung cancer, adrenocortical carcinoma, and glioblastoma, to identify patients who may benefit from CXCR4-targeted therapies.[3][4][10][12] Additionally, it has applications in imaging inflammatory and cardiovascular diseases.[13]
Q3: How does ⁶⁸Ga-Pentixafor imaging compare to ¹⁸F-FDG PET/CT? A3: ⁶⁸Ga-Pentixafor PET/CT has demonstrated superiority over ¹⁸F-FDG PET/CT for detecting hematologic malignancies, showing higher detection rates and tracer uptake.[14] Conversely, for many solid tumors, ¹⁸F-FDG PET/CT generally shows higher tracer uptake and may be better for initial staging.[3][14][15] However, ⁶⁸Ga-Pentixafor provides specific information about CXCR4 expression, which is valuable for prognostic purposes and for selecting patients for CXCR4-directed therapies, complementing the metabolic information provided by ¹⁸F-FDG.[3][4]
Q4: What is the difference between this compound and Pentixather? A4: this compound is the ligand used for imaging when labeled with a diagnostic radioisotope like ⁶⁸Ga.[3][9] Pentixather is the therapeutic counterpart, where the same ligand is labeled with a therapeutic radioisotope like ¹⁷⁷Lu or ⁹⁰Y to deliver targeted radiation to CXCR4-expressing cells.[3][4][8] This pairing forms a "theranostic" platform, allowing for both diagnosis and therapy with the same molecular target.
Q5: What is the normal biodistribution of ⁶⁸Ga-Pentixafor? A5: The normal physiological biodistribution of ⁶⁸Ga-Pentixafor includes uptake in the spleen, kidneys, bone marrow, heart, and liver.[3][16] The urinary bladder wall is typically the critical organ for radiation exposure due to renal excretion.[17] Researchers should be aware of this distribution pattern when interpreting images to avoid misidentifying physiological uptake as pathological.
Troubleshooting Guide
Issue 1: Low or absent ⁶⁸Ga-Pentixafor uptake in a tumor suspected to express CXCR4.
-
Possible Cause 1: Low CXCR4 Expression. CXCR4 expression can be heterogeneous among different tumor types and even within the same tumor.[6][15] Some malignancies, such as prostate cancer and colorectal carcinoma, have been noted to have minimal CXCR4 expression on PET imaging.[15]
-
Troubleshooting Steps:
-
Confirm CXCR4 Expression: If possible, correlate PET findings with immunohistochemistry (IHC) on tumor biopsies to confirm the level of CXCR4 expression.[5][6]
-
Review Tumor Type: Research literature for typical CXCR4 expression levels in the specific cancer type being studied. A systematic review found that tracer uptake varies significantly, with higher values in adrenocortical carcinoma and small cell lung cancer, and lower uptake in breast cancer and glioblastoma.[15]
-
Consider Alternative Imaging: For tumors with low CXCR4 expression, ¹⁸F-FDG PET/CT may be a more suitable imaging modality for assessing overall tumor burden.[14][15]
-
Issue 2: High background signal or non-specific uptake.
-
Possible Cause 1: Physiological Biodistribution. High uptake in organs like the spleen, kidneys, and bone marrow is normal for ⁶⁸Ga-Pentixafor and can sometimes obscure adjacent lesions.[3][16]
-
Possible Cause 2: Inflammatory Processes. ⁶⁸Ga-Pentixafor can accumulate in areas of inflammation due to the infiltration of CXCR4-expressing immune cells.[13]
-
Troubleshooting Steps:
-
Optimize Imaging Time: Good image quality is typically achieved 60 minutes post-injection.[17] Acquiring images at different time points (e.g., earlier, around 30 minutes post-injection) might improve target-to-background ratios in some cases.[17]
-
Correlate with Anatomy: Carefully correlate PET data with anatomical imaging (CT or MRI) to distinguish physiological organ uptake from pathological lesions.
-
Consider "Tumor Sink Effect": Unlike some other radiotracers, ⁶⁸Ga-Pentixafor does not typically exhibit a "tumor sink effect," where high tumor burden leads to lower uptake in normal organs. Therefore, high background uptake may persist even in patients with widespread disease.[16]
-
Issue 3: Discordant findings between ⁶⁸Ga-Pentixafor PET and ¹⁸F-FDG PET.
-
Possible Cause: Different Biological Processes. This is an expected finding, as the two tracers measure different aspects of tumor biology. ¹⁸F-FDG measures glucose metabolism, which is high in most aggressive cancers, while ⁶⁸Ga-Pentixafor measures the expression of a specific cell surface receptor, CXCR4.[3][6]
-
Troubleshooting Steps:
-
Interpret in Context: Understand that these tracers provide complementary, not necessarily identical, information. A tumor could be highly metabolic (FDG-positive) but have low CXCR4 expression (this compound-negative), or vice-versa.[3][6]
-
Leverage for Theranostics: The primary value of ⁶⁸Ga-Pentixafor is to identify tumors that would respond to CXCR4-targeted therapies (like ¹⁷⁷Lu-Pentixather).[3][4] Therefore, a positive this compound scan in an FDG-negative lesion could still indicate a potential therapeutic target.[3]
-
Lesion-by-Lesion Analysis: In some studies, such as in esophageal cancer, lesion-based analyses have shown that some lesions are positive for both tracers, while others are positive for only one, highlighting tumor heterogeneity.[6]
-
Quantitative Data
Table 1: Comparison of ⁶⁸Ga-Pentixafor and ¹⁸F-FDG Detection Rates and Uptake in Malignancies. (Data compiled from a meta-analysis of 28 studies)[14]
| Malignancy Type | Parameter | ⁶⁸Ga-Pentixafor vs. ¹⁸F-FDG | Mean Difference (MD) / Relative Risk (RR) | p-value |
| Hematologic | Overall Detection Rate | Higher | RR = 1.19 | < 0.001 |
| Bone Marrow Involvement | Higher | RR = 1.69 | < 0.001 | |
| Overall SUVmax | Higher | MD = 2.26 | < 0.001 | |
| Overall TBR | Higher | MD = 1.28 | = 0.03 | |
| Solid Tumors | Overall Detection Rate | Lower | RR = 0.73 | = 0.005 |
| Overall SUVmax | Lower | MD = -8.79 | < 0.001 | |
| Overall TBR | Lower | MD = -3.35 | < 0.001 |
SUVmax: Maximum Standardized Uptake Value; TBR: Tumor-to-Background Ratio.
Table 2: Mean SUVmax of ⁶⁸Ga-Pentixafor in Selected Solid Tumors. (Data from a systematic review of 26 studies)[15]
| Tumor Type | Reported SUVmax Range (Mean where available) |
| Adrenocortical Carcinoma | High |
| Small Cell Lung Cancer | High |
| Desmoplastic Small Round Cell Tumors | High |
| Glioblastoma | Low |
| Breast Cancer | Low (Mean SUVmax ~3.5 in one study)[3] |
| Melanoma | Low |
| Prostate Cancer | Minimal / Absent |
| Colorectal Carcinoma | Minimal / Absent |
Experimental Protocols
Protocol: Standard ⁶⁸Ga-Pentixafor PET/CT Imaging in Human Subjects
This protocol is a generalized summary based on common practices reported in clinical trials and research studies.[5][12][17][18] Researchers must adapt this protocol to their specific equipment, institutional guidelines, and study objectives.
-
Patient Preparation:
-
Radiotracer Administration:
-
Uptake Period:
-
Image Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization. A typical protocol might use 20-35 mAs and 120 keV.[5][12]
-
Immediately following the CT scan, acquire the PET emission scan. The scan duration is typically 20-30 minutes.[18]
-
The scan range usually covers the base of the skull to the proximal thighs.[5]
-
-
Image Analysis:
-
Reconstruct images using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization - OSEM).[6]
-
For quantitative analysis, measure the Standardized Uptake Value (SUVmax, SUVmean) in lesions and reference organs (e.g., mediastinal blood pool, liver).[6]
-
For visual analysis, lesion uptake is typically compared to background activity in the mediastinal blood pool or liver.[6]
-
Visualizations
Caption: CXCR4 signaling pathway activated by its ligand, leading to cancer progression.
Caption: Theranostic workflow using this compound for imaging and Pentixather for therapy.
Caption: Decision logic for choosing between ⁶⁸Ga-Pentixafor and ¹⁸F-FDG PET/CT.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Pipeline — Pentixapharm [pentixapharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Current Status of 68Ga-Pentixafor in Solid Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of [68Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo — a comparison to [68Ga]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel PET agent effectively detects multiple cancers, identifies patients for targeted therapies | EurekAlert! [eurekalert.org]
- 11. researchgate.net [researchgate.net]
- 12. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new class of this compound- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajronline.org [ajronline.org]
- 15. Evaluating the diagnostic utility of [⁶⁸Ga]Ga-Pentixafor in solid tumors: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current Status of 68Ga-Pentixafor in Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
Validation & Comparative
Pentixafor PET/CT vs. [18F]FDG PET/CT in Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentixafor PET/CT and [18F]FDG PET/CT for the imaging of lymphoma, supported by experimental data from recent studies. While [18F]FDG PET/CT is the current standard of care for most FDG-avid lymphomas, targeting the C-X-C chemokine receptor type 4 (CXCR4) with this compound offers a promising alternative, particularly in lymphoma subtypes with variable FDG uptake.
Overview
Positron Emission Tomography/Computed Tomography (PET/CT) is a cornerstone in the management of lymphoma for staging, response assessment, and prognostication.[1][2][3][4] The standard radiotracer, [18F]Fluorodeoxyglucose ([18F]FDG), is a glucose analog that accumulates in metabolically active cells, a characteristic of many cancers.[2][3] However, the utility of [18F]FDG PET/CT can be limited in certain lymphoma histotypes with low or variable glucose metabolism, such as marginal zone lymphoma (MZL), lymphoplasmacytic lymphoma (LPL), and chronic lymphocytic leukemia (CLL).[2][5][6][7]
This compound is a radiolabeled peptide that binds with high affinity to CXCR4, a chemokine receptor overexpressed in a wide range of hematological malignancies, including various lymphomas.[5][8][9][10][11] This targeted approach allows for the visualization of CXCR4 expression, which is implicated in tumor cell trafficking, survival, and proliferation.[8][9][10] Consequently, [68Ga]Ga-Pentixafor PET/CT has emerged as a valuable tool, demonstrating potential advantages over [18F]FDG PET/CT in specific clinical scenarios.[5][6][7]
Quantitative Data Comparison
The following tables summarize the key performance metrics of this compound PET/CT and [18F]FDG PET/CT in various lymphoma subtypes based on published studies.
Table 1: Diagnostic Performance in Various Lymphomas
| Lymphoma Subtype | Imaging Agent | Sensitivity | Positive Predictive Value (PPV) | Patient-Based Detection Rate | Key Findings & Citations |
| Waldenström Macroglobulinemia/ Lymphoplasmacytic Lymphoma (WM/LPL) | [68Ga]Ga-Pentixafor PET/CT | 94.1% (Bone Marrow) | - | 100% | Significantly higher detection rate compared to [18F]FDG PET/CT.[5][12][13] Superior for detecting bone marrow and lymph node involvement.[5][12][13] |
| [18F]FDG PET/CT | 58.8% (Bone Marrow) | - | 58.8% | Lower sensitivity for bone marrow and lymph node involvement.[5][12][13] | |
| Mantle Cell Lymphoma (MCL) | [68Ga]Ga-Pentixafor PET/MRI | 100% | 94.0% | - | Significantly higher sensitivity than [18F]FDG PET/MRI.[5][14][15] |
| [18F]FDG PET/MRI | 75.2% | 96.5% | - | Lower sensitivity compared to [68Ga]Ga-Pentixafor PET/MRI.[5][14][15] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | [68Ga]Ga-Pentixafor PET/CT | - | - | High Concordance with [18F]FDG | Good concordance and comparable diagnostic performance for baseline staging.[16][17] Detected additional bone marrow involvement missed by [18F]FDG in some cases.[16][17] |
| [18F]FDG PET/CT | - | - | High Concordance with [68Ga]this compound | Standard of care with high detection rates.[1][16][17] | |
| Central Nervous System Lymphoma (CNSL) | [68Ga]Ga-Pentixafor PET/CT | 100% | - | - | Excellent tumor-to-background contrast.[5][18][19] |
| [18F]FDG PET/CT | - | - | - | High physiological uptake in the brain can obscure tumor lesions.[18] | |
| Marginal Zone Lymphoma (MZL) | [68Ga]Ga-Pentixafor PET/CT | - | - | High | Generally shows high uptake, often superior to [18F]FDG.[5][6][7] |
| [18F]FDG PET/CT | - | - | Variable | Often shows low to moderate FDG avidity.[2][5] |
Table 2: Semiquantitative Analysis (SUVmax and Tumor-to-Background Ratio)
| Lymphoma Subtype | Imaging Agent | Mean SUVmax | Tumor-to-Background Ratio (TBR) | Key Findings & Citations |
| Diffuse Large B-cell Lymphoma (DLBCL) | [68Ga]Ga-Pentixafor PET/CT | 8.4 ± 4.2 (Nodal) | 7.4 | Lower SUVmax in nodal lesions compared to [18F]FDG, but no significant difference in extranodal sites.[16][17] |
| [18F]FDG PET/CT | 15.2 ± 7.6 (Nodal) | 15.53 | Significantly higher SUVmax in nodal lesions.[16][17] | |
| Central Nervous System Lymphoma (CNSL) | [68Ga]Ga-Pentixafor PET/CT | - | 21.93 ± 10.77 | Significantly higher TBR compared to [18F]FDG, providing excellent contrast.[5][19] |
| [18F]FDG PET/CT | - | 4.29 ± 2.16 | Lower TBR due to high background uptake in the brain.[5][19] | |
| Mantle Cell Lymphoma (MCL) | [68Ga]Ga-Pentixafor PET/MRI | Significantly Higher | 4.9 (TBRblood) | Significantly higher SUVs and TBRs compared to [18F]FDG.[5][14] |
| [18F]FDG PET/MRI | Significantly Lower | 2.0 (TBRblood) | Lower SUVs and TBRs.[5][14] | |
| Lymphoplasmacytic Lymphoma (LPL) & Marginal Zone Lymphoma (MZL) | [68Ga]Ga-Pentixafor PET/CT | 11.6 ± 3.2 (LPL), 12.1 ± 5 (MZL) | - | Demonstrated higher uptake in LPL and MZL compared to other lymphomas like DLBCL in the same study.[5] |
| [18F]FDG PET/CT | Lower than this compound | - | [18F]FDG uptake is often low or variable in these subtypes.[5] |
Experimental Protocols
Methodologies can vary slightly between institutions. The following provides a generalized protocol for each imaging agent based on information from the reviewed studies.
[68Ga]Ga-Pentixafor PET/CT
-
Patient Preparation: No specific patient preparation such as fasting is generally required.
-
Radiotracer Administration: A dose of [68Ga]Ga-Pentixafor is administered intravenously.
-
Uptake Period: Patients rest for an uptake period, typically around 60 minutes, to allow for radiotracer distribution and binding to CXCR4 receptors.
-
Imaging: A whole-body PET/CT scan is acquired. The CT component is used for attenuation correction and anatomical localization. Low-dose CT is often sufficient, but diagnostic contrast-enhanced CT can also be performed.
[18F]FDG PET/CT
-
Patient Preparation: Patients are required to fast for at least 4-6 hours to minimize physiological glucose levels, which can compete with [18F]FDG uptake.[2] Blood glucose levels are checked prior to injection and should ideally be below a certain threshold (e.g., 150-200 mg/dL).
-
Radiotracer Administration: A dose of [18F]FDG (typically 8-15 mCi) is administered intravenously.[20]
-
Uptake Period: Patients rest quietly for approximately 60 minutes to allow for cellular uptake of the tracer and to avoid muscular uptake.
-
Imaging: A whole-body PET/CT scan is performed. As with this compound PET/CT, the CT can be low-dose for attenuation correction or a diagnostic scan, sometimes with intravenous and/or oral contrast.[4][20]
Visualizations
CXCR4 Signaling Pathway
The CXCR4 receptor, upon binding its ligand CXCL12, activates downstream signaling pathways that are crucial for cell survival, proliferation, and migration. This compound acts as a ligand for CXCR4, allowing for the visualization of its expression.
Caption: CXCR4 signaling pathway targeted by this compound.
Comparative Imaging Workflow
The typical workflow for a patient undergoing comparative PET/CT imaging involves sequential scans with a short interval between them.
Caption: Workflow for comparative lymphoma imaging studies.
Diagnostic Logic: When to Consider this compound PET/CT
The decision to use this compound PET/CT is often based on the specific lymphoma subtype and the limitations of [18F]FDG PET/CT.
Caption: Decision-making for utilizing this compound PET/CT.
Conclusion
[68Ga]Ga-Pentixafor PET/CT is a valuable imaging modality in the context of lymphoma, demonstrating distinct advantages over the standard [18F]FDG PET/CT in certain scenarios. Its superiority is most evident in lymphoma subtypes known for low or variable FDG avidity, such as MZL and LPL, where it often shows higher detection rates and uptake intensity.[5][6][7] For CNS lymphoma, this compound PET/CT provides superior tumor-to-background contrast.[5][18][19] In highly FDG-avid lymphomas like DLBCL, this compound shows comparable performance to [18F]FDG for staging, with the added benefit of potentially identifying bone marrow involvement missed by [18F]FDG.[16][17] The ability to visualize CXCR4 expression opens avenues for patient selection for CXCR4-targeted therapies (theranostics). For drug development professionals, this compound PET can serve as a non-invasive biomarker to assess target engagement and treatment response of CXCR4-modulating drugs. While [18F]FDG PET/CT remains the established standard for most lymphomas, this compound PET/CT is a powerful complementary tool, particularly for challenging cases and in the realm of personalized medicine. Further large-scale prospective studies are warranted to fully define its role in the routine clinical management of lymphoma.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Frontiers | Imaging Lymphoma With F-18 Fluorodeoxyglucose PET-CT: What Should Be Known About Normal Variants, Pitfalls, and Artifacts? [frontiersin.org]
- 3. FDG-PET/CT in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The optimal use of PET/CT in the management of lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of [68Ga]Ga-Pentixafor PET/CT or PET/MRI in Lymphoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Role of [68Ga]Ga-Pentixafor PET/CT or PET/MRI in Lymphoma: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Dysregulated CXCR4 expression promotes lymphoma cell survival and independently predicts disease progression in germinal center B-cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decreased Expression of CXCR4 Chemokine Receptor in Bone Marrow after Chemotherapy in Patients with Non-Hodgkin Lymphomas Is a Good Prognostic Factor | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of CXCR4 Upregulation in Diffuse Large B-Cell Lymphoma Associated with Prognostic Significance and Clinicopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Clinical Role of CXCR4-Targeted PET on Lymphoproliferative Disorders: A Systematic Review [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. CXCR4 PET imaging of mantle cell lymphoma using [68Ga]this compound: comparison with [18F]FDG-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CXCR4 PET imaging of mantle cell lymphoma using [68Ga]this compound: comparison with [18F]FDG-PET [thno.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. CXCR4-targeted Imaging in DLBCL: A Prospective Head-to-head Comparison of 68Ga-Pentixafor and 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. radiologybusiness.com [radiologybusiness.com]
- 19. researchgate.net [researchgate.net]
- 20. Nuclear Medicine PET/CT Lymphomas Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to CXCR4-Targeting Agents: Pentixafor and Beyond
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic and diagnostic target in oncology and immunology. Its involvement in cancer metastasis, cell migration, and HIV entry has spurred the development of numerous agents designed to modulate its activity. This guide provides an objective comparison of Pentixafor, a promising CXCR4-directed radiopharmaceutical, with other notable CXCR4-targeting agents: Plerixafor (AMD3100), BKT140, and MSX-122. The comparison is supported by experimental data to aid researchers in selecting the most appropriate agent for their specific needs.
Quantitative Comparison of CXCR4-Targeting Agents
The binding affinity of a ligand for its receptor is a crucial parameter in drug development, indicating the concentration of the agent required to achieve a therapeutic effect. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its comparators, which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Agent | IC50 (nM) for CXCR4 | Notes |
| This compound ([68Ga]Ga-Pentixafor) | 24.8 ± 2.5 | Radiolabeled peptide for PET imaging.[1] |
| Plerixafor (AMD3100) | 44 - 651 | A bicyclam small molecule, approved for stem cell mobilization. The wide range reflects different assay conditions.[2][3] |
| BKT140 (Motixafortide) | ~1 - 4 | A 14-residue synthetic peptide with high affinity.[2][4][5] |
| MSX-122 | ~10 | A novel small molecule partial antagonist. |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section details the experimental protocols for key assays used to characterize and compare CXCR4-targeting agents.
Competitive Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Objective: To determine the IC50 value of a test compound for the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, a human T-cell leukemia line)
-
Radiolabeled CXCR4 ligand (e.g., [125I]SDF-1α or another suitable radiolabeled antagonist)
-
Test compounds (this compound, Plerixafor, BKT140, MSX-122) at various concentrations
-
Binding buffer (e.g., Tris-based buffer with BSA and MgCl2)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells. Wash the cells with binding buffer and resuspend to a final concentration of 1-5 x 10^6 cells/mL.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competition: Add serial dilutions of the unlabeled test compounds to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with an excess of unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Harvesting: Transfer the contents of the wells to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
Receptor Internalization Assay
This assay measures the ability of a CXCR4-targeting agent to induce the internalization of the receptor from the cell surface into the cytoplasm.
Objective: To quantify the extent of ligand-induced CXCR4 internalization.
Materials:
-
CXCR4-expressing cells
-
Radiolabeled CXCR4 antagonist (e.g., 125I-labeled antagonist)
-
Test compounds (agonists or antagonists)
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound radioligand
-
Lysis buffer (e.g., NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Plate CXCR4-expressing cells in 12-well or 24-well plates and allow them to adhere overnight.
-
Radioligand Binding: Incubate the cells with a saturating concentration of the radiolabeled antagonist on ice for 2-4 hours to allow binding to surface receptors.
-
Internalization Induction: Wash away unbound radioligand with cold medium. Add pre-warmed medium containing the test compound (agonist) and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for internalization. For antagonists, pre-incubate with the antagonist before adding an agonist.
-
Surface Radioligand Removal: At each time point, place the plates on ice and wash the cells with ice-cold PBS. Add ice-cold acid wash buffer for a short period (e.g., 5-10 minutes) to remove the surface-bound radioligand. Collect the supernatant containing the stripped radioactivity (surface-bound fraction).
-
Internalized Radioligand Quantification: Lyse the cells with lysis buffer and collect the lysate. This fraction contains the internalized radioligand.
-
Measurement: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Calculate the percentage of internalization at each time point as (internalized counts / (surface-bound counts + internalized counts)) x 100.[6][7]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of CXCR4-targeting agents in a living organism.
Objective: To assess the ability of a test compound to inhibit tumor growth and metastasis in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line with high CXCR4 expression (e.g., MDA-MB-231 for breast cancer, Daudi for lymphoma)
-
Test compounds (this compound, Plerixafor, BKT140, MSX-122) formulated for in vivo administration
-
Calipers for tumor measurement
-
Imaging system (e.g., PET/CT for radiolabeled agents, bioluminescence imaging for luciferase-expressing cells)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice. For metastasis models, cells can be injected intravenously or orthotopically.
-
Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compounds and a vehicle control according to a predetermined schedule and route (e.g., intraperitoneal, subcutaneous, or intravenous injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.
-
Imaging: For radiolabeled agents like [68Ga]Ga-Pentixafor, perform PET/CT imaging at specified time points to visualize tumor uptake and biodistribution.[8][9][10][11] For therapeutic efficacy studies, bioluminescence imaging can be used to monitor tumor burden over time.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for CXCR4 expression, apoptosis markers). In metastasis models, organs such as the lungs, liver, and bone marrow are harvested to quantify metastatic lesions.
-
Data Analysis: Compare the tumor growth rates, final tumor weights, and metastatic burden between the treatment and control groups to determine the efficacy of the test compound.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: CXCR4 Signaling Pathway.
Caption: Drug Development Workflow.
Caption: Agent Feature Comparison.
Concluding Remarks
The selection of a CXCR4-targeting agent is contingent upon the specific research or clinical objective. This compound stands out as a powerful tool for in vivo imaging of CXCR4 expression with PET, enabling patient stratification and monitoring of response to therapy.[12] Plerixafor, as a clinically approved drug, serves as a benchmark and a therapeutic option for stem cell mobilization.[3] BKT140 and MSX-122 represent promising therapeutic candidates with high affinity and distinct pharmacological profiles that warrant further investigation. This guide provides a foundational comparison to assist researchers in navigating the landscape of CXCR4-targeting agents. The provided experimental protocols offer a starting point for the rigorous evaluation of these and future molecules targeting this important chemokine receptor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 7. Whole-cell radioligand binding for receptor internalization [protocols.io]
- 8. oncotarget.com [oncotarget.com]
- 9. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model - comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CXCR4 PET imaging of mantle cell lymphoma using [68Ga]this compound: comparison with [18F]FDG-PET - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Pentixafor vs. AMD3100 in CXCR4 Antagonism
For researchers, scientists, and drug development professionals, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology and immunology. Its role in cancer metastasis, inflammation, and stem cell mobilization has spurred the development of potent antagonists. This guide provides an in-depth, data-driven comparison of two prominent CXCR4 antagonists: Pentixafor, a newer peptide-based agent, and AMD3100 (Plerixafor), a well-established small molecule.
This comprehensive analysis delves into their binding affinities, in vitro and in vivo efficacies, and safety profiles, supported by experimental data and detailed methodologies to inform preclinical and clinical research decisions.
At a Glance: Key Performance Metrics
| Parameter | This compound | AMD3100 (Plerixafor) | Key Insights |
| Binding Affinity (IC50) | 2.1 - 24.6 nM (Varies with metal complex) | 44 - 651 nM | This compound generally exhibits higher binding affinity to CXCR4. |
| In Vitro Efficacy | Potent inhibitor of CXCL12-mediated cell migration. | Effective inhibitor of CXCL12-mediated cell migration and calcium flux. | Both are effective in vitro, with this compound often showing activity at lower concentrations. |
| In Vivo Efficacy | Demonstrates significant tumor growth inhibition in various xenograft models. | Shows tumor growth inhibition and is clinically approved for stem cell mobilization. | Both show in vivo efficacy; direct comparative studies are limited, but this compound shows high tumor uptake in imaging studies. |
| Safety Profile | Preclinical studies show a good safety profile with rapid renal clearance. No significant adverse effects reported in human imaging studies.[1] | Clinically approved with a well-documented safety profile. Common side effects include gastrointestinal issues and injection site reactions. | AMD3100 has extensive clinical safety data. This compound's safety profile is still emerging but appears favorable in preclinical and initial human studies. |
Delving Deeper: Experimental Evidence
Binding Affinity to CXCR4
The binding affinity of a CXCR4 antagonist is a crucial determinant of its potency. Competitive binding assays are widely used to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to displace 50% of a radiolabeled ligand from the receptor.
Table 1: Comparative Binding Affinity (IC50) of this compound and AMD3100 for CXCR4
| Compound | Cell Line | Radioligand | IC50 (nM) | Reference |
| This compound (natGa-complex) | Jurkat | [125I]FC131 | 24.6 ± 2.5 | [2] |
| This compound (natGa-NOTA-pentixafor) | Jurkat | [125I]FC131 | 17.5 ± 2.0 | [3] |
| This compound (Bi-DOTA-complex) | Jurkat | [125I]FC131 | 22.1 ± 7.0 | [2] |
| AMD3100 | CCRF-CEM | SDF-1/CXCL12 | 651 ± 37 | |
| AMD3100 | Jurkat | Not Specified | ~44 |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and radioligand used.
In Vitro Efficacy: Halting Cancer Cell Migration
A key function of the CXCL12/CXCR4 axis in cancer is the promotion of cell migration, a critical step in metastasis. The ability of an antagonist to inhibit this process is a key measure of its potential therapeutic efficacy.
Table 2: Comparative In Vitro Efficacy in Inhibiting CXCL12-Mediated Cell Migration
| Compound | Cell Line | Assay | IC50 / Inhibition | Reference |
| This compound | Not Specified | Migration Assay | Not explicitly stated, but potent inhibition demonstrated | |
| AMD3100 | SW480 (Colorectal Cancer) | Transwell Migration | 62.37% inhibition at 1000 ng/mL | |
| AMD3100 | MM.1S, U266, Kas 6/1 (Multiple Myeloma) | Transwell Migration | ~70% inhibition at 10 µM | |
| AMD3100 | CCRF-CEM | Chemotaxis Assay | 51 ± 17 nM |
In Vivo Performance: Tumor Growth Inhibition and Biodistribution
In vivo studies using animal models are essential to evaluate the therapeutic potential and pharmacokinetic properties of drug candidates.
Table 3: Comparative In Vivo Efficacy and Biodistribution
| Compound | Cancer Model | Key Findings | Reference |
| This compound ([68Ga]this compound) | Daudi Lymphoma Xenograft | High tumor uptake (16.2 ± 3.8 %ID/g at 90 min p.i.). Uptake blocked by AMD3100, confirming CXCR4 specificity. | [3] |
| This compound ([177Lu]PentixaTher) | Daudi Lymphoma Xenograft | Significant tumor growth inhibition. | |
| AMD3100 | PC-3 Prostate Cancer Xenograft | Significantly inhibited tumor growth. Tumor volume on day 28 was 42.9 ± 18.4 mm³ vs. 751.9 ± 276.4 mm³ in the control group. | |
| AMD3100 | Esophageal Cancer Mouse Model | 5 mg/kg AMD3100 significantly reduced primary tumor growth and metastasis. |
Signaling Pathways and Mechanism of Action
Both this compound and AMD3100 are antagonists of the CXCR4 receptor. They function by competitively binding to CXCR4 and preventing its interaction with its natural ligand, CXCL12. This blockade inhibits the downstream signaling cascades that promote cell survival, proliferation, and migration.
Caption: CXCR4 signaling pathway and points of inhibition by this compound and AMD3100.
Experimental Protocols: A Closer Look
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for the CXCR4 receptor.
Protocol:
-
Cell Culture: Jurkat T-leukemia cells, which endogenously express CXCR4, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: Jurkat cells (e.g., 2 x 10^5 cells/well) are incubated with a constant concentration of a radiolabeled CXCR4 ligand (e.g., [125I]FC-131 or [125I]CXCL12) and varying concentrations of the unlabeled competitor (this compound or AMD3100).
-
Equilibrium: The incubation is carried out at room temperature or 4°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Washing: The cells are then washed with a cold buffer to remove unbound radioligand. This is often done by rapid filtration through a glass fiber filter.
-
Quantification: The amount of bound radioactivity on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Transwell Cell Migration Assay
Objective: To assess the ability of a compound to inhibit CXCL12-induced cell migration.
Protocol:
-
Cell Preparation: CXCR4-expressing cells (e.g., cancer cell lines) are serum-starved for several hours before the assay.
-
Assay Setup: A Transwell insert with a porous membrane (e.g., 8 µm pore size) is placed in a well of a 24-well plate.
-
Chemoattractant: The lower chamber is filled with serum-free medium containing CXCL12 as the chemoattractant.
-
Cell Seeding: The serum-starved cells, pre-incubated with different concentrations of the antagonist (this compound or AMD3100) or vehicle control, are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 4-24 hours).
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Quantification: Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of migrated cells is then counted under a microscope in several random fields. The percentage of migration inhibition is calculated relative to the control.
Caption: A generalized experimental workflow for the preclinical evaluation of CXCR4 antagonists.
Conclusion
Both this compound and AMD3100 are potent and specific antagonists of the CXCR4 receptor with demonstrated anti-cancer and immunomodulatory effects. This compound, a peptide-based agent, generally exhibits higher binding affinity in preclinical studies. AMD3100, as the FDA-approved drug Plerixafor, has a well-established clinical safety and efficacy profile for stem cell mobilization.
The choice between these two agents for research and development will depend on the specific application. This compound's high affinity and amenability to radiolabeling make it a promising candidate for theranostic applications (imaging and targeted radiotherapy). AMD3100's extensive clinical data provides a solid foundation for its use in new therapeutic indications, often in combination with other agents. Further head-to-head clinical trials will be necessary to fully elucidate the comparative therapeutic potential of these two important CXCR4 antagonists in various disease settings.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Preclinical evaluation of [68Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo — a comparison to [68Ga]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new class of this compound- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pentixafor Imaging: A Comparative Guide with Histopathological Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentixafor PET imaging performance with histopathological findings, offering supporting experimental data for researchers and professionals in drug development. This compound, a ligand for the C-X-C chemokine receptor 4 (CXCR4), allows for the non-invasive in vivo assessment of CXCR4 expression, a key factor in tumor progression and metastasis.[1][2] The validation of this imaging technique against the gold standard of histopathology is crucial for its clinical application and for leveraging it as a theranostic tool.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the uptake of 68Ga-Pentixafor as measured by PET/CT with histopathological correlations and other imaging modalities.
| Tumor Type | 68Ga-Pentixafor SUVmax | Correlation with Histopathology (CXCR4 Expression) | Comparison with 18F-FDG PET | Reference |
| Solid Tumors (General) | Median TBR: 4.4; Highest in Ovarian, Small Cell Lung, Desmoplastic Small Round Cell, and Adrenocortical Carcinoma | Weak but significant correlation between SUVmax and Immuno-Reactive Score (IRS) (ρ = 0.328; P = 0.018) | [18F]FDG generally shows higher lesion detectability.[3] | [4][5] |
| Rare Lung Malignancies | Hemangioendothelioma: 13.04, Sarcomatoid Carcinoma: 6.34, Hemangiopericytoma: 3.0 | Positive correlation between SUVmax and CXCR4 receptor expression (r = 0.90) | Not directly compared in this study. | [6][7] |
| Breast Cancer | Mean SUVmax: 7.26 ± 2.84; Higher in Grade III tumors (7.40) vs. Grade II (5.32) | No significant correlation between SUVmax and CXCR4 IHC staining.[8] | [18F]FDG showed higher tracer accumulation (Mean SUVmax: 18.8 ± 9.1).[8][9] | [8][9] |
| Head and Neck SCC | Mean SUVmax: 5.8 ± 2.6 g/mL | Statistically significant correlation between SUVmean and IHC staining (r = 0.5, p = 0.027).[10] | [18F]F-FDG showed higher SUVmax (16 ± 6.7 g/mL).[10] | [10] |
| Small Cell Lung Cancer | CXCR4-PET was positive in 8/10 patients. | CXCR4 expression confirmed by immunohistochemistry.[11][12] | [68Ga]this compound revealed more lesions with higher TBR than SSTR-PET.[11][12] | [11][12] |
| Glioblastoma | Feasible for imaging CXCR4 expression. | Associated with tumor angiogenesis and poor survival.[13] | Not directly compared in this study. | [13] |
| Primary Aldosteronism | Optimal SUVmax cut-off for functional nodules: 5.71 | Significant relationship between h-score of CXCR4 and CYP11B2 with SUVmax (r = 0.56 and 0.54).[14] | Not applicable. | [14] |
| Hematological Malignancy | 68Ga-Pentixafor Performance | Comparison with 18F-FDG PET | Reference |
| Multiple Myeloma | Detected CXCR4-positive disease in 66% of subjects.[15] | [18F]FDG detected more lesions in 37% of patients, while [68Ga]this compound detected more in 21%.[15] | [15] |
| Lymphoma (General) | High uptake in various lymphomas, including those not avid for [18F]FDG.[16][17] | Better diagnostic performance than [18F]FDG in some lymphomas.[16] | [16][17] |
| Mantle Cell Lymphoma | Significantly higher detection rates and better tumor-to-background contrast than [18F]FDG.[18] | Higher SUVs and TBRs for [68Ga]this compound.[18] | [18] |
| Waldenström Macroglobulinemia | Higher positive result rate for bone marrow and lymph node involvement than [18F]FDG.[19] | [68Ga]this compound detected more paramedullary and CNS involvement.[19] | [19] |
Experimental Protocols
68Ga-Pentixafor PET/CT Imaging
A standardized protocol is followed for 68Ga-Pentixafor PET/CT imaging to ensure consistency and comparability of results.
-
Patient Preparation: Generally, no specific patient preparation such as fasting is required.[11][15] Blood glucose levels were checked for patients also undergoing [¹⁸F]FDG PET/CT.[15]
-
Tracer Administration: Patients are injected intravenously with 148.0–185.0 MBq of 68Ga-Pentixafor.[6][7] The injected activity can range from 43 to 165 MBq in some studies.[15]
-
Image Acquisition: Whole-body PET/CT scans are typically acquired 1 hour (60 minutes) post-injection.[6][7][15] Low-dose CT scans are performed for attenuation correction.[11][15]
-
Image Analysis: PET/CT images are reconstructed and analyzed to determine tracer uptake in various tissues. Semi-quantitative analysis is performed by calculating the maximum standardized uptake value (SUVmax) and target-to-background ratios (TBR).[4][5]
Histopathological and Immunohistochemical Analysis
-
Tissue Sampling: Tumor tissue samples are obtained through biopsy or surgical resection following imaging.
-
Immunohistochemistry (IHC): To validate the in vivo imaging findings, ex vivo CXCR4 expression is assessed using immunohistochemistry.[11] Paraffin-embedded tissue sections are stained with an anti-CXCR4 antibody.[11]
-
Scoring: The intensity and percentage of stained tumor cells are evaluated to determine an immuno-reactive score (IRS), providing a semi-quantitative measure of CXCR4 expression.[4][5] In some studies, fluorescence-activated cell sorting (FACS) analysis is also used for quantitative CXCR4 assessment.[6][7]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR4 signaling pathway targeted by this compound and the general experimental workflow for validating this compound imaging with histopathology.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the diagnostic utility of [⁶⁸Ga]Ga-Pentixafor in solid tumors: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CXCR4-directed PET/CT with [68 Ga]Ga-pentixafor in solid tumors-a comprehensive analysis of imaging findings and comparison with histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. 68Ga-Pentixafor PET/CT Demonstrating In Vivo CXCR4 Receptor Overexpression in Rare Lung Malignancies: Correlation with Histologic and Histochemical Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing 68Ga-Pentixafor,18F-FDG PET/CT and Chemokine Receptor 4 Immunohistochemistry Staining in Breast Cancer: A Prospective Cross Sectional Study [mdpi.com]
- 9. Comparing 68Ga-Pentixafor,18F-FDG PET/CT and Chemokine Receptor 4 Immunohistochemistry Staining in Breast Cancer: A Prospective Cross Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemokine Receptor-4 Targeted PET/CT Imaging with 68Ga-Pentixafor in Head and Neck Cancer—A Comparison with 18F-FDG and CXCR4 Immunohistochemistry [mdpi.com]
- 11. oncotarget.com [oncotarget.com]
- 12. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 14. A comparison of the performance of 68Ga-Pentixafor PET/CT versus adrenal vein sampling for subtype diagnosis in primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. CXCR4 PET imaging of mantle cell lymphoma using [68Ga]this compound: comparison with [18F]FDG-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
Pentixafor vs. Standard of Care Imaging in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentixafor-based imaging with standard of care techniques for multiple myeloma, supported by experimental data. It is designed to inform researchers, scientists, and drug development professionals on the latest advancements in imaging for this hematological malignancy.
Introduction to this compound Imaging in Multiple Myeloma
Multiple myeloma (MM) is a cancer of plasma cells that accumulate in the bone marrow, leading to bone lesions and organ damage. Standard imaging modalities, such as 18F-FDG PET/CT, have been instrumental in the diagnosis, staging, and response assessment of MM. However, 18F-FDG PET/CT has limitations, particularly in certain subtypes of the disease.
This compound is a novel radiopharmaceutical that targets the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is overexpressed in various cancers, including multiple myeloma, and plays a crucial role in tumor growth, progression, and metastasis.[1] By targeting CXCR4, this compound-based PET/CT imaging offers a more specific visualization of myeloma cells. This guide compares the performance of [68Ga]this compound PET/CT with the current standard of care, primarily 18F-FDG PET/CT.
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies comparing [68Ga]this compound PET/CT and 18F-FDG PET/CT in patients with multiple myeloma.
Table 1: Patient-Based Detection Rates
| Study (Year) | Number of Patients | [68Ga]this compound Positive Rate | 18F-FDG Positive Rate | Key Findings |
| Lapa et al. (2017)[1] | 35 (19 with FDG) | 66% (23/35) | 57.9% (11/19) | [18F]FDG-PET positivity correlated with [68Ga]this compound-PET positivity.[1] |
| Pan et al. (2020)[2] | 30 | 93.3% | 53.3% | [68Ga]this compound PET/CT had a significantly higher positive rate in newly diagnosed MM.[2] |
| Shekhawat et al. (2022)[3][4] | 34 | Showed higher disease extent in 68% of patients compared to 18F-FDG.[3][4] | Showed higher disease extent in 6% of patients compared to this compound.[3][4] | [68Ga]this compound PET/CT showed a higher disease extent in the majority of patients.[3][4] |
| Meta-Analysis (Hematologic Malignancies)[5] | 15 studies | Significantly higher overall detection rate (RR=1.19).[5] | Lower overall detection rate. | [68Ga]this compound PET/CT demonstrated a superior overall detection rate for hematologic malignancies.[5] |
Table 2: Lesion-Based Detection and Staging
| Study (Year) | Comparison Metric | [68Ga]this compound PET/CT | 18F-FDG PET/CT | Key Findings |
| Lapa et al. (2017)[1] | Lesion Detection | Detected more lesions in 21% of patients.[1] | Detected more lesions in 37% of patients.[1] | Both tracers detected an equal number of lesions in 42% of patients.[1] |
| Shekhawat et al. (2022)[3][4] | Disease Staging (DSPS) | Upstaged 9/29 patients.[3][4] | Upstaged 4/29 patients.[3][4] | [68Ga]this compound PET led to more upstaging of patients.[3][4] |
| Shekhawat et al. (2022)[3][4] | Tumor to Background Ratio (TBRmax) | Significantly higher (5.7).[3][4] | Lower (2.9).[3][4] | [68Ga]this compound PET/CT showed significantly higher tumor-to-background ratios.[3][4] |
| Liu et al. (2024)[6] | Disease Staging (DSPS) | Upstaged 26 patients and downstaged 4 compared to FDG PET alone.[6] | - | [68Ga]this compound PET/CT-based staging showed substantial potential to predict disease progression.[6] |
Table 3: Detection of Intramedullary and Extramedullary Disease
| Study (Year) | Disease Location | [68Ga]this compound PET/CT | 18F-FDG PET/CT | Key Findings |
| Lapa et al. (2017)[1] | Extramedullary Disease | 65.2% of this compound-positive patients had extramedullary manifestations.[1] | - | This compound PET is effective in detecting extramedullary disease.[1] |
| Shekhawat et al. (2022)[3][4] | Medullary Lesions | Detected medullary lesions in 5 patients.[3][4] | Detected medullary lesions in 3 patients.[3][4] | [68Ga]this compound was more sensitive for medullary lesions in this cohort.[3][4] |
| Meta-Analysis (Hematologic Malignancies)[5] | Bone Marrow Involvement | Significantly higher detection rate (RR=1.69).[5] | Lower detection rate. | [68Ga]this compound PET/CT is superior for detecting bone marrow involvement.[5] |
| Meta-Analysis (Hematologic Malignancies)[5] | Extramedullary Involvement | No significant difference in detection rate (RR=1.10).[5] | No significant difference in detection rate. | Both tracers performed similarly for extramedullary involvement in this meta-analysis.[5] |
| Pan et al. (2019)[7] | Recurrent MM with EMD | Showed significantly lower tracer uptake in recurrent extramedullary disease.[7] | Showed intense uptake in recurrent extramedullary disease.[7] | [68Ga]this compound may have limitations in detecting recurrent extramedullary disease due to potential CXCR4 downregulation.[7] |
Experimental Protocols
The methodologies across different studies share common principles but can have variations in patient cohorts and imaging parameters.
General Experimental Workflow
Caption: Comparative imaging workflow for this compound and FDG PET/CT in multiple myeloma.
Key Methodological Details from Cited Studies:
-
Patient Population: Studies included patients with newly diagnosed, relapsed, or smoldering multiple myeloma.[2][3][8]
-
Radiotracer Administration:
-
[68Ga]this compound: Typically, 148-185 MBq was injected intravenously.[3][4] No special patient preparation like fasting was required.[1]
-
18F-FDG: A standard dose of 256 to 340 MBq was administered intravenously after a minimum of 6 hours of fasting.[1] Blood glucose levels were confirmed to be below a certain threshold (e.g., < 160 mg/dl).[1]
-
-
Image Acquisition:
-
Image Analysis:
-
18F-FDG: Positive lesions were often defined by established criteria, such as uptake greater than surrounding background or liver.
-
[68Ga]this compound: Lesions were identified as areas of focally increased tracer uptake compared to surrounding normal tissue.[1]
-
Quantitative analysis involved measuring the maximum standardized uptake value (SUVmax), mean SUV (SUVmean), and tumor-to-background ratio (TBR).[2][3]
-
Signaling Pathway and Mechanism of Action
This compound's utility in imaging multiple myeloma stems from its high affinity for the CXCR4 receptor. The CXCR4/CXCL12 axis is fundamental to the pathophysiology of multiple myeloma.
Caption: CXCR4 signaling in multiple myeloma and the mechanism of this compound imaging.
The CXCL12 chemokine, secreted by bone marrow stromal cells, binds to the CXCR4 receptor on myeloma cells. This interaction triggers downstream signaling pathways that promote tumor cell proliferation, survival, adhesion, and migration, effectively "homing" the myeloma cells to the bone marrow microenvironment.[1] [68Ga]this compound, as a CXCR4 ligand, allows for the non-invasive visualization and quantification of CXCR4 expression throughout the body.
Conclusions
[68Ga]this compound PET/CT is a promising imaging modality for multiple myeloma that offers distinct advantages over the current standard of care, 18F-FDG PET/CT.
-
Higher Detection Rates: In several studies, particularly in newly diagnosed patients, [68Ga]this compound PET/CT demonstrated a higher positivity rate and detected a greater extent of disease.[2][3][4]
-
Superior Bone Marrow Assessment: A meta-analysis indicates that [68Ga]this compound PET/CT has a significantly higher detection rate for bone marrow involvement compared to 18F-FDG PET/CT.[5]
-
Prognostic Value: CXCR4 expression, as detected by this compound PET, has been shown to be a negative prognostic factor.[1] Furthermore, [68Ga]this compound PET/CT-based staging has the potential to predict disease progression more effectively than 18F-FDG PET/CT or the Revised International Staging System (R-ISS).[6]
-
Potential for Theranostics: The ability to image CXCR4 expression opens up the possibility of CXCR4-targeted therapies (theranostics), where patients with high CXCR4 expression on imaging could be selected for specific treatments.[1][3][4]
However, it is important to note some considerations:
-
Heterogeneity of Expression: CXCR4 expression can be heterogeneous, and in some cases, particularly in recurrent extramedullary disease, 18F-FDG PET/CT may be superior.[1][7]
-
Complementary Roles: The two tracers may provide complementary information, reflecting different aspects of tumor biology (glucose metabolism vs. chemokine receptor expression). Dual imaging could potentially help in understanding tumor heterogeneity.[3][4]
References
- 1. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values [thno.org]
- 2. Multiple Myeloma | Chemokine receptor-4 targeted PET/CT with 68Ga-Pentixafor in assessment of newly diagnosed multiple myeloma: comparison to 18F-FDG PET/CT | springermedicine.com [springermedicine.com]
- 3. Imaging CXCR4 receptors expression for staging multiple myeloma by using 68Ga-Pentixafor PET/CT: comparison with 18F-FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging CXCR4 receptors expression for staging multiple myeloma by using 68Ga-Pentixafor PET/CT: comparison with 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajronline.org [ajronline.org]
- 6. [68Ga]this compound PET/CT for staging and prognostic assessment of newly diagnosed multiple myeloma: comparison to [18F]FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 68Ga-Pentixafor PET/CT May Fail to Detect Recurrent Multiple Myeloma with Extramedullary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. myeloma.ca [myeloma.ca]
Clinical trial results comparing Pentixafor to other diagnostics
This guide provides a detailed comparison of Pentixafor-based diagnostics with other established methods for researchers, scientists, and professionals in drug development. The information is based on published clinical trial data and aims to offer an objective overview of performance metrics, experimental protocols, and underlying biological pathways.
Introduction to this compound
This compound is a cyclic pentapeptide that binds with high affinity and selectivity to the C-X-C chemokine receptor 4 (CXCR4). Overexpression of CXCR4 is a hallmark of numerous malignancies and is associated with tumor growth, metastasis, and poor prognosis. When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), this compound enables the non-invasive in-vivo visualization and quantification of CXCR4 expression using Positron Emission Tomography/Computed Tomography (PET/CT). This provides a valuable tool for diagnosis, staging, and patient stratification for CXCR4-targeted therapies.
Comparative Analysis of Diagnostic Performance
The diagnostic performance of ⁶⁸Ga-Pentixafor PET/CT has been extensively evaluated against other imaging modalities, most notably ¹⁸F-Fluorodeoxyglucose ([¹⁸F]FDG) PET/CT, the current standard of care for many oncological indications.
⁶⁸Ga-Pentixafor vs. ¹⁸F-FDG in Hematologic Malignancies
Clinical data suggests that ⁶⁸Ga-Pentixafor PET/CT outperforms ¹⁸F-FDG PET/CT in the diagnosis and staging of several hematologic malignancies. A meta-analysis of 15 studies encompassing 493 patients demonstrated a significantly higher overall detection rate for ⁶⁸Ga-Pentixafor PET/CT.[1][2][3] This was particularly evident for bone marrow involvement, where ⁶⁸Ga-Pentixafor showed a markedly superior detection rate.[1][2][3]
| Performance Metric | ⁶⁸Ga-Pentixafor PET/CT | ¹⁸F-FDG PET/CT | Relative Risk (RR) / Mean Difference (MD) | p-value |
| Overall Detection Rate | Higher | Lower | RR = 1.19 | < 0.001 |
| Bone Marrow Involvement | Higher | Lower | RR = 1.69 | < 0.001 |
| Extramedullary Involvement | No significant difference | No significant difference | RR = 1.10 | 0.88 |
| Overall SUVmax | Higher | Lower | MD = 2.26 | < 0.001 |
| Bone Marrow SUVmax | Higher | Lower | MD = 4.75 | < 0.001 |
| Extramedullary SUVmax | Higher | Lower | MD = 5.88 | < 0.001 |
| Target-to-Background Ratio (TBR) | Higher | Lower | MD = 1.28 | 0.03 |
Data from a meta-analysis of 15 studies.[1][2][3]
⁶⁸Ga-Pentixafor vs. ¹⁸F-FDG in Solid Tumors
In contrast to hematologic malignancies, for solid tumors, ¹⁸F-FDG PET/CT generally demonstrates superior diagnostic performance compared to ⁶⁸Ga-Pentixafor PET/CT. The same meta-analysis, including 13 studies on solid cancers, found a significantly lower overall detection rate for ⁶⁸Ga-Pentixafor.[1][2] However, for specific tumor types with high CXCR4 expression, this compound imaging can provide valuable information.
| Performance Metric | ⁶⁸Ga-Pentixafor PET/CT | ¹⁸F-FDG PET/CT | Relative Risk (RR) / Mean Difference (MD) | p-value |
| Overall Detection Rate | Lower | Higher | RR = 0.73 | 0.005 |
| Primary Lesions Detection | No significant difference | No significant difference | RR = 0.83 | 0.11 |
| Lymph Node Metastases Detection | No significant difference | No significant difference | RR = 0.86 | 0.04 |
| Distant Metastases Detection | No significant difference | No significant difference | RR = 0.64 | 0.13 |
| Overall SUVmax | Lower | Higher | MD = -8.79 | < 0.001 |
| Target-to-Background Ratio (TBR) | Lower | Higher | MD = -3.35 | < 0.001 |
Data from a meta-analysis of 13 studies.[1][2]
⁶⁸Ga-Pentixafor vs. ⁶⁸Ga-DOTATOC in Neuroendocrine Tumors
For neuroendocrine tumors (NETs), which often overexpress somatostatin (B550006) receptors (SSTRs), ⁶⁸Ga-DOTA-peptides like ⁶⁸Ga-DOTATOC are the standard for PET imaging. Studies comparing ⁶⁸Ga-Pentixafor with ⁶⁸Ga-DOTATOC in NETs have shown that ⁶⁸Ga-DOTATOC is generally more sensitive, especially in well-differentiated tumors.[4] However, in some cases, particularly in dedifferentiated SSTR-negative NETs, ⁶⁸Ga-Pentixafor can detect lesions not seen with ⁶⁸Ga-DOTATOC, suggesting a potential complementary role.[4]
| Tumor Type | ⁶⁸Ga-Pentixafor PET/CT | ⁶⁸Ga-DOTATOC PET/CT | Key Findings |
| Gastroenteropancreatic NETs | Lower sensitivity | Higher sensitivity | ⁶⁸Ga-DOTATOC was positive in 92% of patients, while ⁶⁸Ga-Pentixafor was positive in 50%.[4] |
| Small Cell Lung Cancer | Higher TBR | Lower TBR | ⁶⁸Ga-Pentixafor showed significantly higher tumor-to-background ratios.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of clinical trial results. Below are summaries of typical experimental protocols for the discussed diagnostic procedures.
⁶⁸Ga-Pentixafor PET/CT Protocol
-
Patient Preparation: Generally, no specific patient preparation such as fasting is required for ⁶⁸Ga-Pentixafor PET/CT.
-
Radiotracer Administration: A sterile solution of ⁶⁸Ga-Pentixafor is administered intravenously. The typical injected activity ranges from 124 to 149 MBq.
-
Uptake Time: Imaging is typically performed 60 minutes after the injection of the radiotracer.
-
Imaging Acquisition: A whole-body PET/CT scan is acquired from the skull base to the mid-thigh.
-
Image Analysis: The uptake of ⁶⁸Ga-Pentixafor in tumors and organs is assessed visually and semi-quantitatively using the maximum Standardized Uptake Value (SUVmax) and Target-to-Background Ratios (TBR).
¹⁸F-FDG PET/CT Protocol
-
Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan to minimize physiological glucose uptake in non-target tissues. Blood glucose levels should be below 150-200 mg/dL.
-
Radiotracer Administration: ¹⁸F-FDG is administered intravenously.
-
Uptake Time: There is a 60-minute uptake period during which the patient should rest to avoid muscular uptake of the tracer.
-
Imaging Acquisition: A whole-body PET/CT scan is performed.
-
Image Analysis: Similar to ⁶⁸Ga-Pentixafor PET/CT, images are analyzed visually and semi-quantitatively using SUVmax.
⁶⁸Ga-DOTATOC PET/CT Protocol
-
Patient Preparation: No specific dietary restrictions are generally needed.
-
Radiotracer Administration: ⁶⁸Ga-DOTATOC is administered intravenously, with a typical dose of around 150 MBq.
-
Uptake Time: PET imaging usually commences 30 to 60 minutes after injection.
-
Imaging Acquisition: A whole-body PET/CT scan is acquired.
-
Image Analysis: Lesion uptake is evaluated visually and by measuring SUVmax.
Signaling Pathway and Experimental Workflow
CXCR4 Signaling Pathway
This compound's diagnostic utility is based on its high affinity for the CXCR4 receptor. The binding of the natural ligand, CXCL12 (also known as SDF-1), or a radiolabeled analog like this compound, to CXCR4 triggers a cascade of intracellular signaling events. These pathways are crucial for cell migration, proliferation, and survival, and their upregulation is a key factor in cancer progression and metastasis.
Caption: Simplified CXCR4 signaling pathway upon ligand binding.
Experimental Workflow for Comparative Imaging Trials
Clinical trials comparing different diagnostic imaging agents typically follow a structured workflow to ensure data integrity and comparability.
Caption: General workflow for a comparative diagnostic imaging trial.
Conclusion
⁶⁸Ga-Pentixafor PET/CT is a valuable diagnostic tool, particularly in the management of hematologic malignancies where it has demonstrated superiority over ¹⁸F-FDG PET/CT in several key performance metrics. In the realm of solid tumors, its utility is more nuanced, with ¹⁸F-FDG PET/CT remaining the primary imaging modality in most cases. However, for specific CXCR4-expressing solid tumors, ⁶⁸Ga-Pentixafor can provide crucial information, especially for patient selection for CXCR4-targeted therapies. The continued investigation and standardization of protocols will further define the clinical role of this compound-based diagnostics in oncology.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. endocrinesociety.org.au [endocrinesociety.org.au]
- 3. researchgate.net [researchgate.net]
- 4. Adrenal Vein Sampling for Primary Aldosteronism: A 15-year National Referral Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Pentixafor and [68Ga]DOTATATE in Neuroendocrine Tumors
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms, and experimental protocols of two key radiopharmaceuticals in neuroendocrine tumor imaging and therapy.
In the landscape of neuroendocrine tumor (NET) diagnostics and targeted therapies, the precise visualization of tumor lesions is paramount. Two prominent radiopharmaceuticals, Pentixafor and [68Ga]DOTATATE, have emerged as critical tools, each targeting a distinct molecular pathway. [68Ga]DOTATATE, a somatostatin (B550006) analogue, targets the somatostatin receptor 2 (SSTR2), which is commonly overexpressed in well-differentiated NETs.[1][2] Conversely, this compound targets the C-X-C motif chemokine receptor 4 (CXCR4), a receptor increasingly associated with more aggressive, dedifferentiated, or metastatic NETs.[3][4] This guide provides a comprehensive comparison of these two agents, supported by experimental data, detailed protocols, and visual representations of their underlying biological pathways and experimental workflows.
Quantitative Comparison of Radiotracer Performance
The diagnostic performance of this compound and [68Ga]DOTATATE in neuroendocrine tumors exhibits notable differences, particularly concerning tumor grade and differentiation. The following tables summarize key quantitative data from comparative studies.
| Parameter | [68Ga]this compound | [68Ga]DOTATATE | Reference |
| Primary Target | CXCR4 | SSTR2 | [1][3] |
| Primary Indication in NETs | Higher-grade, poorly differentiated, or metastatic tumors | Well-differentiated (G1/G2) tumors | [1][5] |
Table 1: General Characteristics
| Study Cohort | Tracer | Number of Lesions Detected | Mean SUVmax | Mean SUVmean |
| Neuroendocrine Carcinomas (n=11) | [68Ga]this compound | 42 | 5.2 ± 3.7 | 3.1 ± 3.2 |
| [18F]FDG | 102 | 12.8 ± 9.8 | 7.4 ± 5.4 | |
| Small Cell Lung Cancer (n=10) | [68Ga]this compound | - | 10.0 (range, 6.5-19.4) | 7.5 (range, 3.0-14.1) |
| [68Ga]DOTATOC | - | 9.1 (range, 4.7-13.5) | 5.6 (range, 2.7-8.5) | |
| Neuroendocrine Tumors (n=12) | [68Ga]this compound | 69 | - | - |
| [68Ga]DOTATOC | 245 | - | - | |
| Neuroendocrine Tumors | [68Ga]DOTATATE | - | 28.3 (pre-PRRT) | - |
| 8.3 (post-PRRT) |
Table 2: Comparative Lesion Detection and SUV values Note: [18F]FDG is included for reference as a marker of glucose metabolism, often used for aggressive tumors. [68Ga]DOTATOC is another SSTR2-targeting agent with performance comparable to [68Ga]DOTATATE.[5][6][7][8]
Signaling Pathways
The distinct molecular targets of this compound and [68Ga]DOTATATE underscore their complementary roles in NET imaging.
CXCR4 Signaling Pathway
The binding of the ligand CXCL12 to the CXCR4 receptor activates G-proteins, initiating downstream signaling cascades.[9][10] These pathways, including the PI3K/Akt/mTOR and MAPK pathways, are crucial for cell proliferation, migration, and survival, and are often implicated in tumor progression and metastasis.[11][12]
Caption: CXCR4 signaling pathway in neuroendocrine tumors.
SSTR2 Signaling Pathway
Somatostatin and its analogues, like DOTATATE, bind to SSTR2, a G-protein coupled receptor.[13] This interaction inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequently inhibiting hormone secretion and cell proliferation.[14][15] SSTR2 activation can also induce apoptosis.[14]
Caption: SSTR2 signaling pathway in neuroendocrine tumors.
Experimental Protocols
Standardized protocols are crucial for the reliable application and comparison of these imaging agents.
Radiotracer Administration and PET/CT Imaging
[68Ga]this compound PET/CT Protocol:
-
Patient Preparation: No specific patient preparation, such as fasting, is required.[16]
-
Radiotracer Injection: Administer 124 to 149 MBq (median, 142 MBq) of [68Ga]this compound intravenously.[6]
-
Uptake Time: Imaging is typically performed 60 minutes post-injection.[6][16]
-
PET/CT Acquisition:
[68Ga]DOTATATE PET/CT Protocol:
-
Patient Preparation: While not always mandatory, fasting for at least 4 hours is often recommended.
-
Radiotracer Injection: Administer a weight-based dose of [68Ga]DOTATATE intravenously.
-
Uptake Time: Imaging is generally performed 60 minutes after injection.
-
PET/CT Acquisition:
-
A low-dose CT scan is acquired for attenuation correction and anatomical correlation.
-
PET emission data is subsequently acquired.
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of [68Ga]this compound and [68Ga]DOTATATE.
Caption: Comparative experimental workflow for this compound and [68Ga]DOTATATE.
Conclusion
This compound and [68Ga]DOTATATE are valuable radiopharmaceuticals for the management of neuroendocrine tumors, each with a distinct and complementary role. [68Ga]DOTATATE remains the gold standard for imaging well-differentiated NETs with high SSTR2 expression. This compound, targeting CXCR4, offers a promising avenue for visualizing more aggressive, dedifferentiated tumors that may be SSTR2-negative.[5] The choice of imaging agent should be guided by the clinical context, including tumor grade and previous imaging findings. Future research will likely focus on the theranostic applications of both agents, potentially in combination, to provide personalized treatment strategies for patients with neuroendocrine tumors.[4]
References
- 1. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTANOC PET/CT imaging in the same patient group with neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical expression of chemokine receptor in neuroendocrine neoplasms (CXCR4) of the gastrointestinal tract: a retrospective study of 71 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uihc.org [uihc.org]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. CXCR4-Directed PET/CT in Patients with Newly Diagnosed Neuroendocrine Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Potential value of pre- and post-therapy [68Ga]Ga-DOTA-TATE PET/CT in the prognosis of response to PRRT in disseminated neuroendocrine tumors [frontiersin.org]
- 9. CXCR4: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCR4: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. CXCR4/CXCL12/CXCR7 axis is functional in neuroendocrine tumors and signals on mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. mdpi.com [mdpi.com]
- 15. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Pentixafor PET with MRI Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentixafor Positron Emission Tomography (PET) with Magnetic Resonance Imaging (MRI) findings, supported by experimental data. This compound, a radiolabeled peptide antagonist, targets the C-X-C chemokine receptor type 4 (CXCR4), a key receptor implicated in numerous pathological processes, including tumor growth, metastasis, and inflammation. The integration of this compound PET with the high spatial resolution of MRI offers a powerful diagnostic tool. This document outlines the comparative performance of these modalities in various clinical contexts, details the experimental protocols used in key studies, and visualizes the underlying biological and diagnostic frameworks.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from studies comparing this compound PET with MRI findings across different diseases.
| Disease State | Modality | Sensitivity | Diagnostic Accuracy | Key Findings & Citations |
| Cushing Disease | 68Ga-Pentixafor PET/MRI | 92.7% | 88.6% | Demonstrated higher sensitivity and accuracy than contrast-enhanced MRI alone in localizing adrenocorticotropic hormone (ACTH)-secreting pituitary tumors. The combination of both techniques improved sensitivity to 100% and accuracy to 95.5%.[1][2] |
| Contrast-Enhanced MRI | 78.0% | 77.3% | Lower performance compared to the combined PET/MRI approach.[1] | |
| Mantle Cell Lymphoma (MCL) - Treatment Response | 68Ga-Pentixafor PET | 54.5% (Complete Remission Rate) | - | At the end of treatment, this compound PET identified a significantly higher rate of complete remission compared to size-based MRI criteria.[3][4] |
| MRI (size-based criteria) | 27.3% (Complete Remission Rate) | - | Less effective in assessing complete remission compared to the functional imaging provided by this compound PET.[3][4] | |
| Primary Central Nervous System Lymphoma (PCNSL) vs. Glioblastoma (GBM) | 68Ga-Pentixafor PET combined with MRI | - | AUC = 0.953 | The combination of PET (TBR, MTV) and MRI (ADCmin) parameters significantly improved the diagnostic accuracy in differentiating PCNSL from GBM compared to single parameters.[5][6] |
| Atherosclerosis | 68Ga-Pentixafor PET/MRI | - | - | Identified more active arterial segments compared to [18F]FDG PET/MRI.[7] |
| [18F]FDG PET/MRI | - | - | [68Ga]this compound PET/MRI showed higher target-to-background ratios (TBR) than [18F]FDG PET/MRI.[7] |
Table 1: Comparison of Diagnostic Performance. This table highlights the sensitivity and diagnostic accuracy of this compound PET/MRI in comparison to standalone MRI or other imaging modalities in various diseases.
| Parameter | This compound PET | MRI | Correlation | Disease Context & Citations |
| Tumor Uptake vs. Size | SUVmax, SUVmean | Lesion Diameter Product (DP) | Strong positive correlation (r = 0.71 for SUVmax, r = 0.73 for SUVmean) | Mantle Cell Lymphoma.[3][4] |
| CXCR4 Expression | SUVmax | - | Positive correlation with CXCR4 H-score (R=0.5) | Cushing Disease.[1] |
| Tumor Metabolism vs. Cellularity | TBR, MTV | ADCmin | - | Primary Central Nervous System Lymphoma vs. Glioblastoma.[5][6] |
Table 2: Correlation of Imaging Biomarkers. This table shows the correlation between quantitative parameters derived from this compound PET and MRI, providing insights into the complementary nature of the information they provide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key studies.
Study on Cushing Disease[1][2][8]
-
Patient Population: 43 participants with Cushing disease.
-
Imaging Protocol:
-
68Ga-Pentixafor PET/MRI: Performed to localize ACTH-secreting pituitary tumors.
-
Contrast-Enhanced MRI: Standard clinical imaging protocol for pituitary adenomas.
-
-
Image Analysis:
-
Sensitivity and diagnostic accuracy were calculated for both modalities individually and in combination.
-
Maximum standardized uptake value (SUVmax) from PET was correlated with CXCR4 expression (H-score) from histopathology and serum ACTH levels.
-
Study on Mantle Cell Lymphoma[3][4]
-
Patient Population: 16 patients with mantle cell lymphoma undergoing treatment, with a total of 67 target lesions analyzed.
-
Imaging Protocol:
-
68Ga-Pentixafor PET/MRI: Performed at baseline, interim, and end of treatment.
-
-
Image Analysis:
-
Treatment response was assessed based on PET (decrease in SUV to below liver and blood pool uptake) and MRI (change in lesion size).
-
Rates of complete remission were compared between the two modalities.
-
Correlation was assessed between the change in lesion diameter product (DP) on MRI and the change in SUVmax and SUVmean on PET.
-
Study on Differentiating PCNSL and GBM[5][6]
-
Patient Population: 71 patients with PCNSL and 53 patients with GBM.
-
Imaging Protocol:
-
68Ga-Pentixafor PET/CT
-
MRI: Including diffusion-weighted imaging (DWI).
-
-
Image Analysis:
-
Quantitative parameters were extracted: SUVmax, target-to-background ratio (TBR), and metabolic tumor volume (MTV) from PET; and minimum apparent diffusion coefficient (ADCmin) from MRI.
-
Logistic regression and receiver operating characteristic (ROC) analysis were used to evaluate the diagnostic value of individual and combined parameters.
-
Immunohistochemistry for CXCR4 was performed on tumor tissue.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to this compound PET and MRI cross-validation.
Caption: CXCR4 Signaling Pathway Targeted by this compound.
Caption: Integrated Diagnostic Workflow using this compound PET/MRI.
Caption: Synergy between this compound PET and MRI.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. fmread.com [fmread.com]
- 3. 68Ga-Pentixafor PET/MRI for Treatment Response Assessment in Mantle Cell Lymphoma: Comparison Between Changes in Lesion CXCR4 Expression on PET and Lesion Size and Diffusivity on MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ga-68-Pentixafor-PET/MRI for treatment response assessment in mantle cell lymphoma: comparison between changes in lesion CXCR4 expression on PET and lesion size and diffusivity on MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 68 Ga-Pentixafor PET in Combination With MRI Improves the Differential Diagnosis of Glioblastoma and Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imaging Inflammation in Atherosclerosis with CXCR4-Directed [68Ga]this compound PET/MRI—Compared with [18F]FDG PET/MRI [mdpi.com]
Reproducibility of Pentixafor Uptake Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility of Pentixafor uptake measurements in positron emission tomography (PET) imaging. It is intended to assist researchers, scientists, and drug development professionals in designing and interpreting studies that utilize [68Ga]this compound PET for the quantification of CXCR4 expression. The information presented is collated from various studies and includes supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Data on Reproducibility of this compound Uptake
The reproducibility of [68Ga]this compound PET uptake has been investigated in different clinical contexts, primarily focusing on atherosclerosis. The data consistently demonstrates good reproducibility, which is crucial for longitudinal studies and multi-center trials.
| Parameter | Value | Clinical Context | Reference |
| Test-Retest Correlation (TBRmax) | r = 0.6 (p < 0.01) | Atherosclerotic Plaques | [1][2] |
| Inter-Reader Intraclass Correlation Coefficient (TBR) | 0.81 | Atherosclerotic Plaques | [1] |
| Intra-Reader Intraclass Correlation Coefficient (TBR) | 0.9 | Atherosclerotic Plaques | [1] |
| Mean Bias in TBRmax (Baseline vs. Follow-up) | -0.03 | Atherosclerotic Plaques | [1] |
| Mean TBRmax (Baseline vs. Follow-up) | 1.8 ± 0.3 vs. 1.8 ± 0.3 (p = 0.9) | Atherosclerotic Plaques | [1][2] |
Comparison with [18F]FDG PET
[68Ga]this compound PET is often compared to [18F]FDG PET, the most common radiotracer in clinical oncology and inflammation imaging. Studies directly comparing the two tracers have yielded insights into their respective performance in different diseases.
| Comparison Metric | Finding | Disease Context | Reference |
| Lesion Detection Rate | [68Ga]this compound PET detected more lesions than [18F]FDG PET (88% vs. 48%, p < 0.001). | Lymphoma | [3] |
| Tracer Uptake (TBR) | [68Ga]this compound uptake was significantly higher than [18F]FDG (1.90 ± 0.38 vs. 1.63 ± 0.29, p < 0.001). | Lymphoma | [3] |
| Agreement in Quantification | High level of agreement in tracer quantification variables between [18F]FDG and [68Ga]this compound PET. | HIV-associated Arterial Inflammation | [4] |
| Patient-based Positivity | [68Ga]this compound PET had a higher rate of positive results than [18F]FDG PET (100% vs. 58.8%; P = 0.023). | Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma | [5] |
| Lesion Detection Superiority | In a study on multiple myeloma, [68Ga]this compound PET detected more lesions in 21% of subjects, while [18F]FDG was superior in 37%. | Multiple Myeloma | [6][7][8] |
Experimental Protocols
The reproducibility and comparability of this compound uptake measurements are highly dependent on standardized experimental protocols. Below are summaries of typical methodologies cited in the literature.
Radiotracer Synthesis and Quality Control
-
Synthesis: [68Ga]this compound is typically synthesized in a fully automated manner using a commercially available module.[1][6][7]
-
Quality Control: Full radiopharmaceutical quality control is performed according to standards such as the European Pharmacopeia.[1] This includes determination of radiochemical purity by methods like HPLC and ITLC, measurement of Germanium-68 breakthrough, and endotoxin (B1171834) level assessment.[9]
Patient Preparation and Tracer Administration
-
Fasting: Unlike [18F]FDG PET, fasting is generally not required for [68Ga]this compound scans.[6][7][10]
-
Injected Dose: The injected activity of [68Ga]this compound typically ranges from approximately 85 MBq to 165 MBq.[1][5] For example, one study administered 165 ± 29 MBq.[1]
PET/CT and PET/MRI Imaging
-
Uptake Time: Imaging is commonly performed 60 minutes post-injection.[6][7][10] Some studies have investigated other time points, but 60 minutes is a widely accepted standard.
-
Acquisition: PET/CT or PET/MRI images are acquired with a typical duration of 2 to 5 minutes per bed position.[1][5]
-
Attenuation Correction: For PET/CT, a low-dose CT scan is used for attenuation correction and anatomical localization.[5] In PET/MRI, MR-based attenuation correction is applied.[11]
Image Analysis and Quantification
-
Uptake Metrics: The most common quantitative metrics are the maximum Standardized Uptake Value (SUVmax) and the Target-to-Background Ratio (TBR).[2][12]
-
TBR Calculation: TBR is often calculated by dividing the SUVmax of a lesion by the mean SUV of a background region, such as the vascular lumen (blood pool).[1][13]
-
Partial Volume Correction (PVC): For small structures like atherosclerotic plaques, PVC may be applied to correct for the partial volume effect, which can lead to an underestimation of tracer uptake.[11]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biology and experimental procedures, the following diagrams are provided.
Caption: Simplified CXCR4 signaling pathway upon ligand binding.
Caption: Typical experimental workflow for a [68Ga]this compound PET study.
Conclusion
The available data indicates that [68Ga]this compound PET imaging provides reproducible measurements of CXCR4 expression. The test-retest reliability and inter/intra-reader agreement are high, supporting its use in longitudinal studies. When compared to [18F]FDG PET, [68Ga]this compound can offer advantages in terms of lesion detection and target-to-background ratio in specific diseases, although the superiority of one tracer over the other is context-dependent. Adherence to standardized protocols for radiotracer synthesis, patient preparation, image acquisition, and data analysis is paramount to ensure the reproducibility and comparability of results across different studies and clinical sites. Future research should focus on multi-center studies to further validate the reproducibility of [68Ga]this compound uptake measurements across different scanners and patient populations.
References
- 1. [68Ga]this compound-PET/MRI for the detection of Chemokine receptor 4 expression in atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [68Ga]this compound-PET/MRI for the detection of Chemokine receptor 4 expression in atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging findings and clinical relevance of 68Ga-Pentixafor PET in atherosclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values [thno.org]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. researchgate.net [researchgate.net]
- 10. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
Unveiling CXCR4 Expression: A Comparative Guide to Pentixafor Uptake and its Correlation with Receptor Levels
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the imaging agent Pentixafor and its target, the C-X-C chemokine receptor 4 (CXCR4), is paramount for advancing cancer diagnostics and theranostics. This guide provides an objective comparison of this compound's performance, supported by experimental data, and details the methodologies behind the key experiments.
The overexpression of CXCR4 is a hallmark of numerous malignancies, playing a crucial role in tumor growth, invasion, and metastasis.[1][2] this compound, a radiolabeled peptide antagonist of CXCR4, has emerged as a promising tool for the non-invasive in vivo visualization and quantification of CXCR4 expression using positron emission tomography (PET). This guide delves into the correlation between this compound uptake, as measured by PET, and CXCR4 expression levels determined by established laboratory techniques.
Correlation of this compound Uptake with CXCR4 Expression
The correlation between [68Ga]this compound uptake (quantified as the maximum standardized uptake value, SUVmax) and CXCR4 expression (typically assessed by immunohistochemistry, IHC) has been investigated across a spectrum of cancers, yielding varied results.
In several hematological malignancies, a strong positive correlation has been observed. For instance, in patients with multiple myeloma, [68Ga]this compound PET/CT has been shown to effectively detect CXCR4-positive disease.[1] Similarly, in mantle cell lymphoma, [68Ga]this compound-PET demonstrated higher detection rates and better tumor-to-background contrast compared to the standard [18F]FDG-PET.[3] Studies in myeloproliferative neoplasms have also shown that [68Ga]this compound-PET/CT can visualize and quantify disease involvement, with tracer uptake corresponding to treatment response.[4][5]
In the realm of solid tumors, the evidence is more heterogeneous. A comprehensive analysis of 142 patients with 23 different solid tumors reported a weak but statistically significant positive correlation between [68Ga]this compound uptake and the immuno-reactive score (IRS) from tumor tissue.[6][7] In head and neck squamous cell carcinoma, a moderate statistically significant correlation was found between CXCR4 expression and [68Ga]this compound SUVmean.[8] However, other studies in different solid tumor types have not found a significant correlation. This variability may be attributed to several factors, including the specific cancer type, the heterogeneity of CXCR4 expression within tumors, and the different methodologies used for both imaging and tissue analysis.
Comparison with [18F]FDG-PET/CT
[18F]FDG-PET/CT, which measures glucose metabolism, is a cornerstone of oncologic imaging. Comparative studies between [68Ga]this compound and [18F]FDG have provided valuable insights into their respective roles.
In some malignancies, such as certain lymphomas, [68Ga]this compound has shown superiority in detecting lesions compared to [18F]FDG.[3] In a study on multiple myeloma, while [18F]FDG detected more lesions in a subset of patients, [68Ga]this compound was also effective, and positivity on both scans was correlated.[1] In head and neck cancer, [18F]FDG generally showed higher uptake values (SUVmax) compared to [68Ga]this compound.[8] These findings suggest that [68Ga]this compound and [18F]FDG provide complementary information, reflecting different aspects of tumor biology – receptor expression versus metabolic activity.
Quantitative Data Summary
| Cancer Type | N | [68Ga]this compound SUVmax (mean ± SD or range) | [18F]FDG SUVmax (mean ± SD or range) | Correlation with CXCR4 IHC | Reference |
| Hematological Malignancies | |||||
| Multiple Myeloma | 35 | Positive in 23/35 patients | - | Positive correlation (p=0.018) | [1] |
| Mantle Cell Lymphoma | 20 | Higher than [18F]FDG | Lower than [68Ga]this compound | - | [3] |
| Myeloproliferative Neoplasms | 12 | 6.45 ± 2.34 (Spleen) | - | Positive | [5] |
| Solid Tumors | |||||
| Various Solid Tumors | 142 | 13.01 ± 10.01 | - | Weak positive correlation (ρ = 0.328, P = 0.018) | [6][7] |
| Head and Neck SCC | 23 | 5.8 ± 2.6 | 16 ± 6.7 | Moderate positive correlation (r = 0.5, p = 0.027) | [8] |
Alternative CXCR4 Imaging Agents
While this compound is the most extensively studied CXCR4-targeted PET tracer, other agents are under development. These alternatives aim to improve upon the imaging characteristics of this compound, such as tumor-to-background ratios and dosimetry. One such example is the development of antagonists with different chelators or linker structures. However, to date, none have demonstrated clear superiority over this compound in clinical settings.
| Tracer | Key Features | Reference |
| [68Ga]this compound | Most widely studied, well-characterized clinical performance. | [9] |
| Other Peptide-based Antagonists | Research ongoing to improve pharmacokinetics and tumor uptake. | [10] |
| Antibody-based Tracers | Potential for higher affinity and specificity, but slower clearance. | |
| Small Molecule Inhibitors | Potential for oral administration and different binding kinetics. |
Experimental Protocols
[68Ga]this compound PET/CT Imaging
A standardized protocol is crucial for obtaining reliable and reproducible results.
-
Radiotracer Administration: An intravenous injection of 150-200 MBq of [68Ga]this compound is typically administered.
-
Uptake Period: Patients rest for 60 minutes to allow for tracer distribution and uptake.
-
Image Acquisition: A whole-body PET/CT scan is performed, typically from the head to the mid-thigh.
-
Image Analysis: The SUVmax is calculated for regions of interest drawn around tumors and reference tissues (e.g., liver, blood pool).
CXCR4 Immunohistochemistry (IHC)
IHC is the gold standard for assessing protein expression in tissue samples.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the CXCR4 antigen.[11][12]
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for CXCR4 (e.g., clone UMB2).[11]
-
Secondary Antibody and Detection: A labeled secondary antibody and a chromogenic substrate are used for visualization.[11]
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated to generate an immunoreactive score (IRS).[11]
Flow Cytometry for CXCR4 Expression
Flow cytometry allows for the quantification of cell surface receptor expression on single cells.
-
Cell Preparation: A single-cell suspension is prepared from fresh tissue or cell cultures.
-
Antibody Staining: Cells are incubated with a fluorochrome-conjugated primary antibody against CXCR4 (e.g., clone 12G5).[13]
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of CXCR4-positive cells and the mean fluorescence intensity are determined.[14]
Visualizations
Caption: CXCR4 signaling pathway in cancer metastasis.
Caption: Experimental workflow for correlating this compound uptake with CXCR4 expression.
References
- 1. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. CXCR4 PET imaging of mantle cell lymphoma using [68Ga]this compound: comparison with [18F]FDG-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. 68Ga-Pentixafor PET/CT for Detection of Chemokine Receptor CXCR4 Expression in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CXCR4-directed PET/CT with [68 Ga]Ga-pentixafor in solid tumors-a comprehensive analysis of imaging findings and comparison with histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemokine Receptor-4 Targeted PET/CT Imaging with 68Ga-Pentixafor in Head and Neck Cancer—A Comparison with 18F-FDG and CXCR4 Immunohistochemistry [mdpi.com]
- 9. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemical expression of chemokine receptor in neuroendocrine neoplasms (CXCR4) of the gastrointestinal tract: a retrospective study of 71 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Functional expression of chemokine receptor CXCR4 on human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CXCR4 intracellular protein promotes drug resistance and tumorigenic potential by inversely regulating the expression of Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Pentixafor Imaging: A Comparative Guide for Patient Stratification in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The landscape of personalized medicine is increasingly reliant on advanced imaging techniques to non-invasively characterize tumor biology and guide therapeutic strategies. Pentixafor, a radiolabeled peptide antagonist targeting the C-X-C motif chemokine receptor 4 (CXCR4), has emerged as a promising tool for patient stratification in clinical trials, particularly for therapies targeting the CXCR4/CXCL12 axis. This guide provides an objective comparison of this compound imaging with other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison: this compound vs. FDG-PET
The most common alternative for oncological imaging is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) Positron Emission Tomography (PET). While [¹⁸F]FDG targets metabolic activity, which is a general hallmark of cancer, this compound targets the specific expression of the CXCR4 receptor. This fundamental difference leads to distinct advantages and disadvantages depending on the cancer type and clinical question.
A meta-analysis of 28 studies directly comparing ⁶⁸Ga-Pentixafor PET/CT and [¹⁸F]FDG PET/CT revealed significant differences in their diagnostic performance for hematologic malignancies versus solid tumors[1][2].
Hematologic Malignancies
In hematologic malignancies, ⁶⁸Ga-Pentixafor PET/CT has demonstrated superior performance compared to [¹⁸F]FDG PET/CT. This is attributed to the high and consistent expression of CXCR4 in many hematological cancers, including multiple myeloma and various types of lymphoma[1][2][3][4].
Key Findings:
-
Higher Overall Detection Rate: ⁶⁸Ga-Pentixafor PET/CT showed a significantly higher overall patient-based detection rate than [¹⁸F]FDG PET/CT in hematologic malignancies[1][2].
-
Superior Bone Marrow Involvement Detection: The detection rate for bone marrow involvement was notably higher with ⁶⁸Ga-Pentixafor PET/CT[1][2].
-
Higher Tracer Uptake: ⁶⁸Ga-Pentixafor PET/CT exhibited significantly higher maximum standardized uptake values (SUVmax) and tumor-to-background ratios (TBR) in hematologic malignancies[1][2].
-
Value in FDG-non-avid Lymphomas: this compound imaging has shown utility in lymphoma subtypes that are not consistently FDG-avid, such as lymphoplasmacytic lymphoma (LPL), chronic lymphocytic leukemia (CLL), and marginal zone lymphoma (MZL)[4].
| Performance Metric | ⁶⁸Ga-Pentixafor PET/CT | [¹⁸F]FDG PET/CT | Relative Risk (RR) / Mean Difference (MD) | p-value |
| Overall Detection Rate | Higher | Lower | RR = 1.19 | < .001 |
| Bone Marrow Involvement Detection Rate | Higher | Lower | RR = 1.69 | < .001 |
| Extramedullary Involvement Detection Rate | No significant difference | No significant difference | RR = 1.10 | .88 |
| Overall SUVmax | Higher | Lower | MD = 2.26 | < .001 |
| Bone Marrow SUVmax | Higher | Lower | MD = 4.75 | < .001 |
| Extramedullary SUVmax | Higher | Lower | MD = 5.88 | < .001 |
| Tumor-to-Background Ratio (TBR) | Higher | Lower | MD = 1.28 | .03 |
Table 1. Head-to-head comparison of ⁶⁸Ga-Pentixafor PET/CT and [¹⁸F]FDG PET/CT in hematologic malignancies. Data synthesized from a meta-analysis[1][2].
Solid Tumors
Conversely, for a broad range of solid tumors, [¹⁸F]FDG PET/CT generally outperforms ⁶⁸Ga-Pentixafor PET/CT[1][2]. While CXCR4 is overexpressed in many solid tumors and is associated with a more aggressive phenotype and metastasis, its expression can be heterogeneous[5][6][7].
Key Findings:
-
Lower Overall Detection Rate: ⁶⁸Ga-Pentixafor PET/CT had a significantly lower overall detection rate compared to [¹⁸F]FDG PET/CT in solid tumors[1][2].
-
Lower Tracer Uptake: SUVmax and TBR were significantly lower with ⁶⁸Ga-Pentixafor PET/CT in solid tumors[1][2].
-
Potential in Specific Subtypes: Despite the overall trend, this compound imaging may have a role in specific solid tumor subtypes with high CXCR4 expression, such as triple-negative breast cancer and small cell lung cancer[5][6].
| Performance Metric | ⁶⁸Ga-Pentixafor PET/CT | [¹⁸F]FDG PET/CT | Relative Risk (RR) / Mean Difference (MD) | p-value |
| Overall Detection Rate | Lower | Higher | RR = 0.73 | .005 |
| Primary Lesion Detection Rate | No significant difference | No significant difference | RR = 0.83 | .11 |
| Lymph Node Metastases Detection Rate | No significant difference | No significant difference | RR = 0.86 | .04 |
| Distant Metastases Detection Rate | No significant difference | No significant difference | RR = 0.64 | .13 |
| Overall SUVmax | Lower | Higher | MD = -8.79 | < .001 |
| Tumor-to-Background Ratio (TBR) | Lower | Higher | MD = -3.35 | < .001 |
Table 2. Head-to-head comparison of ⁶⁸Ga-Pentixafor PET/CT and [¹⁸F]FDG PET/CT in solid tumors. Data synthesized from a meta-analysis[1][2].
Experimental Protocols
⁶⁸Ga-Pentixafor PET/CT Imaging Protocol
A standardized protocol is crucial for obtaining reliable and reproducible results in a clinical trial setting. The following is a generalized methodology based on published studies.
Patient Preparation:
-
No specific patient preparation, such as fasting, is generally required for ⁶⁸Ga-Pentixafor PET/CT[8][9].
-
Patients should be well-hydrated.
-
A review of concomitant medications is necessary, as certain drugs could potentially interfere with CXCR4 expression or tracer binding.
Radiotracer Administration:
-
An intravenous bolus of ⁶⁸Ga-Pentixafor is administered.
-
The injected activity typically ranges from 1.4 to 4 MBq/kg, with absolute doses often between 74 and 210 MBq[3][8][10][11].
Image Acquisition:
-
PET/CT imaging is typically performed 60 minutes post-injection[8][9][12].
-
Whole-body scans are acquired from the vertex or base of the skull to the mid-thigh[8][9].
-
A low-dose CT scan is performed for attenuation correction and anatomical localization[9][13].
-
PET data is acquired in 3D mode, with an acquisition time of 2-7 minutes per bed position[8][9].
Image Reconstruction:
-
Images are reconstructed using iterative algorithms, such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation, scatter, and random coincidences[8][9].
-
Post-reconstruction filtering, for example, with a Gaussian filter, is often applied[8][11].
[¹⁸F]FDG PET/CT Imaging Protocol
Patient Preparation:
-
Patients are required to fast for at least 6 hours prior to the scan to minimize physiological glucose uptake in non-target tissues[9].
-
Blood glucose levels should be checked before tracer injection and should ideally be below 160 mg/dL[9].
Radiotracer Administration:
-
[¹⁸F]FDG is administered intravenously.
-
The injected dose is typically weight-based.
Image Acquisition:
-
Imaging is performed approximately 60 minutes after tracer injection to allow for sufficient tracer distribution and uptake.
-
Similar to the this compound protocol, a low-dose CT is acquired for attenuation correction and anatomical correlation.
Mandatory Visualizations
CXCR4 Signaling Pathway
The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12 (also known as SDF-1), activates several downstream signaling pathways. These pathways play a crucial role in tumor cell proliferation, survival, migration, and invasion[1][2][14].
CXCR4 signaling cascade upon ligand binding.
Experimental Workflow for this compound Imaging in a Clinical Trial
The workflow for incorporating this compound imaging into a clinical trial for patient stratification involves several key steps, from patient recruitment to data analysis.
Workflow for patient stratification using this compound imaging.
Logical Relationship for Patient Stratification
The decision-making process for stratifying patients based on this compound imaging can be represented as a logical flow.
Decision logic for patient stratification.
Conclusion
This compound imaging represents a significant advancement in the non-invasive characterization of CXCR4 expression in vivo. For hematologic malignancies, it has demonstrated superiority over [¹⁸F]FDG-PET in detecting disease, particularly in the bone marrow. In the realm of solid tumors, while [¹⁸F]FDG remains the standard, this compound imaging holds promise for patient selection in clinical trials of CXCR4-targeted therapies, especially in tumor types with known high CXCR4 expression. The detailed protocols and standardized analysis methods are critical for the successful integration of this compound imaging into clinical trials to stratify patients effectively and guide the development of personalized cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemokine Receptor-4 Targeted PET/CT Imaging with 68Ga-Pentixafor in Head and Neck Cancer—A Comparison with 18F-FDG and CXCR4 Immunohistochemistry [mdpi.com]
- 9. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma [thno.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Pentixafor PET Imaging: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Pentixafor imaging studies. It objectively compares its performance with other alternatives, supported by experimental data, and details the underlying methodologies.
This compound, a ligand for the C-X-C chemokine receptor 4 (CXCR4), has emerged as a valuable tool in nuclear medicine for the imaging of various pathologies, particularly in oncology and inflammatory diseases. When labeled with Gallium-68 (⁶⁸Ga), [⁶⁸Ga]Ga-Pentixafor enables the visualization and quantification of CXCR4 expression using Positron Emission Tomography (PET). This guide synthesizes findings from numerous studies to compare the diagnostic efficacy of [⁶⁸Ga]Ga-Pentixafor PET with other imaging modalities, primarily [¹⁸F]FDG-PET, and provides detailed insights into the experimental protocols and the CXCR4 signaling pathway.
Comparative Performance of [⁶⁸Ga]Ga-Pentixafor PET
A meta-analysis of 28 studies involving 493 patients directly compared the performance of [⁶⁸Ga]Ga-Pentixafor PET/CT and [¹⁸F]FDG PET/CT in detecting hematologic malignancies and solid tumors.[1][2][3] The key findings are summarized below.
Hematologic Malignancies
In hematologic malignancies, [⁶⁸Ga]Ga-Pentixafor PET/CT demonstrated superior performance compared to [¹⁸F]FDG PET/CT.[1][2] This was particularly evident in multiple myeloma and indolent lymphomas.[1] The overall detection rate for [⁶⁸Ga]Ga-Pentixafor PET/CT was significantly higher, with a relative risk (RR) of 1.19.[1][2] Notably, for bone marrow involvement, the detection rate was substantially higher with an RR of 1.69.[1][2] Furthermore, [⁶⁸Ga]Ga-Pentixafor PET/CT showed a significantly higher maximum standardized uptake value (SUVmax) and target-to-background ratio (TBR).[1][2]
In a study on Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma (WM/LPL), [⁶⁸Ga]Ga-Pentixafor PET/CT had a significantly higher positive result rate than [¹⁸F]FDG PET/CT (100% vs. 58.8%).[4][5] For detecting lymph node involvement in WM/LPL, [⁶⁸Ga]Ga-Pentixafor PET/CT was also markedly superior (76.5% vs. 11.8%).[4][5] Studies on various lymphomas, including those with low [¹⁸F]FDG avidity like lymphoplasmacytic lymphoma, chronic lymphocytic leukemia, and marginal zone lymphoma, have shown [⁶⁸Ga]Ga-Pentixafor avidity.[6][7]
Solid Tumors
Conversely, for solid tumors, [¹⁸F]FDG PET/CT outperformed [⁶⁸Ga]Ga-Pentixafor PET/CT.[1][2] The overall detection rate for [⁶⁸Ga]Ga-Pentixafor PET/CT was significantly lower, with an RR of 0.73.[1][2] Similarly, the SUVmax and TBR were significantly lower for [⁶⁸Ga]Ga-Pentixafor in solid tumors.[1][2] However, [⁶⁸Ga]Ga-Pentixafor PET has shown utility in specific solid tumors, including glioblastoma, lung cancer, and esophageal cancer.[6] In a study on breast cancer, while [¹⁸F]FDG PET had a higher sensitivity for primary lesions, [⁶⁸Ga]Ga-Pentixafor was noted for better visualization of metastases in the skull and brain due to less intense physiological uptake in these areas.[8]
Atherosclerosis
Systematic reviews suggest that [⁶⁸Ga]Ga-Pentixafor PET is a promising modality for imaging atherosclerotic lesions, potentially surpassing [¹⁸F]FDG PET in the future.[9] Studies have shown that [⁶⁸Ga]Ga-Pentixafor PET detects more atherosclerotic lesions than [¹⁸F]FDG PET and demonstrates higher tracer uptake.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from the meta-analysis comparing [⁶⁸Ga]Ga-Pentixafor PET/CT and [¹⁸F]FDG PET/CT.
Table 1: Hematologic Malignancies - [⁶⁸Ga]Ga-Pentixafor vs. [¹⁸F]FDG PET/CT [1][2]
| Parameter | Overall | Bone Marrow Involvement | Extramedullary Involvement |
| Detection Rate (RR) | 1.19 (p < 0.001) | 1.69 (p < 0.001) | 1.10 (p = 0.88) |
| SUVmax (MD) | 2.26 (p < 0.001) | 4.75 (p < 0.001) | 5.88 (p < 0.001) |
| TBR (MD) | 1.28 (p = 0.03) | - | - |
RR: Relative Risk; MD: Mean Difference; SUVmax: Maximum Standardized Uptake Value; TBR: Target-to-Background Ratio.
Table 2: Solid Tumors - [⁶⁸Ga]Ga-Pentixafor vs. [¹⁸F]FDG PET/CT [1][2]
| Parameter | Overall | Primary Lesions | Lymph Node Metastases | Distant Metastases |
| Detection Rate (RR) | 0.73 (p = 0.005) | 0.83 (p = 0.11) | 0.86 (p = 0.04) | 0.64 (p = 0.13) |
| SUVmax (MD) | -8.79 (p < 0.001) | - | - | - |
| TBR (MD) | -3.35 (p < 0.001) | - | - | - |
RR: Relative Risk; MD: Mean Difference; SUVmax: Maximum Standardized Uptake Value; TBR: Target-to-Background Ratio.
Experimental Protocols
[⁶⁸Ga]Ga-Pentixafor Radiosynthesis
The synthesis of [⁶⁸Ga]Ga-Pentixafor is typically performed using an automated or semi-automated module to ensure consistency and compliance with good manufacturing practices (GMP).[10][11]
Automated Synthesis Protocol: [10][11]
-
⁶⁸Ge/⁶⁸Ga Generator Elution: The ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M or 0.6 M HCl.
-
⁶⁸Ga Purification and Concentration: The eluate is passed through a cation exchange cartridge to trap the ⁶⁸Ga³⁺. It is then eluted with a small volume of a solution like 5M NaCl/0.2N HCl.
-
Radiolabeling Reaction: The purified ⁶⁸Ga³⁺ is added to a reaction vial containing the this compound precursor (typically 20-40 µg) dissolved in a buffer (e.g., HEPES or sodium acetate).[10][11] The mixture is heated for a specific duration and temperature (e.g., 6-15 minutes at 95-105°C).[4][11]
-
Final Purification: The reaction mixture is passed through a C18 Sep-Pak cartridge to trap the labeled peptide. The cartridge is washed with water, and the final product, [⁶⁸Ga]Ga-Pentixafor, is eluted with an ethanol/water mixture.[11]
-
Quality Control: The final product undergoes quality control tests, including determination of radiochemical purity by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), pH measurement, and sterility testing.[12]
PET/CT Imaging Acquisition
The imaging protocol for [⁶⁸Ga]Ga-Pentixafor PET/CT is relatively standardized across studies, with minor variations.
Patient Preparation: Generally, no specific patient preparation, such as fasting, is required for a [⁶⁸Ga]Ga-Pentixafor PET/CT scan.[11]
Tracer Injection and Uptake:
-
Injected Activity: The injected activity of [⁶⁸Ga]Ga-Pentixafor typically ranges from 78 to 210 MBq (1.4–4 MBq/kg).[11]
-
Uptake Time: PET/CT images are usually acquired 60 minutes post-injection.[11][13][14] Some studies have explored different uptake times (e.g., 30 and 90 minutes) but found no significant difference in the target-to-background ratio.[13][15]
Image Acquisition:
-
Scanning Range: Whole-body scans are typically performed from the vertex of the skull to the mid-thigh.[11]
-
PET Acquisition: PET imaging is acquired in 3D mode, with an acquisition time of 2 to 7 minutes per bed position.[4][11]
-
CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization.[4][14]
-
Image Reconstruction: Images are reconstructed using algorithms such as OSEM (Ordered Subsets Expectation Maximization), often incorporating time-of-flight (TOF) and point spread function (PSF) modeling.[11][15]
Visualizations
CXCR4 Signaling Pathway
This compound targets the CXCR4 receptor, which, upon binding its natural ligand CXCL12 (also known as SDF-1), activates several downstream signaling pathways. These pathways are crucial in cell proliferation, survival, migration, and angiogenesis, and their dysregulation is implicated in various cancers.[16][17][18][19]
Caption: CXCR4 signaling pathway upon ligand binding.
Experimental Workflow for a this compound Imaging Study
The following diagram illustrates a typical workflow for a clinical study involving [⁶⁸Ga]Ga-Pentixafor PET/CT imaging.
Caption: Typical workflow of a this compound imaging study.
References
- 1. ajronline.org [ajronline.org]
- 2. Head-to-Head Comparison of 68Ga-PentixaFor PET/CT and FDG PET/CT for Detecting Hematologic and Solid Cancers: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemokine receptor-4-targeted imaging with [68Ga]Ga-Pentixafor PET: unveiling its diagnostic and prognostic potential across cancers: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The Role of [68Ga]Ga-Pentixafor PET/CT or PET/MRI in Lymphoma: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 8. Comparing 68Ga-Pentixafor,18F-FDG PET/CT and Chemokine Receptor 4 Immunohistochemistry Staining in Breast Cancer: A Prospective Cross Sectional Study [mdpi.com]
- 9. Imaging findings and clinical relevance of 68Ga-Pentixafor PET in atherosclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. On the automated radiosynthesis of pharmaceutical grade [68Ga]Ga-Pentixafor, its pre-clinical evaluation, clinical application and radiation dosimetry aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 68Ga-Pentixafor PET/CT Imaging of Chemokine Receptor CXCR4 in Chronic Infection of the Bone: First Insights | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma [thno.org]
- 15. Assessment of Optimal Uptake and Acquisition Time for [68 Ga] Ga-Pentixafor in Patients with High-grade Glioma | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. aacrjournals.org [aacrjournals.org]
Navigating the Landscape of Oncologic Imaging: A Comparative Guide to Pentixafor PET
For Immediate Release
In the dynamic field of oncologic imaging, the quest for modalities that offer both superior diagnostic accuracy and economic viability is paramount. This guide provides a comprehensive comparison of Pentixafor PET imaging against established alternatives, with a focus on its cost-effectiveness. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, experimental methodologies, and visual aids to facilitate an informed assessment of this emerging technology.
Executive Summary
This compound PET imaging, a novel technique targeting the C-X-C chemokine receptor type 4 (CXCR4), demonstrates significant promise in the diagnosis and management of various hematologic and solid tumors. This guide presents a detailed analysis of its performance, particularly in lymphomas and multiple myeloma, benchmarked against the current standard of care, [18F]FDG PET. While direct cost-effectiveness analyses are still emerging, this report compiles available data on procedural costs, diagnostic efficacy, and potential long-term economic impacts to provide a foundational understanding of this compound PET's value proposition.
Data Presentation: A Quantitative Comparison
To facilitate a clear and concise comparison, the following tables summarize key quantitative data from various studies.
Table 1: Diagnostic Performance of this compound PET vs. [18F]FDG PET in Hematologic Malignancies
| Indication | Imaging Modality | Patient-Based Detection Rate | Lesion-Based Detection Rate | Key Findings |
| Lymphoma (General) | This compound PET | Higher than [18F]FDG PET | - | Superior for staging and treatment response evaluation, especially in FDG-non-avid lymphomas like MZL, CNSL, and LPL.[1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | This compound PET | Good concordance with [18F]FDG PET | - | Comparable diagnostic performance for baseline staging. |
| Multiple Myeloma | This compound PET | 70.8% | Detected more lesions in 21% of subjects | Positivity is a negative prognostic factor for overall survival.[2] |
| Multiple Myeloma | [18F]FDG PET | 54.1% | Proved superior in 37% of subjects | [2] |
Table 2: Cost and Reimbursement Landscape
| Component | Cost Information | Source/Notes |
| PET/CT Scanner | Entry-level: $225,000 - $295,000Premium: $450,000 - $750,000 | [3] |
| PET Scan Procedure (General) | Without insurance: $1,300 -
| [4] |
| 68Ga-Radiopharmaceutical Generator | Up to approx. $100,000 per generator | [5] |
| Potential Radiopharmaceutical Reimbursement | CMS considering separate payments for diagnostics exceeding a per-day cost threshold of US$630. | [6] |
| HCPCS Codes for PET Radiopharmaceuticals | A9597 or A9598 for new diagnostic agents until a C-code is assigned. |
Table 3: Treatment Costs for Relevant Malignancies
| Malignancy | Treatment Cost | Source/Notes |
| Multiple Myeloma | Initial phase: ~
| |
| Lymphoma | Varies significantly by type and stage, can reach up to $250,000 if a bone marrow transplant is needed. |
Experimental Protocols
A standardized experimental protocol is crucial for reproducible and comparable results. The following outlines a typical methodology for this compound PET/CT imaging based on current clinical trial protocols.
Patient Preparation:
-
No specific patient preparation, such as fasting, is generally required for a [68Ga]this compound PET/CT scan.[2]
Radiopharmaceutical Synthesis and Dosing:
-
[68Ga]this compound is synthesized in-house using an automated chemistry module under Good Manufacturing Practice (GMP) conditions.[7]
-
The typical injected activity of [68Ga]this compound ranges from 148 to 185 MBq.[7]
Image Acquisition:
-
Whole-body PET/CT images are acquired approximately 60 minutes after the intravenous injection of the radiotracer.[2][8]
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.[2]
-
PET emission data is acquired in three-dimensional mode.[7]
Image Analysis:
-
Tracer-avid lesions are identified to evaluate the extent of the disease.
-
The whole skeleton is often divided into multiple regions for detailed analysis.[7]
-
The pattern of uptake (diffuse, focal, or mixed) and the maximum standardized uptake value (SUVmax) of each lesion are evaluated.[7]
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Conclusion and Future Directions
This compound PET imaging presents a compelling case for its integration into the clinical workflow for specific oncologic indications, particularly in hematologic malignancies where it can offer superior diagnostic information compared to [18F]FDG PET. While a definitive cost-effectiveness analysis awaits more comprehensive economic data, the available evidence suggests that its ability to refine diagnoses, guide therapeutic decisions, and potentially reduce the need for more invasive and costly procedures could translate into long-term economic benefits.
Future research should focus on prospective studies directly comparing the cost-effectiveness of this compound PET with standard diagnostic pathways. Such studies will be instrumental in solidifying its role and ensuring its accessibility to patients who stand to benefit most from this innovative imaging modality.
References
- 1. researchgate.net [researchgate.net]
- 2. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values [thno.org]
- 3. blockimaging.com [blockimaging.com]
- 4. How Much is a PET Scan? Costs With or Without Insurance - GoodRx [goodrx.com]
- 5. [68Ga]Ga-PSMA-11: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentixapharm Welcomes CMS Decision to Enhance Reimbursement for Diagnostic Radiopharmaceuticals — Pentixapharm [pentixapharm.com]
- 7. Imaging CXCR4 receptors expression for staging multiple myeloma by using 68Ga-Pentixafor PET/CT: comparison with 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
The Predictive Power of CXCR4 Imaging: A Comparative Guide to Longitudinal Studies on Pentixafor
For researchers, scientists, and drug development professionals, understanding the predictive value of imaging biomarkers is paramount for advancing personalized medicine. In the landscape of molecular imaging, Pentixafor, a radiolabeled peptide targeting the C-X-C chemokine receptor 4 (CXCR4), is emerging as a powerful tool for prognosis and therapy response assessment. This guide provides a comprehensive comparison of this compound imaging with alternative methods, supported by data from longitudinal studies.
The CXCR4/CXCL12 signaling axis plays a crucial role in tumor progression, metastasis, and the creation of a supportive tumor microenvironment. The overexpression of CXCR4 is a hallmark of numerous malignancies and is often associated with a poor prognosis. This compound, labeled with gallium-68 (B1239309) ([68Ga]Ga-Pentixafor), allows for the non-invasive in vivo quantification of CXCR4 expression using positron emission tomography (PET), offering a window into tumor biology that complements traditional imaging methods like [18F]FDG-PET, which primarily assesses glucose metabolism.
Comparative Performance of this compound Imaging
Longitudinal studies and comparative trials have increasingly demonstrated the potential of this compound PET to refine patient stratification and predict clinical outcomes across a range of cancers, most notably in hematological malignancies.
Multiple Myeloma
In newly diagnosed multiple myeloma (MM), baseline [68Ga]Ga-Pentixafor PET/CT has shown significant prognostic value. A study evaluating 55 MM patients revealed that staging based on this compound PET/CT could effectively discriminate progression-free survival (PFS) between different disease stages.[1][2] When predicting 2-year PFS, the area under the curve (AUC) for [68Ga]Ga-Pentixafor PET/CT-based staging was significantly higher than that of [18F]FDG PET and the Revised International Staging System (R-ISS).[1][2] Furthermore, in patients with suspected recurrence, [68Ga]Ga-Pentixafor PET/CT positivity was a significant negative prognostic factor for overall survival (OS)[3]. Quantitative measures from this compound imaging, such as total bone marrow uptake (TBMCXCR4), have been shown to correlate with established prognostic laboratory biomarkers like beta-2-microglobulin[3][4].
Lymphoma
For lymphomas, this compound imaging has demonstrated advantages over conventional methods. In a study on mantle cell lymphoma, [68Ga]Ga-Pentixafor PET/MRI was found to be potentially superior to anatomic MRI for assessing complete remission, particularly at the end of treatment.[5] For central nervous system (CNS) lymphoma, [68Ga]Ga-Pentixafor PET provides excellent tumor-to-background contrast, and initial CXCR4 uptake has been shown to correlate with subsequent treatment response as assessed by MRI.[6][7] A systematic review has highlighted that lymphomas with low [18F]FDG avidity can demonstrate [68Ga]Ga-Pentixafor avidity, suggesting its utility in a broader range of lymphoma subtypes.[8] In Waldenström macroglobulinemia/lymphoplasmacytic lymphoma, [68Ga]Ga-Pentixafor PET/CT had a higher positive rate than [18F]FDG PET/CT (100% vs. 58.8%)[9].
Other Malignancies
In breast cancer, while [18F]FDG PET/CT demonstrates higher tracer accumulation, the uptake of [68Ga]Ga-Pentixafor correlates with poor prognostic indicators such as a high proliferation index (Ki67) and higher tumor grade.[10][11][12] Notably, this compound imaging has shown a superior ability to detect brain and skull metastases compared to [18F]FDG PET/CT.[10][11][12]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies, highlighting the performance of this compound imaging against [18F]FDG PET and other standards.
| Table 1: Prognostic Performance in Newly Diagnosed Multiple Myeloma | |
| Parameter | [68Ga]Ga-Pentixafor PET/CT |
| AUC for 2-year PFS Prediction | 0.923 |
| P-value vs. [18F]FDG PET | 0.002 |
| P-value vs. R-ISS | 0.005 |
| Source | [1][2] |
| Table 2: Detection Rates in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma | ||
| Modality | Positive Rate (Patient-based) | Sensitivity for Bone Marrow Involvement |
| [68Ga]Ga-Pentixafor PET/CT | 100% | 94.1% |
| [18F]FDG PET/CT | 58.8% | 58.8% |
| P-value (Positive Rate) | 0.023 | |
| Source | [9] |
| Table 3: Lesion Detection in Mantle Cell Lymphoma at End of Treatment | |
| Modality | Complete Remission Rate (Lesion-based) |
| [68Ga]Ga-Pentixafor PET | 70.2% |
| Size-based MRI criteria | 47.4% |
| P-value | 0.021 |
| Source | [5] |
| Table 4: Comparison in Breast Cancer | ||
| Parameter | [68Ga]Ga-Pentixafor PET/CT | [18F]FDG PET/CT |
| Mean SUVmax (Primary Tumor) | 7.26 ± 2.84 | 18.8 ± 9.1 |
| Detection of Primary Lesions | 96% (49/51) | 100% (40/40) |
| Correlation with Ki67 | Statistically significant (p=0.002) | Not specified |
| Source | [10][11][12] |
Experimental Protocols
The methodologies employed in these longitudinal and comparative studies are crucial for interpreting the findings. Below are detailed protocols for key experimental procedures.
Patient Selection and Study Design
Prospective or retrospective cohorts of patients with newly diagnosed or relapsed/refractory cancers are typically enrolled. For comparative studies, patients undergo imaging with both [68Ga]Ga-Pentixafor PET/CT and a standard imaging modality such as [18F]FDG PET/CT within a short time frame (e.g., one week) to ensure comparable disease status.[4] Clinical, laboratory, and histopathological data are collected at baseline. Patients are then followed longitudinally to assess clinical outcomes such as progression-free survival (PFS) and overall survival (OS).[2][3]
[68Ga]Ga-Pentixafor PET/CT Imaging Protocol
-
Radiotracer Administration: Patients are injected intravenously with a weight-adapted dose of [68Ga]Ga-Pentixafor.
-
Uptake Time: A whole-body PET/CT scan is performed approximately 50-70 minutes post-injection.
-
Image Acquisition: PET data is acquired in 3D mode, typically for 2-4 minutes per bed position. A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Image Analysis: PET images are reconstructed using an ordered subset expectation maximization (OSEM) algorithm. Tracer uptake is quantified by calculating the maximum standardized uptake value (SUVmax), mean SUV (SUVmean), and metabolic tumor volume (MTV) or total lesion uptake.
[18F]FDG PET/CT Imaging Protocol
-
Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan to ensure low blood glucose levels.
-
Radiotracer Administration: [18F]FDG is administered intravenously.
-
Uptake Time: An uptake period of approximately 60 minutes is observed.
-
Image Acquisition and Analysis: The scanning and analysis procedures are similar to those for [68Ga]Ga-Pentixafor PET/CT.
Immunohistochemistry
For studies correlating imaging findings with tissue-level receptor expression, tumor biopsies are analyzed using immunohistochemistry (IHC). CXCR4 staining intensity and the percentage of stained cells are scored to provide a semi-quantitative measure of receptor expression, which is then correlated with PET-derived uptake values.[10]
Visualizing the Pathways and Processes
To better understand the biological basis and experimental design of this compound imaging studies, the following diagrams illustrate the key signaling pathway and a typical workflow.
Caption: CXCR4 Signaling Pathway and this compound Targeting.
Caption: Comparative Imaging Study Workflow.
Conclusion
Longitudinal studies increasingly support the predictive value of this compound imaging. Its ability to quantify CXCR4 expression offers prognostic information that is often complementary or superior to standard metabolic imaging with [18F]FDG-PET, particularly in hematological malignancies. As a non-invasive biomarker, this compound PET has the potential to guide patient-specific risk stratification and monitor therapeutic efficacy, paving the way for its integration into clinical decision-making and the development of CXCR4-targeted therapies. Further large-scale, prospective longitudinal studies will be crucial to fully establish its role in routine clinical practice.
References
- 1. [68Ga]this compound PET/CT for staging and prognostic assessment of newly diagnosed multiple myeloma: comparison to [18F]FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prognostic significance of 68Ga-Pentixafor PET/CT in multiple myeloma recurrence: a comparison to 18F-FDG PET/CT and laboratory results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokine receptor-4 targeted PET/CT with 68Ga-Pentixafor in assessment of newly diagnosed multiple myeloma: comparison to 18F-FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ga-68-Pentixafor-PET/MRI for treatment response assessment in mantle cell lymphoma: comparison between changes in lesion CXCR4 expression on PET and lesion size and diffusivity on MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radiologybusiness.com [radiologybusiness.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemokine receptor-4-targeted imaging with [68Ga]Ga-Pentixafor PET: unveiling its diagnostic and prognostic potential across cancers: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 68Ga-Pentixafor PET/CT for Imaging of Chemokine Receptor 4 Expression in Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma: Comparison to 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparing 68Ga-Pentixafor,18F-FDG PET/CT and Chemokine Receptor 4 Immunohistochemistry Staining in Breast Cancer: A Prospective Cross Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing 68Ga-Pentixafor,18F-FDG PET/CT and Chemokine Receptor 4 Immunohistochemistry Staining in Breast Cancer: A Prospective Cross Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pentixafor-Based Radiopharmaceuticals for CXCR4-Targeted Theranostics
This guide provides a detailed comparison of various Pentixafor-based radiopharmaceuticals, which are instrumental in targeting the C-X-C chemokine receptor 4 (CXCR4), a key player in cancer progression and metastasis.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to aid in the selection and application of these agents in both diagnostic imaging and therapeutic interventions.
Introduction to this compound and CXCR4
The CXCR4 receptor, a G-protein coupled receptor, and its ligand, CXCL12, are pivotal in regulating cell migration, proliferation, and survival.[1][5] Their interaction plays a crucial role in numerous physiological processes, but also in the pathology of various diseases, including many types of cancer where CXCR4 overexpression is linked to tumor aggressiveness and a poor prognosis.[1][3][4] This has made the CXCR4/CXCL12 axis a prime target for the development of novel diagnostic and therapeutic agents.
This compound and its therapeutic counterpart, Pentixather, are cyclic pentapeptide-based radiopharmaceuticals that exhibit high affinity and selectivity for the CXCR4 receptor.[6][7] This theranostic pair allows for non-invasive imaging of CXCR4 expression using Positron Emission Tomography (PET) and subsequent targeted radionuclide therapy.[6][8][9]
Comparative Analysis of this compound-Based Radiopharmaceuticals
The this compound family of radiopharmaceuticals includes agents for both PET imaging and endoradiotherapy. The choice of radionuclide dictates the application of the compound.
Diagnostic Radiopharmaceuticals: [68Ga]this compound and [68Ga]Pentixather
For diagnostic purposes, Gallium-68 (68Ga) is the most commonly used radionuclide due to its favorable decay characteristics for PET imaging.
| Radiopharmaceutical | Target Affinity (IC50, nM) | Tumor Uptake (SUVmax) | Key Characteristics |
| [68Ga]this compound | 24.8 | Variable, e.g., ~13.4 in Multiple Myeloma | Well-established for high-contrast CXCR4 imaging; rapid clearance.[10][11] |
| [68Ga]Pentixather | Higher than [68Ga]this compound | Higher than [68Ga]this compound, e.g., ~16.8 in Multiple Myeloma | May offer improved tumor detection and higher tumor-to-background ratios.[11][12] |
A direct comparison in newly diagnosed multiple myeloma patients indicated that [68Ga]Pentixather PET/CT had a tendency for a higher positive detection rate (94.7%) compared to [68Ga]this compound PET/CT (78.9%).[11][12] Furthermore, [68Ga]Pentixather demonstrated significantly higher uptake values in focal bone lesions.[11][12]
Therapeutic Radiopharmaceuticals: [177Lu]Pentixather, [90Y]Pentixather, and [225Ac]this compound
For therapeutic applications, beta-emitters like Lutetium-177 (177Lu) and Yttrium-90 (90Y), or the alpha-emitter Actinium-225 (225Ac) are employed to deliver cytotoxic radiation to CXCR4-expressing tumor cells.
| Radiopharmaceutical | Radionuclide | Particle Emission | Key Characteristics |
| [177Lu]Pentixather | 177Lu | Beta (β-) | Favorable for theranostics with a good balance of therapeutic efficacy and manageable side effects; used in clinical trials for hematological malignancies.[8][9][13][14] |
| [90Y]Pentixather | 90Y | Beta (β-) | Higher energy beta-emitter, potentially more potent but may have higher toxicity.[6][9] |
| [225Ac]this compound | 225Ac | Alpha (α) | High linear energy transfer of alpha particles offers high cytotoxicity with localized effect, promising for treating micrometastases.[15][16] In silico studies suggest a high binding affinity.[15][16] |
The development of [177Lu]Pentixather was a significant step towards a complete CXCR4-targeted theranostic approach.[8] Preclinical studies have demonstrated its high tumor uptake and retention.[17] Clinical trials are ongoing to evaluate its efficacy in various cancers, including acute leukemia.[13][14][18] While direct comparative clinical data between these therapeutic agents is still emerging, the choice of radionuclide will depend on the tumor type, size, and desired therapeutic effect.
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates multiple intracellular signaling pathways, primarily through G-protein dependent mechanisms. These pathways regulate cell migration, proliferation, and survival. A simplified representation of the key signaling cascades is depicted below.
References
- 1. CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CXCR4-Based Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A new class of this compound- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CXCR4 with [68Ga]this compound: a suitable theranostic approach in pleural mesothelioma? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
- 9. mdpi.com [mdpi.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Chemokine Receptor 4-Targeted PET/CT with [68Ga]pentixather in Newly Diagnosed Multiple Myeloma: a Comparative Study with [68Ga]this compound PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. First Patient Treated in Phase I/II Trial in Acute Myeloid and Acute Lymphoblastic Leukemia with Lu177-PentixaTher, Expanding the Evidence Base for Targeted Radiotherapy Approach — Pentixapharm [pentixapharm.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Study Assessing RLT Using [177Lu]Lu-PentixaTher for Relapsed/Refractory CXCR4+ Acute Leukemia. [ctv.veeva.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pentixafor
For Immediate Implementation: The proper disposal of Pentixafor, a CXCR4-targeting peptide used in research and diagnostics, is crucial for maintaining laboratory safety and environmental integrity. As this compound is frequently labeled with radionuclides such as Gallium-68 for PET imaging, disposal protocols must account for both chemical and radiological hazards. All materials contaminated with this compound, particularly its radiolabeled forms, must be treated as hazardous waste and disposed of in strict accordance with institutional, local, state, and federal regulations. The primary recommended disposal method for this compound-contaminated waste is incineration at a licensed hazardous waste facility, with special considerations for radioactive components.
Researchers, scientists, and drug development professionals must handle this compound with appropriate safety measures due to its biological activity and potential radiological hazards. The following guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Hazard Assessment and Disposal Recommendations
A thorough risk assessment should be conducted before handling this compound. Due to its use in targeting cancer-related pathways, it is prudent to handle it with the same precautions as other potent biological agents. When radiolabeled, the radioactive hazard is a primary concern.
| Hazard Category | Description | Recommended Disposal Practice |
| Biological Activity | This compound is a selective ligand for the CXCR4 receptor, which is involved in various cellular processes, including tumor growth and metastasis.[1] | Dispose of as hazardous chemical waste. All contaminated materials must be segregated and incinerated. |
| Radiological Hazard (if applicable) | This compound is often labeled with Gallium-68 (⁶⁸Ga) or other radionuclides for PET imaging.[2][3][4] ⁶⁸Ga has a half-life of approximately 68 minutes. | Disposal must comply with all regulations governing radioactive waste. This typically involves segregation, decay-in-storage for short-lived isotopes, and disposal through a licensed radioactive waste management service. |
| Chemical Hazard | While specific toxicity data is not widely available, as a peptide, it should be handled with care to avoid inhalation, ingestion, or skin contact. | All contaminated labware, personal protective equipment (PPE), and solutions should be treated as hazardous chemical waste. |
| Environmental Hazard | The release of biologically active peptides and radionuclides into the environment should be prevented to avoid unforeseen ecological consequences. | Do not dispose of this compound waste down the drain or in general trash. All waste must be collected and disposed of through the institution's Environmental Health and Safety (EHS) office.[5] |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's EHS protocols before handling and disposing of this compound.
1. Waste Segregation:
-
At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams.[5]
-
Use separate, clearly labeled, and leak-proof waste containers for:
-
Non-radiolabeled this compound waste: This includes unused compound, contaminated gloves, pipette tips, vials, and other solid labware.
-
Radiolabeled this compound waste (e.g., ⁶⁸Ga-Pentixafor): This waste must be placed in containers designated for radioactive waste, featuring the appropriate radiation symbols.
-
Liquid Waste: Collect contaminated liquids in a dedicated, shatter-proof container. Do not mix with other chemical waste streams unless deemed compatible by EHS.
-
Sharps: All needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[6]
-
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and if applicable, the radioisotope and activity level.[7][8]
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory, away from general work areas.[7][8]
-
Ensure all containers are securely sealed to prevent spills or leaks.[5] Do not overfill containers; they should be sealed when approximately three-quarters full.[5]
3. Decontamination Procedures:
-
For spills or routine cleaning of work surfaces, use a decontaminating solution appropriate for peptides and, if applicable, radioactivity.
-
A recommended general procedure involves:
-
Initial Cleaning: Use a detergent solution to clean the area.
-
Rinsing: Wipe the surface with sterile water.
-
Final Decontamination: Wipe with 70% isopropyl alcohol or another suitable disinfectant.[5]
-
-
All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.[5]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste and not disposed of in the regular trash or glassware disposal boxes.[7] This is especially critical for containers that held acutely toxic or potent compounds.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.[5]
-
Do not attempt to dispose of this waste through general or municipal waste channels.
Experimental Workflow for this compound Disposal
The logical flow for handling and disposing of this compound can be visualized as a decision-making process. The primary determinant for the disposal pathway is whether the compound is radiolabeled.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment from potential harm.
References
Essential Safety and Handling of Pentixafor: A Guide for Laboratory Professionals
For immediate implementation, this document provides critical safety protocols and logistical plans for the handling and disposal of Pentixafor. All research, scientific, and drug development professionals must adhere to these procedures to mitigate exposure risks and ensure a safe laboratory environment.
This compound is a peptide that is typically handled as a lyophilized powder and may be reconstituted into a solution for research purposes.[1][2] It is often used in conjunction with the radionuclide Gallium-68 (⁶⁸Ga) for PET imaging, which introduces radiological hazards that must be addressed in addition to chemical handling precautions.[1][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety protocols for handling similar peptide compounds, chemical powders, and ⁶⁸Ga.
Personal Protective Equipment (PPE) Recommendations
A thorough risk assessment should be conducted for the specific procedures being performed to ensure the appropriate level of protection.[4] The following table summarizes the recommended PPE for handling this compound in various laboratory activities.
| Activity | Minimum Recommended PPE |
| Weighing and Compounding (Solid Form) | - Gloves: Double chemical-resistant gloves (e.g., nitrile).[5] - Eye/Face Protection: Safety goggles and a face shield.[6] - Respiratory Protection: N95 or higher-rated respirator to prevent inhalation of the powder.[4] - Body Protection: Disposable gown or lab coat.[7] |
| Reconstitution and Dilution (Liquid Form) | - Gloves: Chemical-resistant gloves (e.g., nitrile).[8] - Eye/Face Protection: Safety goggles.[6] - Body Protection: Lab coat.[7] |
| Handling with ⁶⁸Ga | - Gloves: Double chemical-resistant gloves. - Eye/Face Protection: Safety goggles. - Body Protection: Lab coat. - Radiation Protection: Lead shielding, body and ring dosimeters.[9][10] |
Experimental Protocols and Procedural Guidance
Donning and Doffing PPE: A Step-by-Step Guide
Proper donning and doffing of PPE are critical to prevent contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a disposable gown or a clean lab coat.
-
Respirator (if required): If handling the solid form of this compound, don an N95 or higher-rated respirator and perform a seal check.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs go over the gown's cuffs. If double gloving, don the second pair over the first.
Doffing Sequence:
-
Gloves (Outer Pair): If double gloved, remove the outer pair.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if worn): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Handling and Storage
-
Controlled Environment: Handle all this compound compounds within a properly equipped laboratory with adequate ventilation.[11]
-
Storage of Lyophilized Powder: Store in a cool, dry, and dark place, typically at -20°C or below.[11]
-
Storage of Reconstituted Solution: Once in solution, store according to laboratory standards, often at 4°C or lower, and protect from repeated freeze-thaw cycles.[11]
-
Labeling: Clearly label all containers with the compound name, concentration, and date of preparation.[11]
Disposal Plan
All materials contaminated with this compound are considered chemical waste and must be disposed of according to institutional and local regulations. If used with ⁶⁸Ga, it is also considered radioactive waste.
-
Segregation: Segregate all this compound-contaminated waste, including unused product, PPE, and labware, from other laboratory waste streams.
-
Radioactive Waste: If ⁶⁸Ga was used, dispose of the waste in designated radioactive waste containers, taking into account the short half-life of ⁶⁸Ga (approximately 68 minutes).[9]
-
Chemical Waste: For non-radioactive this compound waste, use approved chemical waste channels.[11] Do not pour solutions down the drain.[11]
-
Decontamination: Clean all surfaces and equipment with an appropriate solvent or disinfectant after use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound [isotope-cmr.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. pppmag.com [pppmag.com]
- 6. trimaco.com [trimaco.com]
- 7. intelligenthq.com [intelligenthq.com]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. case.edu [case.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
